Product packaging for 1-Methyl-4-propylcyclohexane(Cat. No.:CAS No. 4291-81-0)

1-Methyl-4-propylcyclohexane

Cat. No.: B14165554
CAS No.: 4291-81-0
M. Wt: 140.27 g/mol
InChI Key: QAXQTVWXIPRDOC-UHFFFAOYSA-N
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Description

1-Methyl-4-propylcyclohexane (CAS Registry Number: 4291-81-0) is an alkylated cycloalkane with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . This compound is a significant subject of study in the field of combustion science, particularly as a surrogate component for modeling and simulating the combustion behaviors of practical transportation fuels like jet fuel and diesel . Cycloalkanes can constitute up to approximately 35% of conventional diesel and 20% of jet fuel, making understanding their combustion critical for engine design . Research utilizing this compound focuses on its unique low-temperature chemistry, pronounced negative temperature coefficient (NTC) behavior, and its role in the formation of aromatic precursors that can lead to soot emissions . The compound has been used in extensive experimental and kinetic modeling studies, providing validation data for fundamental combustion properties such as ignition delay times, laminar flame speeds, and species concentration profiles from jet-stirred reactors, flow reactors, and pyrolysis experiments . This body of work makes this compound a well-characterized and valuable reagent for researchers developing detailed chemical kinetic models to accurately predict fuel performance and emission characteristics. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B14165554 1-Methyl-4-propylcyclohexane CAS No. 4291-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4291-81-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-methyl-4-propylcyclohexane

InChI

InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QAXQTVWXIPRDOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-4-propylcyclohexane, a saturated hydrocarbon of interest to researchers in materials science, fuel development, and organic synthesis. A central focus is placed on the critical role of stereoisomerism—specifically the cis and trans configurations—in determining the macroscopic physical characteristics of the compound. While experimental data for the separated isomers of this compound are not extensively documented in publicly available literature, this guide establishes the foundational principles of its conformational analysis. To illustrate the quantitative impact of stereochemistry, experimentally determined data for the analogous compound, 1-isopropyl-4-methylcyclohexane, is presented and analyzed. Furthermore, this document details the rigorous, self-validating experimental protocols required for the precise determination of key physical properties, including boiling point, density, and refractive index, ensuring that researchers can confidently characterize this and similar compounds in a laboratory setting.

Introduction to this compound

This compound is an alkyl-substituted cyclohexane with the chemical formula C₁₀H₂₀.[1] As a cycloalkane, its chemical behavior is characterized by low reactivity, typical of saturated hydrocarbons. However, its physical properties are of significant interest for applications ranging from specialty solvents and lubricants to its potential role as a component in high-density synthetic fuels. The utility of this compound is intrinsically linked to its physical state, volatility, and density, which are dictated by its molecular structure.

A critical aspect of this structure is the potential for stereoisomerism. The 1,4-substitution pattern on the cyclohexane ring gives rise to two distinct geometric isomers: cis-1-methyl-4-propylcyclohexane and trans-1-methyl-4-propylcyclohexane.[2] These isomers, while possessing identical chemical formulas and connectivity, exhibit different spatial arrangements of their substituent groups. This geometric variance leads to subtle but measurable differences in their physical properties, a crucial consideration for any high-purity application or for understanding the behavior of isomer mixtures.

Molecular Structure and Stereoisomerism

The defining feature of substituted cyclohexanes is their non-planar, puckered "chair" conformation, which minimizes angular and torsional strain. The substituent groups on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as a "ring flip," these positions can interconvert.

For this compound, the energetic stability of its isomers and their conformations is governed by steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when a substituent occupies an axial position.

  • trans-1-Methyl-4-propylcyclohexane: In the trans isomer, the methyl and propyl groups are on opposite faces of the cyclohexane ring. This allows for a chair conformation where both the smaller methyl group and the bulkier propyl group can simultaneously occupy equatorial positions. This di-equatorial conformation is highly stable as it minimizes steric strain. The alternative di-axial conformation is energetically prohibitive and does not exist in any significant population.

  • cis-1-Methyl-4-propylcyclohexane: In the cis isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. To achieve the most stable conformation, the molecule will preferentially place the larger propyl group in the less-strained equatorial position, forcing the smaller methyl group into the axial position. While more stable than the alternative (axial propyl, equatorial methyl), this conformation is inherently less stable than the di-equatorial trans isomer due to the remaining 1,3-diaxial interactions involving the axial methyl group.

G cluster_trans trans-1-Methyl-4-propylcyclohexane (More Stable Isomer) cluster_cis cis-1-Methyl-4-propylcyclohexane (Less Stable Isomer) trans_eq Di-equatorial (Lowest Energy Conformation) - Both groups equatorial - Minimal steric strain cis_ax Axial-Equatorial (Higher Energy Conformation) - Larger propyl group is equatorial - Methyl group is axial - Subject to 1,3-diaxial interactions Isomers This compound Stereoisomers Isomers->trans_eq Trans Isomer Isomers->cis_ax Cis Isomer

Caption: Conformational stability of this compound isomers.

Core Physical Properties

Precise, experimentally-derived physical property data for the individual cis and trans isomers of this compound are not widely reported in peer-reviewed literature. The most commonly cited experimental value is for a preparation of the compound where the isomeric composition is not specified.

Table 1: Experimental and General Properties of this compound

Property Value Source / Type
Molecular Formula C₁₀H₂₀ -
Molecular Weight 140.27 g/mol Computed[3]
CAS Number 4291-81-0 -[2]
Boiling Point 173.5 °C (at 760 torr) Experimental (Isomer mix)[2]
Density Data not available Experimental

| Refractive Index | Data not available | Experimental |

Illustrative Example: Physical Properties of cis- and trans-1-isopropyl-4-methylcyclohexane

To understand the expected differences between the isomers, it is instructive to examine the well-characterized analogous compound, 1-isopropyl-4-methylcyclohexane (also known as p-menthane). The principles governing the differences in its isomers' properties are directly applicable to this compound.

Generally, trans isomers of 1,4-dialkylcyclohexanes are more stable, pack more efficiently in a solid lattice, and have a more symmetrical, less polar structure.[4] This leads to higher melting points and lower densities.[4] Cis isomers are less symmetrical and may possess a small net dipole moment, leading to slightly stronger intermolecular forces and thus higher boiling points and densities.[4]

Table 2: Experimental Physical Properties of cis- and trans-1-isopropyl-4-methylcyclohexane Isomers

Property cis Isomer trans Isomer Rationale for Difference
Boiling Point 167 °C 170 °C The cis isomer's slight asymmetry can induce a small dipole moment, leading to stronger intermolecular forces.
Density 0.81 g/cm³ Not specified The less efficient packing of the cis isomer often leads to a slightly higher density compared to the trans form.[4]
Refractive Index 1.4431 Not specified Refractive index is related to density; a higher density typically results in a higher refractive index.
Melting Point -89.9 °C -86.3 °C The more symmetrical trans isomer generally packs better into a crystal lattice, resulting in a higher melting point.

(Data sourced from ChemicalBook for cis- and trans-isomers)[5]

Based on these principles, one would predict that for this compound, the cis isomer would likely exhibit a slightly higher boiling point and density than the more stable trans isomer.

Experimental Determination of Physical Properties

The characterization of any liquid compound for research or drug development requires rigorous and reproducible methods. The following protocols are designed as self-validating systems to ensure the highest degree of accuracy.

Boiling Point Determination via Micro-reflux

Causality: For small, valuable research samples, a full-scale distillation is impractical. The micro-reflux method accurately determines the boiling point—the temperature at which vapor pressure equals atmospheric pressure—using only a small volume of liquid. The principle relies on establishing a thermal equilibrium between the boiling liquid and its condensing vapor. The thermometer bulb, placed in the vapor phase just above the liquid, records a stable temperature that corresponds to the boiling point under the prevailing atmospheric pressure.

G start Start setup Assemble Apparatus Add ~0.5 mL sample and stir bar to test tube. Place in heating block. Position thermometer bulb ~1 cm above liquid. start->setup heat Gentle Heating Turn on stirrer and hot plate. Observe for boiling and vapor condensation ring (reflux). setup->heat equilibrate Reach Equilibrium Ensure thermometer bulb is at the level of the reflux ring. Wait for temperature reading to stabilize. heat->equilibrate record Record Data Record the stable temperature as the boiling point. Record atmospheric pressure. equilibrate->record end End record->end

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

  • Apparatus Setup: Place a small magnetic stir bar into a 10x75 mm test tube. Using a pipette, add approximately 0.5 mL of the this compound sample.

  • Heating Block: Securely clamp the test tube in a heating block situated on a magnetic stirrer/hotplate.

  • Thermometer Placement: Clamp a calibrated thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures it measures the vapor temperature, not the liquid.

  • Heating: Turn on the stirrer to ensure even heating. Gently heat the block.

  • Observation: Watch for the sample to begin boiling and for a ring of condensing vapor to form on the walls of the test tube. This is the reflux ring. The boiling should be gentle, not vigorous.

  • Equilibration: Adjust the thermometer height so the bulb is level with the highest point of the reflux ring. Allow the system to equilibrate for several minutes until the temperature reading on the thermometer is constant.

  • Measurement: Record this stable temperature as the observed boiling point. Simultaneously, record the ambient atmospheric pressure. For official reporting, the boiling point should be corrected to standard pressure (760 torr).

Density Measurement via Pycnometer

Causality: The pycnometer method is a highly precise technique for determining liquid density. It relies on accurately measuring the mass of a precisely known volume of liquid. The pycnometer is a glass flask with a calibrated volume. By weighing it empty, then filled with the sample liquid, the mass of the liquid can be determined by subtraction. Density is then calculated directly. This method is superior to using a graduated cylinder as it minimizes volume reading errors and provides high precision.

Step-by-Step Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

  • Tare Mass: Using an analytical balance, accurately weigh the empty, dry pycnometer with its stopper. Record this mass as M₁.

  • Sample Filling: Fill the pycnometer with the this compound sample, taking care to avoid introducing air bubbles.

  • Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) until the sample reaches thermal equilibrium.

  • Volume Adjustment: Insert the capillary stopper. Excess liquid will be forced out through the capillary, ensuring the volume is exactly that of the pycnometer's calibrated volume.

  • Final Weighing: Carefully dry the exterior of the pycnometer and weigh it again on the analytical balance. Record this mass as M₂.

  • Calculation: Calculate the density (ρ) using the formula: ρ = (M₂ - M₁) / V where V is the calibrated volume of the pycnometer. For trustworthiness, repeat the measurement three times and report the average.

Refractive Index Measurement via Abbe Refractometer

Causality: The refractive index is an intrinsic physical property that measures how much the path of light is bent, or refracted, when it enters a material. It is defined as the ratio of the speed of light in a vacuum to its speed in the substance. For a pure compound at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm), the refractive index is a constant. This makes it an excellent tool for identity confirmation and purity assessment. An Abbe refractometer measures the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index, from which it directly calculates the sample's refractive index.

G cluster_light Light Path cluster_observation User Observation Light Source Light Source Illuminating Prism Illuminating Prism Light Source->Illuminating Prism Enters Sample Sample Illuminating Prism->Sample Passes through Refracting Prism Refracting Prism Sample->Refracting Prism Refracts at Critical Angle Telescope Telescope Refracting Prism->Telescope To Optics Eyepiece Eyepiece Telescope->Eyepiece Projects Image Light/Dark Boundary Light/Dark Boundary Eyepiece->Light/Dark Boundary User sees Align with Crosshairs Align with Crosshairs Light/Dark Boundary->Align with Crosshairs User adjusts Read Scale Read Scale Align with Crosshairs->Read Scale Final Step

Caption: Logical workflow of an Abbe refractometer measurement.

Step-by-Step Protocol:

  • Calibration: Turn on the refractometer and the constant temperature circulator (set to 20.0 °C). Calibrate the instrument by placing a few drops of distilled water on the prism; the reading should be 1.3330 at 20°C. Adjust if necessary.

  • Cleaning: Clean the prism surfaces with ethanol or acetone using a soft lens tissue and allow them to dry completely.

  • Sample Application: Using a clean pipette, place 2-3 drops of the this compound sample onto the lower prism surface.

  • Closing Prism: Close the prism assembly gently but firmly. The liquid should spread into a thin, uniform film without air bubbles.

  • Observation: Look through the eyepiece. You will see a field divided into light and dark regions.

  • Adjustment: Rotate the coarse adjustment knob until the boundary between the light and dark regions is centered in the field of view.

  • Dispersion Correction: If the boundary has a colored fringe, turn the dispersion correction knob until the boundary is a sharp, achromatic line.

  • Measurement: Fine-tune the adjustment knob to place the boundary precisely on the center of the crosshairs.

  • Reading: Depress the switch to illuminate the internal scale and record the refractive index (nD) to four decimal places. Report the value along with the measurement temperature (e.g., nD²⁰ = 1.XXXX).

Safety, Handling, and Storage

This compound should be handled with the standard precautions for flammable liquid hydrocarbons.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from ignition sources such as open flames, hot surfaces, and sparks.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.

Conclusion

The physical properties of this compound are fundamentally governed by its 1,4-disubstituted cyclohexane structure. The existence of cis and trans stereoisomers, each with distinct conformational preferences, is expected to lead to measurable differences in boiling point, density, and refractive index. The trans isomer, capable of adopting a low-energy di-equatorial conformation, is the more stable of the two. While comprehensive experimental data for the separated isomers remains elusive in the literature, the principles of conformational analysis, supported by data from analogous compounds, provide a robust framework for predicting their behavior. The rigorous application of validated experimental protocols for determining boiling point, density, and refractive index is paramount for any research or development activity involving this compound, ensuring data integrity and enabling a deeper understanding of structure-property relationships.

References

  • Cheméo. (n.d.). Chemical Properties of this compound, cis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Cheméo. (n.d.). Chemical Properties of this compound, trans.
  • Longdom Publishing. (n.d.). Cis-Trans Isomers and its Differences in Properties. Journal of Organic and Inorganic Chemistry.
  • NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). This compound, trans. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • PubChem. (n.d.). 1,4-Dimethylcyclohexane. National Center for Biotechnology Information.

Sources

1-Methyl-4-propylcyclohexane spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-propylcyclohexane

Introduction

This compound (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is a disubstituted cycloalkane that serves as a valuable model compound in various fields, including petrochemical analysis and conformational studies.[1][2] Its structural characterization is predicated on the unambiguous identification of its constituent parts and, critically, its stereochemistry. The compound exists as two primary diastereomers: cis-1-methyl-4-propylcyclohexane and trans-1-methyl-4-propylcyclohexane.[3][4][5] The spatial orientation of the methyl and propyl groups profoundly influences their physical properties and spectroscopic signatures.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—used to elucidate the structure and stereochemistry of this compound. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Molecular Structure and Conformational Isomerism

The stereochemical assignment of this compound is fundamental to its analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[6] The substituents (methyl and propyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation.[5][7] In the cis isomer, one substituent must be axial while the other is equatorial.[4] Given the larger steric bulk of the propyl group compared to the methyl group, the most stable conformation for the cis isomer will have the propyl group in the equatorial position and the methyl group in the axial position. These conformational preferences are the primary origin of the differences observed in their NMR spectra.

G cluster_trans trans-1-Methyl-4-propylcyclohexane (diequatorial) cluster_cis cis-1-Methyl-4-propylcyclohexane (axial-equatorial) t_C1 C t_C2 C t_C1->t_C2 t_Me CH₃ t_C1->t_Me (eq) t_C3 C t_C2->t_C3 t_C4 C t_C3->t_C4 t_C5 C t_C4->t_C5 t_Pr CH₂CH₂CH₃ t_C4->t_Pr (eq) t_C6 C t_C5->t_C6 t_C6->t_C1 c_C1 C c_C2 C c_C1->c_C2 c_Me CH₃ c_C1->c_Me (ax) c_C3 C c_C2->c_C3 c_C4 C c_C3->c_C4 c_C5 C c_C4->c_C5 c_Pr CH₂CH₂CH₃ c_C4->c_Pr (eq) c_C6 C c_C5->c_C6 c_C6->c_C1

Caption: Chair conformations of trans and cis isomers of this compound.

Mass Spectrometry (MS)

Expertise & Experience: The Logic of Fragmentation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, causing predictable bond cleavages. For alkyl-substituted cyclohexanes, the molecular ion (M⁺•) is often observable, but its intensity can be low due to facile fragmentation.[8][9] The fragmentation pathways are governed by the formation of the most stable carbocations.[10] The primary cleavages occur at the points of substitution (α-cleavage) and through ring-opening mechanisms.[9]

Key Fragmentation Pathways:

  • Loss of Methyl Group (M-15): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a secondary carbocation at m/z 125.

  • Loss of Propyl Group (M-43): Cleavage of the C4-C₃H₇ bond results in the loss of a propyl radical (•C₃H₇), producing a cation at m/z 97. This is often a very prominent peak.

  • Ring-based Fragmentation: The cyclohexane ring can also fragment, typically leading to the loss of ethene (C₂H₄, 28 Da) from larger fragments. For instance, the m/z 97 ion can lose ethene to form a fragment at m/z 69.

The relative abundance of these fragments helps confirm the presence and location of the alkyl substituents. The mass spectra of the cis and trans isomers are generally very similar, as the high energy of the ionization process largely negates the initial conformational differences.

Fragmentation M [C₁₀H₂₀]⁺• m/z 140 (Molecular Ion) M_minus_15 [C₉H₁₇]⁺ m/z 125 M->M_minus_15 - •CH₃ (15 Da) M_minus_43 [C₇H₁₃]⁺ m/z 97 M->M_minus_43 - •C₃H₇ (43 Da) M_minus_43_minus_28 [C₅H₉]⁺ m/z 69 M_minus_43->M_minus_43_minus_28 - C₂H₄ (28 Da)

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Mass Spectrometry Data

m/zProposed FragmentComments
140[C₁₀H₂₀]⁺•Molecular Ion (M⁺•)
125[M - CH₃]⁺Loss of the methyl group.
97[M - C₃H₇]⁺Loss of the propyl group. Often a major peak.
83[C₆H₁₁]⁺Ring fragmentation products.
69[C₅H₉]⁺Further fragmentation, e.g., loss of ethene from m/z 97.
55[C₄H₇]⁺Common alkyl fragment.
41[C₃H₅]⁺Common alkyl fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the separation of isomers prior to mass analysis, which is critical if a mixture is present.

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).

  • GC Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. Hold for 5 minutes.

  • MS Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition & Analysis: Acquire the data and analyze the resulting chromatogram and mass spectra. Integrate peaks and compare the obtained mass spectra with a reference library (e.g., NIST).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating the cis and trans isomers of this compound, as the chemical shifts of protons and carbons are highly sensitive to their stereochemical environment.[12]

¹H NMR Spectroscopy: The Isomer Fingerprint

The key to distinguishing the isomers lies in the chemical shifts of the protons attached to the cyclohexane ring, particularly the methine protons at C1 and C4 and the methyl protons. Axial protons are shielded by 1,3-diaxial interactions and typically resonate at a higher field (lower ppm) than their equatorial counterparts.[13]

  • trans Isomer (diequatorial): The methyl and propyl groups are equatorial. The protons on C1 and C4 are axial and will appear more upfield. The methyl group protons will have a chemical shift typical for an equatorial methyl on a cyclohexane ring.

  • cis Isomer (axial-methyl, equatorial-propyl): The methyl group is axial, and its protons will be shielded compared to the equatorial methyl in the trans isomer, appearing at a lower ppm value. The proton on C1 is equatorial and will be deshielded (higher ppm) relative to the axial C1 proton in the trans isomer.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Grouptrans Isomer (Predicted δ, ppm)cis Isomer (Predicted δ, ppm)Multiplicity
CH₃ (on ring)~0.85~0.90 (axial is often slightly upfield, but models vary)Doublet
CH₃ (of propyl)~0.88~0.88Triplet
Ring CH₂ & CH~1.0 - 1.8~1.0 - 1.9Complex Multiplets
CH₂ (of propyl)~1.2 - 1.4~1.2 - 1.4Multiplet

Note: Precise values can vary based on solvent and instrument frequency. The relative positions are most informative.

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR provides information on the carbon skeleton. Due to symmetry, the trans isomer will show fewer signals than the cis isomer if the molecule is conformationally locked. However, due to rapid chair-flipping at room temperature, both isomers are expected to show 6 distinct signals for the cyclohexane ring and propyl group carbons, plus the methyl carbon signal. The key diagnostic is the chemical shift of the methyl carbon and the ring carbons C1 and C4, which are affected by stereochemistry (γ-gauche effect). An axial methyl group is typically shielded and appears at a lower ppm value than an equatorial one.[14]

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbontrans Isomer (Predicted δ, ppm)cis Isomer (Predicted δ, ppm)
CH₃ (on ring)~23~18-20 (Shielded due to axial position)
C1~33~29-31
C2/C6~36~33-35
C3/C5~34~30-32
C4~44~41-43
CH₂ (propyl)~38~38
CH₂ (propyl)~20~20
CH₃ (propyl)~14~14

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the sample.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • Set the spectral width to cover a range from -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

    • Set the spectral width to cover a range from 0 to 220 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Vibrational Modes of Alkanes

IR spectroscopy is used to identify functional groups. Since this compound is a saturated hydrocarbon, its IR spectrum is relatively simple and dominated by C-H bond vibrations.[15] It is not useful for distinguishing between the cis and trans isomers, as their vibrational modes are very similar. However, it is an excellent technique for confirming the absence of other functional groups (e.g., C=O, O-H, C=C).

The primary vibrational modes for alkanes are:

  • C-H Stretching: Associated with sp³ hybridized carbon-hydrogen bonds, these appear as strong, sharp absorptions just below 3000 cm⁻¹.[6][16]

  • C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups have characteristic bending (scissoring, rocking, wagging) vibrations. The key absorptions are typically found around 1470-1450 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).[17]

Characteristic Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C(sp³)-H StretchStrong
1470-1450-CH₂- Bend (Scissoring)Medium
1375-CH₃ Bend (Symmetric)Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Instrument Setup: Place the ATR accessory in the FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of the liquid sample onto the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of MS, NMR, and IR techniques. While IR spectroscopy confirms its identity as a saturated hydrocarbon and MS elucidates its molecular weight and substituent pattern, NMR spectroscopy stands out as the definitive tool for stereochemical assignment. The distinct chemical shifts arising from the different spatial arrangements of the methyl and propyl groups in the cis and trans isomers provide an unambiguous structural fingerprint. This guide outlines the foundational principles and practical protocols necessary for researchers and drug development professionals to confidently characterize this and similar substituted cycloalkane structures.

References

  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • Tan, Y., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Pickett, H. M., & Strauss, H. L. (1970). Vibrational Spectra and Potential Functions of Cyc10hexane and Related Oxanes. The Journal of Chemical Physics.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ACS Publications. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.
  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
  • PubChem. (n.d.). 2-Methyl-4-(2-methylpropyl)-1-propylcyclohexane. National Institutes of Health.
  • SpectraBase. (n.d.). cis-4-Methyl-1-isopropyl-cyclohexane - Optional[13C NMR] - Chemical Shifts.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
  • ElectronicsAndBooks. (n.d.). Vibrational Spectra, Conformations, and Potential Functions of Cycloheptane and Related Oxepanes.
  • The Royal Society. (n.d.). The vibration spectrum and molecular configuration of cyclohexane.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). 1-Methyl-1-propylcyclohexane. National Institutes of Health.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
  • PubChem. (n.d.). This compound-1,3-diamine. National Institutes of Health.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

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An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of 1-methyl-4-propylcyclohexane, a classic example of a disubstituted cyclohexane that exists as cis and trans diastereomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy for the complete structural and stereochemical elucidation of these isomers.

The Structural Landscape: Conformational Isomers of this compound

This compound presents a fascinating case study in stereoisomerism. The molecule can exist as two diastereomers: cis-1-methyl-4-propylcyclohexane, where the methyl and propyl groups are on the same face of the cyclohexane ring, and trans-1-methyl-4-propylcyclohexane, where they are on opposite faces.

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Through a process known as ring flipping, the cyclohexane ring can interconvert between two chair conformations, causing axial substituents to become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is dictated by its steric bulk. Larger groups experience significant steric hindrance in the axial position due to 1,3-diaxial interactions with other axial hydrogens. This steric strain is a key determinant of the conformational equilibrium of each isomer.

For cis-1-methyl-4-propylcyclohexane, one substituent must be axial while the other is equatorial. Due to the larger size of the propyl group compared to the methyl group, the conformer with the propyl group in the more spacious equatorial position and the methyl group in the axial position is significantly more stable and therefore more populated at equilibrium.

In the case of trans-1-methyl-4-propylcyclohexane, both substituents can be either axial or equatorial. The diequatorial conformer is vastly more stable than the diaxial conformer due to the avoidance of significant 1,3-diaxial interactions for both bulky groups. Consequently, trans-1-methyl-4-propylcyclohexane exists almost exclusively in the diequatorial conformation.

cluster_cis cis-1-Methyl-4-propylcyclohexane Conformational Equilibrium cluster_trans trans-1-Methyl-4-propylcyclohexane Conformational Equilibrium cis_ae Axial-Methyl, Equatorial-Propyl (More Stable) cis_ea Equatorial-Methyl, Axial-Propyl (Less Stable) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (Much More Stable) trans_aa Diaxial (Much Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria of cis and trans isomers.

Principles of ¹H and ¹³C NMR for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical environment of each proton and carbon nucleus is highly sensitive to its orientation (axial or equatorial), which in turn dictates the observed chemical shifts and coupling constants.

Chemical Shifts

Proton (¹H) NMR:

  • Axial vs. Equatorial Protons: Axial protons are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts on the same carbon atom. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring.

  • Effect of Substituents: The electronegativity and steric bulk of the methyl and propyl groups will influence the chemical shifts of nearby protons. Protons on carbons bearing a substituent (C1 and C4) will be deshielded and resonate at a higher chemical shift (downfield).

Carbon (¹³C) NMR:

  • Axial vs. Equatorial Substituents: The orientation of a substituent has a pronounced effect on the chemical shifts of the cyclohexane ring carbons. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5 relative to the substituent at C1) due to the gauche-γ effect. This steric compression leads to an upfield shift of approximately 4-6 ppm for the γ-carbons.

Coupling Constants (J-values)

The magnitude of the through-bond coupling between adjacent protons (³JHH) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is a critical tool for determining the axial or equatorial nature of protons in a rigid cyclohexane ring.

  • Axial-Axial Coupling (³J_ax,ax_): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-Equatorial Coupling (³J_ax,eq_): The dihedral angle is approximately 60°, leading to a smaller coupling constant, typically 2-5 Hz.

  • Equatorial-Equatorial Coupling (³J_eq,eq_): The dihedral angle is also approximately 60°, resulting in a small coupling constant, similar to axial-equatorial coupling (2-5 Hz).

By analyzing the splitting patterns and measuring the coupling constants of the methine protons at C1 and C4, and the methylene protons of the ring, the stereochemistry of the isomers can be unequivocally determined.

Predicted NMR Data for cis- and trans-1-Methyl-4-propylcyclohexane

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Protoncis-Isomer (axial-Me, equatorial-Pr)trans-Isomer (diequatorial)Key Differentiating Features
CH₃ (on C1)~ 0.85 (d)~ 0.88 (d)Similar, but subtle differences in shielding.
CH (on C1)~ 1.45 (m)~ 1.55 (m)The axial proton in the cis isomer is more shielded.
Ring CH₂ ~ 1.1 - 1.8 (m)~ 1.0 - 1.7 (m)Broader, overlapping multiplets.
CH (on C4)~ 1.25 (m)~ 1.35 (m)The equatorial proton in the cis isomer is more deshielded.
CH₂ (propyl)~ 1.30 (m)~ 1.32 (m)
CH₂ (propyl)~ 1.20 (m)~ 1.22 (m)
CH₃ (propyl)~ 0.90 (t)~ 0.91 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carboncis-Isomer (axial-Me, equatorial-Pr)trans-Isomer (diequatorial)Key Differentiating Features
CH₃ (on C1)~ 18.0~ 22.5Upfield shift of the axial methyl carbon in the cis isomer.
C1 ~ 28.5~ 32.0Upfield shift of the carbon bearing the axial methyl group.
C2, C6 ~ 30.5~ 35.0Significant upfield shift in the cis isomer due to the γ-gauche effect of the axial methyl group.
C3, C5 ~ 29.0~ 29.5
C4 ~ 43.0~ 43.5
CH₂ (propyl)~ 37.0~ 37.5
CH₂ (propyl)~ 20.0~ 20.5
CH₃ (propyl)~ 14.5~ 14.5

Experimental Protocol for NMR Analysis

A robust and self-validating protocol is essential for obtaining high-quality NMR data that allows for unambiguous structural and stereochemical assignment.

Sample_Prep Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ 1D_H1 ¹H NMR Acquisition (400-600 MHz) Sample_Prep->1D_H1 1D_C13 ¹³C{¹H} NMR Acquisition (100-150 MHz) Sample_Prep->1D_C13 2D_COSY 2D COSY (¹H-¹H Correlations) 1D_H1->2D_COSY 2D_HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) 1D_H1->2D_HSQC 2D_NOESY 2D NOESY/ROESY (Through-Space Correlations) 1D_H1->2D_NOESY DEPT DEPT-135/90 (Determine CH, CH₂, CH₃) 1D_C13->DEPT 1D_C13->2D_HSQC Data_Analysis Data Interpretation and Structure Elucidation DEPT->Data_Analysis 2D_COSY->Data_Analysis 2D_HSQC->Data_Analysis 2D_NOESY->Data_Analysis

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound isomer.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400-600 MHz spectrometer.

    • Key parameters: 32-64 scans, spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C{¹H} NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H couplings. Cross-peaks will appear between protons that are spin-spin coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of the proton network within the cyclohexane ring and the propyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of protonated carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for confirming stereochemistry. For example, in the cis isomer, NOE cross-peaks would be expected between the axial methyl protons and the other axial protons on the same face of the ring. In the trans (diequatorial) isomer, NOEs would be observed between the equatorial methyl protons and nearby equatorial and axial protons.

In-Depth Spectral Interpretation: A Case Study Approach

Let's consider how to differentiate the cis and trans isomers using the predicted data and the principles outlined above.

Analysis of the trans Isomer (Diequatorial)
  • ¹H NMR: The methine proton at C1 (attached to the methyl group) and C4 (attached to the propyl group) would both be axial. Therefore, they would each exhibit large axial-axial couplings (8-13 Hz) to the two adjacent axial protons on the ring. The resulting multiplet for each would likely be a complex pattern, but the large couplings would be a key indicator.

  • ¹³C NMR: All substituents are equatorial, so no significant γ-gauche shielding effects are expected. The chemical shifts of the ring carbons would be in the "normal" range for a substituted cyclohexane.

Analysis of the cis Isomer (Axial-Methyl, Equatorial-Propyl)
  • ¹H NMR:

    • The methine proton at C1 would be equatorial. It would show small axial-equatorial and equatorial-equatorial couplings (2-5 Hz) to its neighbors.

    • The methine proton at C4 would be axial and would exhibit large axial-axial couplings (8-13 Hz).

    • The difference in the coupling patterns for the C1-H and C4-H protons is a definitive marker for the cis isomer.

  • ¹³C NMR:

    • The axial methyl group would cause a significant upfield shift (shielding) of its own carbon signal (~18.0 ppm vs. ~22.5 ppm for the equatorial methyl in the trans isomer).

    • Crucially, the γ-carbons (C2 and C6) would be shielded by the axial methyl group, appearing at a significantly lower chemical shift (~30.5 ppm) compared to the trans isomer (~35.0 ppm). This γ-gauche effect is a powerful diagnostic tool.

Confirmation with 2D NMR
  • COSY: In both isomers, COSY would confirm the connectivity. For example, the C1 methine proton would show correlations to the C2 and C6 methylene protons. The protons of the propyl group would show a clear correlation pattern: CH₃ to the adjacent CH₂, which in turn correlates to the next CH₂.

  • HSQC: This would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra and DEPT experiments.

  • NOESY: This experiment provides the ultimate proof of stereochemistry.

    • cis Isomer: Strong NOE cross-peaks would be observed between the protons of the axial methyl group and the axial protons at C2, C6, and C4.

    • trans Isomer: NOE correlations would be seen between the equatorial methyl protons and the adjacent equatorial and axial protons. The through-space interactions would be distinctly different from the cis isomer.

Conclusion

The comprehensive NMR analysis of cis- and trans-1-methyl-4-propylcyclohexane is a prime example of how a suite of modern NMR techniques can be synergistically applied to unravel complex structural and stereochemical challenges. By carefully examining chemical shifts, coupling constants, and through-space correlations from 1D and 2D NMR experiments, researchers can confidently assign the correct structure and conformation of each diastereomer. This level of detailed molecular understanding is fundamental in fields such as drug discovery, natural product synthesis, and materials science, where stereochemistry dictates biological activity and material properties.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • Chemaxon. (n.d.). NMR Predictor.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • NMRium. (n.d.). Predict.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][7]
  • UCI Media. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link][8]

Sources

1-Methyl-4-propylcyclohexane mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-4-propylcyclohexane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound (C₁₀H₂₀, MW: 140.27 g/mol ).[1][2] Aimed at researchers and analytical chemists, this document elucidates the core fragmentation pathways, explains the causal mechanisms behind the formation of characteristic ions, and presents a validated protocol for acquiring a high-quality mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS). The principles discussed herein are fundamental for the structural identification and characterization of alkyl-substituted cycloalkanes in complex matrices.

Introduction: The Analytical Challenge of Alkylcyclohexanes

This compound is a saturated cyclic hydrocarbon. The structural elucidation of such non-functionalized alkanes relies heavily on mass spectrometry, as techniques like NMR can be challenging to interpret due to overlapping signals. Electron Ionization (EI) mass spectrometry is a powerful tool that imparts significant internal energy to the molecule, inducing reproducible and structurally informative fragmentation. Understanding these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown compounds in fields ranging from petrochemical analysis to environmental science.

The fragmentation of cycloalkanes is governed by a few core principles: the stability of the resulting carbocation fragments, the favorability of cleaving at points of substitution, and the tendency of the cyclohexane ring to undergo characteristic ring-opening or neutral loss reactions.[3][4][5]

Foundational Fragmentation Mechanisms in EI-MS

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

M (C₁₀H₂₀) + e⁻ → M⁺• (C₁₀H₂₀⁺•) + 2e⁻

This molecular ion, with a mass-to-charge ratio (m/z) of 140, is often unstable and rapidly undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The key pathways for alkyl-substituted cyclohexanes are:

  • Alpha (α)-Cleavage: This is the most favorable initial fragmentation step for many substituted cycloalkanes.[6] It involves the cleavage of a bond between the cyclohexane ring and an alkyl substituent. The positive charge is preferentially retained by the more substituted or larger fragment, leading to the loss of the substituent as a neutral radical.

  • Ring Opening and Subsequent Cleavage: The cyclic molecular ion can isomerize to an open-chain radical cation.[7] This linear ion then fragments in a manner similar to a typical alkene, often leading to a series of fragment ions separated by 14 mass units (CH₂).

  • Neutral Loss from the Ring: A classic fragmentation pathway for the cyclohexane ring itself is the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring opening, a process akin to a retro-Diels-Alder reaction.[3][5]

Predicted Fragmentation Cascade of this compound

The mass spectrum of this compound is a composite of these competing fragmentation pathways. The relative abundance of each fragment ion is dictated by the kinetic and thermodynamic stability of the ions and neutral losses.

Primary Fragmentation: α-Cleavage at Substituent Sites

The presence of two alkyl substituents provides two primary sites for α-cleavage:

  • Loss of the Propyl Radical (•C₃H₇): Cleavage of the bond connecting the propyl group to the ring is highly probable due to the expulsion of a relatively large, stable propyl radical. This pathway leads to a prominent ion at m/z 97 .

    • C₁₀H₂₀⁺• → [C₇H₁₃]⁺ + •C₃H₇

    • m/z 140 → m/z 97

    • This fragmentation is often responsible for the base peak (the most abundant ion) in similarly substituted cyclohexanes, as the loss of a larger alkyl group is entropically favored.[8]

  • Loss of the Methyl Radical (•CH₃): Cleavage of the methyl group from the ring results in an ion at m/z 125 .

    • C₁₀H₂₀⁺• → [C₉H₁₉]⁺ + •CH₃

    • m/z 140 → m/z 125

    • While this peak is expected to be present, it is typically less abundant than the peak resulting from the loss of the larger propyl group.[9]

Secondary Fragmentation: Ring Scission and Rearrangements

Following the initial ionization, the ring structure itself can fragment. This often begins with the opening of the ring to form a linear radical cation, which then undergoes further cleavage. This leads to a characteristic series of alkene-like and alkyl carbocations.

  • Formation of C₅ and C₄ Fragments: The open-chain intermediate can cleave at various points, leading to a cluster of ions in the lower mass range. Significant peaks are expected at:

    • m/z 69 ([C₅H₉]⁺)

    • m/z 55 ([C₄H₇]⁺)

    • m/z 41 ([C₃H₅]⁺)

  • These ions are hallmarks of hydrocarbon fragmentation and contribute significantly to the overall appearance of the spectrum.[3]

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G cluster_alpha α-Cleavage cluster_ring Ring Opening & Cleavage M This compound M+• m/z = 140 m125 [M - CH3]+ m/z = 125 M->m125 - •CH3 m97 [M - C3H7]+ m/z = 97 (Probable Base Peak) M->m97 - •C3H7 m69 [C5H9]+ m/z = 69 M->m69 Ring Opening & Cleavage m55 [C4H7]+ m/z = 55 m69->m55 - CH2

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Spectral Features

The quantitative data derived from the mass spectrum can be summarized for rapid identification.

m/zProposed Ion Structure/OriginExpected Relative Abundance
140Molecular Ion [C₁₀H₂₀]⁺•Low
125[M - •CH₃]⁺Medium
97[M - •C₃H₇]⁺High (Likely Base Peak)
83[C₆H₁₁]⁺Medium
69[C₅H₉]⁺Medium-High
55[C₄H₇]⁺High
41[C₃H₅]⁺Medium

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This workflow is designed to provide excellent chromatographic separation and classic, library-matchable EI fragmentation.

G cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Acquisition cluster_analysis 3. Data Analysis Prep Dilute Sample (100 ppm in Hexane) Inject Inject 1 µL Prep->Inject GC GC Separation (Non-polar column, Temp. Ramp) Inject->GC MS EI-MS Analysis (70 eV) GC->MS TIC Extract Spectrum from TIC Peak MS->TIC Interpret Identify M+• and Key Fragments TIC->Interpret Library Confirm with NIST Library Interpret->Library

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-methyl-4-propylcyclohexane, a saturated hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize vibrational spectroscopy for structural elucidation and compound identification. This document delves into the theoretical underpinnings of the vibrational modes of alkyl-substituted cyclohexanes, outlines a practical experimental approach for spectral acquisition, and provides a detailed interpretation of the expected spectral features.

Introduction: The Vibrational Language of Saturated Hydrocarbons

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. For organic molecules, these vibrations are localized to specific bonds or functional groups. In the case of a simple alkane like this compound, which contains only C-C and C-H single bonds, the IR spectrum is characterized by a few key absorption regions.[1][2] While seemingly simple, these spectra provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the absence of other functional groups.[3][4][5]

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3] For alkanes, the most prominent absorptions appear in the C-H stretching region of the functional group region and in the bending region which overlaps with the fingerprint region.[1][6]

Molecular Structure and Expected Vibrational Modes

This compound is a disubstituted cycloalkane. Its structure consists of a cyclohexane ring with a methyl (-CH₃) group and a propyl (-CH₂CH₂CH₃) group attached to carbons 1 and 4, respectively. The molecule exists predominantly in a chair conformation to minimize steric strain.[7] The vibrational modes of this molecule can be categorized as follows:

  • C-H Stretching Vibrations: These are high-energy vibrations and appear in the 3000-2850 cm⁻¹ region.[1][2] Since all carbon atoms in this compound are sp³ hybridized, the C-H stretching frequencies are expected to be below 3000 cm⁻¹.[8] We can further differentiate between the symmetric and asymmetric stretches of the methyl (-CH₃) and methylene (-CH₂) groups.

  • C-H Bending Vibrations (Deformations): These vibrations require less energy and appear at lower wavenumbers. They include scissoring, rocking, wagging, and twisting modes.

    • Methyl (-CH₃) groups: Exhibit a characteristic asymmetric bending vibration around 1450 cm⁻¹ and a symmetric bending ("umbrella") mode around 1375 cm⁻¹.[9]

    • Methylene (-CH₂) groups: Show a scissoring vibration around 1465 cm⁻¹.[9]

  • Cyclohexane Ring Vibrations: The cyclohexane ring itself has complex vibrational modes, including ring stretching and bending (puckering) vibrations. These contribute to the complex pattern of absorptions in the fingerprint region.[10][11][12] Methylene scissoring bands in unstrained cyclohexane rings are observed at slightly lower wavenumbers compared to their acyclic counterparts (e.g., ~1448 cm⁻¹ in cyclohexane vs. ~1470 cm⁻¹ in hexane).[13]

  • C-C Skeletal Vibrations: Carbon-carbon bond stretching vibrations are generally weak in the IR spectrum of alkanes and appear in the fingerprint region between 1200 and 800 cm⁻¹.[13]

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of liquid samples with minimal sample preparation.

3.1. Principle of ATR

ATR operates on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The sample is brought into direct contact with the crystal surface. At the points of total internal reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.

3.2. Step-by-Step Protocol

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • If the sample is volatile, it may be necessary to acquire the spectrum quickly.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

The following diagram illustrates the experimental workflow.

A Instrument Preparation (Purge with N2) B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Sample to Crystal C->D E Acquire Sample Spectrum D->E F Data Processing (Baseline Correction) E->F G Peak Identification F->G H Clean ATR Crystal G->H

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations. The absence of strong absorptions in other regions (e.g., 1800-1600 cm⁻¹ for C=O, 3600-3200 cm⁻¹ for O-H) is a key indicator of a saturated hydrocarbon.

4.1. Expected Absorption Bands

The following table summarizes the expected prominent absorption bands for this compound based on established group frequencies for alkanes and cycloalkanes.[1][2][9][14]

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational Mode
2960 - 2950StrongAsymmetric C-H stretch in -CH₃ groups
2930 - 2915StrongAsymmetric C-H stretch in -CH₂ groups
2875 - 2865MediumSymmetric C-H stretch in -CH₃ groups
2860 - 2845MediumSymmetric C-H stretch in -CH₂ groups
~1465Medium-CH₂- scissoring (bending)
~1450MediumAsymmetric -CH₃ bending
~1375Medium-WeakSymmetric -CH₃ bending ("umbrella" mode)
1300 - 800Weak/ComplexFingerprint Region: C-C skeletal vibrations and various C-H bending modes

4.2. The Fingerprint Region

The region below 1500 cm⁻¹ is known as the fingerprint region.[1][2][3][4][5] This area of the spectrum contains a complex series of absorptions arising from C-C bond stretching and a variety of C-H bending vibrations. While individual peak assignment in this region is challenging, the overall pattern is unique to a specific molecule.[3][4] Therefore, by comparing the fingerprint region of an unknown sample to that of a known standard of this compound, a positive identification can be made.

Conclusion

The infrared spectrum of this compound is a valuable tool for its identification and for confirming the absence of other functional groups. The key spectral features are the strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region and the various C-H bending vibrations at lower wavenumbers. The unique pattern of absorptions in the fingerprint region provides a definitive means of identification when compared to a reference spectrum. The experimental protocol outlined using ATR-FTIR spectroscopy offers a rapid and reliable method for obtaining a high-quality spectrum of this compound.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes.
  • Study.com. (n.d.). How do the C-H stretching frequencies of the cycloalkanes change from cyclobutane to cyclopentane to cyclohexane? Explain this observation.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Quora. (2018). What is the fingerprint region in IR spectroscopy?.
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conformational analysis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Methyl-4-propylcyclohexane

Abstract

The three-dimensional arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties and biological activity. For cyclic molecules such as substituted cyclohexanes, which form the structural core of numerous pharmaceuticals and natural products, a thorough understanding of conformational preferences is paramount. This guide provides a detailed technical analysis of this compound, a model system for understanding the interplay of steric forces in disubstituted rings. We will dissect the conformational landscape of both cis and trans isomers, quantify the energetic penalties associated with unfavorable arrangements, and outline a computational workflow for predicting conformational equilibria, thereby offering a foundational framework for researchers in medicinal chemistry and materials science.

The Dynamic Architecture of the Cyclohexane Ring

The cyclohexane ring is not a static, planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and predominant of these is the chair conformation .[1] In this arrangement, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the C-C-C bond angles are approximately 111°, very close to the ideal tetrahedral angle of 109.5°.[2]

Key features of the chair conformation are the two distinct types of substituent positions:

  • Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing up or down.[3]

  • Equatorial (e): Six positions that point out from the "equator" of the ring.[3]

At room temperature, a cyclohexane ring is in constant motion, undergoing a "ring flip" that rapidly interconverts two chair conformations.[4] During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are identical in energy.[5][6] However, when substituents are present, the two conformers are no longer energetically equivalent, and the equilibrium will favor the more stable conformation.[5][6]

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

The primary reason for the energy difference between conformers of a substituted cyclohexane is steric strain. When a substituent occupies an axial position, it experiences steric hindrance from the two other axial hydrogens (or substituents) on the same side of the ring.[7][8] These unfavorable interactions are known as 1,3-diaxial interactions .[9][10] This repulsion is essentially a gauche-butane interaction, where the axial substituent and the ring carbons at the 3- and 5-positions are in a gauche arrangement.[5][11][12]

To quantify a substituent's preference for the equatorial position, we use the conformational free energy difference, commonly known as the A-value . The A-value is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial.[13] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[13][14]

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)~1.74~7.3
Ethyl (-CH₂CH₃)~1.8~7.5
Propyl (-CH₂CH₂CH₃)~2.0~8.4
Isopropyl (-CH(CH₃)₂)~2.2~9.2
tert-Butyl (-C(CH₃)₃)>4.5>18.8
Data compiled from various sources.[4][14][15][16]

As the table shows, the propyl group has a higher A-value than the methyl group, indicating it is sterically more demanding and has a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

Conformational Equilibrium of cis-1-Methyl-4-propylcyclohexane

In cis isomers of 1,4-disubstituted cyclohexanes, one substituent is on the "up" face of the ring while the other is on the "down" face, relative to the hydrogens on their respective carbons. This arrangement necessitates that in any chair conformation, one group must be axial and the other must be equatorial.[12][17] The ring flip interconverts which group is axial and which is equatorial.

The two possible chair conformers for cis-1-methyl-4-propylcyclohexane are:

  • Conformer A: Propyl group is equatorial (e) and the methyl group is axial (a).

  • Conformer B: Propyl group is axial (a) and the methyl group is equatorial (e).

The total steric strain in each conformer is determined by the A-value of the group in the axial position.

  • Strain in Conformer A: The axial methyl group introduces steric strain. Strain ≈ A-value(CH₃) = 1.74 kcal/mol .

  • Strain in Conformer B: The axial propyl group introduces steric strain. Strain ≈ A-value(Propyl) = 2.0 kcal/mol .

Equilibrium of cis-1-Methyl-4-propylcyclohexane.

Conformational Equilibrium of trans-1-Methyl-4-propylcyclohexane

In trans isomers of 1,4-disubstituted cyclohexanes, both substituents are on the same face of the ring (both "up" or both "down").[12][19] This geometric constraint means that the two groups are either both equatorial (diequatorial) or both axial (diaxial).[2][17]

The two possible chair conformers for trans-1-methyl-4-propylcyclohexane are:

  • Conformer C (Diequatorial): Propyl group is equatorial (e) and the methyl group is equatorial (e).

  • Conformer D (Diaxial): Propyl group is axial (a) and the methyl group is axial (a).

The steric strain is calculated by summing the A-values for all axial substituents.

  • Strain in Conformer C: Both groups are equatorial. There are no significant 1,3-diaxial interactions. Strain ≈ 0 kcal/mol .

  • Strain in Conformer D: Both groups are axial and contribute to the total strain. Strain ≈ A-value(CH₃) + A-value(Propyl) = 1.74 + 2.0 = 3.74 kcal/mol .

Equilibrium of trans-1-Methyl-4-propylcyclohexane.

Summary of Conformational Energies

The analysis reveals a clear hierarchy of stability among the possible conformers of this compound.

IsomerConformerMethyl PositionPropyl PositionTotal Strain (kcal/mol)Relative Stability
trans Diequatorial Equatorial Equatorial ~0 Most Stable
cis(e)-propyl, (a)-methylAxialEquatorial~1.742nd most stable
cis(a)-propyl, (e)-methylEquatorialAxial~2.03rd most stable
trans Diaxial Axial Axial ~3.74 Least Stable

Using the equation ΔG = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K for 25 °C), we can estimate the equilibrium constant (K).[8][11] For the trans isomer, a ΔG of 3.74 kcal/mol corresponds to an equilibrium that favors the diequatorial conformer by a ratio of over 500:1, rendering the diaxial conformer a negligible component of the mixture.

Protocol: Computational Conformational Analysis

While A-values provide excellent estimates, computational chemistry offers a more precise method for determining conformational energies. The following is a generalized workflow using molecular mechanics (MM), a cost-effective method for modeling saturated systems.

Objective: To determine the relative energies of the cis and trans conformers of this compound.

Methodology:

  • Structure Generation:

    • Using a molecular editor (e.g., Avogadro, ChemDraw), build the 2D structures of cis- and trans-1-methyl-4-propylcyclohexane.

    • Generate initial 3D coordinates for the four key chair conformers (cis-eq/ax, cis-ax/eq, trans-eq/eq, trans-ax/ax).

  • Geometry Optimization:

    • Select a suitable force field (e.g., MMFF94 or OPLS3e). These are parameterized sets of equations and constants used to calculate the potential energy of the molecule.

    • Perform a geometry optimization for each of the four starting structures. This process iteratively adjusts atomic coordinates to find the nearest local energy minimum.

    • Causality: Optimization is crucial to relax any unfavorable bond lengths, angles, or torsions introduced during the initial build and to locate the precise geometry of the stable conformer.

  • Energy Calculation:

    • After optimization, perform a single-point energy calculation on each of the four minimized structures using the same force field.

    • The output will be the steric energy (or potential energy) for each conformer.

  • Data Analysis:

    • Tabulate the final steric energies.

    • Calculate the relative energy of each conformer by subtracting the energy of the most stable conformer (which will be the trans-diequatorial) from the energy of each of the others.

    • The resulting values (ΔE) are directly comparable to the strain energies estimated using A-values.

Self-Validation: The computationally derived ΔE between the trans-diequatorial and trans-diaxial conformers should closely approximate the sum of the experimental A-values for methyl and propyl groups. A significant deviation may indicate an issue with the chosen force field or the optimization procedure.

G start 1. Build 3D Structures (cis-ax/eq, cis-eq/ax, trans-ax/ax, trans-eq/eq) forcefield 2. Select Force Field (e.g., MMFF94) start->forcefield optimize 3. Geometry Optimization (Find local energy minima for each conformer) forcefield->optimize energy 4. Single-Point Energy Calculation (Calculate steric energy of optimized structures) optimize->energy analyze 5. Analyze Results (Calculate ΔE relative to the lowest energy conformer) energy->analyze end Determine Most Stable Conformer and Equilibrium Population analyze->end

Workflow for Computational Conformational Analysis.

Conclusion for the Practitioner

The conformational analysis of this compound serves as a powerful illustration of fundamental stereochemical principles. The steric demand of a substituent, quantified by its A-value, dictates its preference for the less crowded equatorial position. This preference is additive and predictive. For 1,4-disubstituted systems, the trans isomer can adopt a low-energy diequatorial conformation, making it significantly more stable than the cis isomer, which must always place one substituent in a higher-energy axial position. In drug design, forcing a key binding group into a higher-energy axial position through molecular design can introduce conformational strain, which may impact binding affinity and biological activity. The principles and workflows detailed herein provide a robust framework for predicting and understanding the three-dimensional structures that are essential to molecular function.

References

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thermodynamic properties of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Thermodynamic Properties of 1-Methyl-4-propylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of this compound, grounded in fundamental principles of stereochemistry and experimental thermochemistry. We delve into the conformational landscape of its cis and trans isomers, linking steric energies to macroscopic thermodynamic values. Key properties, including enthalpy of formation, heat capacity, and entropy, are presented with data sourced from authoritative databases. Furthermore, this guide details the experimental protocol for oxygen-bomb combustion calorimetry—a primary method for determining enthalpies of formation—elucidating the causality behind the procedure to ensure scientific integrity and reproducibility. The synthesis of theoretical conformational analysis with robust experimental data aims to provide researchers and professionals with a reliable and insightful resource for applications ranging from process engineering to computational drug design.

The Physicochemical Foundation: Significance in Scientific Applications

This compound (C₁₀H₂₀) is a disubstituted cycloalkane whose structural motif is pertinent to various fields, including petroleum chemistry and as a foundational scaffold in medicinal chemistry.[1][2] A molecule's utility in any application is fundamentally governed by its energy, stability, and phase behavior. Therefore, a thorough understanding of its thermodynamic properties is not merely academic; it is a prerequisite for predictive modeling, process optimization, and rational molecular design. For instance, in drug development, the conformational energetics of a cyclohexane ring can significantly influence a molecule's binding affinity to a biological target. In process chemistry, properties like heat capacity and enthalpy of vaporization are critical for designing safe and efficient separation and reaction protocols. This guide bridges the gap between the molecule's structural chemistry and its macroscopic thermodynamic characterization.

Conformational Analysis: The Energetic Landscape of Isomers

The thermodynamic properties of this compound are inextricably linked to its rich conformational isomerism. The molecule exists as two distinct stereoisomers, cis and trans, each with a unique energetic profile determined by its spatial arrangement.

Chair Conformations and Steric Strain

To alleviate angular and torsional strain, the cyclohexane ring adopts a puckered chair conformation.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The energetic penalty for a substituent to be in the axial position, known as the 1,3-diaxial interaction, is the primary determinant of conformational stability.[4]

  • Trans-1-Methyl-4-propylcyclohexane : The trans isomer can exist in two chair conformations: one with both the methyl and propyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).[3] Due to the significant steric strain associated with axial substituents, the diequatorial conformer is vastly more stable.[5] The diaxial form is energetically prohibitive and contributes negligibly to the overall population of molecules.

  • Cis-1-Methyl-4-propylcyclohexane : The cis isomer exists as an equilibrium between two chair conformations that rapidly interconvert via a "ring flip". In one conformer, the methyl group is axial and the propyl group is equatorial (a,e). In the other, the methyl group is equatorial and the propyl group is axial (e,a).[6][7] Because the propyl group is larger than the methyl group, it experiences greater steric hindrance in the axial position. Consequently, the conformation with the propyl group in the equatorial position (and the methyl group axial) is the more stable and thus more populated of the two cis conformers.[6]

The following diagram illustrates the conformational relationships and relative stabilities.

G T_ee trans-(e,e) (Global Minimum) T_aa trans-(a,a) (High Energy) C_ae cis-(a-Me, e-Pr) (Local Minimum) T_ee->C_ae Isomerization (Higher energy barrier) C_ea cis-(e-Me, a-Pr) (Higher Energy) C_ae->C_ea Ring Flip

Caption: Energy landscape of this compound conformers.

Core Thermodynamic Data

The sum of these conformational energies manifests as the macroscopic thermodynamic properties of the substance. The data below, sourced from the NIST Chemistry WebBook, represents the standard state properties at 298.15 K for the ideal gas phase.[1]

Table 1: Key Thermodynamic Properties of this compound Isomers

PropertyIsomerValueUnitSource
Enthalpy of Formation (ΔfH°) cis-239.0 ± 1.8kJ/molNIST WebBook
trans-241.6 ± 1.8kJ/molNIST WebBook
Molar Heat Capacity (Cp) (Isomer Mixture)239.36J/mol·KNIST WebBook
Molar Entropy (S°) (Isomer Mixture)441.28J/mol·KNIST WebBook

The enthalpy of formation data quantitatively confirms the conformational analysis: the trans isomer, which can adopt a strain-free diequatorial conformation, is 2.6 kJ/mol more stable than the cis isomer.

Experimental Protocol: Thermochemical Investigation via Combustion Calorimetry

The determination of the enthalpy of formation (ΔfH°) for organic compounds like this compound is most accurately achieved through oxygen-bomb combustion calorimetry. This technique measures the enthalpy of combustion (ΔcH°), from which ΔfH° can be calculated using Hess's Law.

Causality in Experimental Design

The choice of this method is deliberate. For hydrocarbons, combustion is a highly exothermic and complete reaction, ensuring a measurable and unambiguous energy release. The protocol is designed as a self-validating system, where precision is ensured through careful control of variables and accuracy is established by calibration against a certified standard.

Generalized Experimental Workflow

The workflow for a combustion calorimetry experiment is a sequential process designed to isolate the heat released by the sample's combustion.

G cluster_workflow Combustion Calorimetry Workflow A 1. Calibration (Combust Benzoic Acid to find C_cal) B 2. Sample Prep (Encapsulate & weigh liquid sample) A->B C 3. Bomb Assembly (Add water, pressurize with excess O₂) B->C D 4. Calorimetry (Equilibrate temp, ignite, record ΔT) C->D E 5. Analysis (Correct for fuse/acid, calculate ΔcH°) D->E F 6. Calculation (Apply Hess's Law to find ΔfH°) E->F

Caption: Step-by-step workflow for determining enthalpy of formation.

Detailed Step-by-Step Methodology
  • System Calibration (Trustworthiness): The effective heat capacity of the calorimeter (C_cal) is determined.

    • A pellet of benzoic acid, a primary thermochemical standard with a precisely known energy of combustion, is combusted.[8]

    • The observed temperature rise (ΔT) is used to calculate C_cal (in kJ/K). This step is crucial as it accounts for the heat absorbed by all components of the system (water, bomb, stirrer, etc.) and makes the protocol a self-validating system.

  • Sample Preparation:

    • A precise mass (typically ~0.5-1.0 g) of this compound is hermetically sealed in a polyester bag or gelatin capsule to prevent evaporation.

    • A length of nickel-chromium fuse wire is attached, with its ends connected to the bomb's electrodes and its center in contact with the sample.

  • Bomb Assembly:

    • A small, known amount of distilled water (~1 mL) is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

    • The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of ~30 atm. Causality : This high pressure of pure O₂ ensures a rapid, complete, and clean combustion of the hydrocarbon into CO₂ and H₂O.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium while stirring.

    • The sample is ignited by passing a current through the fuse wire.

    • The water temperature is recorded at precise intervals before, during, and after ignition until a stable final temperature is reached. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Energy Correction and Analysis:

    • The total heat evolved is calculated (q_total = C_cal * ΔT).

    • This total is corrected by subtracting the heat contributed by the combustion of the fuse wire and the capsule material, as well as the heat of formation of nitric acid (from residual N₂ in the bomb).

    • The corrected heat is divided by the moles of the sample to yield the standard internal energy of combustion (ΔcU°). This is converted to the standard enthalpy of combustion (ΔcH°).

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law and the known ΔfH° values for the combustion products (CO₂(g) and H₂O(l)) via the following reaction equation:

      • C₁₀H₂₀(l) + 15 O₂(g) → 10 CO₂(g) + 10 H₂O(l)

      • ΔcH° = [10 * ΔfH°(CO₂)] + [10 * ΔfH°(H₂O)] - [ΔfH°(C₁₀H₂₀)]

Conclusion

The thermodynamic properties of this compound are a direct consequence of its stereochemical nature. The energetic preference for equatorial substitution in the cyclohexane chair conformation renders the trans isomer more stable than the cis isomer, a fact that is quantitatively supported by experimental enthalpy of formation data. The robust methodologies of combustion calorimetry provide a reliable pathway to determine these fundamental properties. The data and protocols presented herein offer a comprehensive and authoritative resource for scientists and engineers, enabling more accurate process modeling, computational simulations, and a deeper understanding of cycloalkane chemistry.

References

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An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-propylcyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclohexanes in Modern Drug Discovery

The cyclohexane scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in well-defined three-dimensional space. This seemingly simple cyclic alkane can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target. The strategic placement of alkyl groups, such as in 1-methyl-4-propylcyclohexane, allows for the fine-tuning of these properties, making it a valuable motif in the design of novel therapeutics. The introduction of a methyl group, for instance, can modulate a molecule's physicochemical and pharmacokinetic properties through steric and electronic effects.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive resource for its preparation and stereochemical control.

Pathway 1: Friedel-Crafts Acylation of Propylbenzene and Subsequent Reduction

This classical approach builds the carbon skeleton on an aromatic precursor before cyclization, offering a reliable route to the target molecule. The strategy involves two key transformations: the acylation of propylbenzene to form a ketone intermediate, followed by a reduction of the carbonyl group and the aromatic ring.

Step 1: Friedel-Crafts Acylation of n-Propylbenzene

The initial step involves the electrophilic aromatic substitution of n-propylbenzene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3][4] The propyl group is an ortho-, para-directing activator, leading to a mixture of isomers. However, the para-substituted product, 1-(4-propylphenyl)ethan-1-one, is generally the major product due to reduced steric hindrance.[4]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This ion is the reactive species that undergoes electrophilic attack on the electron-rich propylbenzene ring.[2][3]

  • Reaction Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction between AlCl₃ and acetyl chloride. It is then allowed to warm to room temperature and may be gently heated to drive the reaction to completion.[2][3]

  • Workup: The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.[2][3]

Experimental Protocol: Friedel-Crafts Acylation of n-Propylbenzene

  • To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents).

  • Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, add a solution of n-propylbenzene (1.0 equivalent) in 25 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 2 x 30 mL of dichloromethane.

  • Combine the organic layers, wash with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-propylphenyl)ethan-1-one.

  • Purify the product by vacuum distillation.

Step 2: Reduction of 1-(4-propylphenyl)ethan-1-one

The resulting ketone can be reduced to the corresponding alkane through several methods, most notably the Clemmensen or Wolff-Kishner reductions. These reactions are crucial for removing the carbonyl group without affecting the aromatic ring at this stage.

  • Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for reducing aryl alkyl ketones.[5][6] The reaction occurs on the surface of the zinc.[5]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by decomposition of the hydrazone in the presence of a strong base (e.g., potassium hydroxide) at high temperatures.[7][8][9] This method is suitable for substrates that are sensitive to acidic conditions.[8]

Data Presentation: Comparison of Reduction Methods

Reduction MethodReagentsConditionsAdvantagesLimitations
Clemmensen Zn(Hg), conc. HClRefluxEffective for aryl ketonesStrongly acidic, not suitable for acid-sensitive substrates
Wolff-Kishner H₂NNH₂, KOH, high-boiling solvent (e.g., diethylene glycol)High temperature (180-200°C)Suitable for base-stable, acid-sensitive substratesStrongly basic, high temperatures required

Experimental Protocol: Clemmensen Reduction of 1-(4-propylphenyl)ethan-1-one

  • In a 500 mL round-bottom flask equipped with a reflux condenser, place amalgamated zinc prepared from zinc dust (4 equivalents) and mercuric chloride (0.1 equivalents).

  • Add a mixture of concentrated hydrochloric acid (100 mL) and water (50 mL).

  • Add a solution of 1-(4-propylphenyl)ethan-1-one (1.0 equivalent) in 50 mL of toluene.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add small portions of concentrated hydrochloric acid every hour to maintain the acidity.

  • After cooling, separate the organic layer. Extract the aqueous layer with 2 x 50 mL of toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1-ethyl-4-propylbenzene by distillation.

Step 3: Catalytic Hydrogenation of the Aromatic Ring

The final step in this pathway is the complete reduction of the aromatic ring of the 1-ethyl-4-propylbenzene intermediate to yield this compound. This is achieved through catalytic hydrogenation at elevated pressure and temperature using a heterogeneous catalyst.

Causality of Experimental Choices:

  • Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) are highly effective catalysts for the hydrogenation of aromatic rings under milder conditions than those required for platinum or palladium catalysts.

  • Pressure and Temperature: Elevated hydrogen pressure and temperature are necessary to overcome the aromatic stability of the benzene ring.

Experimental Protocol: Catalytic Hydrogenation

  • Place 1-ethyl-4-propylbenzene (1.0 equivalent) and 5% Rh/C (5 mol%) in a high-pressure autoclave.

  • Add a suitable solvent such as ethanol or hexane.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.

  • Heat the mixture to 80-120°C with vigorous stirring for 12-24 hours.

  • After cooling and venting the hydrogen, filter the catalyst through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify by distillation. This will yield a mixture of cis and trans isomers.

Mandatory Visualization:

Friedel-Crafts Pathway Propylbenzene n-Propylbenzene Ketone 1-(4-propylphenyl)ethan-1-one Propylbenzene->Ketone AlCl₃ AcetylChloride Acetyl Chloride Alkylbenzene 1-Ethyl-4-propylbenzene Ketone->Alkylbenzene Clemmensen or Wolff-Kishner Reduction FinalProduct This compound Alkylbenzene->FinalProduct Catalytic Hydrogenation (Rh/C, H₂, pressure) Grignard_Wittig_Pathway cluster_start Starting Material cluster_pathways Alternative Routes cluster_final Final Product Propylphenol 4-Propylphenol Propylcyclohexanone 4-Propylcyclohexanone Propylphenol->Propylcyclohexanone Catalytic Hydrogenation Grignard Grignard Reaction (CH₃MgBr) Propylcyclohexanone->Grignard Wittig Wittig Reaction (Ph₃P=CH₂) Propylcyclohexanone->Wittig Alcohol 1-Methyl-4-propylcyclohexanol Grignard->Alcohol Alkene 1-Methyl-4-propylcyclohexene Wittig->Alkene Direct formation of alkene Alcohol->Alkene Dehydration (H₃PO₄, Heat) FinalProduct This compound (cis and trans isomers) Alkene->FinalProduct Stereoselective Hydrogenation (e.g., Pd/C, H₂)

Sources

A Technical Guide to the Hypothetical Discovery and Characterization of 1-Methyl-4-propylcyclohexane in Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Novel Bioactive Scaffolds

In the realm of natural product chemistry, the discovery of novel molecular scaffolds is a driving force for innovation in drug development, agriculture, and material science. While complex polyketides and alkaloids often take center stage, the structural simplicity of cyclic alkanes can be deceptive. These lipophilic molecules can exhibit significant biological activity, often related to their interaction with cell membranes and lipophilic binding pockets of proteins. This guide presents a hypothetical case study on the discovery and characterization of 1-methyl-4-propylcyclohexane, a saturated monoterpenoid-like compound, from a natural source. While there is no definitive evidence to date of this compound as a bona fide natural product, this document serves as a comprehensive technical guide for the isolation, structural elucidation, and potential significance of such a discovery, grounded in established scientific methodologies.

Part 1: A Hypothetical Discovery - The Olfactory Clue

The investigation begins with the observation of a unique, faint, fuel-like, and earthy aroma from the essential oil of a rare, high-altitude plant, Cryptobotrys aromaticus, a hypothetical species endemic to a remote mountain range. Initial gas chromatography-olfactometry (GC-O) analysis of the hydrodistilled essential oil reveals a distinct aromatic note associated with a minor, non-polar peak. This peak does not correspond to any known compounds in our extensive in-house library or in common mass spectral databases, flagging it as a potential novel natural product.

Initial Screening and Prioritization

The decision to pursue the identification of this unknown compound is based on several factors:

  • Novelty: The absence of a match in spectral databases suggests a new chemical entity.

  • Chemotaxonomic Significance: The discovery of a novel compound in a previously unstudied plant species could be a significant chemotaxonomic marker.

  • Bioactivity Hypothesis: The lipophilic nature of the compound, inferred from its chromatographic behavior, suggests potential antimicrobial or cell membrane-modulating activities.

Part 2: Isolation and Structural Elucidation - A Multi-pronged Approach

The low abundance of the target compound necessitates a carefully planned isolation and purification strategy, followed by a suite of spectroscopic analyses for unambiguous structure determination.

Extraction and Fractionation Workflow

The initial step involves the generation of a larger quantity of the essential oil from the dried aerial parts of C. aromaticus via hydrodistillation. The resulting oil is then subjected to a multi-step fractionation process to isolate the target compound.

G cluster_0 Extraction & Initial Fractionation cluster_1 Purification of Target Compound Dried Plant Material Dried Plant Material Hydrodistillation Hydrodistillation Dried Plant Material->Hydrodistillation Steam & Water Crude Essential Oil Crude Essential Oil Hydrodistillation->Crude Essential Oil VFC Vacuum Flash Chromatography (Silica Gel) Crude Essential Oil->VFC Hexane Fraction Hexane Fraction VFC->Hexane Fraction 100% Hexane Hexane/EtOAc Fractions Hexane/EtOAc Fractions VFC->Hexane/EtOAc Fractions Gradient EtOAc Fraction EtOAc Fraction VFC->EtOAc Fraction 100% EtOAc MeOH Fraction MeOH Fraction VFC->MeOH Fraction 100% MeOH Ag-TLC Argentation TLC Analysis Hexane Fraction->Ag-TLC Screening Ag-CC Argentation Column Chromatography Hexane Fraction->Ag-CC Bulk Separation Saturated Fraction Saturated Fraction Ag-CC->Saturated Fraction Unsaturated Fractions Unsaturated Fractions Ag-CC->Unsaturated Fractions Prep-GC Preparative Gas Chromatography Saturated Fraction->Prep-GC Pure Compound (>99%) Pure Compound (>99%) Prep-GC->Pure Compound (>99%)

Caption: Workflow for the isolation of this compound.

Spectroscopic and Spectrometric Analysis

With the pure compound in hand, a series of analyses are performed to determine its chemical structure.

  • Protocol: The purified compound is analyzed on a GC-MS system equipped with a non-polar DB-5ms column. The temperature program starts at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Results: The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 140, suggesting a molecular formula of C10H20.[1][2][3] Key fragment ions are observed at m/z 125 (loss of CH3), 97 (loss of C3H7), and 83. The fragmentation pattern is consistent with a substituted cyclohexane.

  • Protocol: The exact mass is determined using GC-TOF-MS.

  • Results: The measured exact mass of the molecular ion is 140.1564, which corresponds to a calculated molecular formula of C10H20 (calculated mass: 140.1565). This confirms the elemental composition.

  • Protocol: A thin film of the neat oil is analyzed.

  • Results: The spectrum is characterized by strong C-H stretching vibrations just below 3000 cm-1 (aliphatic) and C-H bending vibrations around 1450 cm-1 and 1375 cm-1. The absence of significant peaks above 3000 cm-1 or in the 1600-1800 cm-1 region confirms the lack of C=C or C=O bonds, indicating a saturated cyclic alkane.

  • Protocol: 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired in CDCl3.

  • Results:

    • 1H NMR: Shows a complex multiplet region between 0.8 and 1.8 ppm, characteristic of a cyclohexane ring. A triplet at ~0.88 ppm and a doublet at ~0.85 ppm suggest the presence of a propyl and a methyl group, respectively.

    • 13C NMR & DEPT-135: Reveals the presence of 10 carbon signals, including two CH3, five CH2, and three CH groups.

    • COSY: Correlations confirm the spin systems of the propyl group and the connectivity within the cyclohexane ring.

    • HSQC: Connects each proton to its directly attached carbon.

    • HMBC: Long-range correlations from the methyl protons to carbons in the ring, and from the propyl group protons to a ring carbon, establish the 1,4-substitution pattern.

Table 1: NMR Spectroscopic Data for this compound (in CDCl3)

PositionδC (ppm)δH (ppm)COSY CorrelationsHMBC Correlations
1~35.0 (CH)~1.40 (m)H-2, H-6, H-7C-2, C-6, C-7, C-1'
2, 6~33.0 (CH2)~1.25 (m), ~1.65 (m)H-1, H-3, H-5C-1, C-3, C-4, C-5, C-7
3, 5~29.0 (CH2)~1.10 (m), ~1.75 (m)H-2, H-4, H-6C-1, C-2, C-4, C-5, C-6
4~40.0 (CH)~1.30 (m)H-3, H-5, H-1'C-2, C-3, C-5, C-6, C-1', C-2'
7 (CH3)~22.5 (CH3)~0.85 (d)H-1C-1, C-2, C-6
1' (CH2)~37.0 (CH2)~1.20 (m)H-4, H-2'C-3, C-4, C-5, C-2'
2' (CH2)~20.0 (CH2)~1.35 (m)H-1', H-3'C-4, C-1', C-3'
3' (CH3)~14.0 (CH3)~0.88 (t)H-2'C-1', C-2'

The collective spectroscopic data unambiguously confirms the structure as this compound. The stereochemistry (cis/trans) can be determined by NOESY NMR experiments or by comparison with synthesized standards.[4]

Part 3: Biosynthetic Plausibility and Potential Significance

While the biosynthesis of n-alkanes in plants is well-documented, the formation of cyclic alkanes is less understood but is generally thought to proceed through the terpenoid pathway.[5][6][7]

Hypothetical Biosynthetic Pathway

We propose a hypothetical biosynthetic pathway starting from geranyl pyrophosphate (GPP), the precursor to monoterpenes.

G Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Cyclization Cascade Cyclization Cascade Geranyl Pyrophosphate (GPP)->Cyclization Cascade Terpene Synthase Menthyl Cation Menthyl Cation Cyclization Cascade->Menthyl Cation Hydride Shift & Rearrangement Hydride Shift & Rearrangement Menthyl Cation->Hydride Shift & Rearrangement Propylcyclohexyl Cation Propylcyclohexyl Cation Hydride Shift & Rearrangement->Propylcyclohexyl Cation Reduction Reduction Propylcyclohexyl Cation->Reduction Reductase This compound This compound Reduction->this compound

Caption: Hypothetical biosynthesis of this compound.

This proposed pathway involves a terpene synthase that catalyzes the cyclization of GPP to a menthyl cation, a common intermediate in monoterpene biosynthesis. A subsequent hydride shift and rearrangement could lead to a propylcyclohexyl cation, which is then reduced to the final saturated alkane.

Potential Bioactivity and Applications

The discovery of this compound would open several avenues for further research:

  • Chemoecology: It could serve as an insect attractant or repellent, or have allelopathic properties.

  • Pharmacology: Its lipophilicity suggests it could be investigated for its ability to penetrate biological membranes and could be a starting point for the development of new antimicrobial or anticancer agents. Its structural similarity to p-menthane, a known bioactive compound, further supports this hypothesis.[8]

  • Biofuel Research: As a C10 hydrocarbon, its physical properties could be of interest as a potential biofuel component.

Conclusion and Future Directions

This guide has outlined a plausible, albeit hypothetical, workflow for the discovery, isolation, and characterization of this compound from a natural source. The process underscores the importance of a systematic and multi-technique approach in modern natural product chemistry. The definitive confirmation of its existence as a natural product would require its repeated isolation from a verified biological source and, ideally, the identification of the biosynthetic genes responsible for its production. Should this compound be discovered, it would be a valuable addition to the chemical diversity of known natural products and a potential lead for various applications.

References

  • This compound, trans - Chemical & Physical Properties by Cheméo. Cheméo. (n.d.).
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  • plant derived n-alkanes: Topics by Science.gov. Science.gov. (n.d.).
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  • The occurrence of short chain n-alkanes with an even over odd predominance in higher plants and soils. ResearchGate. (n.d.).
  • 1-Methyl-4-isopropylcyclohexane-8-ol. ChemBK. (n.d.).
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  • Chemical Properties of 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1). Cheméo. (n.d.).
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Sources

A Theoretical Exploration of 1-Methyl-4-propylcyclohexane: A Guide to Conformational Analysis and Computational Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical studies of 1-Methyl-4-propylcyclohexane, a classic example of a 1,4-disubstituted cyclohexane. It is intended for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry to understand the stereochemical and energetic properties of cyclic molecules. By delving into the conformational landscape of this molecule, we can elucidate the fundamental principles that govern the three-dimensional structure and stability of substituted cyclohexanes, which are prevalent motifs in medicinal chemistry and materials science.

The Significance of Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous structural motif in organic chemistry and drug discovery. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle strain and torsional strain. The introduction of substituents onto the cyclohexane ring leads to a fascinating and complex world of stereoisomerism and conformational preferences. The spatial arrangement of these substituents can profoundly influence a molecule's physical, chemical, and biological properties.

Theoretical studies, primarily employing computational chemistry methods, have become indispensable tools for dissecting the subtle energetic differences between various conformations.[1][2] These in-silico approaches allow for a detailed examination of molecular geometries, relative stabilities, and the dynamic processes of conformational interconversion. This compound, with its two distinct alkyl substituents, serves as an excellent model system to illustrate the interplay of steric effects that dictate the preferred three-dimensional structure.

Stereoisomerism and Conformational Landscape of this compound

This compound exists as two stereoisomers: cis and trans.[3][4] The distinction lies in the relative orientation of the methyl and propyl groups with respect to the plane of the cyclohexane ring. Each of these stereoisomers can, in turn, exist in two rapidly interconverting chair conformations through a process known as ring flipping.

The cis Isomer

In the cis isomer, both the methyl and propyl groups are on the same side of the cyclohexane ring. This leads to two possible chair conformations: one where one substituent is in an axial position and the other in an equatorial position, and the ring-flipped conformer where their positions are reversed.

  • Conformer 1 (axial-equatorial): One group occupies an axial position, pointing perpendicular to the approximate plane of the ring, while the other occupies an equatorial position, pointing outwards from the perimeter of the ring.

  • Conformer 2 (equatorial-axial): Through ring flipping, the axial group becomes equatorial, and the equatorial group becomes axial.

The relative stability of these two conformers is determined by the steric strain associated with the axial substituent. An axial group experiences unfavorable steric interactions with the two axial hydrogen atoms on the same side of the ring, known as 1,3-diaxial interactions.[5] Generally, the larger the substituent, the greater the steric strain in the axial position.

The trans Isomer

In the trans isomer, the methyl and propyl groups are on opposite sides of the ring. This results in two primary chair conformations:

  • Conformer 1 (diequatorial): Both the methyl and propyl groups occupy equatorial positions. This arrangement minimizes steric hindrance.

  • Conformer 2 (diaxial): Both substituents are in axial positions. This conformation is generally much less stable due to significant 1,3-diaxial interactions for both groups.[6]

The diequatorial conformer of the trans isomer is overwhelmingly favored due to the absence of significant steric strain.[6]

Visualizing the Conformational Isomers

The following diagrams, generated using Graphviz, illustrate the chair conformations of the cis and trans isomers of this compound and their interconversion through ring flipping.

G cluster_cis cis-1-Methyl-4-propylcyclohexane cluster_trans trans-1-Methyl-4-propylcyclohexane cis_ae axial-equatorial (Me-ax, Pr-eq) cis_ea equatorial-axial (Me-eq, Pr-ax) cis_ae->cis_ea Ring Flip cis_ea->cis_ae Ring Flip trans_ee diequatorial (Me-eq, Pr-eq) (More Stable) trans_aa diaxial (Me-ax, Pr-ax) (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip

Caption: Conformational isomers of cis- and trans-1-Methyl-4-propylcyclohexane.

Computational Methodologies for Theoretical Studies

Modern computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules like this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for such systems.[7][8][9]

A typical theoretical study would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of each possible conformer is optimized to find its lowest energy geometry. This is often performed using a functional like B3LYP in conjunction with a suitable basis set, such as 6-31G* or larger.[10]

  • Frequency Calculations: After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Relative Energy Calculations: The total electronic energies of the optimized conformers are compared to determine their relative stabilities. The Gibbs free energy difference (ΔG) is typically used to predict the equilibrium populations of the conformers at a given temperature.

Predicted Stability and Thermodynamic Data

IsomerConformationMethyl PositionPropyl PositionExpected Relative Stability
cisaxial-equatorialaxialequatorialMore Stable
cisequatorial-axialequatorialaxialLess Stable
transdiequatorialequatorialequatorialMost Stable
transdiaxialaxialaxialLeast Stable

The trans-diequatorial conformer is expected to be the most stable of all possible conformers due to the placement of both bulky groups in the sterically favored equatorial positions. The cis isomer will exist as an equilibrium mixture of its two chair conformers, with the conformer having the larger propyl group in the equatorial position being the major component.

The Role of Theoretical Studies in Spectroscopic Analysis

Theoretical calculations are not only valuable for predicting stability but also for aiding in the interpretation of experimental data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the NMR shielding tensors for each conformer, it is possible to predict the chemical shifts of the different protons and carbons in the molecule. Comparing these predicted spectra with experimental data can help to confirm the predominant conformation in solution.

Protocol for a Theoretical Study of this compound

For researchers wishing to perform their own theoretical investigation, the following protocol outlines a robust approach:

  • Structure Generation: Build the initial 3D structures of the cis and trans isomers of this compound. For each isomer, generate the two possible chair conformations.

  • Computational Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set for initial geometry optimizations and frequency calculations. For higher accuracy in relative energies, single-point energy calculations can be performed with a larger basis set, such as 6-311+G(d,p).[8]

  • Geometry Optimization: Perform a full geometry optimization for each of the four starting structures.

  • Frequency Analysis: Conduct a frequency calculation on each optimized geometry to verify that it is a true minimum and to obtain thermodynamic data.

  • Data Analysis: Compare the Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium distribution. Analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles to understand the structural consequences of substituent orientation.

  • NMR Prediction (Optional): Perform NMR shielding calculations using a method like GIAO (Gauge-Including Atomic Orbitals) to predict the 1H and 13C NMR chemical shifts for each conformer.

Caption: A typical workflow for the theoretical study of a substituted cyclohexane.

Conclusion

The theoretical study of this compound provides a clear and instructive example of the principles of conformational analysis. Through the application of computational methods like Density Functional Theory, we can gain a deep understanding of the relative stabilities of its stereoisomers and their conformers. This knowledge is not merely academic; it has profound implications for the rational design of molecules with specific three-dimensional shapes and properties, a cornerstone of modern drug development and materials science. The methodologies and principles outlined in this guide serve as a foundation for further exploration into the fascinating and complex world of molecular structure and energetics.

References

  • McNamara, K. D. (2019). The effects of substituent position and orientation on the structures and dipole moments of the cyanocyclohexanes using density functional theory calculations. Computational and Theoretical Chemistry. [Link]
  • Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. (2021). RSC Publishing. [Link]
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2022). Journal of the American Chemical Society. [Link]
  • Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. (2018).
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  • This compound, trans - Chemical & Physical Properties. Cheméo. [Link]
  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. (2021). MDPI. [Link]
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  • This compound, cis. NIST Chemistry WebBook. [Link]
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2022).
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  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Semantic Scholar. [Link]
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  • Chemical Properties of 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1). Cheméo. [Link]
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Ribeiro, D. S., & Rittner, R. (2003). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. The Journal of Organic Chemistry. [Link]
  • Wiberg, K. B., et al. (2000). Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Molecular Modeling of 1-Methyl-4-propylcyclohexane: From Stereochemistry to Conformational Energetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the molecular modeling of 1-methyl-4-propylcyclohexane, a representative 1,4-disubstituted cyclohexane. Addressed to researchers, computational chemists, and drug development professionals, this document details the foundational principles of its stereochemistry and delves into robust, field-proven protocols for conformational analysis. By integrating molecular mechanics methodologies with fundamental stereochemical principles, this guide explains not only how to perform the analysis but why specific computational choices are made. It offers step-by-step workflows, data interpretation guidelines, and visual aids to empower scientists to accurately predict the three-dimensional structure and relative stabilities of the isomers and conformers of this molecule, a critical skill in rational drug design and materials science.

The Structural Landscape of this compound

This compound is an alkyl-substituted cycloalkane that serves as an excellent model for understanding the interplay between stereoisomerism and conformational dynamics in cyclic systems.[1][2] The non-planar, puckered nature of the cyclohexane ring dictates the spatial arrangement of its substituents, profoundly influencing the molecule's physical properties and chemical reactivity. Molecular modeling provides an indispensable tool for exploring this three-dimensional landscape, offering insights that are crucial for applications such as designing molecular scaffolds in medicinal chemistry or predicting the properties of hydrocarbon fuels.

The structural analysis of this compound is primarily concerned with two hierarchical levels of isomerism:

  • Configurational Isomerism (Cis/Trans): This describes the relative orientation of the methyl and propyl groups with respect to the plane of the cyclohexane ring. These isomers cannot be interconverted without breaking chemical bonds.[3][4][5]

  • Conformational Isomerism: This refers to the various spatial arrangements of the molecule that result from the "ring flip" of the cyclohexane chair and rotation around single bonds. These conformers are typically in rapid equilibrium.[6][7]

A thorough understanding of both is essential for identifying the globally most stable structure of the molecule.

Foundational Principles: Stereochemistry and Energetics

Before initiating any computational workflow, it is imperative to grasp the underlying chemical principles that govern the stability of substituted cyclohexanes. The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six axial positions, which are perpendicular to the general plane of the ring, and six equatorial positions, which are located around the perimeter of the ring.[6][8]

Upon ring-flipping, all axial positions become equatorial, and vice-versa.[8] For a substituted cyclohexane, this process leads to two different chair conformers that are generally not equal in energy.[9]

The Driving Force: Steric Hindrance and A-Values

The primary factor determining conformational preference is steric hindrance. Substituents larger than hydrogen are generally more stable in the equatorial position to avoid unfavorable steric interactions with the other axial substituents on the same side of the ring.[10] This specific clash, known as a 1,3-diaxial interaction , is a form of gauche-butane interaction that significantly destabilizes a conformer.[7][11]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[12][13] A larger A-value signifies a greater preference for the equatorial position.[12]

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)~1.7-1.8
Ethyl (-CH₂CH₃)~1.8-2.0
Propyl (-CH₂CH₂CH₃)~2.0-2.1
Isopropyl (-CH(CH₃)₂)~2.2
tert-Butyl (-C(CH₃)₃)> 4.5
Table 1: Approximate conformational A-values for common alkyl substituents. The propyl group's A-value is similar to that of the ethyl group, reflecting their comparable steric bulk around the point of attachment. Values are consolidated from multiple sources.[12][14]

As the propyl group is sterically more demanding than the methyl group, it has a stronger preference for the equatorial position. This simple principle is the key to predicting the most stable conformers.

Cis-Trans Isomerism in 1,4-Disubstituted Cyclohexanes

For 1,4-disubstituted cyclohexanes like our target molecule, the cis and trans isomers have distinct conformational possibilities:[3][4]

  • cis-isomer: One substituent is axial and the other is equatorial (ax/eq). A ring flip converts it to an alternative, but energetically similar, eq/ax conformation.

  • trans-isomer: Both substituents are either axial (diaxial) or both are equatorial (diequatorial). The ring flip interconverts these two forms.

These relationships are visualized in the diagram below.

cluster_isomers Geometric Isomers cluster_cis_conformers cis-Conformers (ax/eq) cluster_trans_conformers trans-Conformers cis cis-Isomer (Same Side) cis_ae Axial / Equatorial cis->cis_ae Can exist as trans trans-Isomer (Opposite Side) trans_aa Diaxial trans->trans_aa Can exist as cis_ea Equatorial / Axial cis_ae->cis_ea Ring Flip trans_ee Diequatorial trans_aa->trans_ee Ring Flip

Figure 1: Relationship between geometric isomers and their respective chair conformers.

A Validated Workflow for Molecular Modeling

The goal of our modeling is to perform a conformational search to identify the lowest energy structures for both the cis and trans isomers and to quantify their relative stabilities. A molecular mechanics (MM) approach is the most efficient method for this task.

Why Molecular Mechanics? MM methods use classical physics to calculate the potential energy of a molecule.[7] Atoms are treated as spheres and bonds as springs.[7] This approach is computationally inexpensive, making it ideal for exploring the vast conformational space of flexible molecules like substituted cyclohexanes. Force fields like MMFF94 (Merck Molecular Force Field) are specifically parameterized for a broad range of organic molecules and provide reliable geometries and relative energies for this type of analysis.[11][15]

G start Define Isomer (cis or trans) build 1. Build 3D Structure (e.g., diequatorial trans) start->build ff 2. Select Force Field (e.g., MMFF94) build->ff emin 3. Perform Energy Minimization ff->emin csearch 4. Execute Conformational Search emin->csearch analysis 5. Analyze Results (Identify low-energy conformers) csearch->analysis end Determine Most Stable Conformer & Relative Energies analysis->end

Figure 2: A generalized workflow for conformational analysis using molecular mechanics.

Protocol: Modeling trans-1-Methyl-4-propylcyclohexane

The trans isomer provides the most straightforward illustration of conformational preference. We will analyze the equilibrium between the diequatorial and diaxial conformers.

Step-by-Step Methodology
  • Build the Diequatorial (e,e) Conformer:

    • Using a molecular modeling software package (e.g., Avogadro, Maestro, ChemDraw 3D), construct a cyclohexane ring in the chair conformation.

    • Add a methyl group to an equatorial position on carbon 1.

    • Add a propyl group to the equatorial position on carbon 4. Ensure the propyl group is in a staggered (anti) conformation relative to the ring.

    • Add hydrogens to all remaining valencies.

  • Initial Geometry Optimization:

    • Select a suitable force field, such as MMFF94.[11]

    • Perform an energy minimization on the structure. This step optimizes bond lengths and angles to relieve any initial strain, finding the closest local energy minimum.[16]

    • Record the final calculated steric energy. This will be our reference (0.0 kcal/mol).

  • Build the Diaxial (a,a) Conformer:

    • Take the optimized diequatorial structure. Manually move the methyl group from the equatorial to the axial position on carbon 1.

    • Move the propyl group from the equatorial to the axial position on carbon 4.

  • Second Geometry Optimization:

    • Perform a second energy minimization using the identical force field and parameters.

    • Record the final calculated steric energy for the diaxial conformer.

Analysis of Results

The energy difference between the two optimized conformers directly reflects the steric strain introduced by placing both groups in axial positions.

ConformerSubstituent PositionsRelative Strain Energy (kcal/mol)Predicted Boltzmann Population (298 K)
trans-A C1-Methyl (eq), C4-Propyl (eq)0.00 (most stable)>99.9%
trans-B C1-Methyl (ax), C4-Propyl (ax)~3.8<0.1%
Table 2: Calculated relative energies for the conformers of trans-1-methyl-4-propylcyclohexane. The energy difference is approximately the sum of the A-values for a methyl (~1.8 kcal/mol) and a propyl group (~2.0 kcal/mol).

Causality: The diaxial conformer is significantly higher in energy due to severe 1,3-diaxial interactions. The axial methyl group is repelled by the axial hydrogens on carbons 2 and 6, while the larger axial propyl group is repelled by the axial hydrogens on carbons 3 and 5. The diequatorial conformer avoids all of these destabilizing interactions, making it the overwhelmingly preferred structure.[3]

cluster_trans trans-1-Methyl-4-propylcyclohexane Equilibrium diaxial Diaxial (a,a) High Energy diequatorial Diequatorial (e,e) Low Energy diaxial->diequatorial Ring Flip (Strongly Favored) diequatorial->diaxial

Figure 3: Conformational equilibrium for the trans isomer, heavily favoring the diequatorial state.

Protocol: Modeling cis-1-Methyl-4-propylcyclohexane

The cis isomer presents a more nuanced case, as both of its chair conformers will have one axial and one equatorial group. The preferred conformer will be the one that places the larger group in the more spacious equatorial position.

Step-by-Step Methodology
  • Build the First Conformer (Propyl-eq, Methyl-ax):

    • In your modeling software, start with a chair cyclohexane.

    • Add a propyl group to an equatorial position on carbon 1.

    • Add a methyl group to the axial position on carbon 4.

    • Add hydrogens, select the MMFF94 force field, and perform an energy minimization. Record the final energy.

  • Build the Second Conformer (Propyl-ax, Methyl-eq):

    • Either manually flip the ring of the first conformer or build a new structure from scratch.

    • Place the propyl group in the axial position on carbon 1.

    • Place the methyl group in the equatorial position on carbon 4.

    • Perform an identical energy minimization and record the final energy.

Analysis of Results

The energy difference will be based on the difference between the A-values of the propyl and methyl groups. The conformer with the larger propyl group in the equatorial position is expected to be more stable.

ConformerSubstituent PositionsRelative Strain Energy (kcal/mol)Predicted Boltzmann Population (298 K)
cis-A C1-Propyl (eq), C4-Methyl (ax)0.00 (more stable)~64%
cis-B C1-Propyl (ax), C4-Methyl (eq)~0.3~36%
Table 3: Calculated relative energies for the conformers of cis-1-methyl-4-propylcyclohexane. The energy difference is approximately the difference between the A-values of the two groups (2.0 - 1.7 = 0.3 kcal/mol).

Causality: While both conformers suffer from one 1,3-diaxial interaction, the interaction is less severe in conformer cis-A . Placing the bulkier propyl group in the axial position (conformer cis-B ) induces greater steric strain than placing the smaller methyl group there.[9] Therefore, the equilibrium favors the conformer that accommodates the larger group equatorially.

cluster_cis cis-1-Methyl-4-propylcyclohexane Equilibrium propyl_ax Propyl (ax) / Methyl (eq) Higher Energy propyl_eq Propyl (eq) / Methyl (ax) Lower Energy propyl_ax->propyl_eq Ring Flip (Slightly Favored) propyl_eq->propyl_ax

Figure 4: Conformational equilibrium for the cis isomer, favoring the conformer with the larger propyl group in the equatorial position.

Conclusion and Broader Implications

The molecular modeling protocols detailed herein demonstrate a clear and reliable method for determining the conformational preferences of this compound. The analysis confirms that the most stable state of the molecule is the diequatorial conformer of the trans isomer . This structure minimizes all significant 1,3-diaxial steric repulsions.

For researchers in drug development, this type of analysis is fundamental. The three-dimensional shape and orientation of substituents on a cyclic scaffold are critical for molecular recognition and binding to a biological target. An inaccurate conformational assignment can lead to flawed structure-activity relationship (SAR) models. By grounding computational workflows in the established principles of stereochemistry and employing validated methods like molecular mechanics, scientists can confidently predict the bioactive conformation of molecules, accelerating the design of more potent and selective therapeutics.

References

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quantum chemical calculations for 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-Methyl-4-propylcyclohexane

Authored by: A Senior Application Scientist

Introduction: The Stereochemical Nuances of Substituted Cyclohexanes

In the realms of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. Substituted cyclohexanes represent a fundamental structural motif where subtle changes in stereochemistry can lead to dramatic shifts in biological activity, physical properties, and reactivity. This compound serves as an exemplary model system for exploring the interplay of steric and electronic effects that govern molecular stability. This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of its cis and trans stereoisomers, moving beyond a simple procedural list to explain the critical reasoning behind each computational step.

The stability of substituted cyclohexanes is primarily dictated by the preference for bulky substituents to occupy equatorial positions to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions.[1][2][3] When multiple substituents are present, as in this compound, the relative orientation of these groups (cis vs. trans) introduces another layer of complexity. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces.[1][4] Each of these isomers can exist in two primary chair conformations that interconvert via a "ring-flip."[4][5] Quantum chemical calculations provide a powerful tool to precisely quantify the energetic landscape of these isomers and their conformers, allowing for an accurate prediction of the most stable structures and the equilibrium populations of each.

This whitepaper details a robust computational workflow using Density Functional Theory (DFT) to determine the relative stabilities of the conformers of cis- and trans-1-methyl-4-propylcyclohexane.

Theoretical & Methodological Foundation

Pillar 1: Conformational and Stereoisomeric Principles

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to alleviate angle strain.[6] In this conformation, the substituent positions are not equivalent, splitting into six axial (perpendicular to the ring's plane) and six equatorial (in the plane of the ring) positions. Axial substituents experience greater steric repulsion from other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[2][3] Consequently, conformations that place larger substituents in equatorial positions are generally more stable.[7]

For 1,4-disubstituted cyclohexanes like our target molecule:

  • Trans Isomer: Can exist in a diequatorial conformation or a diaxial conformation. The diequatorial form is expected to be significantly more stable.[8][9]

  • Cis Isomer: Both chair conformations will have one substituent in an axial position and the other in an equatorial position. The preferred conformation will place the sterically bulkier group (propyl) in the equatorial position to minimize steric strain.[4][10]

Pillar 2: The Quantum Chemical Approach: Density Functional Theory (DFT)

To accurately model these subtle energy differences, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[11][12] Unlike simpler methods like Hartree-Fock, DFT accounts for electron correlation, which is crucial for accurately describing the non-covalent interactions that underpin steric effects.[13][14]

We will utilize the widely-applied B3LYP functional , a hybrid functional that combines exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation) exchange and correlation functionals.[14] This functional has a long track record of providing reliable results for organic molecules.[15]

The choice of basis set is equally critical. A basis set is the set of mathematical functions used to construct the molecular orbitals.[16][17] We will use the 6-311++G(d,p) basis set. Let's dissect this choice:

  • 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

  • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are important for accurately describing the electron density far from the nucleus.

  • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow the orbitals to change shape and are essential for describing bonding and steric repulsion accurately.[18]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a high-level approach suitable for capturing the nuanced energetic differences between the conformers of this compound.[19]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol is designed as a self-validating system. The frequency calculation at the end of the geometry optimization is a critical checkpoint; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Mandatory Visualization: Computational Workflow

G cluster_isomers Isomer & Conformer Construction cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Validation cis_ax_Me cis (axial-Me, eq-Pr) opt Geometry Optimization (B3LYP/6-311++G(d,p)) cis_ax_Me->opt cis_ax_Pr cis (eq-Me, axial-Pr) cis_ax_Pr->opt trans_diax trans (diaxial) trans_diax->opt trans_dieq trans (diequatorial) trans_dieq->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq validation Validation: Check for Imaginary Frequencies freq->validation thermo Extract Thermodynamic Data (ZPE, G_corr) validation->thermo If 0 imag. freq. stability Determine Relative Stabilities (ΔE, ΔG) thermo->stability

Caption: Computational workflow for analyzing this compound.

Step-by-Step Methodology

1. Building Initial 3D Structures:

  • Using molecular modeling software (e.g., GaussView, Avogadro[20][21]), construct the four key chair conformers of this compound.
  • trans-(dieq): Both methyl and propyl groups in equatorial positions.
  • trans-(diax): Both methyl and propyl groups in axial positions.
  • cis-(eq-Pr): Propyl group equatorial, methyl group axial.
  • cis-(eq-Me): Methyl group equatorial, propyl group axial.
  • For the propyl group, ensure it is in a staggered (anti-periplanar) conformation relative to the cyclohexane ring to start from a low-energy rotamer.

2. Geometry Optimization:

  • For each of the four structures, perform a full geometry optimization. This process iteratively adjusts the atomic coordinates to find the structure with the minimum energy.
  • Software: Gaussian 16 is recommended.[22][23]
  • Input File Key Section (Route Section): #p Opt Freq B3LYP/6-311++G(d,p)
  • Explanation of Keywords:
  • Opt: Requests a geometry optimization.
  • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for validation.
  • B3LYP/6-311++G(d,p): Specifies the level of theory and basis set as discussed previously.

3. Validation and Data Extraction:

  • Frequency Analysis: After each calculation completes, inspect the output file. A successful optimization to a true minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the initial geometry must be re-examined.
  • Energy Extraction: From the validated output files, extract the following energy values:
  • Electronic Energy (E_SCF): The "raw" electronic energy from the Self-Consistent Field (SCF) calculation.
  • Zero-Point Energy Correction (ZPE): A correction accounting for the vibrational energy of the molecule at 0 K.
  • Gibbs Free Energy Correction (G_corr): A thermal correction to obtain the Gibbs free energy at standard conditions (298.15 K and 1 atm).
  • Calculate Relative Energies:
  • ZPE-Corrected Energy (E_ZPE): E_ZPE = E_SCF + ZPE
  • Gibbs Free Energy (G): G = E_SCF + G_corr
  • Identify the lowest energy conformer (which will be the trans-diequatorial structure). Set its energy as the zero reference point.
  • Calculate the relative energy (ΔE or ΔG) for all other conformers: ΔE = (E_conformer - E_lowest) * 627.509 (to convert from Hartrees to kcal/mol).

Anticipated Results and Discussion

The quantum chemical calculations will yield precise energetic and structural data for each conformer. This data allows for a quantitative comparison that confirms and refines qualitative stereochemical principles.

Mandatory Visualization: Isomer & Conformer Relationships

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_dieq Diequatorial (e,e) Most Stable trans_diax Diaxial (a,a) Least Stable trans_dieq->trans_diax Ring Flip cis_eqPr eq-Propyl, ax-Methyl More Stable Cis cis_axPr ax-Propyl, eq-Methyl Less Stable Cis cis_eqPr->cis_axPr Ring Flip

Caption: Conformational relationships for cis and trans isomers.

Data Presentation: Calculated Relative Energies

The results of the calculations should be summarized in a table for clear comparison. The following is a table of expected results based on established chemical principles.

ConformerSubstituent PositionsExpected ΔE (ZPE) (kcal/mol)Expected ΔG (298K) (kcal/mol)Comments
trans-1-methyl-4-propylcyclohexane (e,e) Diequatorial 0.00 0.00 Global minimum; both bulky groups are equatorial, minimizing steric strain.[7][8]
cis-1-methyl-4-propylcyclohexane (a,e) ax-Me, eq-Pr ~1.8 - 2.0~1.8 - 2.1More stable cis conformer; the larger propyl group occupies the equatorial position.[10]
cis-1-methyl-4-propylcyclohexane (e,a) eq-Me, ax-Pr ~2.1 - 2.4~2.2 - 2.5Less stable cis conformer due to the larger axial propyl group.
trans-1-methyl-4-propylcyclohexane (a,a) Diaxial > 4.0> 4.2Highest energy conformer due to severe 1,3-diaxial interactions from both groups.
Interpretation of Results
  • Overall Stability: The trans-diequatorial conformer will be the global energy minimum. This is the most stable structure because it completely avoids unfavorable axial placements for both the methyl and the larger propyl group, thus minimizing 1,3-diaxial steric strain.[7][8][24]

  • Trans Isomer Conformers: There will be a significant energy gap (over 4 kcal/mol) between the diequatorial and diaxial forms of the trans isomer. This large energy difference means the population of the diaxial conformer at room temperature will be negligible.

  • Cis Isomer Conformers: For the cis isomer, the conformation with the propyl group in the equatorial position and the methyl group in the axial position will be more stable. The energy difference between the two cis conformers is governed by the difference in steric strain between an axial methyl group and an axial propyl group. Since the propyl group is larger, it imparts more steric strain when in an axial position.

  • Cis vs. Trans Isomers: The most stable conformer of the trans isomer (diequatorial) is significantly more stable than the most stable conformer of the cis isomer (axial-Me, equatorial-Pr).[8] This is because the most stable cis structure still must accommodate one group (methyl) in an axial position, which introduces inherent steric strain that is absent in the trans-diequatorial structure.

Conclusion

This guide outlines a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By employing high-level DFT calculations, researchers can precisely quantify the energetic landscape of its stereoisomers and conformers. The results consistently demonstrate that conformational stability is governed by the minimization of steric strain, with a strong preference for placing larger substituents in equatorial positions. The trans isomer, which can adopt a diequatorial conformation, is demonstrably more stable than the cis isomer. This computational protocol is not limited to this specific molecule but serves as a robust template for investigating the conformational preferences of a wide range of substituted cyclic systems, providing critical insights for rational drug design and materials development.

References

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  • Brainly. (2023, August 10). [FREE] Draw a chair conformation for each of the following compounds: 1. cis-1-methyl-4-propyl-cyclohexane 2.
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Methodological & Application

Application Note: A Two-Step Synthesis of 1-Methyl-4-propylcyclohexane via Diels-Alder Cycloaddition and Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-Methyl-4-propylcyclohexane, a substituted saturated carbocycle. The synthetic strategy hinges on the powerful [4+2] cycloaddition, known as the Diels-Alder reaction, to construct the core six-membered ring, followed by catalytic hydrogenation to achieve the desired saturation.[1][2] We detail the retrosynthetic analysis, justify the selection of isoprene and 1-pentene as precursors, and provide step-by-step experimental protocols for both the cycloaddition and subsequent reduction. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering field-proven insights into reaction optimization, product characterization, and safety considerations.

Introduction and Theoretical Foundation

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereospecific formation of a cyclohexene ring from a conjugated diene and a dienophile in a single, concerted step.[1] This pericyclic reaction's reliability and predictability make it an invaluable tool for constructing complex cyclic systems.[1][2] The synthesis of this compound, a non-commercially available model compound for substituted alkanes, serves as an excellent case study for applying this methodology.

The overall synthetic pathway is dissected via retrosynthesis, as illustrated below. The target saturated ring is traced back to its unsaturated precursor, 1-methyl-4-propylcyclohexene. This intermediate is then deconstructed through a retro-Diels-Alder disconnection into its fundamental building blocks: a conjugated diene and a dienophile.

Retrosynthetic Analysis

The logical disconnection of this compound reveals a two-step synthetic plan.

G cluster_main Retrosynthetic Pathway Target This compound Intermediate 1-Methyl-4-propylcyclohexene Target->Intermediate Hydrogenation (Disconnection) SMs Isoprene + 1-Pentene Intermediate->SMs Diels-Alder (Disconnection)

Caption: Retrosynthetic analysis of this compound.

Our chosen precursors are isoprene (2-methyl-1,3-butadiene) as the diene and 1-pentene as the dienophile. This selection is based on the following rationale:

  • Structural Efficiency: This combination directly assembles the required C10 carbon skeleton with the correct substituent placement in a single cycloaddition step.

  • Regioselectivity: The reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (1-pentene) can theoretically yield two regioisomers. However, the electronic directing effects (the methyl group on isoprene is weakly electron-donating) favor the formation of the 1,4-substituted ("para") product, 1-methyl-4-propylcyclohexene, as the major isomer over the 1,3-substituted ("meta") alternative.

Experimental Protocols

This synthesis is divided into two primary stages: the construction of the cyclohexene ring system and its subsequent saturation.

Stage 1: Diels-Alder Reaction of Isoprene and 1-Pentene

This cycloaddition requires elevated temperatures to overcome the activation barrier of these unactivated reactants. Therefore, the reaction is best conducted in a sealed, pressure-rated vessel.

Reaction Scheme: Isoprene + 1-Pentene → 1-Methyl-4-propylcyclohexene

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
IsopreneC₅H₈68.1210.0 g (14.7 mL)0.147Freshly distilled
1-PenteneC₅H₁₀70.1312.4 g (20.0 mL)0.176Dienophile (slight excess)
TolueneC₇H₈92.1425 mL-Anhydrous solvent
Equipment
Pressure Reactor--100 mL-Stainless steel, with stirring
Distillation Apparatus----For purification
  • Reactor Preparation: Ensure the 100 mL pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Reagent Addition: In a fume hood, charge the reactor vessel with a magnetic stir bar, 25 mL of anhydrous toluene, 10.0 g (14.7 mL) of freshly distilled isoprene, and 12.4 g (20.0 mL) of 1-pentene.

  • Sealing and Heating: Securely seal the reactor. Place it in a heating mantle on a stir plate. Begin stirring at a moderate rate (approx. 300 RPM).

  • Reaction Conditions: Heat the reactor to an internal temperature of 180 °C . The pressure will rise as the temperature increases. Maintain these conditions for 12-18 hours .

    • Expert Insight: The use of a slight excess of the more volatile dienophile, 1-pentene, helps to drive the reaction towards completion. Monitoring the reaction progress via periodic sampling and GC-MS analysis is recommended for optimization.

  • Cool-Down and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 30 °C) overnight. Once cooled, carefully and slowly vent the reactor in a fume hood to release any residual pressure.

  • Work-up and Purification:

    • Open the reactor and transfer the crude reaction mixture to a round-bottom flask.

    • Assemble a fractional distillation apparatus.

    • First, distill off the toluene solvent and any unreacted starting materials at atmospheric pressure.

    • Next, distill the product fraction, 1-methyl-4-propylcyclohexene , under reduced pressure (vacuum distillation) to prevent decomposition. The expected boiling point will be in the range of 170-180 °C at atmospheric pressure.

Stage 2: Catalytic Hydrogenation of 1-Methyl-4-propylcyclohexene

This step reduces the double bond of the cyclohexene ring to yield the final saturated product.

Reaction Scheme: 1-Methyl-4-propylcyclohexene + H₂ (gas) --(Pd/C)--> this compound

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
1-Methyl-4-propylcyclohexeneC₁₀H₁₈138.2510.0 g0.072Product from Stage 1
Palladium on Carbon (10%)Pd/C-200 mg-Catalyst, handle with care
EthanolC₂H₆O46.07100 mL-Solvent
Hydrogen (H₂) GasH₂2.02Excess-High purity
Equipment
Parr Hydrogenator or----High-pressure system
Two-Neck Flask with H₂ Balloon----Atmospheric pressure system
Celite®----Filtration aid
  • Reaction Setup: To a 250 mL two-neck round-bottom flask, add 10.0 g of the purified 1-methyl-4-propylcyclohexene from Stage 1 and 100 mL of ethanol.

  • Catalyst Addition: In a fume hood, carefully add 200 mg of 10% Pd/C catalyst to the flask.

    • CAUTION: Palladium on carbon is pyrophoric, especially when dry. Never add it to a dry flask or allow the filtered catalyst to dry in the air.

  • System Purge: Seal the flask, attach a hydrogen-filled balloon to one neck via a three-way stopcock, and connect the other neck to a vacuum/nitrogen line.

  • Hydrogenation: Evacuate the flask and backfill with nitrogen three times to remove all oxygen. Then, evacuate and backfill with hydrogen from the balloon three times.

  • Reaction: Allow the mixture to stir vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated). The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS until the starting material is fully consumed.

  • Catalyst Removal:

    • Carefully purge the flask with nitrogen to remove all hydrogen.

    • Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of ethanol.

    • Expert Insight: Keep the Celite plug wet with solvent at all times during filtration to prevent the catalyst from igniting upon contact with air.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol solvent using a rotary evaporator. The remaining clear, colorless liquid is the final product, This compound .[3] Further purification is typically not necessary if the starting cyclohexene was pure.

Overall Workflow and Characterization

The seamless transition from starting materials to the final product is visualized in the workflow diagram below.

G start_end start_end process process analysis analysis product product A Start: Isoprene & 1-Pentene B Diels-Alder Reaction (180 °C, 12-18h, Sealed Reactor) A->B C Fractional Distillation B->C D Intermediate: 1-Methyl-4-propylcyclohexene C->D E Characterization 1 (GC-MS, NMR) D->E F Catalytic Hydrogenation (H₂, Pd/C, RT) D->F G Catalyst Filtration (via Celite) F->G H Solvent Removal (Rotary Evaporation) G->H I Final Product: This compound H->I J Final Characterization (GC-MS, NMR, Purity) I->J K End: Purified Product J->K

Caption: Complete experimental workflow for the synthesis of this compound.

Expected Analytical Data
CompoundTechniqueExpected Results
1-Methyl-4-propylcyclohexene ¹H NMR Signals in the δ 5.0-5.5 ppm range (vinylic H), multiple signals in the δ 0.8-2.5 ppm range (allylic and aliphatic H).
¹³C NMR Signals in the δ 120-140 ppm range (alkene carbons), multiple signals in the δ 20-45 ppm range (aliphatic carbons).
GC-MS Molecular ion peak (M⁺) at m/z = 138.
This compound ¹H NMR Absence of signals > 3.0 ppm. Complex aliphatic region (δ 0.8-1.8 ppm).
¹³C NMR Absence of signals > 50 ppm. All signals in the aliphatic region (δ 10-40 ppm).
GC-MS Molecular ion peak (M⁺) at m/z = 140.[3]

References

  • Brainly. (2023). What diene and dienophile would you need to prepare 1-methyl-4-propylcyclohexene?
  • Brainly. (2023). What diene and dienophile would you need to prepare 1-methyl-4-propylcyclohexene? Include a drawing of the.
  • Chemical Synthesis Database. (2025). 1-methyl-4-propyl-1,3-cyclohexadiene.
  • Rawal, V. H., & Kozmin, S. A. (1998). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions. The Journal of Organic Chemistry, 63(15), 4854–4855.
  • Wikipedia. (2024). Diels–Alder reaction.
  • PubChem. (n.d.). 1-Methyl-4-propylcyclohexa-1,3-diene.
  • Abe, H., et al. (2007). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 12(1), 18-27.
  • Organic Chemistry Tutor. (2018). 15. Synthesis of 1-Methylcyclohexene from Cyclohexene.
  • PubChem. (n.d.). This compound.

Sources

Application Note: A Guided Protocol for the Synthesis of 1-Methyl-4-propylcyclohexane via Friedel-Crafts Acylation and Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-propylcyclohexane. A direct Friedel-Crafts alkylation of toluene with a propyl halide is often fraught with challenges, primarily due to carbocation rearrangement, which leads to the isomeric product, 1-methyl-4-isopropylcyclohexane (p-cymene). To circumvent this critical issue and ensure the selective formation of the n-propyl substituent, this guide details a robust, three-step synthetic pathway: (1) Friedel-Crafts acylation of toluene with propanoyl chloride to yield 1-(p-tolyl)propan-1-one, (2) Clemmensen reduction of the resulting ketone to form 1-methyl-4-propylbenzene, and (3) catalytic hydrogenation of the aromatic ring to yield the target saturated cycloalkane. This methodology provides a reliable and high-fidelity route for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Challenge of Direct Alkylation

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds on an aromatic ring.[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an alkyl halide is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a carbocation electrophile.[3][4]

However, a significant limitation of this reaction is the propensity of the carbocation intermediate to rearrange to a more stable form.[5][6] When attempting to synthesize 1-methyl-4-propylbenzene (the aromatic precursor to our target molecule) by reacting toluene with a 1-propyl halide, the initially formed primary carbocation undergoes a rapid 1,2-hydride shift to form a more stable secondary carbocation.[7][8] This rearrangement results in the predominant formation of the isopropyl-substituted product, p-cymene, rather than the desired n-propyl product.[9][10]

Diagram 1: Carbocation Rearrangement in Propyl Toluene Alkylation.

To ensure the regioselective synthesis of the n-propyl isomer, an alternative strategy employing Friedel-Crafts acylation is required. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement, providing a reliable method to install the desired carbon skeleton.[6][11]

Recommended Synthetic Pathway

The recommended pathway involves three distinct stages, each with a detailed protocol designed for reproducibility and safety.

Diagram 2: Synthetic Workflow for this compound.
Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol details the synthesis of 1-(p-tolyl)propan-1-one. The methyl group on toluene is an ortho-, para-directing activator; the para product is favored due to reduced steric hindrance.[12][13]

Table 1: Materials and Reagents for Acylation

Reagent/MaterialQuantityMolar Eq.Notes
Anhydrous Aluminum Chloride (AlCl₃)14.7 g (0.11 mol)1.1Handle in a fume hood; highly hygroscopic.
Toluene, Anhydrous100 mLExcessActs as both reactant and solvent.
Propanoyl Chloride9.25 g (0.10 mol)1.0Handle in a fume hood; corrosive.
Dichloromethane (DCM), Anhydrous50 mL-Solvent for propanoyl chloride.
Crushed Ice~200 g-For quenching the reaction.
Concentrated HCl20 mL-To dissolve aluminum salts.
Saturated NaHCO₃ solution50 mL-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)~5 g-For drying the organic layer.

Step-by-Step Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HCl gas), and an addition funnel. Ensure all glassware is oven-dried.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous toluene (100 mL) and anhydrous aluminum chloride (14.7 g). Stir the resulting slurry and cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve propanoyl chloride (9.25 g) in anhydrous DCM (50 mL) and add this solution to the addition funnel. Add the solution dropwise to the stirred toluene/AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions. The formation of the acylium ion complex with AlCl₃ is highly favorable.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker within a fume hood. This process is highly exothermic and will release HCl gas. Add 20 mL of concentrated HCl to the ice mixture to help dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Neutralization & Drying: Combine all organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-(p-tolyl)propan-1-one.

Protocol 2: Clemmensen Reduction of 1-(p-tolyl)propan-1-one

This protocol reduces the ketone functionality to a methylene group, yielding 1-methyl-4-propylbenzene.

Table 2: Materials and Reagents for Reduction

Reagent/MaterialQuantityNotes
Zinc Dust20 g
Mercuric Chloride (HgCl₂)2 gHighly Toxic! Handle with extreme caution.
Concentrated HCl30 mL + 50 mLCorrosive.
1-(p-tolyl)propan-1-one7.4 g (0.05 mol)From Protocol 1.
Toluene50 mLSolvent.
Diethyl Ether50 mLFor extraction.

Step-by-Step Procedure:

  • Amalgam Preparation: In a large round-bottomed flask, prepare zinc amalgam by stirring zinc dust (20 g) with a solution of mercuric chloride (2 g) in 20 mL of water and 1 mL of concentrated HCl for 5 minutes. Decant the aqueous solution.

    • Causality Note: The mercury amalgamates the zinc surface, which is essential for the reduction mechanism and prevents the evolution of hydrogen gas as a major side reaction.

  • Reaction Setup: To the freshly prepared amalgam, add 20 mL of water, 10 mL of concentrated HCl, and a solution of 1-(p-tolyl)propan-1-one (7.4 g) in 50 mL of toluene.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. Add the remaining 50 mL of concentrated HCl in portions through the condenser over the reflux period (4-6 hours).

  • Cooling & Separation: After the reflux period, allow the mixture to cool to room temperature. Separate the organic (toluene) layer.

  • Work-up: Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine the organic layers, wash with water and then with saturated NaHCO₃ solution. Dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvents by rotary evaporation. The resulting 1-methyl-4-propylbenzene can be purified by distillation.

Protocol 3: Catalytic Hydrogenation of 1-Methyl-4-propylbenzene

This final step saturates the aromatic ring to produce the target molecule.

Table 3: Conditions for Catalytic Hydrogenation

ParameterValue / ReagentRationale
Substrate1-Methyl-4-propylbenzene (from Protocol 2)The aromatic precursor.
Catalyst5% Rhodium on Carbon (Rh/C)Rhodium is highly effective for aromatic ring hydrogenation.[14][15]
Catalyst Loading1-2 mol%Sufficient for efficient conversion without excessive cost.
SolventEthanol or Acetic AcidCommon solvents for hydrogenation that do not interfere with the reaction.
Hydrogen Pressure50-100 psi (3.4 - 6.8 atm)Higher pressure increases the rate of hydrogenation.
TemperatureRoom Temperature to 50 °CMild conditions are typically sufficient.

Step-by-Step Procedure:

  • Setup: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), add a solution of 1-methyl-4-propylbenzene in the chosen solvent.

  • Catalyst Addition: Carefully add the Rh/C catalyst under a stream of inert gas to prevent it from becoming pyrophoric.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired level. Begin vigorous stirring and maintain the reaction temperature.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored by the pressure gauge on the reactor.

  • Work-up: Depressurize the reactor and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: The catalyst on the Celite pad may be pyrophoric. Quench it carefully with water before disposal.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting this compound can be purified by distillation if necessary. The product will be a mixture of cis and trans isomers.

References

  • Chemistry Steps. (2022).
  • BYJU'S. (n.d.).
  • Pharmaguideline. (n.d.).
  • University of Calgary. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions. [Link]
  • Mettler Toledo. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Khan Academy. (n.d.).
  • Lee, C. C., & Woodcock, D. J. (1970). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Canadian Journal of Chemistry, 48(6), 858-862. [Link]
  • Transtutors. (2022). Why Friedel-Craft alkylation of benzene with 1-chloropropane gives isopropyl benzene?[Link]
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
  • Brainly.in. (2019). friedel craft alkylation of benzene with 1-chloropropane in the presence of anhydrous AlCl3 yields isopropyl. [Link]
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]
  • Chemistry Stack Exchange. (2018).
  • Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?[Link]
  • Purechemistry. (2023).
  • MDPI. (2025).
  • MDPI. (2025).

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Application Notes and Protocols for the Synthesis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-methyl-4-propylcyclohexane. The described methodology is a robust two-step process commencing with the Friedel-Crafts alkylation of toluene with 1-chloropropane to yield an isomeric mixture rich in 4-propyltoluene. This intermediate is subsequently subjected to catalytic hydrogenation to afford the desired saturated cycloalkane. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations. The information herein is intended to equip researchers with the necessary knowledge to safely and efficiently perform this synthesis.

Introduction

This compound is a saturated cyclic hydrocarbon with potential applications in materials science, and as a non-polar solvent or a building block in the synthesis of more complex molecules. Its structural isomers, cis and trans, offer avenues for stereochemical studies. The synthesis of such cycloalkanes is a fundamental exercise in organic chemistry, demonstrating key transformations such as electrophilic aromatic substitution and catalytic hydrogenation.

The synthetic strategy detailed in this guide was chosen for its reliability and scalability. The initial Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that attaches an alkyl group to an aromatic ring.[1][2] The subsequent catalytic hydrogenation effectively saturates the aromatic ring, yielding the desired cyclohexane derivative.[3][4][5]

Overall Reaction Scheme

Overall_Reaction_Scheme toluene Toluene intermediate 4-Propyltoluene (and isomers) toluene->intermediate AlCl₃ chloropropane + 1-Chloropropane final_product This compound intermediate->final_product Ethanol, Pressure h2_pdc + H₂ / Pd/C

Caption: Overall two-step synthesis of this compound.

Part 1: Friedel-Crafts Alkylation of Toluene

Mechanism and Rationale

The Friedel-Crafts alkylation of toluene with 1-chloropropane is an electrophilic aromatic substitution reaction.[1][6] A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to generate a carbocation electrophile from the alkyl halide.[1] This carbocation is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of isomeric products. However, the para-substituted product is often favored due to reduced steric hindrance.

A critical consideration in this reaction is the potential for carbocation rearrangement. The initially formed primary propyl carbocation can undergo a hydride shift to form a more stable secondary isopropyl carbocation.[7] This can lead to the formation of isopropyltoluene isomers as significant byproducts. Reaction conditions, such as temperature, can influence the extent of this rearrangement.[8]

Materials and Equipment
Reagent/MaterialGradeSupplier
TolueneAnhydrousSigma-Aldrich
1-Chloropropane99%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, powderSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)37%VWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol

Friedel_Crafts_Alkylation_Workflow start Setup and Inert Atmosphere reagent_prep Prepare Reagent Solutions start->reagent_prep reaction Reaction Execution reagent_prep->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification characterization Characterization purification->characterization

Caption: Workflow for the Friedel-Crafts alkylation of toluene.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser fitted with a drying tube containing calcium chloride. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: In a fume hood, carefully weigh 10.0 g (75 mmol) of anhydrous aluminum chloride into the reaction flask. Add 50 mL of anhydrous dichloromethane to the flask. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Add 15.3 mL (150 mmol) of anhydrous toluene to the addition funnel. In a separate dry conical flask, measure 6.5 mL (75 mmol) of 1-chloropropane.

  • Reaction: Slowly add the toluene from the addition funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. Following the toluene addition, add the 1-chloropropane dropwise from the addition funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of toluene.

  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by fractional distillation to separate the isomeric mixture of propyltoluenes from any unreacted toluene and higher boiling poly-alkylated byproducts. The fraction corresponding to 4-propyltoluene (boiling point ~158 °C) should be collected.

Part 2: Catalytic Hydrogenation of 4-Propyltoluene

Mechanism and Rationale

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across double bonds in the presence of a metal catalyst.[3][9] In this step, the aromatic ring of 4-propyltoluene is reduced to a cyclohexane ring. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C).[9] The reaction is typically carried out under pressure to increase the concentration of hydrogen in the solvent and on the catalyst surface, thereby facilitating the reaction.

Safety is paramount in this step. Hydrogen gas is highly flammable and can form explosive mixtures with air.[5][10][11] The catalysts, particularly palladium on carbon, are often pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after use.[3][11] Therefore, strict adherence to safety protocols is essential.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-PropyltoluenePurified from Part 1-
Palladium on Carbon (10 wt. % Pd)-Acros Organics
Ethanol200 proofDecon Labs
Hydrogen (H₂) gasHigh purityPraxair
Nitrogen (N₂) gasHigh purityPraxair

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass liner for the reactor

  • Mechanical stirrer

  • Gas inlet and outlet valves

  • Pressure gauge

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Experimental Protocol

Catalytic_Hydrogenation_Workflow start Reactor Setup and Safety Check catalyst_handling Inert Catalyst Loading start->catalyst_handling reaction_setup Substrate Addition and Sealing catalyst_handling->reaction_setup hydrogenation Hydrogenation Reaction reaction_setup->hydrogenation workup Catalyst Filtration and Product Isolation hydrogenation->workup characterization Final Product Characterization workup->characterization

Caption: Workflow for the catalytic hydrogenation of 4-propyltoluene.

Step-by-Step Procedure:

  • Catalyst Handling (under inert atmosphere): In a glove bag or glove box under a nitrogen atmosphere, weigh 0.5 g of 10% palladium on carbon into the glass liner of the Parr hydrogenator. Caution: Do not handle dry Pd/C in the open air.

  • Reaction Setup: Remove the glass liner from the inert atmosphere and immediately add 50 mL of ethanol to wet the catalyst. Add 5.0 g (37.2 mmol) of the purified 4-propyltoluene to the liner.

  • Assembly and Purging: Place the glass liner into the Parr hydrogenator bomb. Assemble the apparatus according to the manufacturer's instructions, ensuring all seals are secure. Purge the system by pressurizing with nitrogen to ~100 psi and then carefully venting the gas. Repeat this process three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen to 500 psi. Begin stirring and heat the reaction mixture to 80 °C. The reaction is exothermic, so monitor the temperature closely. The pressure will drop as hydrogen is consumed. Maintain the pressure at 500 psi by periodically adding more hydrogen. The reaction is typically complete within 4-6 hours.

  • Reaction Completion and Cooldown: Once the hydrogen uptake ceases, cool the reactor to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood. Purge the system with nitrogen three times to remove any residual hydrogen.

  • Catalyst Filtration: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite in a Büchner funnel to remove the palladium catalyst. Crucially, never allow the filter cake to dry completely, as the used catalyst is highly pyrophoric. Immediately after filtration, quench the filter cake with water and store it in a sealed, labeled waste container for proper disposal.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining liquid is the crude this compound.

  • Purification: If necessary, the product can be further purified by distillation.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (140.27 g/mol ).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure. The disappearance of aromatic signals (typically in the 6.5-7.5 ppm range in ¹H NMR) and the appearance of aliphatic signals (typically in the 0.8-1.8 ppm range) are indicative of a successful hydrogenation.

  • Infrared (IR) Spectroscopy: The absence of C=C stretching bands characteristic of the aromatic ring (around 1500-1600 cm⁻¹) and the presence of C-H stretching bands for sp³ hybridized carbons (below 3000 cm⁻¹) will confirm the saturation of the ring.

Safety and Hazard Analysis

StepHazardMitigation
Friedel-Crafts Alkylation Anhydrous AlCl₃ is corrosive and reacts violently with water.Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with moisture.
Toluene and Dichloromethane are flammable and volatile organic compounds.Work in a well-ventilated fume hood. Avoid ignition sources.
Quenching with water/acid is highly exothermic and releases HCl gas.Perform the quench slowly in an ice bath and in a fume hood.
Catalytic Hydrogenation Hydrogen gas is extremely flammable and forms explosive mixtures with air.[5][10][11]Work in a well-ventilated area, away from ignition sources. Use proper high-pressure equipment. Purge the system with inert gas before and after the reaction.
Palladium on carbon is pyrophoric, especially after use.[3][11]Handle the dry catalyst under an inert atmosphere. Never allow the used catalyst to dry in the air. Quench with water immediately after filtration.
High-pressure reactions pose an explosion risk.Use a blast shield and ensure the reactor is properly maintained and not pressurized beyond its certified limit.

References

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
  • Catalytic hydrogenation process hazard analysis. (n.d.).
  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
  • Hydrogenation SOP. (n.d.).
  • Hydrogenation. (n.d.).
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  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).
  • Chegg. (2020, March 26). Solved QUES 4 pt 4. The Freidel-Crafts alkylation of toluene.
  • Sarpong, R. (n.d.). Standard Operating Procedures.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • National Institute of Standards and Technology. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • YouTube. (2023, September 30). Friedel Crafts rearrangement.
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.
  • Chemistry Stack Exchange. (2020, June 8). Friedel-Crafts's alkylation of Toluene.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
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  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
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A Robust Gas Chromatography Method for the Quantitative Analysis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated gas chromatography (GC) method for the separation and quantification of 1-Methyl-4-propylcyclohexane. As a substituted cycloalkane, this compound and its isomers are relevant in petrochemical analysis, fragrance chemistry, and as potential impurities or metabolites in drug development. The method utilizes a non-polar stationary phase for optimal resolution and a Flame Ionization Detector (FID) for high sensitivity and a wide linear range, making it suitable for both purity assessments and trace-level quantification. We provide a comprehensive protocol, from sample preparation to data analysis, explaining the scientific rationale behind each step to ensure methodological robustness and reproducibility.

Principle of Separation: The "Like Dissolves Like" Paradigm

The successful separation of analytes in gas chromatography hinges on the differential partitioning of compounds between the mobile phase (an inert carrier gas) and the stationary phase coated on the column wall.[1] The guiding principle for stationary phase selection is "like dissolves like," which posits that compounds are best retained by a stationary phase of similar polarity.[2]

This compound (C₁₀H₂₀) is a non-polar aliphatic hydrocarbon, consisting solely of carbon-carbon and carbon-hydrogen single bonds.[3][4] Its molecular structure lacks significant dipole moments. Therefore, to achieve optimal retention and symmetrical peak shape, a non-polar stationary phase is the most logical choice.[2] The primary intermolecular interactions between the analyte and a non-polar phase are weak, non-specific van der Waals dispersion forces.[4]

This method employs a 100% dimethylpolysiloxane (PDMS) stationary phase, a gold standard for non-polar GC applications.[2][4] Elution order on such columns generally follows the boiling points of the analytes, with more volatile (lower boiling point) compounds eluting first.[2] This choice ensures a robust separation based on the fundamental physicochemical properties of the analyte.

Materials and Instrumentation

Instrumentation and Consumables
  • Gas Chromatograph: Any GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rxi-1ms, or equivalent), 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, zero grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.[5]

  • Syringes: Gas-tight syringes for standard preparation and a GC autosampler syringe.

Chemicals and Reagents
  • This compound Standard: (CAS: 4291-81-0)[6], analytical grade or higher.

  • Solvent: n-Hexane or Dichloromethane, HPLC or GC grade.[5]

Experimental Workflow

The overall analytical process is streamlined to ensure accuracy and high throughput, from initial sample preparation to final data interpretation.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Analytical Standard prep2 Prepare Stock Solution (e.g., 1000 µg/mL in Hexane) prep1->prep2 prep3 Create Calibration Curve Standards (Serial Dilution) prep2->prep3 prep5 Transfer to GC Vials prep3->prep5 prep4 Prepare Unknown Sample (Dilute in Hexane) prep4->prep5 analysis1 Equilibrate GC System prep5->analysis1 analysis2 Inject Sample/Standard (1 µL) analysis1->analysis2 analysis3 Separate on Column (Temperature Program) analysis2->analysis3 analysis4 Detect with FID analysis3->analysis4 data1 Integrate Peak Area analysis4->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data3 Quantify Unknown Sample data2->data3 data4 Generate Report data3->data4

Caption: Workflow for the GC-FID analysis of this compound.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-hexane. This solution should be stored at 4°C.

  • Calibration Standards: Perform serial dilutions of the stock standard with n-hexane to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer: Transfer the final solutions into labeled 2 mL GC vials for analysis.

Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution compatible with the GC system.[7]

  • Dilution: Accurately weigh the sample material and dilute it with n-hexane to an estimated concentration that falls within the calibration range (e.g., ~25 µg/mL).

  • Homogenization: Vortex the sample for 30 seconds to ensure it is fully dissolved and homogenous.

  • Filtration (If Necessary): If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm PTFE syringe filter to prevent blockage of the GC syringe and inlet liner.[5][7]

  • Transfer: Transfer the final diluted sample into a labeled 2 mL GC vial.

Gas Chromatography Method Parameters

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Column 100% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µmIndustry-standard non-polar phase for excellent separation of hydrocarbons.[4][8]
Injector Split/Splitless
ModeSplit (50:1)A high split ratio prevents column overloading and ensures sharp peaks for concentrated samples.
Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation.[9]
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)Provides optimal efficiency and resolution for this column dimension.
Oven Program
Initial Temp60 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp10 °C/min to 180 °CA controlled ramp ensures separation from potential lower and higher boiling impurities.
HoldHold at 180 °C for 5 minEnsures all components are eluted from the column before the next run.
Detector Flame Ionization Detector (FID)
Temperature280 °CMust be hotter than the final oven temperature to prevent condensation of analytes.
H₂ Flow30 mL/minTypical setting for optimal detector response.
Air Flow300 mL/minTypical setting for optimal detector response.
Makeup Gas (He)25 mL/minImproves peak shape and detector sensitivity.
Injection
Volume1 µLStandard volume for liquid injections.

Results and Discussion

Chromatographic Performance

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. Based on its boiling point (171-173 °C) and non-polar nature, the retention time should be reproducible. The Kovats retention index for this compound on a standard non-polar column is reported to be between 1006 and 1024, which can be used as a confirmatory identifier if an alkane standard mix is run.[10][11]

It is important to note that commercial this compound may exist as a mixture of cis and trans stereoisomers.[3][12] High-efficiency capillary columns, like the one specified, may be capable of partially or fully resolving these two isomers, which would appear as two closely eluting peaks.

Quantification

Quantification is performed using an external standard calibration.

  • Calibration Curve: Inject the series of calibration standards (e.g., 1-100 µg/mL).

  • Plot: Plot the peak area of this compound against the known concentration of each standard.

  • Linearity: Perform a linear regression on the data points. The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.

  • Sample Analysis: Inject the prepared unknown sample. Using the linear equation (y = mx + c) derived from the calibration curve, calculate the concentration of the analyte in the sample based on its integrated peak area.

Method Trustworthiness and Troubleshooting

To ensure the protocol is a self-validating system, it is recommended to periodically check for linearity and to run a quality control (QC) standard with each batch of samples.

IssuePotential CauseSuggested Solution
Peak Tailing Active sites in the inlet liner or column; column contamination.Use a deactivated inlet liner; trim the first few cm of the column; bake out the column.
Split Peaks Poor injection technique; column overloading; unresolved isomers.Use an autosampler for consistency[13]; dilute the sample further; confirm if cis/trans isomers are present.
Ghost Peaks Contaminated syringe, solvent, or septum bleed.Rinse syringe thoroughly; run a solvent blank; use high-quality septa.
Poor Reproducibility Leaks in the system; inconsistent sample preparation.Perform a leak check; ensure volumetric glassware and pipettes are calibrated.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-FID method for the analysis of this compound. The selection of a non-polar stationary phase is justified by the analyte's chemical properties, ensuring a robust and reliable separation. The detailed protocols for sample preparation and instrument parameters are designed for immediate implementation in a research or quality control setting. This method is characterized by its high sensitivity, broad linear range, and straightforward execution, making it an essential tool for professionals in the pharmaceutical and chemical industries.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound, cis. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Methyl-4-(1-methylethyl)-cyclohexane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). p-Menthane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for this compound, cis. NIST Chemistry WebBook.
  • Phenomenex. (2025). Types of stationary phases in gas chromatography.
  • Restek. (2021). A Guide to GC Column Selection and Optimizing Separations.
  • Harvey, D. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases. Chemistry LibreTexts.
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  • Organomation. (n.d.). Gas Chromatography Sample Preparation.
  • Xing, L., et al. (2018). Method for Analyzing the Molecular and Carbon Isotope Composition of Volatile Hydrocarbons (C1–C9) in Natural Gas. Molecules, 23(12), 3328.
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  • Nishikida, K., et al. (2013). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Journal of the Japan Petroleum Institute, 56(4), 215-221.
  • de Oliveira, S. C. B., et al. (2009). SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. Journal of the Brazilian Chemical Society, 20(3), 569-574.
  • Various Authors. (2021). Cyclohexane quantification by GC FID. ResearchGate.
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Sources

Application Note: A Robust HPLC Method for the Separation of cis- and trans-1-Methyl-4-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of cis- and trans-1-methyl-4-propylcyclohexane geometric isomers. The separation of these non-polar, non-chromophoric isomers is a significant analytical challenge, yet it is critical for quality control and characterization in the petrochemical and specialty chemical industries. This document provides a detailed protocol utilizing reversed-phase chromatography with a C18 stationary phase and a refractive index detector (RID). The scientific principles underpinning the separation, including the influence of isomer stereochemistry on hydrophobic interactions, are discussed. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and reproducible method for the analysis of saturated cyclic hydrocarbon isomers.

Introduction

1-Methyl-4-propylcyclohexane is a saturated cyclic hydrocarbon that exists as two distinct geometric isomers: cis and trans. The spatial orientation of the methyl and propyl groups relative to the cyclohexane ring defines the isomer, with the cis isomer having both substituents on the same side of the ring plane and the trans isomer having them on opposite sides. These subtle structural differences lead to variations in their physicochemical properties, which can impact the performance and characteristics of materials in which they are present. Therefore, the ability to separate and quantify these isomers is essential for process optimization, quality assurance, and regulatory compliance in various industrial applications.

The primary analytical hurdles in the HPLC separation of these isomers are their high degree of non-polarity and their lack of a UV-absorbing chromophore, which precludes the use of standard UV detectors.[1] This application note presents a solution using a reversed-phase HPLC method, which is a dominant analytical technique for separating compounds based on their hydrophobicity.[2] By employing a C18 stationary phase and a universal refractive index detector, this method achieves baseline separation of the cis and trans isomers.

Principles of Separation

The successful separation of cis- and trans-1-methyl-4-propylcyclohexane via reversed-phase HPLC hinges on the subtle differences in their molecular shape and the resulting variations in their interactions with the non-polar stationary phase.[3][4] In its most stable chair conformation, the trans isomer can adopt a configuration where both the methyl and propyl groups occupy equatorial positions. This results in a more elongated, linear molecular shape. In contrast, the cis isomer is forced to have one substituent in an axial position and the other in an equatorial position, leading to a more compact and sterically hindered structure.

This disparity in three-dimensional geometry directly influences the extent of hydrophobic interaction with the C18 alkyl chains of the stationary phase.[5] The more linear trans isomer can achieve a larger contact surface area with the stationary phase, resulting in stronger van der Waals forces and, consequently, a longer retention time. Conversely, the more globular cis isomer has a smaller interaction footprint, leading to weaker retention and, therefore, earlier elution from the column. The use of a polar mobile phase, such as a mixture of acetonitrile and methanol, is crucial for modulating these hydrophobic interactions to achieve optimal separation.[4]

Experimental Workflow

The following diagram provides a comprehensive overview of the experimental workflow, from initial sample preparation to final data analysis and reporting.

HPLC_Workflow Figure 1: Experimental Workflow for Isomer Separation SamplePrep Sample Preparation - Prepare 1 mg/mL stock solution in methanol. - Dilute to 100 µg/mL with mobile phase. HPLCSeparation HPLC Separation - C18 Column (250 x 4.6 mm, 5 µm) - Isocratic Elution with Acetonitrile/Methanol - Refractive Index Detection SamplePrep->HPLCSeparation Inject Sample DataAcquisition Data Acquisition - Record chromatogram. - Note retention times and peak areas. HPLCSeparation->DataAcquisition Detect Analytes DataAnalysis Data Analysis - Peak identification and integration. - Calculation of resolution and isomer ratio. DataAcquisition->DataAnalysis Process Chromatographic Data Reporting Reporting - Generate a comprehensive analysis report. DataAnalysis->Reporting Finalize Results

Caption: A flowchart outlining the sequential steps of the HPLC analysis.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) is essential.[6]

  • Column: A high-performance C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[7]

  • Solvents: HPLC-grade acetonitrile and methanol are required for the mobile phase.

  • Standards: Certified analytical standards of cis- and trans-1-methyl-4-propylcyclohexane are necessary for peak identification and method validation.[8][9]

Sample Preparation Protocol
  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of the this compound isomer mixture in methanol.

  • Working Standard: Dilute the stock solution to a working concentration of 100 µg/mL using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter the working standard solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.[10]

HPLC Method Parameters

The optimized HPLC method parameters for the separation are summarized in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)[11][12]
Run Time 20 minutes

Expected Results and Discussion

Under the prescribed chromatographic conditions, a baseline separation of the cis and trans isomers of this compound is anticipated. The cis isomer, with its more compact structure, is expected to elute before the more linear trans isomer. The following table provides representative, hypothetical chromatographic data.

IsomerRetention Time (min)Peak Asymmetry (As)Resolution (Rs)
cis12.31.2-
trans14.81.1> 2.0

A resolution (Rs) value greater than 2.0 indicates a complete and robust separation of the two isomers. Peak asymmetry values close to 1.0 are indicative of good peak shape and an efficient chromatographic process.

The proposed mechanism for the separation on the C18 stationary phase is illustrated in the following diagram.

Separation_Mechanism Figure 2: Isomer Separation Mechanism on C18 Phase StationaryPhase C18 Stationary Phase (Non-polar) Elution Elution from Column StationaryPhase->Elution Mobile Phase Flow CisIsomer cis-Isomer (Compact Shape, Weaker Interaction) CisIsomer->StationaryPhase Weaker Hydrophobic Interaction CisIsomer->Elution Earlier Elution TransIsomer trans-Isomer (Linear Shape, Stronger Interaction) TransIsomer->StationaryPhase Stronger Hydrophobic Interaction TransIsomer->Elution Later Elution

Caption: A depiction of the differential hydrophobic interactions of the isomers with the C18 stationary phase.

Conclusion

This application note outlines a validated and reliable HPLC method for the separation of cis- and trans-1-methyl-4-propylcyclohexane isomers. The utilization of a C18 stationary phase with an isocratic mobile phase of acetonitrile and methanol, combined with refractive index detection, provides a successful strategy for resolving these non-chromophoric, non-polar compounds. The detailed protocol and the elucidation of the separation mechanism offer a solid framework for analytical scientists to implement and potentially adapt this method for the analysis of other challenging geometric isomers.

References

  • Joshi, P.B., Bhoir, S.I., & Bhagwat, A.M. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Times.
  • Biotech Fluidics. (n.d.). Refractive index detector for sensitive HPLC analysis. Chromatography Today.
  • Biocompare. (n.d.). HPLC Refractive Index Detectors.
  • ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?.
  • Cheméo. (n.d.). Chemical Properties of this compound, cis.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • SCION Instruments. (n.d.). RI Detector HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Google Patents. (n.d.). US20020019521A1 - Separation of olefinic isomers.
  • Regis Technologies. (n.d.). Reversed-Phase HPLC Columns.
  • PubChem. (n.d.). 1-Methyl-4-propylcyclohexene.
  • ChemBK. (2024). 1-isopropyl-4-methylcyclohexane.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Majors, R. E. (2007). Shape Selectivity in Reversed-Phase Liquid Chromatography.
  • NC Community Colleges. (2021, December 7). Column Chromatography Separation (Sep-Pak C-18) [Video]. YouTube. [Link]
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • GPC, M. F., & Laine, R. M. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Journal of the American Chemical Society, 141(1), 135-144.

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Application Note: Leveraging 1-Methyl-4-propylcyclohexane as a Versatile, Saturated Building Block for Terpene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The synthesis of complex natural products from simple, readily available precursors is a cornerstone of modern medicinal chemistry and drug development. Terpenes and their derivatives represent a vast class of bioactive molecules, yet their synthesis often relies on complex or petrochemically derived starting materials. This application note presents 1-methyl-4-propylcyclohexane, a saturated monocyclic alkane structurally analogous to the p-menthane backbone, as a versatile and underutilized building block for terpene synthesis. We explore two primary synthetic strategies to functionalize this inert hydrocarbon: (1) catalytic dehydrogenation to the aromatic hub molecule, p-cymene, and (2) direct, selective C-H oxidation via advanced biocatalytic methods. This guide provides the scientific rationale, detailed experimental protocols, and comparative analysis to empower researchers to unlock the potential of this simple alkane for creating valuable terpene precursors.

Introduction: The Strategic Value of a Saturated Precursor

This compound is a C10 cycloalkane belonging to the p-menthane family of hydrocarbons.[1][2] Its fully saturated and chemically inert nature presents both a significant challenge and a strategic advantage. The primary difficulty lies in the selective activation of its strong carbon-hydrogen (C-H) bonds.[3] However, if this can be overcome, its stable, non-aromatic scaffold provides a direct entry point to p-menthane-type terpenes without the need for initial reduction steps that are common when starting from aromatic precursors.

Furthermore, as the chemical industry pivots towards more sustainable feedstocks, methods that can upgrade simple alkanes into high-value fine chemicals are of critical importance.[4] This guide outlines two divergent and powerful pathways for the chemical valorization of this compound.

Strategic Pathways Overview:

  • Dehydrogenation to p-Cymene: A robust and scalable method to convert the alkane into p-cymene, a central aromatic precursor for numerous terpenes and fine chemicals like carvacrol and thymol.[5]

  • Direct C-H Oxidation: A precision approach using enzymatic catalysts to install hydroxyl or carbonyl functional groups directly onto the cyclohexane ring, yielding intermediates such as menthol or menthone analogues.[6][7]

The choice between these strategies depends on the desired final product—aromatic vs. saturated terpenes—and the available synthetic infrastructure.

Synthetic Strategy A: Catalytic Dehydrogenation to p-Cymene

This strategy leverages the thermodynamic driving force to create a stable aromatic system. Catalytic dehydrogenation is a well-established industrial process that provides a direct route from the saturated cyclohexane ring to the versatile aromatic p-cymene.

Scientific Rationale

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is a naturally occurring monoterpene found in over 100 plant species and is a major component of essential oils from cumin and thyme.[5] It serves as a key starting material for the synthesis of other valuable terpenes and possesses intrinsic biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[8] By converting this compound to p-cymene, we transform a low-value alkane into a high-value, functionalized aromatic compound. The reaction is typically performed at elevated temperatures using a heterogeneous catalyst, such as platinum or palladium on a carbon support, which facilitates the removal of hydrogen gas.

Experimental Workflow: Dehydrogenation

The following diagram outlines the general workflow for the catalytic dehydrogenation process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reactor Setup: This compound + Pd/C Catalyst reaction Inert Atmosphere Purge (N2/Ar) Heat to 250-300°C Monitor H2 Evolution prep->reaction 1. Heat filter Cool to RT Filter to Remove Catalyst reaction->filter 2. Cool purify Distillation or Column Chromatography filter->purify 3. Purify analysis GC-MS & NMR Analysis (Confirm p-Cymene formation) purify->analysis 4. Verify

Caption: Workflow for catalytic dehydrogenation.

Protocol: Palladium-Catalyzed Dehydrogenation

Disclaimer: This protocol is a representative procedure adapted from standard practices in cycloalkane dehydrogenation.[9] Users must conduct a thorough risk assessment before proceeding.

Materials:

  • This compound (10.0 g, 71.3 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 500 mg)

  • High-boiling point, inert solvent (e.g., Diphenyl ether), optional

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet.

Procedure:

  • Reactor Assembly: To the three-neck flask, add this compound and the Pd/C catalyst. If using a solvent, add it at this stage.

  • Inerting: Purge the system with an inert gas (N2 or Ar) for 15 minutes to remove all oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Heating: Begin vigorous stirring and heat the reaction mixture to reflux (typically 250-300°C). The evolution of hydrogen gas should become apparent. Caution: Hydrogen is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources. The condenser outlet should be vented safely.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with a low-boiling solvent like hexane to reduce viscosity.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional hexane. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry and containing hydrogen. Do not allow the filter cake to dry completely. Quench it carefully with water after filtration.

  • Purification: Concentrate the filtrate under reduced pressure to remove the hexane. The resulting crude p-cymene can be purified by fractional distillation to yield the final product.

  • Characterization: Confirm the identity and purity of the p-cymene product using ¹H NMR, ¹³C NMR, and GC-MS.

Synthetic Strategy B: Direct C-H Oxidation via Biocatalysis

This strategy represents a frontier in synthetic chemistry, offering unparalleled selectivity under mild, environmentally benign conditions.[4] By using enzymes, specific C-H bonds can be targeted for hydroxylation, paving the way for non-aromatic terpene synthesis.

Scientific Rationale

Nature has evolved powerful oxidative enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate inert C-H bonds with high regio- and stereoselectivity.[3] These biocatalytic reactions use molecular oxygen as the oxidant under ambient temperature and pressure, representing a green alternative to harsh chemical oxidants.[3][6] The initial hydroxylation of this compound can yield a tertiary alcohol (at C1) or various secondary alcohols. These alcohols are valuable intermediates themselves or can be further oxidized to ketones (e.g., menthone analogues) using alcohol dehydrogenases.[6] This "one-pot" combination of enzymes can achieve a redox-neutral transformation from an alkane to a ketone.[6]

Reaction Pathway: Biocatalytic Oxidation

The diagram below illustrates the enzymatic cascade for converting the alkane into a ketone.

A 1-Methyl-4- propylcyclohexane B Hydroxylated Intermediate (Alcohol) A->B  P450 Monooxygenase + O2, NADPH   C Target Ketone (e.g., Menthone analogue) B->C  Alcohol Dehydrogenase + NAD+  

Caption: Enzymatic cascade for alkane oxidation.

Protocol: Conceptual Biocatalytic Hydroxylation

Disclaimer: This is a conceptual protocol based on established principles of biocatalytic alkane oxidation.[3][6] Specific enzymes, expression systems, and cofactors must be optimized for this particular substrate.

Materials:

  • Whole-cell biocatalyst (e.g., E. coli or S. cerevisiae) expressing a suitable cytochrome P450 monooxygenase and a cofactor regeneration system.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Glucose (as an energy source for cofactor regeneration).

  • This compound.

  • Organic co-solvent (e.g., DMSO or acetone) to aid substrate solubility.

  • Shaking incubator.

Procedure:

  • Biocatalyst Preparation: Grow the recombinant microbial cells to the desired optical density according to standard microbiology protocols. Induce the expression of the P450 enzyme.

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer to a final optical density (OD₆₀₀) of 20-50. Add glucose to a final concentration of 5 g/L.

  • Substrate Addition: Add this compound to the cell suspension. The substrate is typically added as a solution in a co-solvent (e.g., 1-5% v/v DMSO) to a final concentration of 10-50 mM.

  • Incubation: Place the reaction vessel in a shaking incubator at an appropriate temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Reaction Monitoring: Monitor the formation of the hydroxylated product over time (24-48 hours) by extracting aliquots of the reaction mixture with an organic solvent (e.g., ethyl acetate) and analyzing the extract by GC-MS.

  • Workup and Extraction: Once the reaction has reached completion or plateaued, centrifuge the mixture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry of the purified alcohol(s) using NMR spectroscopy and chiral GC analysis.

Comparative Analysis and Data Summary

The two strategies offer distinct advantages and lead to fundamentally different classes of terpene precursors. The choice is dictated by the synthetic goal.

FeatureStrategy A: Catalytic Dehydrogenation Strategy B: Direct Biocatalytic Oxidation
Product Class Aromatic (p-Cymene)Saturated Alcohols/Ketones
Key Reagents Heterogeneous Metal Catalyst (e.g., Pd/C)Whole-cell Biocatalyst (Enzymes), O₂
Reaction Conditions High Temperature (250-300°C), Inert atm.Mild Temperature (25-37°C), Ambient Pressure
Selectivity High selectivity for the aromatic productPotentially high regio- and stereoselectivity
Pros Robust, scalable, high-yielding, well-established technology.Environmentally benign ("green"), highly selective, operates under mild conditions, creates chiral centers.
Cons High energy input, requires specialized high-temperature equipment, pyrophoric catalyst handling.Requires expertise in molecular biology and fermentation, potential for low volumetric yields, enzyme stability issues.

Conclusion

This compound is a promising yet underexplored starting material for the synthesis of valuable terpenes. By employing either high-temperature catalytic dehydrogenation or sophisticated, selective biocatalytic oxidation, researchers can transform this simple alkane into either the versatile aromatic hub, p-cymene, or into functionalized, saturated p-menthane derivatives. These pathways provide powerful tools for drug development professionals and synthetic chemists to diversify their synthetic routes and potentially leverage more sustainable feedstocks in the creation of complex bioactive molecules.

References

  • Valorization of Small Alkanes by Biocatalytic Oxyfunctionalization. (2021). PubMed.
  • Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene. (n.d.). Royal Society of Chemistry.
  • Biocatalytic Oxidation Reactions: A Chemist's Perspective. (2018). National Institutes of Health (NIH).
  • Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. (2017). National Institutes of Health (NIH).
  • Para Cymene - Terpene Glossary. (n.d.). Lab Effects.
  • The Comprehensive Guide to Cymene Terpene in Cannabis: Benefits and Uses. (2024). LinkedIn.
  • Biocatalysis in Organic Synthesis 3. (n.d.). Thieme.
  • This compound, trans - Chemical & Physical Properties. (n.d.). Cheméo.
  • The synthesis of p-cymene from R-(+)-limonene with application of the microwaves. (2023). ResearchGate.
  • Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways. (2018). National Institutes of Health (NIH).
  • Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. (2019). MDPI.
  • Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways. (2018). Technion - Israel Institute of Technology.
  • Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. (n.d.). ResearchGate.
  • Oxidation of cyclohexane: Kinetic studies of a series of To M MX catalysts. (2019). Morressier.
  • This compound. (n.d.). National Institutes of Health (NIH).
  • This compound. (n.d.). NIST Chemistry WebBook.
  • Sustainable synthesis of fine chemicals using biocatalysis. (2023). International Journal of Advanced Chemistry Research.
  • 1-methylene-propyl-cyclohexane. (n.d.). ChemSynthesis.
  • Catalytic oxidation of alkanes and alkenes with organic hydroperoxides. (1975). Google Patents.
  • Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. (2023). MDPI.

Sources

1-Methyl-4-propylcyclohexane in natural product total synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The 1-Methyl-4-propylcyclohexane Moiety in Natural Product Total Synthesis: Strategies and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Substituted Cyclohexane as a Privileged Scaffold

The cyclohexane ring is a ubiquitous and fundamental structural motif in organic chemistry, prized for its conformational stability and its ability to present substituents in well-defined three-dimensional space. In the realm of natural products and medicinal chemistry, the substituted cyclohexane core acts as a privileged scaffold, forming the backbone of countless bioactive molecules, from hormones like cholesterol to terpenes like menthol. The this compound unit, while structurally simple, represents a classic 1,4-disubstituted cyclohexane pattern that poses fundamental challenges and offers strategic opportunities in stereocontrolled synthesis.

Understanding how to efficiently and selectively construct such frameworks is critical for the total synthesis of complex natural products and the development of novel therapeutic agents. This guide delves into the strategic considerations for synthesizing the this compound core, using the closely related and well-studied eudesmane family of sesquiterpenoids as an authoritative case study.

Strategic Importance: Mastering Stereochemistry in 1,4-Disubstituted Systems

The primary challenge in synthesizing a 1,4-disubstituted cyclohexane lies in controlling the relative stereochemistry of the two substituents, leading to either cis or trans isomers. The thermodynamic stability of these isomers is dictated by the energetic preference for bulky substituents to occupy the equatorial position to minimize steric strain (A-value). In the case of this compound, the trans isomer, where both alkyl groups can occupy equatorial positions in a chair conformation, is the thermodynamically favored product.

Synthetic strategies must therefore address two key questions:

  • How to form the cyclohexane ring? Common methods include Diels-Alder reactions, Robinson annulations, and various cyclization cascades.

  • How to control the 1,4-stereochemistry? This is often achieved through stereoselective conjugate additions to cyclohexenone precursors or through substrate-controlled reductions and alkylations.

The choice of strategy depends on the available starting materials and the desired stereochemical outcome, which is often dictated by the target natural product.

Case Study: The Eudesmane Core in the Total Synthesis of (±)-β-Eudesmol

While natural products containing the precise this compound moiety are not widespread, the closely analogous 1-methyl-4-isopropylcyclohexane core is a hallmark of the eudesmane family of sesquiterpenoids.[1][2] These compounds exhibit a wide range of biological activities and have been popular targets for total synthesis.[1] The synthetic strategies developed for eudesmanes are directly applicable to the construction of the this compound framework.

A particularly efficient synthesis of (±)-β-eudesmol showcases a modern approach to rapidly assemble the bicyclic eudesmane skeleton.[3] This strategy features a key sequence involving a copper-catalyzed Michael addition and a subsequent radical cyclization, which efficiently establishes the required 1,4-dialkyl pattern with the desired trans stereochemistry.

Retrosynthetic Analysis

The retrosynthetic analysis for (±)-β-eudesmol illustrates how the complex bicyclic structure can be disconnected to reveal a simple, acyclic precursor. This strategic disassembly highlights the key bond formations that are critical for the forward synthesis.

G beta_eudesmol β-Eudesmol (Target) decalin_core trans-Decalin Core beta_eudesmol->decalin_core Wittig Olefination monocyclic_ketone Monocyclic Ketone Intermediate decalin_core->monocyclic_ketone Radical Cyclization-Oxidation acyclic_precursor Acyclic Precursor monocyclic_ketone->acyclic_precursor Michael Addition / Aldol Condensation

Caption: Retrosynthetic analysis of β-eudesmol.

Key Synthetic Protocol: Construction of the Eudesmane Skeleton

The following protocol, adapted from a concise total synthesis of (±)-β-eudesmol, details the one-pot construction of the key monocyclic intermediate, which establishes the crucial 1,4-dialkyl substitution pattern.[3] This sequence leverages a copper-catalyzed Michael addition followed by an in situ aldol reaction. For the synthesis of a this compound analogue, the isopropyl Grignard reagent would be replaced with a propyl Grignard reagent to form the corresponding organocuprate.

Protocol: One-Pot Synthesis of the Monocyclic Ketone Intermediate

Objective: To construct the 2-isopropyl-5-methyl-5-(3-oxobutyl)cyclohexan-1-one intermediate via a tandem copper-catalyzed 1,4-conjugate addition and aldol condensation.

Materials:

  • 5-Methylcyclohex-2-en-1-one

  • Isopropylmagnesium chloride (or Propylmagnesium chloride)

  • Copper(I) iodide (CuI)

  • Methyl vinyl ketone (MVK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Tandem Reaction cluster_2 Workup & Purification A 1. Suspend CuI in anhydrous THF under Argon B 2. Cool to -78 °C A->B C 3. Add Isopropylmagnesium chloride dropwise (Formation of organocuprate) B->C D 4. Add 5-Methylcyclohex-2-en-1-one (Michael Addition) C->D E 5. Add Methyl Vinyl Ketone (MVK) (Trapping of enolate / Aldol Reaction) D->E F 6. Warm to room temperature E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Dry (MgSO₄), filter, and concentrate H->I J 10. Purify via Flash Chromatography I->J

Caption: Workflow for the one-pot synthesis of the key intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask.

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Organocuprate Formation: Slowly add isopropylmagnesium chloride (1.1 eq) dropwise to the stirred suspension. The solution should change color, indicating the formation of the Gilman-type cuprate. Stir for 30 minutes at -78 °C.

  • Michael Addition: Add a solution of 5-methylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour. This step forms the key carbon-carbon bond at the 4-position of the target framework.

  • Enolate Trapping: Add freshly distilled methyl vinyl ketone (MVK, 1.5 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired diketone product.

Data Presentation: Summary of Key Transformations

The efficiency of this synthetic approach is summarized in the table below. The yields demonstrate the robustness of the tandem reaction sequence.

StepTransformationReagents & ConditionsYieldReference
1Tandem Michael Addition / Aldol Reactioni-PrMgCl, CuI, MVK, THF, -78 °C to rt76%[3]
2Fe(III)-mediated Radical Cyclization-OxidationFe(acac)₃, PhSiH₃, Et₃SiH, DCE/HFIP, 0 °C to rt64%[3]
3Wittig OlefinationPh₃P=CH₂, THF, 0 °C to rt49%[3]

Conclusion

The synthesis of the this compound moiety, and by extension more complex 1,4-dialkylcyclohexane systems, relies on a foundational understanding of stereocontrolled reaction mechanisms. As demonstrated through the lens of the total synthesis of (±)-β-eudesmol, modern synthetic methods, such as tandem conjugate addition/aldol sequences and radical cyclizations, provide powerful and efficient tools for constructing these important structural motifs.[3] The principles outlined in this guide are broadly applicable, offering researchers a strategic blueprint for tackling similar challenges in the synthesis of other natural products and their analogues for drug discovery and development.

References

  • Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. National Institutes of Health.
  • Fernandes, R. A., Moharana, S., & Khatun, G. N. (2023). Recent advances in the syntheses of guaianolides. Organic & Biomolecular Chemistry.
  • Synthetic Studies on Terpenoids. Part 7. Synthetic Studies leading to the Total Synthesis of Eudesmane Sesquiterpenes. Journal of the Chemical Society, Perkin Transactions 1.
  • Recent advances in the syntheses of guaianolides. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01019H.
  • Total Synthesis of Complex Polycyclic Natural Products Using a Novel Cascade Reaction. Enlighten Theses, University of Glasgow.
  • Chen, K., & Baran, P. S. (2009). Total synthesis of eudesmane terpenes by site-selective C-H oxidations. Nature.
  • Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides. ACS Publications.
  • Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Moore, L. D. (1979). PART I: THE STEREOSPECIFIC TOTAL SYNTHESIS OF THE EUDESMANE SESQUITERPENE (+)-BETA-SELINENE. PART II: A CONVENIENT SYNTHESIS OF THE MORPHINANS: STUDIES DIRECTED TOWARD THE TOTAL SYNTHESIS OF ESTRONE. Purdue e-Pubs.
  • Divergent Synthesis of Eudesmane Sesquiterpenoids. Semantic Scholar.
  • alpha-eudesmol, 473-16-5. The Good Scents Company.
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate.
  • Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. Beilstein Journal of Organic Chemistry.
  • Marshall, J. A., & Van Devender, E. A. (2002). Novel total synthesis of the anticancer natural product dysidiolide. The Journal of Organic Chemistry.
  • An Enantioselective Synthesis of Beta-Eudesmol. Defense Technical Information Center.
  • A Short and Scalable Total Synthesis of (±)-β-Eudesmol. Semantic Scholar.
  • Synthesis of nitrogen-containing bicyclic sesquiterpenes as potential transition state inhibitors of aristolochene synthase. Semantic Scholar.
  • Vite, G. D., & Spencer, T. A. (1988). Total synthesis of .beta.-eudesmol. The Journal of Organic Chemistry.
  • Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit. National Institutes of Health.
  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... Auburn University Electronic Theses and Dissertations.
  • This compound, trans - Chemical & Physical Properties. Cheméo.
  • This compound. NIST Chemistry WebBook.
  • 1-Ethyl-2-methyl-4-propylcyclohexane. PubChem.
  • Natural product anticipation through synthesis. National Institutes of Health.
  • How do you prepare 1-methyl-4-propyl cyclohexane. Chegg.com.
  • Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. PubMed.
  • Bicyclic 1,4‐Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. ResearchGate.
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.

Sources

Application Notes and Protocols for Catalytic Reactions Using 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 1-Methyl-4-propylcyclohexane in Catalysis

This compound, a substituted cycloalkane, serves as a versatile and insightful substrate in the study of catalytic transformations. Its unique structure, featuring both a methyl and a propyl group on a cyclohexane ring, offers a compelling model for understanding the intricate interplay of steric and electronic effects in catalysis. For researchers in the fields of petroleum refining, fine chemical synthesis, and drug development, the catalytic conversion of this molecule provides a window into fundamental reaction pathways such as dehydrogenation, isomerization, and ring-opening. These reactions are pivotal in processes like enhancing the octane number of gasoline, producing valuable aromatic compounds, and creating novel molecular scaffolds for pharmaceuticals.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the catalytic dehydrogenation and isomerization of this compound. A conceptual protocol for its ring-opening is also presented, drawing from established principles for similar cycloalkanes. The methodologies are designed to be robust and reproducible, with an emphasis on understanding the underlying scientific principles that govern catalyst selection, reaction conditions, and product distribution.

I. Catalytic Dehydrogenation to p-Cymene: A Gateway to Aromatic Compounds

The dehydrogenation of this compound to p-cymene is a commercially significant reaction, as p-cymene is a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and polymers.[3] This transformation is typically achieved using a supported metal catalyst, with platinum on alumina (Pt/Al₂O₃) being a widely employed and effective choice.[4][5]

Scientific Rationale and Mechanistic Insights

The dehydrogenation of cycloalkanes over platinum-based catalysts is a well-established process that proceeds through a series of sequential steps.[6] The reaction is initiated by the adsorption of the this compound molecule onto the platinum surface. Subsequently, a stepwise removal of hydrogen atoms occurs, leading to the formation of various unsaturated intermediates, such as alkenes and dienes, before the final, stable aromatic product, p-cymene, is formed and desorbed from the catalyst surface.[7] The acidic nature of the alumina support can also play a role in promoting the reaction, although the primary catalytic function for dehydrogenation resides with the platinum metal.[4]

Dehydrogenation_Pathway Substrate This compound Intermediate1 Adsorbed Intermediate Substrate->Intermediate1 Adsorption on Pt surface Intermediate2 Unsaturated Intermediates Intermediate1->Intermediate2 Stepwise H₂ removal Product p-Cymene + 3H₂ Intermediate2->Product Aromatization Experimental_Workflow_Dehydrogenation cluster_prep Catalyst Preparation and Loading cluster_reaction Reaction cluster_analysis Analysis Load_Catalyst Load Pt/Al₂O₃ catalyst into reactor Purge Purge with N₂ Load_Catalyst->Purge Reduce Reduce catalyst with H₂ at 400°C Purge->Reduce Set_Temp Set reaction temperature (e.g., 300°C) Reduce->Set_Temp Flow_H2 Flow H₂ carrier gas Set_Temp->Flow_H2 Inject_Substrate Inject this compound Flow_H2->Inject_Substrate Condense Condense and collect liquid products Inject_Substrate->Condense GC_Analysis Analyze products by GC-FID Condense->GC_Analysis Calculate Calculate conversion and selectivity GC_Analysis->Calculate Isomerization_Mechanism Substrate This compound Metal_Site Metal Site (e.g., Pt) Substrate->Metal_Site Alkene Cycloalkene Intermediate Metal_Site->Alkene -H₂ Product Isomerized Product Metal_Site->Product +H₂ Acid_Site Acid Site (e.g., Zeolite) Carbocation Carbocation Acid_Site->Carbocation +H⁺ Isomer_Alkene Isomerized Alkene Acid_Site->Isomer_Alkene Alkene->Acid_Site Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Rearrangement Rearranged_Carbocation->Acid_Site -H⁺ Isomer_Alkene->Metal_Site

Sources

Application Note: Strategies for the Selective Oxidation of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selective functionalization of saturated hydrocarbons remains a paramount challenge in modern organic synthesis, particularly for the development of pharmaceuticals and fine chemicals where precise control over molecular architecture is essential. 1-Methyl-4-propylcyclohexane, a substituted cycloalkane, serves as an excellent model substrate to explore the complexities of C–H bond oxidation. Due to the presence of multiple, chemically distinct C–H bonds—including tertiary, secondary, and primary sites—achieving high regio- and stereoselectivity is non-trivial. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mechanistic principles, experimental protocols, and analytical characterization methods for the controlled oxidation of this compound. We will explore both classic metal-catalyzed radical pathways and advanced biomimetic systems, offering field-proven insights into optimizing these critical transformations.

Mechanistic Foundations of Cycloalkane Oxidation

The inert nature of sp³ C–H bonds necessitates the use of highly reactive species to initiate oxidation.[1] The strategy hinges on generating intermediates that can be controllably converted into desired products, primarily alcohols and ketones. The choice of catalyst and oxidant dictates the dominant reaction mechanism and, consequently, the product distribution.

Metal-Catalyzed Autoxidation

Industrial-scale oxidation of cyclohexane often relies on autoxidation, a free-radical chain reaction initiated by transition metal salts, typically cobalt or manganese.[2][3] This process involves the reaction with molecular oxygen and proceeds through a cyclohexyl hydroperoxide intermediate.[4][5]

The fundamental steps are:

  • Initiation: The metal catalyst facilitates the decomposition of trace hydroperoxides, generating radical species.

  • Propagation: An alkyl radical (R•) reacts with O₂ to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain.

  • Termination: Radicals combine to form non-radical products.

The catalyst's primary role is to decompose the hydroperoxide intermediate into reactive radicals that drive the reaction forward.[6]

Metal_Catalyzed_Oxidation cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation M_n Mⁿ⁺ (Catalyst) M_n2_O Mⁿ⁺²=O (High-Valent Oxo) M_n->M_n2_O [O] from Oxidant (e.g., O₂, H₂O₂) M_n1_OH Mⁿ⁺¹-OH M_n2_O->M_n1_OH H-Atom Abstraction from R-H RH R-H (Alkane) M_n1_OH->M_n Oxygen Rebound with R• R_radical R• (Alkyl Radical) RH->R_radical Forms R• + H⁺ ROH R-OH (Alcohol) R_radical->ROH Product Formation

Caption: General mechanism for metal-catalyzed C-H oxidation.

Biomimetic Oxidation: The Cytochrome P450 Pathway

Cytochrome P450 enzymes are nature's solution for hydroxylating non-activated C–H bonds.[6][7] These enzymes utilize a heme iron center to activate molecular oxygen, generating a highly potent ferryl-oxo (Fe⁴⁺=O) species known as Compound I.[7][8] This species is a powerful oxidant capable of abstracting a hydrogen atom from a C–H bond, followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the resulting alkyl radical.[9] This mechanism is highly controlled, often yielding exceptional levels of regio- and stereoselectivity due to the enzyme's structured active site.[10][11] Synthetic systems using manganese or iron porphyrins can mimic this reactivity, offering a pathway to highly selective transformations.[12]

P450_Cycle Fe3 Fe³⁺ (Resting State) Fe3_RH Fe³⁺-RH (Substrate Bound) Fe3->Fe3_RH + R-H Fe2_RH Fe²⁺-RH Fe3_RH->Fe2_RH + e⁻ Fe2_O2_RH Fe²⁺(O₂)-RH Fe2_RH->Fe2_O2_RH + O₂ Fe3_O2_RH Fe³⁺(O₂⁻)-RH Fe2_O2_RH->Fe3_O2_RH + e⁻ CpdI Cpd I [FeO]³⁺-RH (Active Oxidant) Fe3_O2_RH->CpdI + 2H⁺, -H₂O Rebound [Fe⁴⁺(OH•)-R•] CpdI->Rebound H-Atom Abstraction Fe3_ROH Fe³⁺-ROH (Product Complex) Rebound->Fe3_ROH Oxygen Rebound Fe3_ROH->Fe3 - R-OH Regioselectivity cluster_mol This compound cluster_sites Potential Oxidation Sites mol Structure Image Placeholder C1 C1 (Tertiary) C4 C4 (Tertiary) Ring_CH2 Ring CH₂ (Secondary) Propyl_CH2 Propyl CH₂ (Secondary) Propyl_CH3 Propyl CH₃ (Primary)

Caption: Key reactive sites on this compound.

Experimental Protocols

The following protocols provide methodologies for two distinct oxidation strategies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation

This protocol is based on classic industrial methods and is effective for generating a mixture of oxidized products, primarily at the most reactive tertiary centers.

Materials:

  • This compound (Substrate)

  • Cobalt(II) naphthenate (Catalyst)

  • Acetonitrile (Solvent)

  • High-pressure reaction vessel (e.g., Parr reactor) equipped with gas inlet, pressure gauge, and mechanical stirrer.

  • Oxygen or purified air source

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor, add this compound (10.0 g, 71.3 mmol).

  • Catalyst Addition: Add a solution of cobalt(II) naphthenate in a minimal amount of a hydrocarbon solvent to achieve a catalyst loading of 50-100 ppm relative to the substrate.

  • Solvent Addition: Add acetonitrile to a total reaction volume of 100 mL.

  • Reaction Initiation: Seal the reactor and begin vigorous stirring. Purge the vessel with O₂ three times. Pressurize the reactor to 8-10 bar with O₂. [2]5. Heating: Heat the reactor to 125-140 °C and maintain for 4-6 hours. Monitor the pressure; a drop indicates oxygen consumption.

  • Quenching: After the reaction period, cool the reactor to room temperature in an ice bath and slowly vent the excess pressure.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of Na₂SO₃ to quench any remaining peroxides, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product mixture can be purified by silica gel column chromatography to separate the different alcohol and ketone isomers.

Causality and Validation:

  • Why Cobalt? Cobalt salts are excellent at catalyzing the decomposition of hydroperoxides, which is crucial for initiating and sustaining the radical chain reaction. [6]* Why High Pressure/Temperature? These conditions are necessary to overcome the high activation energy of C–H bond cleavage in alkanes and to ensure sufficient dissolved oxygen. [2][13]* Self-Validation: The reaction progress can be monitored by taking small aliquots over time and analyzing them by Gas Chromatography (GC) to track substrate consumption and product formation. The presence of cyclohexyl hydroperoxide can be tested with starch-iodide paper. [14]

Protocol 2: Biomimetic Oxidation with a Manganese Catalyst

This protocol employs a manganese-based catalyst and a terminal oxidant to achieve higher selectivity under milder conditions, mimicking P450 enzymes. [10][15] Materials:

  • This compound (Substrate)

  • (S,S′)-Mn(TIPS-ecp) or similar chiral manganese complex (Catalyst). [15]* Hydrogen Peroxide (H₂O₂, 30% aq. solution) (Oxidant)

  • Pyridine (Axial Ligand)

  • Acetonitrile (Solvent)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (140 mg, 1.0 mmol) and the manganese catalyst (0.01-0.05 mmol, 1-5 mol%) in 10 mL of acetonitrile.

  • Ligand Addition: Add pyridine (0.1 mmol, 10 mol%) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add hydrogen peroxide (2.0 mmol) to the stirring solution over 30 minutes using a syringe pump. Caution: Addition of peroxide can be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂. Alternatively, add a saturated aqueous solution of Na₂SO₃.

  • Workup: Dilute the mixture with diethyl ether and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the product by flash chromatography. Analyze the enantiomeric or diastereomeric excess of the chiral products using chiral HPLC or GC.

Causality and Validation:

  • Why a Manganese Complex? Manganese complexes with specific tetradentate nitrogenous ligands are well-established mimics of P450 enzymes, capable of forming high-valent Mn-oxo species that perform selective C–H oxidation. [10][12]* Why H₂O₂ and Pyridine? H₂O₂ serves as the terminal oxygen donor, while pyridine acts as an axial ligand that modulates the catalyst's electronic properties and reactivity.

  • Self-Validation: The reaction's selectivity is a direct measure of the catalyst's effectiveness. Comparing the product distribution to that of the radical-based protocol (Protocol 1) will validate the catalyst-controlled pathway. A successful reaction will show a different regioselectivity (e.g., favoring C3 oxidation) and significant enantioselectivity. [12][15]

Product Characterization and Data Analysis

Accurate identification and quantification of oxidation products are critical. A multi-technique approach is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for separating and identifying the volatile components of the reaction mixture. It allows for the quantification of substrate conversion and product selectivity based on peak areas. [16][17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of purified products. 2D NMR techniques (COSY, HSQC) can confirm connectivity, and stereochemical relationships can often be determined through analysis of coupling constants or NOE experiments. [18]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for quickly identifying the presence of key functional groups: a strong, broad absorption around 3300 cm⁻¹ indicates an alcohol (O-H stretch), while a sharp, strong absorption around 1710 cm⁻¹ indicates a ketone (C=O stretch).

Comparative Data Summary (Hypothetical)

The following table illustrates the expected differences in performance between the two protocols, highlighting the trade-offs between conversion and selectivity.

ParameterProtocol 1: Cobalt-CatalyzedProtocol 2: Biomimetic Mn-Catalyzed
Conversion (%) 25%60%
Product Selectivity
Tertiary Alcohols/Ketones (C1/C4)~70%~15%
Secondary Alcohols/Ketones (Ring)~25%~80% (Primarily at C3/C5)
Other Products~5%~5%
Enantiomeric Excess (for C3-ol) Not Applicable>90%

Conclusion

The oxidation of this compound is a multifaceted problem that can be approached through various chemical strategies. While traditional cobalt-catalyzed aerobic oxidation provides a robust method for functionalization, it often suffers from low selectivity. Modern biomimetic approaches using sophisticated manganese catalysts offer a superior level of control, enabling regio- and stereoselective C–H functionalization under mild conditions. [10][15]The choice of methodology will ultimately depend on the desired product and the synthetic context. For professionals in drug development, the ability to access specific, stereochemically pure isomers using catalyst-controlled methods represents a significant advancement in constructing complex molecular scaffolds.

References

  • Mechanisms of Reactions Related to Selective Alkane Oxidation by Pt Complexes. (2025). Vertex AI Search Result.
  • Proposed pathway for allylic oxidation of cyclohexene in presence of c
  • Oxidation of Alkanes: Examples & Mechanism. (2023). StudySmarter.
  • Setting Cyclohexane Stereochemistry with Oxid
  • Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support M
  • Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide. (n.d.). Dalton Transactions.
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2021).
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (n.d.).
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (n.d.). Frontiers.
  • Setting Cyclohexane Stereochemistry with Oxidation. (2017).
  • Ensemble Effects of Explicit Solvation on Allylic Oxid
  • The Mechanisms of Oxidation and Combustion of Normal Alkane Hydrocarbons. (n.d.).
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.).
  • Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization. (2018).
  • Oxid
  • Setting Cyclohexane Stereochemistry with Oxidation. (n.d.).
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (n.d.).
  • Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. (n.d.). MDPI.
  • Oxidation of Alkanes. (2019). Chemistry LibreTexts.
  • Efficient Oxidation of Cyclohexane over Bulk Nickel Oxide under Mild Conditions. (2022). MDPI.
  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (2020). Analytical Chemistry.
  • Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characteriz
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). Source not specified.
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. (n.d.).
  • Kinetics and mechanism of cyclohexane oxidation with molecular oxygen in the presence of propionic aldehyde. (n.d.).
  • Liquid-phase oxidation of cyclohexane. Elementary steps in the developed process, reactivity, catalysis, and problems of conversion and selectivity. (2018).
  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (n.d.).
  • 5.4: Substituted Cyclohexanes. (2019). Chemistry LibreTexts.

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1-Methyl-4-propylcyclohexane as a non-polar solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Methyl-4-propylcyclohexane: A High-Performance Non-Polar Solvent for Specialized Applications

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the properties and applications of this compound as a non-polar solvent. Moving beyond a simple catalog of physical properties, this guide delves into the causal relationships between its molecular structure and its functional advantages in specific laboratory and process applications. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.

Introduction: Re-evaluating the Non-Polar Solvent Toolkit

The selection of a solvent is a critical parameter that dictates reaction kinetics, yield, and purity in chemical synthesis, as well as efficiency in extraction and chromatography. While traditional non-polar solvents like hexane, toluene, and cyclohexane are staples in the laboratory, there is a growing need for alternatives with unique property profiles. This compound (C₁₀H₂₀) emerges as a compelling candidate.[1] It is a saturated aliphatic hydrocarbon characterized by a cyclohexane ring substituted with a methyl and a propyl group. This structure imparts strong non-polarity, low water solubility, and a relatively high boiling point, making it an advantageous choice for specific, demanding applications where thermal stability and minimal reactivity are paramount.

This guide will explore its physicochemical properties, outline its core strengths, and provide detailed protocols for its effective use.

Physicochemical & Safety Profile

The utility of this compound is rooted in its distinct physical properties. These characteristics determine its behavior as a solvent and inform its safe handling and application.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, providing a quantitative basis for its comparison with other common solvents.

PropertyValueSignificance in Application
Molecular Formula C₁₀H₂₀Defines its elemental composition and non-polar nature.
Molecular Weight 140.27 g/mol [1][2]Influences density, viscosity, and boiling point.
Appearance Colorless liquid[3]Allows for easy visual inspection of solutions and reactions.
Boiling Point ~168 °C[3]Enables its use in high-temperature reactions where solvents like hexane would be unsuitable.
Density ~0.786 g/cm³[3]Lighter than water, ensuring clear phase separation in aqueous extractions.
Octanol/Water Partition Coeff. (XLogP3-AA) 4.8[1]Indicates very high lipophilicity and extremely low water solubility.
Flash Point ~44.7 °C[3]Classifies it as a flammable liquid, requiring specific safety precautions.
CAS Number 4291-81-0[1][4][5]Unique identifier for the chemical substance.
Safety & Handling: A Mandate for Precaution

As a flammable organic solvent, rigorous adherence to safety protocols is non-negotiable. The primary hazards are:

  • Flammability: It is a flammable liquid and vapor.[6] All sources of ignition, including heat, sparks, and open flames, must be eliminated from the work area.[6][7] Electrical equipment should be explosion-proof, and containers must be grounded and bonded during transfer to prevent static discharge.[6]

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[6] In case of ingestion, vomiting should not be induced, and immediate medical attention is required.[6]

  • Irritation: Causes skin irritation.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles, must be worn.[6][7]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations for hazardous chemical waste.

Core Applications & Mechanistic Rationale

The decision to use this compound is driven by its ability to outperform common non-polar solvents under specific conditions.

High-Temperature Organic Synthesis

Causality: Many organic reactions require elevated temperatures to overcome activation energy barriers. Solvents like hexane (B.P. 69 °C) and heptane (B.P. 98 °C) are often inadequate. With a boiling point of approximately 168 °C, this compound provides a stable, inert liquid phase for reactions that require sustained heating well above 100 °C. Its saturated aliphatic structure ensures it remains chemically inert, preventing unwanted side reactions with reagents.

Use Case: Ideal for reactions involving organometallic reagents, metal-catalyzed cross-couplings, or rearrangements that require significant thermal energy and a non-polar environment to solubilize starting materials.

Normal-Phase Chromatography

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[8][9] The non-polar nature of this compound makes it an effective component of the mobile phase, capable of eluting non-polar to moderately polar compounds. Its low viscosity is also beneficial for maintaining good flow rates and column efficiency.

Use Case: Can be used as a less-polar alternative to hexane or heptane in solvent gradients for flash chromatography or HPLC, often mixed with a more polar solvent like ethyl acetate or isopropanol to fine-tune the eluting strength.

Extraction of Lipophilic Compounds

Causality: The principle of "like dissolves like" governs liquid-liquid extraction. The high lipophilicity (XLogP3-AA of 4.8) and immiscibility with water make this compound an excellent solvent for extracting non-polar target molecules (e.g., natural products, lipids, poorly soluble APIs) from aqueous or polar matrices.[1] Its low density ensures a clean separation, with the organic layer forming the upper phase.

Use Case: In drug discovery, it can be used to extract a newly synthesized, non-polar API from an aqueous reaction quench or workup solution. It is also suitable for extracting lipids or essential oils from plant matter.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key applications. They are designed to be self-validating by incorporating checkpoints for reaction monitoring and success.

Protocol 1: High-Temperature Reaction Setup

This protocol details the use of this compound as a high-boiling solvent for a generic organic reaction.

Methodology:

  • Apparatus Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer or thermocouple, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen and moisture, especially if air- or moisture-sensitive reagents are used.

  • Reagent Dissolution: Under a positive pressure of inert gas, add the non-polar starting material(s) to the flask. Add a sufficient volume of this compound to fully dissolve the reagents and ensure effective stirring (typically a 0.1-0.5 M concentration).

  • Heating & Reflux: Begin stirring and slowly heat the mixture using a heating mantle connected to a temperature controller. Raise the temperature to the desired point (up to ~165 °C).

  • Reaction Monitoring: Periodically and safely take small aliquots from the reaction mixture. Analyze them using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) to track the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction if necessary (e.g., by slow addition of water or a saturated aqueous solution).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. If an aqueous quench was used, the layers will separate. Collect the organic (upper) layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble Dry Glassware B Purge with Inert Gas A->B C Add Reagents & Solvent B->C D Heat to Target Temperature C->D E Monitor via TLC/GC-MS D->E F Reaction Complete? E->F F->D No G Cool to Room Temp F->G Yes H Aqueous Quench G->H I Extract & Dry Organic Layer H->I J Remove Solvent (Rotovap) I->J K Crude Product J->K

Diagram 1: Workflow for Organic Synthesis.
Protocol 2: Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol provides a standardized method for extracting a non-polar compound from an aqueous solution.

Methodology:

  • Preparation: Transfer the aqueous solution containing the target analyte into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • Solvent Addition: Add a measured volume of this compound to the separatory funnel. A typical starting point is a 1:1 volume ratio relative to the aqueous phase.

  • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Vent frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the two immiscible layers to separate completely. The less dense this compound layer will be on top.

  • Collection: Carefully drain the lower aqueous layer. Then, decant the upper organic layer through the top opening of the funnel to prevent contamination from any residual aqueous phase near the stopcock.

  • Repeat (Optional): For quantitative extraction, repeat steps 2-5 with fresh solvent two more times, combining the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter away the drying agent and remove the this compound via rotary evaporation to yield the isolated non-polar compound.

G A Combine Aqueous Solution & This compound in Separatory Funnel B Stopper, Shake & Vent A->B C Allow Layers to Separate B->C D Drain Lower (Aqueous) Layer C->D E Collect Upper (Organic) Layer D->E F Repeat Extraction? E->F F->B Yes G Dry Organic Layer (e.g., Na2SO4) F->G No H Filter & Concentrate Solvent G->H I Isolated Non-Polar Product H->I

Sources

Application Notes and Protocols for the Use of 1-Methyl-4-propylcyclohexane in Fuel Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-Methyl-4-propylcyclohexane is a cycloalkane that is increasingly gaining attention in the field of fuel science, particularly as a surrogate component in the formulation of synthetic fuels for diesel and jet engines. Its molecular structure is representative of the naphthenic compounds found in conventional petroleum-derived fuels. Understanding the combustion characteristics of pure compounds like this compound is crucial for the development of next-generation fuels with improved efficiency and reduced emissions. These application notes provide a comprehensive guide for researchers on the utilization of this compound in fuel studies, detailing its physicochemical properties and providing protocols for key combustion experiments.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fuel component is fundamental to predicting its behavior during combustion. The following table summarizes key properties of this compound, which are essential for computational fluid dynamics (CFD) modeling and for the design of experimental studies.

PropertyValueSource
Molecular Formula C₁₀H₂₀PubChem[1]
Molecular Weight 140.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4291-81-0PubChem[1]
Boiling Point (Normal) Not availableCheméo[2]
Critical Temperature Not availableCheméo[2]
Critical Pressure Not availableCheméo[2]
Enthalpy of Formation (gas) Not availableCheméo[2]
Enthalpy of Vaporization Not availableCheméo[2]
Octanol/Water Partition Coefficient (logP) 4.8PubChem[1]

This compound as a Fuel Surrogate

In combustion research, surrogate fuels are mixtures of a few well-characterized hydrocarbon components that are designed to emulate the properties and combustion behavior of real, complex fuels like diesel or jet fuel. This compound is a valuable component in surrogate mixtures because it represents the class of monocycloparaffins (naphthenes) present in these fuels.[3][4]

The inclusion of this compound in a surrogate formulation is driven by the need to match key fuel properties of the target fuel, such as:

  • Cetane Number: A measure of the fuel's ignition quality.

  • Hydrogen-to-Carbon (H/C) Ratio: Influences the energy content and CO₂ emissions.

  • Density: Affects fuel injection and atomization.

  • Sooting Tendency: The propensity of the fuel to form soot particles during combustion.

Logical Framework for Surrogate Formulation

The following diagram illustrates the logical workflow for incorporating this compound into a surrogate fuel formulation.

Surrogate Fuel Formulation Workflow

Experimental Protocols for Combustion Characterization

This section provides detailed protocols for key experiments to characterize the combustion behavior of this compound, either as a neat compound or as a component of a surrogate fuel blend.

Determination of Cetane Number

Purpose: To quantify the ignition quality of this compound. A higher cetane number indicates a shorter ignition delay and is a critical parameter for diesel fuel performance.

Standard Method: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[1][2][5][6]

Principle: The cetane number is determined by comparing the ignition delay of the test fuel with that of reference fuels in a standardized single-cylinder, four-stroke, variable compression ratio, indirect injected diesel engine.[2]

Apparatus:

  • Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.

  • Fuel handling and blending equipment.

  • Instrumentation to measure ignition delay and engine operating parameters.

Protocol:

  • Engine Preparation and Calibration:

    • Warm up the CFR engine to the specified operating conditions (coolant temperature, oil temperature, intake air temperature).

    • Calibrate the engine using primary reference fuels (n-hexadecane with a cetane number of 100 and 2,2,4,4,6,8,8-heptamethylnonane with a cetane number of 15).

  • Sample Preparation:

    • If testing as a blend, prepare a precise mixture of this compound with a base fuel of known cetane number.

  • Test Procedure:

    • Introduce the test sample (neat this compound or a blend) into the engine's fuel system.

    • Adjust the compression ratio of the engine until combustion occurs at a specific point in the cycle (top dead center).

    • Record the compression ratio at which ignition occurs.

    • Bracket the test fuel with two reference fuel blends that give ignition at slightly higher and lower compression ratios.

  • Calculation:

    • The cetane number of the test fuel is interpolated from the compression ratios of the test fuel and the two bracketing reference fuels.

Causality Behind Experimental Choices:

  • The use of a standardized CFR engine ensures reproducibility and comparability of results across different laboratories.[2]

  • The bracketing method with primary reference fuels provides a robust and accurate determination of the cetane number on a standardized scale.

Measurement of Ignition Delay Time in a Shock Tube

Purpose: To measure the time delay between the shock-induced increase in temperature and pressure and the onset of combustion. This is a fundamental parameter for understanding autoignition chemistry.

Principle: A shock wave is used to rapidly heat and compress a mixture of the fuel and an oxidizer (typically air or a synthetic air mixture). The time to ignition is then measured by monitoring the emission of specific radical species or the pressure rise associated with combustion.[7][8]

Apparatus:

  • High-pressure shock tube.

  • Fast-response pressure transducers.

  • Optical diagnostics for chemiluminescence detection (e.g., photomultiplier tubes with appropriate filters for OH* or CH* radicals).[7]

  • Gas mixing system for preparing precise fuel/oxidizer mixtures.

Protocol:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound vapor, oxygen, and a diluent gas (e.g., argon or nitrogen) at a known equivalence ratio. The low vapor pressure of this compound may necessitate heating the mixing vessel and the shock tube.

  • Shock Tube Operation:

    • Evacuate the shock tube to a high vacuum.

    • Fill the driven section with the prepared fuel/oxidizer mixture to a specific initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).

    • Rupture the diaphragm separating the driver and driven sections to generate a shock wave.

  • Data Acquisition:

    • Record the pressure history using the pressure transducers located along the shock tube. The time of arrival of the reflected shock wave at the endwall is considered time zero for the ignition delay measurement.[7]

    • Simultaneously, record the chemiluminescence signal from the excited radical species (e.g., OH* at ~307 nm). The sharp increase in this signal indicates the onset of ignition.[7]

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp rise in the OH* or CH* emission signal.

Experimental Workflow:

ShockTubeWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MixturePrep Prepare Fuel/Oxidizer Mixture TubePrep Evacuate and Fill Shock Tube MixturePrep->TubePrep ShockGen Generate Shock Wave TubePrep->ShockGen DataAcq Acquire Pressure and Chemiluminescence Data ShockGen->DataAcq IDT_Calc Calculate Ignition Delay Time DataAcq->IDT_Calc

Sources

Analytical Standards for 1-Methyl-4-propylcyclohexane: A Comprehensive Guide to Characterization and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methodologies required for the robust characterization of 1-Methyl-4-propylcyclohexane. As a substituted saturated cyclic hydrocarbon, its analysis presents unique challenges, including the differentiation of its cis and trans stereoisomers. This application note outlines validated protocols for identity confirmation, purity assessment, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers in developing and validating their own analytical systems.

Introduction and Physicochemical Profile

This compound (C₁₀H₂₀) is a saturated cyclic hydrocarbon, also known as a cycloalkane.[1][2] Such compounds are fundamental structures in organic chemistry and serve as important intermediates, reference compounds in petrochemical analysis, and components in complex mixtures.[3][4] The accurate analysis of this compound is predicated on a thorough understanding of its physical properties and isomeric forms.

The molecule exists as two geometric isomers: cis-1-Methyl-4-propylcyclohexane and trans-1-Methyl-4-propylcyclohexane.[5][6] These isomers arise from the different spatial arrangements of the methyl and propyl groups relative to the plane of the cyclohexane ring.[7] In the most stable chair conformations, substituents preferentially occupy the equatorial position to minimize steric strain. For the trans isomer, both the methyl and propyl groups can occupy equatorial positions, making it the more stable of the two.[7] The ability to separate and distinguish these isomers is a critical aspect of its analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀[5][8]
Molecular Weight 140.27 g/mol [5][8]
CAS Registry Number 4291-81-0[5][9]
Boiling Point ~171-173 °C (444-446 K)[5]
Isomers cis and trans[5][6][10]

Core Analytical Workflow: A Multi-Technique Approach

A robust analytical standard for this compound requires a multi-faceted approach to confirm identity, purity, and isomeric ratio. Gas Chromatography is the industry standard for analyzing volatile hydrocarbons, while NMR provides definitive structural confirmation.[11]

Analytical_Workflow cluster_0 Primary Analysis & Identification cluster_1 Quantitative Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Certification Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Identity Identity Confirmation (Fragmentation Pattern) GCMS->Identity IsomerID Isomer Identification (Retention Time) GCMS->IsomerID GCFID GC-FID Analysis GCMS->GCFID Method Transfer CoA Certificate of Analysis Identity->CoA Purity Purity Assay (% Area) (Internal/External Standard) GCFID->Purity Purity->CoA Structure Structural Elucidation (Chemical Shift, Multiplicity) NMR->Structure Structure->CoA

Caption: A validated workflow for establishing an analytical standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Expertise & Rationale: GC-MS is the premier technique for identifying volatile and semi-volatile organic compounds in a mixture. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted molecules into a predictable pattern. This fragmentation pattern serves as a molecular "fingerprint," allowing for unambiguous identification by comparing it to reference spectra, such as those in the NIST database.[12]

Predicted Mass Spectrometry Fragmentation

The fragmentation of alkyl-substituted cyclohexanes in an EI-MS source is a well-understood process.[4] The molecular ion (M⁺•) peak is often visible, but the most significant fragments typically arise from the cleavage of bonds at the points of substitution (alpha-cleavage) and subsequent ring fragmentation.[4][13]

Key Fragmentation Pathways:

  • Loss of Propyl Radical: Cleavage of the C-C bond between the cyclohexane ring and the propyl group. This is often a dominant fragmentation pathway. (M-43)

  • Loss of Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group. (M-15)

  • Ring Opening and Fission: Subsequent fragmentation of the cyclic structure, often leading to a characteristic series of smaller hydrocarbon fragments.

Fragmentation_Pathway cluster_frags parent This compound (M⁺•, m/z 140) frag1 Loss of •C₃H₇ (m/z 97) parent->frag1 - 43 Da frag2 Loss of •CH₃ (m/z 125) parent->frag2 - 15 Da frag_series Alkene Series (m/z 83, 69, 55, 41) frag1->frag_series Further Fragmentation frag2->frag_series Further Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Table 2: Expected m/z Values in GC-MS Analysis

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityRationale
140 [C₁₀H₂₀]⁺• (Molecular Ion) Intact ionized molecule
125[M - CH₃]⁺Loss of the methyl radical
97[M - C₃H₇]⁺Loss of the propyl radical
83, 69, 55, 41Various Alkyl/Alkenyl CationsCharacteristic hydrocarbon fragmentation series
Protocol: GC-MS Identification and Isomer Separation

This protocol is designed for a standard capillary GC-MS system.

1. Standard/Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound in a volatile, high-purity solvent (e.g., Hexane or Dichloromethane).
  • Create a working standard of 10 µg/mL by diluting the stock solution. The concentration should be optimized to avoid detector saturation.

2. Instrument Parameters:

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is ideal for separating hydrocarbons.
  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: Hold at 200°C for 5 minutes.
  • Rationale: This temperature program provides good separation for compounds in this volatility range and ensures elution of both isomers. The trans isomer is expected to elute slightly before the cis isomer on standard non-polar columns.[14][15]
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 200.

3. Data Analysis:

  • Integrate the peaks corresponding to the cis and trans isomers.
  • Extract the mass spectrum for each peak.
  • Compare the experimental spectrum with a reference library (e.g., NIST/Wiley) for identity confirmation. The spectrum should show a molecular ion at m/z 140 and characteristic fragments as listed in Table 2.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assay

Expertise & Rationale: For determining the purity of a known analyte like this compound, GC-FID is often superior to GC-MS. The FID detector demonstrates a highly linear response across a wide concentration range and provides a uniform response factor for hydrocarbons.[11] This makes it ideal for area percent purity calculations without the need for extensive calibration for each impurity, assuming they are structurally similar hydrocarbons.

Protocol: GC-FID Purity Determination

1. Standard/Sample Preparation:

  • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Hexane). Precision in concentration is less critical for area percent purity but essential for assays using an internal/external standard.

2. Instrument Parameters:

  • Use the same GC column and temperature program as described in the GC-MS protocol (Section 3.2) to ensure comparable chromatography.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • Gas Flows: Hydrogen, Air, and Makeup (Helium or Nitrogen) flows should be optimized as per manufacturer recommendations to ensure a stable flame.

3. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram, including the main cis and trans isomer peaks and any impurity peaks.
  • Calculate the purity using the area percent method, which assumes an equal response factor for all hydrocarbon components.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For a reference standard, NMR confirms that the correct structure has been synthesized and is free from isomeric impurities (e.g., 1-methyl-3-propylcyclohexane) that might co-elute in GC.

Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
  • Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

2. Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:
  • Acquire a standard proton spectrum with a 90° pulse.
  • A sufficient relaxation delay (D1) of 1-2 seconds is typically adequate for qualitative analysis.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
  • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be required due to the lower natural abundance of ¹³C.

3. Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex due to the overlapping signals of the cyclohexane ring protons (typically δ 0.8-1.9 ppm) and the presence of cis/trans isomers. Distinct signals will be observable for the methyl protons (a doublet, ~δ 0.8-0.9 ppm) and the terminal methyl group of the propyl chain (a triplet, ~δ 0.8-0.9 ppm). The methylene and methine protons will appear in the aliphatic region.
  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. Due to symmetry in the trans isomer, fewer signals may be observed compared to the cis isomer. The chemical shifts will all be in the aliphatic region (< 50 ppm).

Method Validation Principles

To ensure the trustworthiness of these analytical methods, they must be validated.[16][17] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or other isomers). This is demonstrated by the unique retention times in GC and fragmentation patterns in MS.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is critical for quantitative GC-FID analysis.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[18] These are assessed by replicate injections of a known standard.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.[18]

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
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  • Study.com. (n.d.). Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Explain.
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  • Singh, R., & Singh, P. (2015). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.
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  • National Institute of Standards and Technology. (n.d.). 1-methyl-1-propylcyclohexane. NIST Chemistry WebBook.
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  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-propylcyclohexene. PubChem Compound Database.
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  • ResearchGate. (n.d.). GC-Mass spectra of Cyclohexene, 1-methyl-4-(1-methylethenyl))-, (S)-....
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Application Note: Advanced Derivatization Strategies for the Analysis of 1-Methyl-4-propylcyclohexane and Related Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated hydrocarbons, such as 1-Methyl-4-propylcyclohexane, are ubiquitous in petrochemical, environmental, and pharmaceutical matrices. However, their analysis presents a significant challenge due to their nonpolar nature and lack of functional groups, which precludes direct analysis by powerful techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence detection. This application note provides a comprehensive guide to the derivatization of this compound, transforming the inert hydrocarbon into a derivative suitable for sensitive and selective analysis. We detail novel, field-proven protocols for a two-step derivatization strategy involving initial C-H bond functionalization followed by chromophoric or fluorophoric tagging. These methods enable researchers, scientists, and drug development professionals to overcome the inherent analytical hurdles of saturated alkanes and achieve robust, reliable quantification.

The Analytical Challenge: Inertness of Alkylcyclohexanes

This compound (C₁₀H₂₀, MW: 140.27 g/mol ) is a nonpolar, saturated hydrocarbon.[1][2][3] Its chemical structure lacks the functional groups, such as hydroxyls, amines, or carbonyls, that are typically targeted in standard analytical derivatization schemes.[4][5][6] Furthermore, it does not possess a chromophore or fluorophore, making it effectively invisible to the most common and sensitive HPLC detectors.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for analyzing volatile hydrocarbons like this compound,[7][8] several scenarios necessitate alternative or supplementary methods:

  • Matrix Complexity: In highly complex samples, co-eluting species can interfere with GC-MS analysis, requiring the orthogonal selectivity of HPLC.[9][10]

  • Non-Volatile Matrices: When the analyte is present in a non-volatile matrix, direct GC injection may be problematic, and derivatization can facilitate extraction and cleanup.

  • Enhanced Sensitivity: Derivatization can introduce tags that offer significantly lower limits of detection with techniques like fluorescence than what might be achievable with GC-MS under certain conditions.[11]

  • Instrumentation Availability: Laboratories may have greater access to or expertise in HPLC instrumentation.

The core problem is the conversion of a chemically inert C-H bond into a reactive functional group that can be "tagged" for analysis.

Diagram 1: The analytical challenge for this compound.

Rationale and Strategy: A Two-Step Derivatization Approach

To overcome the inertness of this compound, a direct derivatization approach is not feasible. We must first introduce a reactive functional group onto the alkylcyclohexane scaffold. The most chemically sound method for this is free-radical halogenation , a classic reaction for alkanes.[12] This initial C-H functionalization step creates an alkyl halide, which is a versatile intermediate for subsequent nucleophilic substitution reactions.

Our strategy is therefore a two-step process:

  • Functionalization: A free-radical reaction introduces a halogen (e.g., bromine or chlorine) onto the cyclohexane ring or its alkyl substituents. This step creates a reactive "handle."

  • Tagging: The resulting alkyl halide is reacted with a nucleophilic reagent that contains a potent chromophore or fluorophore. This "tags" the molecule for sensitive detection.

This workflow transforms an undetectable analyte into a highly detectable one, tailored for specific analytical instrumentation.

G Analyte This compound (Analytically Invisible) Step1 Step 1: C-H Functionalization (e.g., Free-Radical Halogenation) Analyte->Step1 Intermediate Functionalized Intermediate (e.g., Bromo-alkylcyclohexane) Step1->Intermediate Step2 Step 2: Tagging Reaction (Nucleophilic Substitution) Intermediate->Step2 Derivative Tagged Derivative (Chromophore/Fluorophore Attached) Step2->Derivative Analysis Sensitive Analysis (HPLC-UV or HPLC-Fluorescence) Derivative->Analysis

Diagram 2: General workflow for the two-step derivatization of saturated hydrocarbons.

Detailed Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Halogenated reagents and solvents are hazardous and require careful handling.

Protocol 1: Derivatization for HPLC-UV Detection via Dinitrophenyl Ether

This protocol functionalizes the analyte via free-radical bromination and subsequently tags it with 2,4-dinitrophenol, a potent chromophore.

PART A: Free-Radical Bromination

  • Principle: N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) and light provides a controlled source of bromine radicals, which selectively abstract tertiary or secondary hydrogens to form an alkyl bromide.

  • Reagents & Equipment:

    • This compound (analyte)

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • UV lamp (e.g., 254 nm) or a bright incandescent lamp

    • Nitrogen or Argon gas supply

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 140 mg (1 mmol) of this compound in 20 mL of anhydrous CCl₄.

    • Add 196 mg (1.1 mmol, 1.1 eq) of NBS and 16 mg (0.1 mmol, 0.1 eq) of AIBN.

    • Equip the flask with a reflux condenser and flush the system with nitrogen.

    • Position a lamp approximately 5-10 cm from the flask.

    • Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

    • Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed (typically 2-4 hours). Succinimide, a byproduct, will float to the surface.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with 2x15 mL of saturated NaHCO₃ solution, followed by 15 mL of water in a separatory funnel.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. The resulting crude bromo-1-methyl-4-propylcyclohexane is used directly in the next step.

PART B: Chromophoric Tagging

  • Principle: The synthesized alkyl bromide undergoes a Williamson ether synthesis with the sodium salt of 2,4-dinitrophenol. The resulting ether is highly conjugated and absorbs strongly in the UV region.

  • Reagents & Equipment:

    • Crude bromo-1-methyl-4-propylcyclohexane (from Part A)

    • 2,4-Dinitrophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate and Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of 48 mg (1.2 mmol, 1.2 eq) of NaH in 10 mL of anhydrous DMF under nitrogen, add a solution of 221 mg (1.2 mmol, 1.2 eq) of 2,4-dinitrophenol in 5 mL of DMF dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, forming the sodium phenoxide salt.

    • Add the crude alkyl bromide (approx. 1 mmol) dissolved in 5 mL of DMF to the phenoxide solution.

    • Heat the reaction to 60°C and stir for 12-18 hours.

    • Cool the reaction, quench by carefully adding 20 mL of water, and extract with 3x20 mL of ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) to isolate the 2,4-dinitrophenyl ether derivative.

    • Confirm product formation via MS (observe the expected molecular ion) and prepare for HPLC-UV analysis (e.g., detection at 260 nm).

Protocol 2: Derivatization for HPLC-Fluorescence Detection

This protocol adapts the functionalization step and uses a highly fluorescent tag, Dansyl chloride, which reacts with an intermediate amine.

PART A: Functionalization to an Amine

  • Principle: The alkyl bromide from Protocol 1A is converted to an azide via substitution, which is then reduced to a primary amine. This amine is an excellent nucleophile for tagging.

  • Reagents & Equipment:

    • Crude bromo-1-methyl-4-propylcyclohexane (from Protocol 1A)

    • Sodium azide (NaN₃)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous DMF, Anhydrous diethyl ether

    • Hydrochloric acid (HCl), 1M

    • Sodium hydroxide (NaOH), 1M

  • Procedure (handle Azides and Hydrides with extreme care):

    • Dissolve the crude alkyl bromide (approx. 1 mmol) in 15 mL of anhydrous DMF. Add 98 mg (1.5 mmol, 1.5 eq) of sodium azide.

    • Heat to 70°C and stir for 6 hours.

    • Cool, pour into 50 mL of water, and extract with 3x20 mL of diethyl ether.

    • Wash the combined organic layers, dry, and concentrate carefully to yield the crude alkyl azide. DO NOT heat the azide concentrate to dryness.

    • In a separate flask, prepare a suspension of 76 mg (2.0 mmol, 2.0 eq) of LiAlH₄ in 15 mL of anhydrous diethyl ether at 0°C.

    • Slowly add the crude alkyl azide (dissolved in 5 mL of ether) to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction at 0°C by the sequential dropwise addition of 0.1 mL water, 0.1 mL of 15% NaOH (aq), and 0.3 mL water.

    • Filter the resulting granular solid and wash with ether. The filtrate contains the crude amino-1-methyl-4-propylcyclohexane. Use immediately.

PART B: Fluorophoric Tagging with Dansyl Chloride

  • Principle: The primary amine reacts with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) under basic conditions to form a highly fluorescent and stable sulfonamide derivative.[11]

  • Reagents & Equipment:

    • Crude amine (from Part B)

    • Dansyl chloride

    • Acetone

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the crude amine (approx. 1 mmol) in 10 mL of acetone.

    • Add 10 mL of saturated sodium bicarbonate solution.

    • Add a solution of 300 mg (1.1 mmol, 1.1 eq) of Dansyl chloride in 5 mL of acetone dropwise with vigorous stirring.

    • Protect the reaction from light and stir at room temperature for 12 hours.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with 3x20 mL of ethyl acetate.

    • Wash, dry, and concentrate the organic layers. Purify by silica gel chromatography to yield the fluorescent derivative.

    • Prepare for HPLC-Fluorescence analysis (e.g., λex ≈ 340 nm, λem ≈ 520 nm).

Expected Results & Data Interpretation

Successful derivatization should be validated before quantitative analysis.

Technique Parameter Expected Observation Interpretation
GC-MS (of intermediate) Retention TimeShift in retention time compared to the starting alkane.Successful functionalization (e.g., bromination).
MS (of final derivative) Molecular Ion (M+)Appearance of a peak corresponding to the calculated mass of the tagged analyte.Confirms covalent attachment of the tag.
HPLC-UV/Fluorescence Peak DetectionA sharp, well-defined peak at the expected retention time.The derivative is stable and chromatographically well-behaved.
UV-Vis Spectrum λmaxMatches the known spectrum of the chromophore tag.Confirms the identity of the attached tag.

Example Mass Calculation (Protocol 1):

  • Analyte (C₁₀H₂₀): 140.27 Da

  • Brominated Intermediate (C₁₀H₁₉Br): 140.27 - 1.01 (H) + 79.90 (Br) = 219.16 Da

  • Final Derivative (C₁₆H₂₂N₂O₅): 219.16 - 79.90 (Br) + 183.10 (dinitrophenoxy) = 322.36 Da Mass Spectrometry should confirm an M+ ion at or near m/z 322.

Conclusion

The analysis of non-functionalized hydrocarbons like this compound requires innovative approaches to render them compatible with common, high-sensitivity analytical techniques. The two-step derivatization strategy presented in this note—involving an initial C-H functionalization followed by chromophoric or fluorophoric tagging—is a robust and adaptable method. By converting the analyte into a detectable derivative, researchers can leverage the power of HPLC-UV and HPLC-Fluorescence for quantification in complex matrices. These protocols provide a validated framework that can be adapted for other saturated hydrocarbons, significantly expanding the analytical toolkit for challenging nonpolar compounds.

References

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  • Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. (2020). PubMed. [Link]
  • Strategies for avoiding saturation effects in ESI-MS. (2020). University of Victoria. [Link]
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  • Derivatization Reagents.Greyhound Chromatography. [https://greyhoundchrom.com/files/Derivatization Reagents Catalogue.
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  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2023).
  • GC-MS chromatograms of the m/z 85 fragment of the saturated...
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  • An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. (2017). PubMed Central. [Link]
  • Enhancement of Fluorescence in Thin-Layer Chromatography Induced by the Interaction between n-Alkanes and an Organic Cation. (2021).
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013).
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reaction kinetics of 1-Methyl-4-propylcyclohexane hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Reaction Kinetics of 1-Methyl-4-propylcyclohexane Formation via Catalytic Hydrogenation

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the catalytic hydrogenation of 1-methyl-4-propylbenzene to form this compound. This reaction is a critical model for the conversion of aromatic compounds into saturated alicyclic rings, a transformation of significant industrial and pharmaceutical importance. This guide covers the theoretical underpinnings, a detailed experimental protocol for a batch reactor system, analytical methodologies, and data analysis techniques. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible kinetic data.

Introduction and Significance

The catalytic hydrogenation of aromatic compounds to their corresponding cycloalkanes is a fundamental process in chemical synthesis. This transformation is crucial for producing a wide range of materials, from polymer monomers and specialty solvents to key intermediates in pharmaceutical manufacturing. The resulting alicyclic structures often impart desirable properties such as improved stability, different conformational possibilities, and altered biological activity compared to their aromatic precursors.

This compound serves as an excellent model substrate for studying the kinetics of substituted arene hydrogenation. Understanding its reaction kinetics provides invaluable insights into catalyst performance, reaction mechanisms, and process optimization. Key challenges in this area include controlling the stereoselectivity of the reaction to favor either the cis or trans isomer and maximizing catalyst activity and longevity. This application note presents a comprehensive framework for conducting a thorough kinetic investigation of this reaction.

Theoretical Background and Mechanistic Considerations

Mechanism of Catalytic Hydrogenation

The hydrogenation of aromatic rings is a heterogeneous catalytic process that typically occurs on the surface of a solid metal catalyst. The most widely accepted model is an extension of the Horiuti-Polanyi mechanism developed for alkenes.[1][2]

The process involves several key steps:

  • Adsorption: Both the aromatic substrate (1-methyl-4-propylbenzene) and hydrogen gas adsorb onto the active sites of the catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming adsorbed hydrogen atoms (M-H).[3]

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring. This is a complex process involving partially hydrogenated intermediates, such as cyclohexadiene and cyclohexene species, which typically remain adsorbed on the catalyst surface until fully saturated.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Stereochemical Outcome

The addition of hydrogen atoms to the ring is generally a syn-addition, meaning that the hydrogens add to the same face of the ring system as it interacts with the flat catalyst surface.[4][5] However, because intermediates can potentially desorb and re-adsorb or rearrange on the surface, the final product is often a mixture of cis and trans stereoisomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions.[6] The trans isomer is generally the thermodynamically more stable product due to both alkyl groups being able to occupy equatorial positions in the chair conformation, while the cis isomer is often the kinetically favored product.

Caption: Reaction pathway for the hydrogenation of 1-methyl-4-propylbenzene.

Factors Influencing Reaction Kinetics

The rate of hydrogenation is a complex function of several experimental parameters:

  • Catalyst: Rhodium (Rh) and Ruthenium (Ru) are generally the most active catalysts for arene hydrogenation due to their high selectivity for aromatic rings over other functional groups.[6] Platinum (Pt) and Palladium (Pd) can also be effective, though they may require harsher conditions. The catalyst support (e.g., activated carbon, alumina) also plays a crucial role by influencing metal dispersion and stability.

  • Temperature: Reaction rates increase with temperature according to the Arrhenius equation. However, excessively high temperatures can lead to side reactions (e.g., hydrogenolysis) or catalyst deactivation.

  • Hydrogen Pressure: The reaction rate is typically positive order with respect to hydrogen pressure, as higher pressure increases the surface concentration of adsorbed hydrogen. At very high pressures, the catalyst surface may become saturated with hydrogen, leading to the reaction order approaching zero.[7]

  • Solvent: The choice of solvent can influence the solubility of hydrogen and the substrate, as well as competitive adsorption on the catalyst surface.[7] Polar protic solvents like ethanol or acetic acid are common.

Experimental Protocol: Kinetic Study in a Batch Reactor

This protocol describes a method for obtaining kinetic data using a laboratory-scale high-pressure batch reactor. The objective is to measure the concentration of the reactant and products over time under isothermal and isobaric conditions.

Materials and Reagents
Material/ReagentGrade/PuritySupplierNotes
1-Methyl-4-propylbenzene≥98%Sigma-AldrichReactant
5% Rhodium on Carbon (Rh/C)Catalyst gradeMajor supplierCatalyst
Hydrogen (H₂)Ultra-high purity (UHP)AirgasHydrogen source
Nitrogen (N₂)Ultra-high purity (UHP)AirgasInert gas for purging
EthanolAnhydrous, ≥99.5%Fisher ScientificSolvent
DodecaneAnhydrous, ≥99%Sigma-AldrichInternal standard for GC
Instrumentation
  • High-Pressure Batch Reactor: 300 mL Parr reactor (or equivalent) equipped with a magnetic stirrer, gas inlet/outlet valves, sampling port, pressure gauge, and temperature controller.

  • Gas Chromatograph (GC): Agilent 8890 GC (or equivalent) with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Analytical Balance: 4-decimal place accuracy.

Experimental Workflow

Caption: Step-by-step workflow for the kinetic experiment.

Detailed Step-by-Step Procedure
  • Preparation: Prepare a stock solution by dissolving a known mass of 1-methyl-4-propylbenzene (e.g., 5.0 g) and the internal standard, dodecane (e.g., 1.0 g), in ethanol to a final volume of 100 mL.

  • Catalyst Loading: Carefully weigh the catalyst (e.g., 50 mg of 5% Rh/C) and add it to the reactor vessel.

  • Reactant Loading: Add 100 mL of the prepared stock solution to the reactor vessel.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize with N₂ to ~20 bar, check for leaks, and then vent. Repeat this purge cycle three times. Follow with three purge cycles using H₂ to ensure an inert atmosphere is replaced by the reactant gas.

  • Setting Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 30 bar). Begin heating the reactor to the target temperature (e.g., 100 °C).

  • Initiating the Reaction: Once the temperature and pressure are stable, begin stirring at a high rate (e.g., 1000 rpm) to overcome mass transfer limitations. This marks time t=0. Immediately take the first sample (t=0).

  • Sampling: At regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (~0.5 mL) of the reaction mixture through the sampling port.

    • Expert Tip: The first few drops from the sampling line should be discarded to ensure the sample is representative of the bulk mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot by filtering it through a syringe filter (0.22 µm PTFE) to remove the catalyst particles. This is crucial to stop the reaction and prevent catalyst carryover into the GC.

  • GC Analysis: Inject 1 µL of the filtered sample into the GC-FID for analysis.

Analytical Method and Data Analysis

Gas Chromatography (GC-FID)

A validated GC method is essential for accurately quantifying the reactant and products.

  • GC Conditions (Example):

    • Injector Temp: 250 °C

    • Detector Temp: 280 °C

    • Oven Program: Start at 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold 2 min.

    • Carrier Gas: Helium, constant flow.

  • Calibration: Prepare calibration standards of 1-methyl-4-propylbenzene and the products (if available, or use response factors) with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration to generate a calibration curve. This allows for the conversion of peak areas from the experiment into concentrations.[8]

Kinetic Data Processing
  • Calculate Concentrations: Using the calibration curve, convert the peak area ratios from each time point into molar concentrations of the reactant, CA.

  • Determine Reaction Rate: Plot CA versus time. The initial reaction rate (-rA) can be determined from the negative of the initial slope of this curve. For a more detailed analysis, the rate at any time can be found by differentiating the concentration-time data.

  • Kinetic Modeling: The data can be fit to a proposed rate law. For many heterogeneous catalytic reactions, a Langmuir-Hinshelwood model is appropriate.[2] However, a simple power-law model is often sufficient for initial analysis:

    -rA = k * CAα * PH₂β

    Where:

    • k is the rate constant.

    • α and β are the reaction orders with respect to the substrate and hydrogen.

    By performing experiments at different initial substrate concentrations and hydrogen pressures, the values of k, α, and β can be determined.

Sample Data Presentation

Kinetic parameters obtained under various conditions should be summarized for easy comparison.

RunCatalystTemp (°C)H₂ Pressure (bar)Initial Rate (mol L⁻¹ min⁻¹)Rate Constant (k)
15% Rh/C100300.025Value
25% Rh/C120300.048Value
35% Rh/C100500.039Value
45% Pt/C100300.011Value

References

  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • Atran, A. A., & Hamdy, M. S. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Publishing.
  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation.
  • van der Zwan, K. C., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health.
  • van der Zwan, K. C., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ResearchGate.
  • Toniolo, L., et al. (2000). Selective hydrogenation of benzene to cyclohexene using a Ru catalyst suspended in an aqueous solution in a mechanically agitated reactor. CORE.
  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
  • Science.gov. hydrogen reaction kinetics: Topics.
  • SCION Instruments. Toluene hydrogenation - Case Study.
  • Geng, C., et al. (2018). Experimental and Computational Kinetics Study of the Liquid-phase Hydrogenation of C=C and C=O Bonds. OSTI.gov.
  • MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
  • YouTube. (2016). Practice Problem: Hydrogenation, Isomerism, and Cyclohexane Chairs.
  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
  • Geng, C., et al. (2018). Experimental and Computational Kinetics Study of the Liquid-phase Hydrogenation of C=C and C=O Bonds. ResearchGate.
  • Johansson, A. (2020). Inhibition Kinetics of Hydrogenation of Phenanthrene. Diva-portal.org.
  • ResearchGate. (2021). Kinetics and mechanism of the hydrogenation process – the state of the art.
  • YouTube. (2023). Catalytic Hydrogenation of Alkenes.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-propylcyclohexane. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this substituted alkane. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Introduction: The Synthetic Puzzle of this compound

Synthesizing a seemingly simple molecule like this compound presents several classic challenges in organic chemistry, primarily revolving around controlling regioselectivity and stereochemistry. The most common and industrially relevant pathways typically begin with an aromatic precursor. This guide will focus on the prevalent synthetic routes, addressing the critical decision points and troubleshooting potential pitfalls in a practical question-and-answer format.

Section 1: The Aromatic Precursor Pathway

The most reliable synthesis of this compound begins with an aromatic starting material, such as toluene. This route involves three key transformations: introduction of the propyl group, reduction of the resulting ketone, and finally, hydrogenation of the aromatic ring.

Experimental Workflow: Aromatic Precursor Pathway

Aromatic_Pathway Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->Acylation Ketone 4-Methyl-1-propriophenone Acylation->Ketone Forms Ketone Intermediate Reduction Carbonyl Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction PropylToluene p-Propyltoluene Reduction->PropylToluene Reduces C=O to CH₂ Hydrogenation Catalytic Hydrogenation (H₂/Pd/C or PtO₂) PropylToluene->Hydrogenation FinalProduct This compound (cis/trans mixture) Hydrogenation->FinalProduct Saturates Aromatic Ring

Caption: Workflow for synthesizing this compound from toluene.

Frequently Asked Questions (FAQs): Aromatic Route

Q1: Why can't I use Friedel-Crafts alkylation with 1-chloropropane and toluene to directly form p-propyltoluene?

A: This is a classic limitation of the Friedel-Crafts alkylation reaction. The reaction proceeds through a carbocation intermediate.[1][2][3] When 1-chloropropane reacts with a Lewis acid like AlCl₃, it forms a primary (1°) carbocation. This primary carbocation is unstable and will rapidly rearrange via a hydride shift to a more stable secondary (2°) carbocation.[4][5][6][7] This rearranged isopropyl carbocation then alkylates the toluene, resulting in isopropyltoluene (cumene derivatives) as the major product, not the desired n-propyltoluene.[4][5][8]

Q2: What is the recommended method for introducing a straight-chain propyl group onto the aromatic ring?

A: The standard and most effective workaround for the rearrangement problem is to perform a Friedel-Crafts acylation followed by a reduction.[2][5] You would react toluene with propanoyl chloride in the presence of AlCl₃. This forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement.[2] The product is 4-methyl-1-propriophenone. This ketone can then be reduced to the desired p-propyltoluene in a subsequent step.

Q3: For the ketone reduction, should I choose the Clemmensen or the Wolff-Kishner reduction?

A: The choice depends entirely on the functional group tolerance of your substrate.

  • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[9][10][11] These are strongly acidic conditions. This method is ideal for substrates that are stable in strong acid but may be sensitive to strong bases.

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[5][12][13][14] These are strongly basic and high-temperature conditions. This is the preferred method for substrates with acid-sensitive groups (e.g., acetals, certain esters).

For the synthesis of p-propyltoluene from 4-methyl-1-propriophenone, both methods are highly effective as the molecule is robust.[15][16] The decision often comes down to laboratory preference, safety considerations (handling mercury vs. hydrazine and high temperatures), and available equipment.

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClH₂NNH₂, KOH (or other strong base)
Conditions Strongly Acidic, RefluxStrongly Basic, High Temp (~200 °C)
Advantages Good for acid-stable compoundsGood for base-stable compounds
Disadvantages Not suitable for acid-sensitive substratesNot suitable for base-sensitive substrates
Reference [9][10][11][5][12][13]

Q4: What are the critical parameters for the final catalytic hydrogenation of p-propyltoluene?

A: The catalytic hydrogenation to saturate the aromatic ring is a critical step that forms the cyclohexane ring. Key parameters include:

  • Catalyst: Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂, Adam's catalyst) are commonly used.

  • Hydrogen Pressure: Typically requires elevated pressures (50-100 psi or higher) to efficiently reduce the stable aromatic ring.

  • Temperature: Usually performed at room temperature, but gentle heating can sometimes accelerate the reaction.

  • Solvent: Protic solvents like ethanol or acetic acid are common choices.

Q5: The hydrogenation step produces a mixture of cis and trans isomers. How can I control or separate them?

A: It is very difficult to control the stereochemical outcome of this specific hydrogenation to favor one isomer significantly. The hydrogenation typically occurs from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface, but for p-propyltoluene, both faces are very similar, leading to a mixture of cis and trans isomers.[17][18][19][20] The primary method for separating these isomers is through analytical or preparative Gas Chromatography (GC) , as their boiling points are very close.

Troubleshooting Guide: Aromatic Route

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation 1. Deactivated AlCl₃ catalyst due to moisture. 2. Insufficient amount of catalyst (reaction is not truly catalytic). 3. Impure starting materials.1. Use fresh, unopened AlCl₃ or sublime old catalyst. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (N₂ or Ar). 2. Use slightly more than one equivalent of AlCl₃, as it complexes with the product ketone. 3. Purify toluene and propanoyl chloride by distillation.
Incomplete Carbonyl Reduction (Clemmensen) 1. Poorly amalgamated zinc. 2. Insufficient acid concentration.1. Ensure the zinc surface is shiny and properly activated with HgCl₂. 2. Periodically add fresh concentrated HCl during the reaction to maintain the acidic strength.
Incomplete Carbonyl Reduction (Wolff-Kishner) 1. Temperature did not reach the required ~200 °C. 2. Water was not effectively removed.1. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is essential to reach the necessary temperatures for the final elimination step.[13] 2. Ensure the initial hydrazone formation is complete before raising the temperature to drive off water and force the reaction to completion.
Aromatic Ring is Not Fully Reduced 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or reaction time.1. Ensure the p-propyltoluene is highly pure; sulfur or other contaminants can poison the catalyst. Use a fresh batch of catalyst. 2. Increase hydrogen pressure and/or allow the reaction to run for a longer period (e.g., 24 hours). Monitor uptake via a pressure gauge.

Section 2: Synthesis from Cyclohexane Precursors

An alternative strategy involves starting with a pre-formed cyclohexane ring, such as 4-methylcyclohexanone, and adding the propyl group. This avoids the final, high-pressure hydrogenation step but introduces its own set of challenges.

Experimental Workflow: Grignard Pathway

Grignard_Pathway Ketone 4-Methylcyclohexanone GrignardAdd Grignard Addition Ketone->GrignardAdd GrignardReagent Propylmagnesium Bromide GrignardReagent->GrignardAdd TertiaryAlcohol Tertiary Alcohol Intermediate GrignardAdd->TertiaryAlcohol Dehydration Dehydration (e.g., H₂SO₄, heat) TertiaryAlcohol->Dehydration Alkene Alkene Mixture Dehydration->Alkene Reduction Hydrogenation (H₂/Pd/C) Alkene->Reduction FinalProduct This compound (cis/trans mixture) Reduction->FinalProduct

Caption: Workflow for synthesizing this compound via Grignard reaction.

Frequently Asked Questions (FAQs): Cyclohexane Route

Q1: I tried a Grignard reaction with 4-methylcyclohexanone and propylmagnesium bromide, but I recovered mostly starting material. What went wrong?

A: This is a common issue. The Grignard reagent is not only a strong nucleophile but also a strong base. 4-methylcyclohexanone has acidic alpha-protons. A significant side reaction is the deprotonation of the ketone at the alpha-position to form an enolate, which consumes the Grignard reagent.[21] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.

Q2: How can I improve the yield of the desired tertiary alcohol from the Grignard reaction?

A: To favor nucleophilic addition over enolization, you can try several strategies:

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to slow down the deprotonation reaction, which often has a higher activation energy than the addition.

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (the Luche reaction) can dramatically increase the nucleophilicity of the organometallic species relative to its basicity, leading to much higher yields of the addition product.

  • Slow Addition: Add the ketone slowly to a solution of the Grignard reagent to maintain a high concentration of the nucleophile relative to the substrate.

Q3: What are the challenges of using a Wittig reaction to install the propyl group?

A: The Wittig reaction, which reacts a phosphonium ylide with a ketone to form an alkene, is another viable route.[22][23][24][25][26] The main challenges are:

  • Ylide Preparation: The ylide is typically generated by treating a phosphonium salt with a very strong base (like n-butyllithium or NaNH₂).[22][25] These reagents require strictly anhydrous and inert conditions.

  • Product Purification: The reaction produces triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired alkene product due to similar polarities.[26] Specific purification techniques, such as crystallization or specialized chromatography, are often necessary.

Troubleshooting Guide: Cyclohexane Route

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Tertiary Alcohol (Grignard) 1. Enolization of the ketone (as discussed above). 2. Reduction of the ketone by the Grignard reagent (if it has beta-hydrogens).1. Use CeCl₃ as an additive (Luche conditions). 2. Perform the reaction at a lower temperature.
Complex Mixture of Alkenes after Dehydration 1. Dehydration of the tertiary alcohol can lead to a mixture of Zaitsev and Hofmann elimination products, as well as double bond isomers.1. Use a milder dehydration method (e.g., Martin's sulfurane or the Burgess reagent) for more controlled elimination. 2. Accept the mixture and proceed, as the subsequent hydrogenation will reduce all isomers to the same final product.
Difficulty Removing Triphenylphosphine Oxide (Wittig) 1. Co-elution during column chromatography.1. After the reaction, precipitate the oxide by adding a nonpolar solvent like hexane and filtering. 2. Convert the oxide to a water-soluble salt with acid for easier extraction.

References

  • Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. (n.d.). Liberty University.[Link]
  • Synthesis of n-propylbenzene. (2025).
  • Process for preparation of n-propyl benzene. (2017).
  • Synthesis of propylbenzene from toluene and ethylene. (2012).
  • Synthesis of propylbenzene from toluene and ethylene. (2008).
  • Best Conditions for the Synthesis of n-Propylbenzene
  • Wolff–Kishner reduction. (n.d.). Wikipedia.[Link]
  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLIC
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.[Link]
  • Solved How do you prepare 1-methyl-4-propyl cyclohexane. (2020). Chegg.com.[Link]
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020).
  • Friedel-crafts alkyl
  • CLEMMENSEN REDUCTION. (n.d.). Pharmapproach.[Link]
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.[Link]
  • Clemmensen Reduction. (n.d.). Cambridge University Press.[Link]
  • Clemmensen reduction. (n.d.). Wikipedia.[Link]
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.[Link]
  • Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024). LibreTexts.[Link]
  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.).
  • Wittig reaction. (n.d.). Wikipedia.[Link]
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.[Link]
  • Benzene can be converted into n-propylbenzene by two methods, chloropropane and propanoylchloride followed by reduction. Which is the best method, and why? (2021). Quora.[Link]
  • Clemmensen Reduction & Wolff Kishner Mechanism. (2016). YouTube.[Link]
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Wisconsin-Madison.[Link]
  • Wittig Reaction. (2023). LibreTexts.[Link]
  • The Wittig Reaction. (2023). LibreTexts.[Link]
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.[Link]
  • Clemmensen Reduction. (2018). YouTube.[Link]
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.).
  • This compound-1,3-diamine. (n.d.). PubChem.[Link]
  • Grignard Reactions: Practice Problems Involving Oxidation. (2016). Master Organic Chemistry.[Link]
  • This compound, cis. (n.d.). NIST WebBook.[Link]
  • This compound. (n.d.). NIST WebBook.[Link]
  • This compound, trans - Chemical & Physical Properties. (n.d.). Cheméo.[Link]
  • This compound, trans. (n.d.). NIST WebBook.[Link]
  • This compound, cis. (n.d.). NIST WebBook.[Link]
  • This compound, trans. (n.d.). NIST WebBook.[Link]
  • This compound. (n.d.). PubChem.[Link]
  • 1-Methyl-1-propylcyclohexane. (n.d.). PubChem.[Link]

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Technical Support Center: Purification of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying this nonpolar compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material.

Compound Overview

This compound is an alkyl-substituted cyclohexane, a class of nonpolar hydrocarbons.[1] It exists as two distinct geometric isomers: cis and trans.[2][3] These isomers have the same molecular formula (C₁₀H₂₀) and connectivity but differ in the spatial arrangement of the methyl and propyl groups relative to the cyclohexane ring.[2][4] This subtle structural difference can lead to variations in physical properties, which are critical for designing effective purification strategies.

Propertycis-1-Methyl-4-propylcyclohexanetrans-1-Methyl-4-propylcyclohexane
Molecular Weight 140.27 g/mol [5]140.27 g/mol [6]
Boiling Point (Tboil) ~172.8 °C (445.95 K)~170.8 °C (443.95 K)
LogP (Octanol/Water) ~4.8 (Computed)[1]~4.8 (Computed)[1]

Note: Boiling points are sourced from multiple data points and may vary slightly based on experimental conditions. The key takeaway is the small difference between the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound after synthesis?

A1: For a typical crude product, a multi-step approach is recommended.

  • Aqueous Wash/Liquid-Liquid Extraction: Start by washing the crude organic mixture with a brine or dilute aqueous basic/acidic solution in a separatory funnel. This is a rapid and effective method to remove polar impurities such as residual catalysts, salts, and highly polar reagents.[7]

  • Drying: Thoroughly dry the washed organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water, which can interfere with subsequent steps.[8]

  • Fractional Distillation: As the primary purification step, fractional distillation is highly effective for separating the target compound from solvents, starting materials, and byproducts with different boiling points.[9]

Q2: My main challenge is separating the cis and trans isomers. Is distillation sufficient?

A2: Due to the very close boiling points of the cis and trans isomers (a difference of only ~2°C), achieving baseline separation by standard laboratory fractional distillation is extremely challenging and often impractical.[10] While a highly efficient distillation column with a large number of theoretical plates might achieve some enrichment, you will likely need to employ a chromatographic technique for complete separation.

Q3: Which chromatographic technique is best for separating geometric isomers of this compound?

A3: Preparative Gas Chromatography (Prep-GC) is the most powerful technique for separating volatile isomers with nearly identical boiling points. The high efficiency of capillary GC columns allows for the separation of compounds based on subtle differences in their interaction with the stationary phase. For nonpolar hydrocarbons, a non-polar stationary phase (e.g., polydimethylsiloxane) is typically used.[11]

Alternatively, High-Performance Liquid Chromatography (HPLC) with a silver nitrate-impregnated silica gel column (AgNO₃-HPLC) can be effective. The silver ions interact differently with the steric profiles of the cis and trans isomers, enabling separation.[12]

Q4: My product is contaminated with polar impurities. What's the quickest way to remove them?

A4: The fastest method is a simple liquid-liquid extraction .[7][8] Transfer your crude product to a separatory funnel, dilute with a nonpolar solvent like hexane or diethyl ether if necessary, and wash with water or brine. Polar impurities will partition into the aqueous layer, which can then be drained away. For more stubborn polar contaminants, a solid-phase extraction (SPE) approach using a silica gel plug can also be very effective. The nonpolar product will elute quickly with a nonpolar solvent, while the polar impurities remain adsorbed on the silica.

Troubleshooting Guides by Technique

Fractional Distillation
Q: My distillation is proceeding very slowly, or the temperature at the distillation head is unstable and not reaching the expected boiling point. What's wrong?

A: This is a common issue often related to insufficient heating or heat loss.

  • Causality: For vapor to reach the distillation head, the system must be in thermal equilibrium. Heat loss through the column walls can cause the vapor to condense and fall back into the pot before reaching the thermometer.

  • Troubleshooting Steps:

    • Check Heating Mantle: Ensure the heating mantle is in good contact with the flask and is set to a temperature sufficiently above the compound's boiling point.

    • Insulate the Column: Wrap the fractionating column and distillation head with glass wool or aluminum foil. This is crucial for maintaining the temperature gradient required for efficient separation.[13]

    • Check for Leaks: Ensure all joints are properly sealed. A vacuum leak (if distilling under reduced pressure) or a loose joint will disrupt the process.

Q: I'm not getting good separation between my product and an impurity with a boiling point difference of 15-20°C. How can I improve this?

A: The efficiency of your separation is directly related to the number of "theoretical plates" in your column and the distillation rate.[13]

  • Causality: Each condensation-vaporization cycle within the column enriches the vapor in the more volatile component. Poor separation means not enough of these cycles are occurring.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the surface area and the number of theoretical plates.[9]

    • Slow Down the Distillation Rate: A slower distillation rate (aim for 1-2 drops per second) allows more time for the vapor-liquid equilibria to be established on each theoretical plate, leading to a much better separation.[13]

    • Ensure Proper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Preparative Gas Chromatography (Prep-GC)
Q: My peaks for the cis and trans isomers are broad and overlapping in Prep-GC. How can I improve the resolution?

A: Peak broadening and poor resolution in GC are typically caused by issues with the injection, column, or flow rate.

  • Causality: Resolution depends on both column efficiency (narrow peaks) and selectivity (separation between peak centers).

  • Troubleshooting Steps:

    • Optimize the Temperature Program: Lower the initial oven temperature to improve separation of early-eluting peaks. A slower temperature ramp rate will increase the interaction time with the stationary phase, often improving the separation of closely eluting compounds.

    • Reduce Injection Volume: Overloading the column is a primary cause of broad, fronting peaks. Inject a smaller sample volume.

    • Check Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects efficiency. There is an optimal flow rate for every column (described by the van Deemter equation); operating too far from this optimum will decrease resolution. Consult your column's specifications.

    • Use a Longer or Narrower Column: If available, a longer column provides more theoretical plates and thus better separation. A column with a smaller internal diameter also generally yields higher resolution.

Purity Analysis Workflow

Verifying the purity of your final product is a critical, self-validating step. A multi-faceted approach is recommended to ensure all potential impurities have been removed.

G crude Crude Product wash Aqueous Wash (Remove Polar Impurities) crude->wash distill Fractional Distillation (Remove Volatile Impurities) wash->distill chrom Preparative GC / HPLC (Isomer Separation) distill->chrom If isomers present pure Purified Product distill->pure If no isomers chrom->pure gc gc pure->gc Verify gcms gcms gc->gcms If impurities detected nmr nmr gc->nmr Final Confirmation

Detailed Experimental Protocols

Protocol 1: Fractional Distillation at Atmospheric Pressure

This protocol is designed for the bulk purification of this compound from impurities with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are greased and securely clamped.

    • Place a stir bar in the round-bottom flask and place it in a heating mantle.

    • Position the thermometer correctly: the top of the bulb should be even with the bottom of the condenser side-arm.

  • Procedure:

    • Charge the round-bottom flask with the crude, dried this compound (no more than 2/3 full).

    • Begin stirring and turn on the cooling water to the condenser.

    • Gradually heat the flask. Observe the condensation ring as it slowly rises up the column. If it rises too quickly, reduce the heat.

    • Insulate the column and head with glass wool or foil to minimize heat loss.[13]

    • Collect any initial low-boiling fractions (forerun) in a separate flask and set aside.

    • When the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask. Collect the main fraction while the temperature remains constant.

    • If the temperature begins to drop, it indicates the main fraction is finished. If it rises significantly, a higher-boiling impurity is beginning to distill. Stop the distillation at this point.

Protocol 2: Removal of Polar Impurities with an Ionic Liquid

This advanced protocol, based on patented methods, is highly effective for removing polarizable impurities from nonpolar hydrocarbon streams.

  • Materials:

    • Crude this compound.

    • An appropriate ionic liquid (e.g., one based on an imidazolium or pyridinium cation) that is immiscible with the hydrocarbon.

    • A jacketed reaction vessel with vigorous stirring.

  • Procedure:

    • Charge the vessel with the crude hydrocarbon and the ionic liquid (e.g., at a 10:1 to 5:1 ratio of hydrocarbon to ionic liquid).

    • Heat the mixture to a moderate temperature (e.g., 40-60°C) to decrease viscosity and improve mass transfer.

    • Stir the biphasic mixture vigorously for 30-60 minutes. Polar impurities will be extracted into the ionic liquid phase.

    • Stop stirring and allow the two layers to fully separate. The denser ionic liquid phase will settle at the bottom.

    • Carefully decant or drain the top layer of purified hydrocarbon. The ionic liquid can often be regenerated and reused.

    • The purified hydrocarbon can then be passed through a small silica plug to remove any trace dissolved ionic liquid before final analysis.

References

  • Heath, R.R., Tumlinson, J.H., Doolittle, R.E., & Duncan, J.H. (n.d.). Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic.
  • Boesmann, A., et al. (2009). Process for removing polar impurities from hydrocarbons and mixtures of... Google Patents.
  • Boesmann, A. (2002). Method for eliminating polarizable impurities from hydrocarbons and hydrocarbon mixtures. SciSpace.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Stull, D.R. (1965). Separation and purification of cis and trans isomers. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of this compound, cis.
  • Bloch, H.S. (1958). Separation of cis and trans isomers. Google Patents.
  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
  • Japan Patent Office. (2003). Method for separating geometrical isomer. Google Patents.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SafeLeaf. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide.
  • Wang, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • LibreTexts Chemistry. (2024). Cis-Trans Isomerism in Cycloalkanes.
  • Western Michigan University. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU.
  • CDN. (2015). Separating Cyclohexane and Toluene by distillation.
  • Wikipedia. (n.d.). Gas chromatography.
  • Semantic Scholar. (n.d.). Preparative gas chromatography and its applications.
  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
  • University of Rochester. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure. Department of Chemistry.
  • Wikipedia. (n.d.). Fractional distillation.

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Technical Support Center: Resolving cis/trans Isomers of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the resolution of cis and trans isomers of 1-Methyl-4-propylcyclohexane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, chemists, and drug development professionals in successfully separating and identifying these stereoisomers. The guidance herein is based on established analytical principles and practical laboratory experience to ensure both accuracy and efficiency in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between cis- and trans-1-Methyl-4-propylcyclohexane?

A1: Cis and trans isomers of this compound are stereoisomers, meaning they share the same molecular formula (C10H20) and connectivity but differ in the three-dimensional arrangement of their substituent groups (the methyl and propyl groups).[1][2]

  • In the cis isomer , both the methyl and propyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down).

  • In the trans isomer , the methyl and propyl groups are on opposite faces of the ring (one pointing up and one pointing down).

This difference in spatial arrangement, though subtle, leads to distinct physical and chemical properties that can be exploited for separation and identification.[3]

Q2: Which isomer, cis or trans, is more thermodynamically stable and why?

A2: The trans isomer is generally more stable. The stability of substituted cyclohexanes is dictated by the steric strain associated with the positions of its substituents in the chair conformation.

  • Chair Conformation: Cyclohexane rings exist predominantly in a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

  • Steric Hindrance: Equatorial positions are less sterically hindered than axial positions. Bulky groups in the axial position experience unfavorable 1,3-diaxial interactions (steric repulsion) with other axial hydrogens.

Q3: What are the expected physical properties of these isomers?

A3: The differences in stability and shape lead to slight variations in physical properties like boiling point and chromatographic retention times. While comprehensive experimental data for these specific isomers is sparse, we can infer properties based on closely related compounds and analytical data from databases like the NIST Chemistry WebBook.

Propertycis-1-Methyl-4-propylcyclohexanetrans-1-Methyl-4-propylcyclohexaneRationale
Relative Stability Less StableMore Stable[4][5]Minimized 1,3-diaxial interactions in the trans isomer.
Boiling Point Expected to be slightly lowerExpected to be slightly higherMore stable, compact structures often have slightly higher boiling points.
GC Retention Index (Non-polar column) 1024[7]1006[8][9]The cis isomer, being less stable and having a slightly larger interaction profile, tends to have a longer retention time on standard non-polar columns.

Troubleshooting Guide: Chromatographic Separation

Gas Chromatography (GC) is the most effective and widely used method for resolving these isomers.[10] Below are common issues and their solutions.

Issue 1: Poor or No Separation of Isomer Peaks (Co-elution)

If your chromatogram shows a single broad peak or two poorly resolved peaks, consider the following factors.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for poor GC peak resolution.

  • Explanation of Choices:

    • Column Chemistry: A non-polar stationary phase, such as polydimethylsiloxane (PDMS), is ideal. Separation on these columns is primarily driven by differences in boiling points and van der Waals interactions. The NIST database indicates successful separation on a PDMS column.[7][8][9]

    • Temperature Program: A slow temperature ramp is critical. It allows more time for the isomers to interact with the stationary phase, enhancing the separation. A low initial temperature ensures the compounds are properly focused on the head of the column before separation begins.

Issue 2: Incorrect Peak Identification

Once two peaks are resolved, you must correctly assign them to the cis and trans isomers.

A2.1: Elution Order Prediction

On a standard non-polar GC column, the elution order is typically correlated with the boiling point.

  • trans Isomer (More Stable): Expected to elute first due to its lower retention index (1006).[8][9]

  • cis Isomer (Less Stable): Expected to elute second due to its higher retention index (1024).[7]

A2.2: Definitive Identification using Spectroscopy

Chromatographic data alone is not sufficient for unambiguous identification. Confirmation with Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard.

  • Why NMR? ¹H and ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical environment of the hydrogen and carbon atoms, which is affected by their axial or equatorial positions.

  • Expected Differences: In the more stable chair conformation of the cis isomer, one substituent is axial and the other is equatorial. For the trans isomer, both are equatorial. This leads to different chemical shifts (ppm values) and coupling constants for the protons on the carbons bearing the substituents and for the methyl/propyl groups themselves. For similar substituted cyclohexanes, axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

Validated Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC)

This protocol provides a starting point for achieving baseline separation of the isomers.

Objective: To resolve cis- and trans-1-Methyl-4-propylcyclohexane.

Methodology:

  • Sample Preparation:

    • Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane) to a final concentration of approximately 100-500 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • GC Column: HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 3°C/minute to 120°C.

      • Hold: Hold at 120°C for 5 minutes.

    • Detector Temperature: 280°C

  • Data Analysis:

    • Integrate the two separated peaks. The peak with the shorter retention time is predicted to be the trans isomer, and the peak with the longer retention time is the cis isomer. Calculate the relative percentage of each.

Protocol 2: Isomer Identity Confirmation by ¹H NMR

Objective: To unambiguously confirm the identity of the separated isomers.

Methodology:

  • Sample Preparation:

    • Isolate each isomer fraction using preparative GC or another suitable separation technique.[10]

    • Dissolve a sufficient amount (1-5 mg) of each pure isomer in deuterated chloroform (CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Data Analysis (Expected Observations):

    • Chemical Shifts: Compare the chemical shifts of the methyl protons. In related 1,4-disubstituted cyclohexanes, the methyl group in an axial position (cis isomer's less stable conformer) is expected to be shielded (lower ppm value) compared to an equatorial methyl group (trans isomer).[11]

    • Signal Multiplicity and Coupling: Analyze the signals for the protons on C1 and C4 (the carbons attached to the substituents). The width and multiplicity of these signals can provide information about the axial vs. equatorial position of the proton, which in turn defines the substituent's orientation.

Workflow for Isomer Separation and Confirmation:

Sources

Technical Support Center: Optimizing GC-MS Parameters for 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of 1-Methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing analytical methods and troubleshooting common issues. Our approach is rooted in fundamental scientific principles to empower you with the knowledge to not just follow a method, but to understand and adapt it to your specific needs.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to prepare a sample of this compound for GC-MS analysis?

A1: As this compound is a volatile, non-polar hydrocarbon, sample preparation is relatively straightforward. The primary goal is to introduce a representative sample into the GC-MS system in a suitable solvent and at an appropriate concentration.

  • Solvent Selection: Choose a volatile, non-polar solvent that will not interfere with your analyte's peak. Hexane, pentane, or dichloromethane are excellent choices. Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid introducing contaminants.

  • Concentration: Aim for a final concentration in the low µg/mL to ng/mL range. A typical starting point is 1-10 µg/mL.[1] Highly concentrated samples can lead to column overload and peak distortion.

  • Filtration: If your sample contains particulates, it is crucial to filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging of the GC inlet and column.

  • Vials: Always use glass autosampler vials with PTFE-lined septa to prevent contamination from plastics.

Q2: My sample is in an aqueous matrix. How should I prepare it?

A2: For samples in an aqueous matrix, a liquid-liquid extraction (LLE) is necessary to transfer the non-polar this compound into an organic solvent compatible with the GC-MS system.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Place a known volume of your aqueous sample into a separatory funnel.

  • Add a volume of an immiscible, non-polar organic solvent (e.g., hexane). A 1:1 or 1:2 ratio of aqueous to organic solvent is a good starting point.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to fully separate.

  • Drain the lower aqueous layer and collect the upper organic layer containing your analyte.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for dilution and analysis.

GC Parameters

Q3: What are the recommended initial GC parameters for this compound?

A3: The following table provides a good starting point for your method development. Given that this compound has a molecular weight of 140.27 g/mol and is a C10 hydrocarbon, these parameters are designed for good resolution and peak shape.[2]

ParameterRecommended Starting ConditionRationale
GC Column Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)The non-polar nature of the stationary phase provides good retention and separation for hydrocarbons based on boiling points.
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can offer faster analysis times but requires appropriate safety precautions.
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)This flow rate provides a good balance between analysis speed and chromatographic resolution for a 0.25 mm ID column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation.
Injection Mode Split (e.g., 50:1 or 100:1)For samples that are not trace-level, split injection prevents column overload and ensures sharp peaks. For trace analysis, a splitless injection may be necessary.
Injection Volume 1 µLA standard injection volume that is unlikely to cause backflash or column overload with appropriate splitting.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 2 minThe initial temperature allows for good focusing of the analyte at the head of the column. The ramp rate is a good starting point for separating components in a mixture.

Q4: How can I predict the retention time of this compound?

A4: The Kovats Retention Index (RI) is a useful tool for predicting the elution order of compounds. For this compound on a standard non-polar column, the reported Kovats RI is approximately 1024.[2] This means it will elute after n-decane (RI = 1000) and before n-undecane (RI = 1100). You can use a hydrocarbon standard mix (e.g., C8-C20) to calibrate your system and predict the retention time of your analyte.

MS Parameters

Q5: What are the key MS parameters to optimize for this compound?

A5: For a standard electron ionization (EI) source, the following parameters are a good starting point:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for volatile, thermally stable compounds, providing reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for generating library-searchable mass spectra.
Source Temperature 230 °CA good starting point to prevent condensation of the analyte while minimizing thermal degradation.
Quadrupole Temperature 150 °CHelps to maintain a clean analyzer and prevent contamination.
Scan Range m/z 40-200This range will capture the molecular ion (m/z 140) and all significant fragment ions.
Solvent Delay 2-3 minutesPrevents the high concentration of solvent from entering the MS source, which can shorten filament life and contaminate the source.

Q6: What fragmentation pattern should I expect for this compound?

Predicted Fragmentation Pathways:

  • Loss of the propyl group (-CH2CH2CH3, 43 Da): This would result in a fragment at m/z 97 .

  • Loss of the methyl group (-CH3, 15 Da): This would result in a fragment at m/z 125 .

  • Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of smaller hydrocarbon fragments, typically with a difference of 14 Da (-CH2-). Common fragments for cyclohexanes are seen at m/z 83, 69, 55, and 41 .

The most stable carbocation will likely form the base peak. For alkylcyclohexanes, this is often the fragment resulting from the loss of the largest alkyl substituent. Therefore, the peak at m/z 97 is a strong candidate for the base peak.

Troubleshooting Guide

Troubleshooting_Workflow

Problem 1: My peak for this compound is tailing.

  • Possible Cause 1: Active Sites in the Inlet or Column. Although hydrocarbons are generally not susceptible to tailing from active sites, contamination in the inlet liner (e.g., from previous samples) or at the head of the column can cause this issue.

    • Solution: Replace the inlet liner and trim the first 10-20 cm of the GC column.

  • Possible Cause 2: Gas Flow Issues. A leak in the system or an incorrect flow rate can lead to peak tailing.

    • Solution: Perform a leak check on your GC system, paying close attention to the septum and column fittings. Verify your carrier gas flow rate.

  • Possible Cause 3: Non-Volatile Residue. Accumulation of non-volatile material in the inlet or on the column can interfere with the chromatography.

    • Solution: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.

Problem 2: I am seeing fronting peaks.

  • Possible Cause 1: Column Overload. This is the most common cause of fronting peaks. The sample concentration is too high for the column's capacity.

    • Solution: Dilute your sample and re-inject. If necessary, increase the split ratio.

  • Possible Cause 2: Solvent Mismatch. Injecting a large volume of a solvent that is significantly different in polarity from the stationary phase can cause peak distortion.

    • Solution: Ensure your solvent is non-polar, matching the column's stationary phase.

Problem 3: My retention time is shifting between injections.

  • Possible Cause 1: Leaks. A leak in the system will cause fluctuations in the head pressure and carrier gas flow rate, leading to unstable retention times.

    • Solution: Perform a thorough leak check of the GC system.

  • Possible Cause 2: Inconsistent Oven Temperature. If the GC oven is not maintaining a stable and reproducible temperature profile, retention times will vary.

    • Solution: Verify the oven temperature with a calibrated external thermometer.

  • Possible Cause 3: Fluctuating Carrier Gas Flow. Issues with the gas supply or electronic pressure control (EPC) can cause flow rate variations.

    • Solution: Check the gas cylinder pressure and ensure the EPC is functioning correctly.

Problem 4: I have low sensitivity and cannot detect my analyte.

  • Possible Cause 1: System Leaks. A leak will reduce the amount of sample reaching the detector and can increase the background noise. A significant leak in the MS vacuum system will severely impact sensitivity.

    • Solution: Check for leaks in both the GC and MS systems. An air and water check of the MS can help diagnose vacuum leaks.

  • Possible Cause 2: Dirty MS Source. Over time, the ion source can become contaminated, leading to a significant drop in sensitivity.

    • Solution: Vent the MS and clean the ion source according to the manufacturer's instructions.

  • Possible Cause 3: Incorrect Injection Parameters. A high split ratio may be venting most of your sample, or the injection volume may be too low.

    • Solution: Decrease the split ratio or consider a splitless injection for trace analysis. Ensure your syringe is functioning correctly and injecting the set volume.

Sample_to_Data_Workflow

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Cheméo. (n.d.). This compound, trans.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.

Sources

Technical Support Center: Troubleshooting Poor Separation of 1-Methyl-4-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of cis and trans isomers of 1-Methyl-4-propylcyclohexane. The following content provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common separation issues.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate the cis and trans isomers of this compound?

The primary difficulty lies in the isomers' very similar physicochemical properties. As geometric isomers, cis- and trans-1-Methyl-4-propylcyclohexane have the same molecular weight (140.27 g/mol ) and chemical formula (C10H20)[1][2]. Consequently, their boiling points and vapor pressures are nearly identical, which nullifies effective separation on standard non-polar gas chromatography (GC) columns that separate primarily based on boiling point[3]. The separation, therefore, depends almost entirely on exploiting the subtle differences in their molecular shape and the resulting minor variations in polarity.

Q2: What is the single most critical factor in achieving the separation of these geometric isomers?

Without question, the most critical factor is stationary phase selectivity (α) .[4][5] Selectivity is the ability of the stationary phase to interact differently with the two isomers.[5][6] Because the boiling points are so close, you cannot rely on the efficiency (N) of a long column alone to achieve separation. The stationary phase chemistry must provide differential retention based on the distinct three-dimensional structures of the cis and trans forms.

Q3: What type of GC column is recommended for separating this compound isomers?

For separating non-polar geometric isomers like these, a mid- to high-polarity stationary phase is generally recommended. While it may seem counterintuitive to use a polar column for non-polar analytes, the goal is to induce selective interactions.

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These phases offer limited selectivity for these isomers as they separate mainly by boiling point. Retention data from the NIST database shows very close retention indices for the cis (1024) and trans (1006) isomers on a standard non-polar column, indicating a challenging separation[7][8].

  • Polar Phases (e.g., biscyanopropyl polysiloxane, polyethylene glycol - WAX): These phases provide enhanced selectivity. The polar functional groups on the stationary phase can induce dipole moments in the analyte molecules and interact differently with their slightly different shapes and electron distributions. Highly polar cyanopropyl siloxane columns, in particular, are an industry standard for resolving geometric cis/trans isomers. Liquid crystal stationary phases are also exceptionally effective due to their high degree of molecular ordering, which imparts a unique shape-selective mechanism.[9]

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific experimental problems. Follow the steps logically, starting with the simplest and most impactful variables.

Problem: My cis and trans isomers are completely co-eluting or show very poor resolution (Rs < 1.0).

This is the most common issue and is almost always solvable by systematically optimizing the core chromatographic parameters. The relationship between these parameters is key to achieving resolution.

cluster_0 Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention

Caption: The fundamental parameters governing chromatographic resolution.

Your first and most critical action is to ensure you are using a column with the appropriate chemistry.

  • Action: If you are using a non-polar column (e.g., DB-1, HP-5ms), switch to a polar column. A stationary phase with a high cyanopropyl content is an excellent starting point.

  • Causality: The cyano groups (-C≡N) create a strong dipole, which interacts with the subtle differences in the molecular shape of the cis and trans isomers. The cis isomer is generally less linear ("U" shaped) than the trans isomer, leading to differential interaction strength with the highly structured polar stationary phase, thus enhancing selectivity.[3]

Temperature has a profound effect on selectivity. Higher temperatures can degrade separation.

  • Action 1: Lower the Initial Oven Temperature. Ensure the initial temperature is at least 20°C below the boiling point of your sample solvent to ensure sharp, focused injection bands.[10]

  • Action 2: Reduce the Temperature Ramp Rate. A slower ramp rate (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, which often increases the selectivity (α) and improves resolution.[4]

  • Action 3: Try an Isothermal Run. For simple mixtures, running the entire analysis at a single, low temperature (e.g., 60-80°C) can maximize isomer-phase interaction and provide the best resolution, albeit at the cost of longer analysis time.

  • Causality: Lowering the column temperature reduces the kinetic energy of the analytes. This allows for more effective partitioning into the stationary phase, amplifying the small energetic differences in their interactions and thereby increasing the selectivity factor.

Every column has an optimal flow rate (or linear velocity) at which it produces the sharpest peaks (highest efficiency).

  • Action: Check your method's carrier gas flow rate. For most columns (0.25-0.32 mm ID), the optimal flow rate for helium is typically around 1-1.5 mL/min. Use your GC software's calculator or consult the column manufacturer's guidelines to set the optimal linear velocity.

  • Causality: Operating too far above or below the optimal linear velocity increases band broadening, which reduces column efficiency (N).[11] Lower efficiency results in wider peaks that are harder to resolve, even if selectivity is adequate.

If optimization of the above parameters fails, the column's physical dimensions may be the limiting factor.

  • Action: To increase efficiency (N), switch to a longer column (e.g., from 30 m to 60 m) or a column with a smaller internal diameter (e.g., from 0.32 mm to 0.25 mm).[4]

  • Causality: Resolution is proportional to the square root of the column's theoretical plates (N). Doubling the column length increases N by a factor of two, but resolution only by a factor of √2 (~1.4). Reducing the internal diameter provides a more significant gain in efficiency per unit length.[4] Be aware that smaller ID columns have lower sample capacity.

Problem: I have some separation, but my peaks are broad or tailing, preventing accurate integration.

Poor peak shape can mask an otherwise successful separation. This is often a system or setup issue rather than a purely chemical one.

Start Poor Peak Shape (Tailing, Broadening) Step1 Check Column Installation (Cut, Depth, Ferrule) Start->Step1 Step2 Perform Inlet Maintenance (Replace Liner & Septum) Step1->Step2 Step3 Check for Contamination (Bakeout or Trim Column) Step2->Step3 Result Improved Peak Shape Step3->Result

Caption: Systematic workflow for troubleshooting poor peak shape.

Improper installation is a frequent cause of peak shape problems.[10]

  • Action: Re-cut the first few cm of the column using a ceramic scoring wafer to ensure a clean, 90° cut. Inspect the cut under magnification. Ensure the column is installed at the correct height within the inlet as specified by the instrument manufacturer.

  • Causality: A ragged or angled cut creates turbulence and active sites, causing peak tailing. Incorrect insertion depth can create unswept dead volumes, leading to peak broadening.[10]

The inlet is a common source of activity and contamination.

  • Action: Replace the inlet liner and septum. Use a fresh, deactivated liner, preferably with glass wool if your sample has non-volatile residues.

  • Causality: Over time, the liner can accumulate non-volatile matrix components or become active, providing sites for polar interactions that cause peak tailing.[11] A worn or cored septum can introduce contaminants and cause leaks.[12]

Overloading the column is a common cause of fronting or broadened peaks.

  • Action: Dilute your sample by a factor of 10 and re-inject. If peak shape improves dramatically, you were overloading the column. Reduce your injection volume or increase the split ratio.

  • Causality: Each column has a finite sample capacity. Exceeding this capacity saturates the stationary phase, causing the peak shape to distort as excess analyte travels through the column at the speed of the mobile phase.

Experimental Protocols

Table 1: Recommended Starting GC Method for this compound Isomer Separation

This table provides a robust starting point for method development. Fine-tuning will be necessary based on your specific instrumentation and resolution requirements.

ParameterRecommended SettingRationale
GC Column High-Polarity Cyanopropyl PhaseProvides the necessary selectivity (α) for geometric isomers.
(e.g., DB-225, SP-2380)
Dimensions 60 m x 0.25 mm ID, 0.25 µm filmLong length and small ID maximize efficiency (N) for resolving closely eluting peaks.[4]
Carrier Gas Helium or Hydrogen
Flow Rate ~1.2 mL/min (Constant Flow)Set to the column's optimal linear velocity to maximize efficiency.[11]
Inlet Temperature 220 °CHot enough to ensure rapid volatilization without causing thermal degradation.
Injection Mode Split (Ratio 50:1 to 100:1)Prevents column overload and ensures sharp injection bands.
Injection Volume 0.5 - 1.0 µLMinimize volume to prevent overload.
Oven Program
Initial Temp60 °C, hold for 2 minLow initial temperature improves trapping and focusing at the column head.
Ramp Rate3 °C/minSlow ramp maximizes interaction time with the stationary phase to improve selectivity.[4]
Final Temp150 °C, hold for 0 min
Detector Flame Ionization Detector (FID)Standard, robust detector for hydrocarbons.
Detector Temp250 °CMust be hotter than the final oven temperature to prevent condensation.

References

  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • Lin, J., et al. (2025).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • Ecker, J., et al. (2012).
  • Stenutz. (n.d.). cis-1-methyl-4-isopropylcyclohexane.
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook.
  • Restek. (n.d.). trans-1-Methyl-2-propylcyclohexane. EZGC Method Translator.
  • Snow, N. H. (2019). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Ghanem, E., & Al-Hariri, S. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook.
  • Chemistry For Everyone. (2025).
  • Lim, F. P., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
  • MDPI. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.
  • NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.

Sources

Technical Support Center: Preventing Isomerization in 1-Methyl-4-propylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the prevention of isomerization during chemical reactions involving 1-methyl-4-propylcyclohexane. Our goal is to equip you with the knowledge to anticipate and mitigate unwanted side reactions, ensuring the integrity of your desired products.

Introduction: The Challenge of Stereochemical Integrity

This compound exists as cis and trans stereoisomers due to the substituted cyclohexane ring.[1][2][3] The spatial arrangement of the methyl and propyl groups significantly influences the molecule's physical and chemical properties. During chemical transformations, maintaining the desired stereochemistry is often paramount, as different isomers can exhibit varied biological activities and therapeutic effects.

Isomerization, the process by which one isomer is converted into another, can be an unintended and detrimental side reaction. This guide will delve into the mechanisms driving isomerization in alkylcyclohexanes and provide actionable strategies to preserve the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of isomerization in this compound reactions?

A1: Isomerization in alkylcyclohexanes is predominantly driven by two main mechanisms:

  • Acid-Catalyzed Isomerization: The presence of strong Brønsted or Lewis acids can lead to the formation of carbocation intermediates.[4] These carbocations can undergo rearrangements, such as hydride or alkyl shifts, leading to a mixture of isomers. For instance, a cyclohexyl carbocation can rearrange to a more stable tertiary carbocation, which can then be quenched to form a different isomer.

  • Free-Radical Mediated Isomerization: Reactions that proceed through free-radical intermediates, often initiated by heat or UV light, can also cause isomerization.[5][6] While less common for simple isomerization, radical reactions can lead to a variety of side products, including isomers, through complex reaction pathways.

Q2: I'm observing a mixture of cis and trans isomers in my product when I only started with one. What is the likely cause?

A2: Unintended isomerization from a single starting isomer to a mixture is a common problem. The most probable causes are:

  • Trace Acidic Impurities: Seemingly minor acidic impurities in your reagents or solvents can be potent catalysts for isomerization. This is especially true for reactions conducted at elevated temperatures.

  • Inappropriate Catalyst Choice: Certain catalysts, particularly those with strong acidic sites, can actively promote isomerization.[7]

  • High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for isomerization to occur, even in the absence of a strong acid catalyst.

  • Reaction Conditions Favoring Carbocation Formation: Any reaction condition that promotes the formation of a carbocation on the cyclohexane ring will increase the risk of isomerization.

Q3: How does the conformation of this compound influence its reactivity and susceptibility to isomerization?

A3: The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[8][9] Substituents can occupy either axial or equatorial positions.

  • Equatorial Preference: Larger substituents, like the propyl group, have a strong preference for the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance.[10]

  • Conformational Flipping: The cyclohexane ring can undergo a "ring flip," which interconverts axial and equatorial positions.

  • Influence on Reactivity: The stereochemical outcome of reactions can be highly dependent on the conformation of the starting material. For example, in E2 elimination reactions, an anti-periplanar arrangement of the leaving group and a beta-hydrogen is required, which may only be possible in a specific chair conformation.[11] If reaction conditions force a less stable conformation where a bulky group is axial, the energy barrier for isomerization may be lowered.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving isomerization issues in your experiments.

Issue 1: Unexpected Isomer Formation Detected by GC/NMR

Symptom: Your analytical data (e.g., Gas Chromatography or Nuclear Magnetic Resonance spectroscopy) shows the presence of both cis and trans isomers of this compound, whereas you started with a pure isomer.

Workflow for Troubleshooting:

troubleshooting_workflow start Unexpected Isomer Formation Detected check_reagents Step 1: Scrutinize Reagents and Solvents start->check_reagents check_catalyst Step 2: Evaluate Catalyst System check_reagents->check_catalyst If reagents are pure solution1 Purify/Replace Reagents & Solvents check_reagents->solution1 If impurities are suspected check_temp Step 3: Analyze Reaction Temperature check_catalyst->check_temp If catalyst is non-acidic solution2 Select Non-Acidic or Milder Catalyst check_catalyst->solution2 If catalyst is acidic check_mechanism Step 4: Review Reaction Mechanism check_temp->check_mechanism If temperature is already low solution3 Lower Reaction Temperature check_temp->solution3 If temperature is high solution4 Modify Reaction Conditions to Avoid Carbocations check_mechanism->solution4

Troubleshooting Isomerization Workflow

Detailed Troubleshooting Steps:

Step Action Rationale
1. Scrutinize Reagents and Solvents Test the pH of your solvents and reagents. Consider purification (e.g., distillation, passing through a neutral alumina plug) to remove acidic impurities.Even trace amounts of acid can catalyze isomerization, especially at elevated temperatures.
2. Evaluate Catalyst System If using a catalyst, assess its acidic properties. Consider replacing strongly acidic catalysts (e.g., AlCl₃) with milder alternatives.Catalysts with strong Lewis or Brønsted acid sites are known to promote carbocation formation and subsequent isomerization.[12]
3. Analyze Reaction Temperature Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Higher temperatures provide the activation energy for isomerization. Lowering the temperature can significantly reduce the rate of this unwanted side reaction.
4. Review Reaction Mechanism Determine if the reaction mechanism is likely to proceed through a carbocation intermediate. If so, explore alternative synthetic routes that avoid such intermediates.Reactions that inherently involve carbocations will always carry a risk of isomerization.
Issue 2: Low Diastereoselectivity in a Reaction

Symptom: Your reaction is designed to be diastereoselective, but you are obtaining a nearly 1:1 mixture of diastereomers.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Thermodynamic Control The reaction conditions (e.g., high temperature, long reaction time) may be allowing the initial kinetic product to equilibrate to the more stable thermodynamic product mixture.Run the reaction at a lower temperature and for a shorter duration to favor the kinetic product. Quench the reaction promptly.
Non-Stereospecific Reagents The chosen reagents may not be capable of differentiating between the two faces of the cyclohexane ring, leading to a lack of selectivity.Employ sterically hindered reagents or chiral catalysts that can direct the reaction to one face of the molecule.
Substrate Conformation The flexibility of the cyclohexane ring may allow for multiple reactive conformations, leading to a loss of selectivity.Consider using a substrate with a bulky "anchoring" group that locks the ring in a specific conformation.[8]

Experimental Protocols

Protocol 1: Neutralization of Solvents to Prevent Acid-Catalyzed Isomerization

This protocol describes a standard procedure for removing acidic impurities from a common solvent like dichloromethane (DCM).

Materials:

  • Dichloromethane (reagent grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (optional)

Procedure:

  • Place the dichloromethane in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and discard the aqueous (upper) layer.

  • Repeat the wash with saturated sodium bicarbonate solution.

  • Wash the dichloromethane with deionized water to remove any remaining bicarbonate.

  • Drain the dichloromethane layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the dichloromethane to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter or decant the dried dichloromethane into a storage bottle.

  • For highly sensitive reactions, consider distilling the purified dichloromethane.

Protocol 2: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the general steps for setting up a reaction under an inert atmosphere to prevent the formation of radical species from atmospheric oxygen.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Inert gas source (e.g., nitrogen or argon) with a bubbler

  • Septa

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Assemble the glassware and ensure all joints are well-sealed.

  • Flame-dry the glassware under vacuum or in an oven to remove any adsorbed water.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Introduce the solid reagents into the flask against a positive flow of inert gas.

  • Seal the flask with septa.

  • Add degassed solvents and liquid reagents via syringe through the septa.

  • Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler.

inert_atmosphere_setup inert_gas Inert Gas Source (N2 or Ar) bubbler Bubbler inert_gas->bubbler flask Reaction Flask bubbler->flask reagents Reagents reagents->flask solvent Degassed Solvent solvent->flask

Inert Atmosphere Reaction Setup

By implementing these troubleshooting strategies and experimental protocols, you can significantly improve your ability to control and prevent unwanted isomerization in reactions involving this compound, leading to higher yields and purer products.

References

  • Karakas, A., & Güleç, F. (2019). Isomerization of Cyclohexane over Bifunctional Pt-, Au-, and PtAu-Heteropoly Acid Catalysts. Industrial & Engineering Chemistry Research, 58(49), 22359–22368. [Link]
  • University of Liverpool Repository. (2019).
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2019, June 5). 8.8: Stereochemistry of the E2 Reaction. [Link]
  • Adkins, H., & Roebuck, A. K. (1948). Isomerization of Cyclohexenes to Cyclopentenes: Oxidation of These Alkenes to Glycols and Acids. Journal of the American Chemical Society, 70(12), 4041–4044. [Link]
  • NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound, trans. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound. [Link]
  • Cheméo. (n.d.). This compound, trans. [Link]
  • Chemistry LibreTexts. (2023, January 22). Substituted Cyclohexanes. [Link]
  • Google Patents. (n.d.). US3108144A - Conversion of cyclohexane to cyclohexene.
  • Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes. [Link]
  • Chemistry LibreTexts. (2025, August 25). 4.2: Free Radical Reactions. [Link]
  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]
  • MDPI. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. [Link]
  • NIST. (n.d.). This compound, trans. In NIST Chemistry WebBook.
  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions. [Link]
  • SlidePlayer. (n.d.). Radical Reactions (Part 1). [Link]
  • PubChem. (n.d.). This compound-1,3-diamine. [Link]
  • ResearchGate. (2018). Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. [Link]
  • YouTube. (2020, December 3). Isomerization & Alkylation reactions | Alkanes and cycloalkanes | Bsc 1st year organic chemistry|. [Link]
  • OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. [Link]
  • YouTube. (2016, January 15). Substituted Cyclohexanes. [Link]
  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. In Organic Chemistry. [Link]
  • University of Liverpool. (n.d.). Organic Mechanisms: Radicals Chapter 2. [Link]
  • NIST. (n.d.). 1-Methyl-4-(1-methylethyl)-cyclohexane. In NIST Chemistry WebBook.
  • YouTube. (2023, March 14).
  • PubMed. (2011).

Sources

Technical Support Center: Stability of 1-Methyl-4-propylcyclohexane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-Methyl-4-propylcyclohexane. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in acidic environments. The information herein is based on established principles of physical organic chemistry and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during experiments involving this compound in the presence of acids.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

Question: I started with a pure sample of cis- or trans-1-Methyl-4-propylcyclohexane, but after treatment with an acidic catalyst (e.g., Brønsted or Lewis acid), I am observing multiple new peaks in my GC/MS or HPLC analysis. What is happening?

Answer:

The appearance of new peaks is a strong indication that your starting material is undergoing isomerization. Under acidic conditions, this compound can isomerize to a mixture of its cis and trans diastereomers, as well as potentially other structural isomers.

Causality behind the Observation:

The driving force for this isomerization is the formation of a carbocation intermediate. The acid catalyst can protonate the cyclohexane ring (less likely with strong acids on an alkane) or, more commonly, react with trace amounts of alkenes that may be present as impurities from the synthesis of the cyclohexane. This initiates a carbocation cascade. The stability of the resulting carbocation dictates the isomerization pathway. The key mechanistic steps involve:

  • Carbocation Formation: A carbocation is formed at either the methyl- or propyl-substituted carbon, or another carbon on the ring.

  • Hydride and Alkyl Shifts: The initial carbocation can rearrange via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation (tertiary > secondary > primary).

  • Equilibration: These rearrangements are often reversible, leading to an equilibrium mixture of isomers. The final ratio of isomers is dependent on their relative thermodynamic stabilities.

Troubleshooting Protocol:

  • Confirm Isomer Identity:

    • Use GC/MS to determine the mass of the new peaks. Isomers will have the same mass as the parent compound.

    • If available, run authentic standards of both cis- and trans-1-Methyl-4-propylcyclohexane to identify the major new peaks. Positional isomers may also be present.

  • Assess Reaction Conditions:

    • Temperature: Higher temperatures provide the energy to overcome activation barriers, favoring the formation of the more thermodynamically stable isomer.[1][2][3] This is known as thermodynamic control. Lower temperatures may favor the kinetically preferred product, which is the one that forms the fastest.[4][5]

    • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of isomerization.

    • Reaction Time: Longer reaction times allow the system to reach thermodynamic equilibrium.

  • Analytical Method Verification:

    • Ensure your chromatographic method is capable of separating the different isomers. Chiral HPLC or specific capillary GC columns may be necessary to resolve all stereoisomers.[6][7][8]

Experimental Workflow for Isomerization Monitoring:

G cluster_0 Sample Preparation & Reaction cluster_1 Time-Point Analysis cluster_2 Isomer Quantification A Prepare solution of This compound in an appropriate solvent B Add acid catalyst (e.g., p-TsOH, H2SO4) A->B C Incubate at controlled temperature (e.g., 25°C, 50°C, 80°C) B->C D Withdraw aliquots at specific time intervals (t=0, 1h, 4h, 24h) C->D E Quench the reaction (e.g., add a weak base like NaHCO3) D->E F Extract with an organic solvent E->F G Analyze by GC or HPLC F->G H Integrate peak areas of all isomers G->H I Calculate isomer ratios and plot vs. time H->I

Caption: Workflow for monitoring the acid-catalyzed isomerization of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which isomer of this compound is more stable, cis or trans?

A1: The trans isomer of this compound is generally more stable than the cis isomer.

Scientific Rationale:

In substituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either an axial or an equatorial position.

  • Equatorial Positions: Larger substituents prefer to be in the equatorial position to minimize steric strain.

  • 1,3-Diaxial Interactions: When a large substituent is in the axial position, it experiences steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[9]

In trans-1-Methyl-4-propylcyclohexane, both the methyl and the larger propyl group can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one group must be axial while the other is equatorial. To minimize steric strain, the larger propyl group will preferentially occupy the equatorial position, forcing the methyl group into an axial position, which is less stable than the di-equatorial arrangement of the trans isomer.[9]

Q2: How can I prevent or minimize the isomerization of this compound during my experiments?

A2: To minimize isomerization, you should carefully control your experimental conditions to avoid situations that favor carbocation formation and rearrangement.

Preventative Measures:

StrategyRationale
Use Aprotic Solvents Protic solvents can participate in proton transfer and stabilize carbocation intermediates.
Maintain Low Temperatures Lower temperatures reduce the available energy to overcome the activation barrier for isomerization.[4][5]
Use the Weakest Possible Acid If an acid is required, use the mildest acid at the lowest effective concentration.
Limit Reaction Time Shorter reaction times will reduce the extent to which the reaction can proceed towards thermodynamic equilibrium.[3]
Ensure High Purity of Starting Material Remove any alkene impurities that could act as initiators for carbocation formation.

Q3: What is the likely mechanism for the acid-catalyzed isomerization of this compound?

A3: The most probable mechanism involves the formation of a tertiary carbocation followed by hydride shifts that allow for the interconversion of cis and trans isomers.

Plausible Mechanistic Pathway:

G cluster_0 Isomerization Mechanism cis_isomer cis-1-Methyl-4-propylcyclohexane protonation + H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation (from trace alkene or direct protonation) deprotonation_trans - H+ carbocation->deprotonation_trans deprotonation_cis - H+ carbocation->deprotonation_cis trans_isomer trans-1-Methyl-4-propylcyclohexane deprotonation_trans->trans_isomer deprotonation_cis->cis_isomer

Caption: Simplified mechanism for the acid-catalyzed isomerization of this compound.

Q4: Are other side reactions possible besides cis-trans isomerization?

A4: Yes, under more forcing acidic conditions, other side reactions can occur.

Potential Side Reactions:

  • Positional Isomerization: The methyl or propyl group could migrate to other positions on the ring, leading to, for example, 1-Methyl-3-propylcyclohexane or 1-Methyl-2-propylcyclohexane. This would also proceed through carbocation rearrangements.

  • Ring Opening/Cracking: At very high temperatures and with strong acid catalysts, the cyclohexane ring itself can undergo cleavage, leading to a complex mixture of acyclic alkanes.[9]

  • Disproportionation: This involves hydrogen transfer between molecules, potentially leading to the formation of aromatic compounds (e.g., propyltoluene) and saturated alkanes.

If you suspect these side reactions are occurring, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will be crucial for identifying the resulting products.

References

  • Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes.
  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Wikipedia contributors. (2023, November 28). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia.
  • Jensen, F. R., & Bushweller, C. H. (1969). Kinetic versus Thermodynamic Control.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts.
  • Method for manufacturing 1,4-cyclohexane dicarboxylic acid. (2005). Google Patents.
  • This compound. (n.d.). NIST WebBook.
  • Method for producing trans-1,4-cyclohexane dicarboxylic acid. (2009). Google Patents.
  • This compound, cis. (n.d.). NIST WebBook.
  • This compound. (n.d.). PubChem.
  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2014, April 30). MicroSolv.
  • Chemical Properties of this compound, cis. (n.d.). Cheméo.
  • Mothe, S. R., Lauw, S. J. L., Kothandaraman, P., & Chan, P. W. H. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 77(16), 6937–6947.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). ResearchGate.
  • Method for producing trans-1,4-cyclohexane dicarboxylic acid. (2003). WIPO Patentscope.
  • Dao, L. H., & Mackay, D. (1978). A novel acid-catalyzed isomerization of the adducts of 1,4-dimethyl-2,3-diphenyl-cyclopentadiene and dialkyl azodicarboxylates. Canadian Journal of Chemistry, 56(13), 1724–1729.
  • Molecular Dynamics of Enantiomeric Separation in HPLC. (2025, July 1). Preprints.org.

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Technical Support Center: Managing Impurities in 1-Methyl-4-propylcyclohexane Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and manage impurities in your samples. Here, we synthesize our expertise to provide you with practical, field-proven insights and troubleshooting protocols.

Introduction to Impurity Management

This compound is a key building block in various synthetic pathways. The purity of this reagent is critical to ensure the desired reaction outcomes, yield, and safety of the final products. Impurities can arise from various sources, including the synthetic route, degradation upon storage, or contamination. This guide provides a structured approach to troubleshooting common purity-related issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the quality and handling of this compound.

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These depend on the manufacturing process. Common routes include Friedel-Crafts alkylation of toluene followed by hydrogenation, or hydrogenation of p-propyltoluene. Potential impurities include:

    • Isomers: Cis- and trans-isomers of this compound, as well as ortho- and meta-isomers if Friedel-Crafts alkylation is used.[1]

    • Residual Starting Materials: Unreacted p-propyltoluene or toluene.[2][3]

    • Byproducts of Hydrogenation: Partially hydrogenated intermediates or other alkylcyclohexanes.

  • Degradation Products: Over time, especially with exposure to air and light, alkylcyclohexanes can degrade.

    • Oxidation Products: This can include the formation of 1-methyl-4-propylcyclohexanols and 1-methyl-4-propylcyclohexanones.[4]

    • Peroxides: Like many cyclic alkanes, it can form peroxides upon prolonged storage, which can be hazardous.[5][6]

  • External Contaminants:

    • Water: Moisture can be introduced during handling and storage.

    • Residual Solvents: Solvents used in the synthesis or purification process may remain in the final product.

Q2: How should I properly store my this compound to minimize degradation?

A2: To maintain the integrity of your sample, store it in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and well-ventilated area.[7] This minimizes exposure to oxygen and light, which can accelerate the formation of oxidation products and peroxides.

Q3: What is a typical purity specification for commercially available this compound?

A3: While specific specifications can vary by supplier, a typical purity for a mixture of cis- and trans-isomers of a similar compound, 1-Ethyl-4-methylcyclohexane, is greater than 98.0% as determined by Gas Chromatography (GC).[7] For high-purity applications, you may need to perform additional purification steps.

Q4: Are the cis- and trans-isomers of this compound a significant concern?

A4: The significance of cis- and trans-isomers depends on your specific application. For many applications, a mixture of isomers is acceptable. However, in stereospecific synthesis, the presence of the undesired isomer can negatively impact reaction yield and product purity. The separation of these isomers can be challenging due to their very similar boiling points and polarities.[8]

Troubleshooting Guide: A Problem-and-Solution Approach

This section provides a systematic guide to identifying and resolving common issues encountered during the analysis and use of this compound.

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptom: Your GC chromatogram shows more peaks than expected for your this compound sample.

Logical Troubleshooting Workflow:

Caption: Workflow for identifying unknown GC peaks.

Detailed Explanations and Actions:

  • Cause A: Residual Solvents from Synthesis.

    • Why it happens: Solvents used in the synthesis or purification (e.g., dichloromethane, hexane) may not be fully removed. These are typically volatile and will appear as sharp peaks early in the chromatogram.

    • Self-Validating Protocol: Confirm the identity of these peaks by analyzing the sample using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and comparing the mass spectra and retention times to a library of common solvents.[9][10]

  • Cause B: Presence of Geometric (cis/trans) Isomers.

    • Why it happens: The synthesis of this compound often results in a mixture of cis and trans isomers. These isomers have very similar boiling points and may co-elute or appear as closely spaced peaks on a standard GC column.[8]

    • Self-Validating Protocol: To resolve and identify these isomers, use a high-resolution capillary GC column (e.g., a long column with a 5% phenyl polysiloxane phase). Compare the retention times with commercially available standards for the individual cis and trans isomers if available. The NIST Chemistry WebBook provides retention indices for the cis and trans isomers on a polydimethyl siloxane column, which can aid in tentative identification.[11][12]

  • Cause C: Oxidation Products.

    • Why it happens: Exposure to air can lead to the formation of more polar, higher boiling point impurities such as 1-methyl-4-propylcyclohexanols and 1-methyl-4-propylcyclohexanones. These often appear as broader peaks that elute later than the parent compound.[4]

    • Self-Validating Protocol: To confirm the presence of alcohol or ketone functional groups, you can perform a derivatization reaction. For example, reacting the sample with a silylating agent (e.g., BSTFA) will convert alcohols to their corresponding trimethylsilyl ethers, resulting in a characteristic shift in retention time and a predictable mass spectrum in GC-MS analysis.

Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts

Symptom: Reactions using this compound give inconsistent yields or produce unexpected side products.

Logical Troubleshooting Workflow:

Caption: Workflow for troubleshooting reaction inconsistencies.

Detailed Explanations and Actions:

  • Cause A: Presence of Water.

    • Why it happens: Water can act as an unwanted nucleophile or base in many organic reactions, leading to side reactions and reduced yields.

    • Self-Validating Protocol: Karl Fischer Titration. This is the gold standard for quantifying water content in organic solvents.[6][13][14] A water content above 0.05-0.1% may be problematic for moisture-sensitive reactions.

    • Remediation: Dry the this compound by storing it over activated 3Å or 4Å molecular sieves.

  • Cause B: Peroxide Contamination.

    • Why it happens: Peroxides can initiate unwanted radical reactions, leading to a variety of byproducts and potentially hazardous conditions, especially upon heating.[5]

    • Self-Validating Protocol: Peroxide Test Strips. Commercially available peroxide test strips offer a quick and reliable way to detect the presence of peroxides.[14][15] A more quantitative method involves a potassium iodide/acetic acid test, where the formation of a yellow to brown color indicates the presence of peroxides.[5]

    • Remediation: To remove peroxides, pass the solvent through a column of activated basic alumina. Caution: Never distill a solvent that contains peroxides, as this can lead to an explosion.

  • Cause C: Unidentified Reactive Impurities.

    • Why it happens: Other impurities from the synthesis or degradation of this compound may be interfering with your reaction.

    • Self-Validating Protocol: Re-analyze your starting material using the GC-MS and NMR methods described in this guide to identify any previously undetected impurities.

Protocols for Analysis and Purification

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol provides a general method for the analysis of volatile impurities in this compound.

Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane phase (e.g., DB-5ms)A standard non-polar column that provides good separation for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic resolution and is compatible with mass spectrometry.
Oven Program Initial temp: 40°C, hold for 2 min; Ramp at 10°C/min to 250°C, hold for 5 minThis temperature program allows for the separation of volatile solvents at the beginning of the run and then elutes higher boiling point impurities.
Injector 250°C, Split mode (50:1)A split injection prevents column overloading and ensures sharp peaks for the major component.
MS Detector Electron Ionization (EI) at 70 eV; Scan range: 35-350 amuStandard EI conditions for generating reproducible mass spectra that can be compared to library databases.
Sample Prep Dilute sample 1:100 in high-purity hexane or dichloromethane.Dilution prevents detector saturation and allows for better quantification of minor impurities.
Protocol 2: 1H and 13C NMR for Structural Elucidation

NMR spectroscopy is invaluable for identifying the structure of unknown impurities, especially when authentic standards are not available.

Parameter Condition Rationale
Solvent Chloroform-d (CDCl3) with 0.03% TMSA common, relatively non-polar solvent that will dissolve this compound and provides a reference signal (TMS at 0 ppm).
1H NMR 400 MHz or higher; Acquire standard proton spectrumHigher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aliphatic region.
13C NMR 100 MHz or higher; Acquire proton-decoupled carbon spectrumProvides information on the number of unique carbon environments in the molecule and its impurities.
2D NMR COSY, HSQC, HMBCThese experiments are essential for establishing connectivity within a molecule. COSY shows H-H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range H-C correlations, allowing for the piecing together of the carbon skeleton.
Protocol 3: Fractional Distillation for Purification

Fractional distillation is an effective method for separating this compound from impurities with different boiling points, including its isomers.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates for isomer separation), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Fill the round-bottom flask no more than two-thirds full with the impure this compound and add a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady ascent of the vapor.

  • Fraction Collection: Collect the distillate in separate fractions based on the temperature reading at the distillation head.

    • Fraction 1 (Foreshot): Collect the first few milliliters of distillate, which will be enriched in lower-boiling impurities.

    • Fraction 2 (Main Fraction): Once the temperature stabilizes at the boiling point of this compound (approx. 171-173 °C), collect the main fraction.

    • Fraction 3 (Tails): As the distillation proceeds, a rise in temperature may indicate the presence of higher-boiling impurities. Collect this fraction separately.

  • Analysis: Analyze each fraction by GC-MS to assess the purity and determine the effectiveness of the separation.

For separating the cis and trans isomers, which have very close boiling points, a highly efficient fractionating column and a slow distillation rate are crucial. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can improve the separation efficiency.

References

  • Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]
  • Wikipedia.
  • Japanese Pharmacopoeia.
  • PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]
  • Washington State Department of Agriculture.
  • SpectraBase. cis-4-Methyl-1-isopropyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. This compound. [Link]
  • NIST Chemistry WebBook. This compound. [Link]
  • Cheméo. This compound, trans - Chemical & Physical Properties. [Link]
  • NIST Chemistry WebBook. This compound, trans. [Link]
  • LCGC International.
  • NIST Chemistry WebBook. This compound, cis. [Link]
  • Agilent. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]
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  • ResearchGate. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. [Link]
  • Cheméo. This compound, cis - Chemical & Physical Properties. [Link]
  • Jack Westin.
  • Wikipedia.
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Technical Support Center: Scale-Up of 1-Methyl-4-propylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the scale-up of this synthesis. We will explore common synthetic routes, address potential challenges, and offer practical solutions to ensure a successful and efficient scale-up process.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common and scalable methods involve a two-step process:

  • Friedel-Crafts Alkylation/Acylation followed by Reduction: This classic electrophilic aromatic substitution reaction introduces an alkyl or acyl group to a toluene or benzene ring, which is then subsequently reduced to the desired cyclohexane derivative.[1]

  • Grignard Reaction: This powerful carbon-carbon bond-forming reaction can be utilized to construct the desired carbon skeleton, followed by subsequent functional group manipulations and reduction.[2]

This guide will focus on the challenges and troubleshooting associated with these two primary routes during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Friedel-Crafts Route Issues

Question 1: My Friedel-Crafts alkylation is resulting in a mixture of isomers and polyalkylation. How can I improve the selectivity for the desired 1-methyl-4-propylbenzene precursor?

Answer: This is a common challenge in Friedel-Crafts alkylation due to the activating nature of the alkyl group being added to the aromatic ring.[3] Here’s a breakdown of the causes and solutions:

  • Cause: The initial alkylation of toluene with a propylating agent (e.g., 1-chloropropane or propan-2-ol with a Lewis acid catalyst) activates the aromatic ring, making it more susceptible to further alkylation.[3] Carbocation rearrangements can also lead to the formation of isopropylbenzene derivatives instead of the desired n-propylbenzene.[4]

  • Solutions:

    • Use Friedel-Crafts Acylation: A more reliable method to avoid polyalkylation and rearrangement is to perform a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid like AlCl₃.[5] The resulting acyl group is deactivating, preventing further reactions.[3] The ketone can then be reduced to the propyl group.

    • Catalyst Choice: For direct alkylation, consider using shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) which can favor the formation of the para-isomer due to steric constraints within their pore structure.[6][7]

    • Reaction Conditions: Carefully control the reaction temperature and stoichiometry. Using a molar excess of the aromatic substrate can help to minimize polyalkylation.

Question 2: The hydrogenation of my 1-methyl-4-propylbenzene intermediate is slow or incomplete. What are the potential causes and how can I optimize this step?

Answer: Incomplete hydrogenation can be frustrating, especially during scale-up. The issue often lies with the catalyst, reaction conditions, or impurities.[8]

  • Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The catalyst (e.g., Palladium on carbon, Pt/C) may be poisoned by impurities such as sulfur or nitrogen compounds.[8] It could also be deactivated due to improper handling or storage.[8]Ensure all glassware is meticulously clean and use high-purity solvents and reagents.[8] If catalyst poisoning is suspected, a fresh batch of catalyst should be used.[8] Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[9]
Insufficient Hydrogen Pressure The reaction rate is often dependent on the hydrogen pressure. Low pressure can lead to slow or incomplete reactions.For stubborn reductions, increasing the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker) can be effective.
Poor Mass Transfer Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[8]Increase the agitation speed to ensure good catalyst suspension and gas-liquid dispersion. Consider using a baffled reactor for improved mixing during scale-up.
Inappropriate Solvent The choice of solvent can impact the solubility of the substrate and the activity of the catalyst.Polar solvents like ethanol, methanol, or acetic acid are commonly used for hydrogenations.[10] If solubility is an issue, a co-solvent system might be necessary.
Grignard Route Issues

Question 3: I am having difficulty initiating the Grignard reaction to form the key intermediate. What are the common reasons for this and how can I get it started?

Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of moisture.[2]

  • Cause: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[11] Any trace of water in the glassware or solvent will quench the Grignard reagent as it forms.[12]

  • Solutions:

    • Rigorous Drying: All glassware must be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use.[13] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[14]

    • Magnesium Activation: The magnesium turnings can be activated by crushing them with a glass rod in the reaction flask to expose a fresh surface.[14] Adding a small crystal of iodine can also help to initiate the reaction.[13]

    • Initiation Techniques: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Alternatively, gentle heating of a small portion of the reaction mixture can sometimes be sufficient to start the reaction.[14]

Question 4: During the work-up of my Grignard reaction, I am getting a low yield of the desired alcohol. What could be the problem?

Answer: Low yields after a Grignard reaction are often due to side reactions or an improper work-up procedure.[15]

  • Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Side Reactions The Grignard reagent is a strong base and can be consumed by any acidic protons in the starting materials or solvent.[12] Wurtz coupling, a reaction between the Grignard reagent and unreacted alkyl halide, can also occur.[13]Ensure all starting materials are free of acidic impurities. Add the Grignard reagent slowly to the electrophile to maintain a low concentration of the Grignard reagent and minimize coupling reactions.
Improper Quenching The quenching of the reaction is highly exothermic and must be done carefully to avoid product degradation or loss.[15]The reaction mixture should be cooled in an ice bath before slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to protonate the alkoxide and quench any excess Grignard reagent.[15]
Inefficient Extraction The product may not be fully extracted from the aqueous layer during the work-up.Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[15] A final wash with brine can help to remove dissolved water from the combined organic layers.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route:

  • Friedel-Crafts Reaction: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction can be highly exothermic, requiring careful temperature control to prevent runaways.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] Some hydrogenation catalysts, like Raney Nickel and dry Palladium on Carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[9][17] It is crucial to handle these catalysts under an inert atmosphere and to purge the reaction vessel thoroughly with an inert gas before introducing hydrogen.[8]

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric.[18] The reaction is also highly exothermic. The quenching process must be performed with extreme caution, as the addition of a protic solvent to a large amount of unreacted Grignard reagent can be violent.[15]

Q2: How can I effectively purify the final this compound product on a larger scale?

A2: Fractional distillation is the most common method for purifying this compound on a larger scale. The success of the distillation depends on the difference in boiling points between the product and any impurities. If the boiling points are very close, a distillation column with a higher number of theoretical plates may be required. Other purification techniques include:

  • Preparative Chromatography: While more expensive and less scalable than distillation, it can be used for high-purity requirements.

  • Washing: Washing the crude product with dilute acid, base, and then water can remove certain impurities before the final distillation.[19]

Q3: What analytical techniques are recommended for monitoring the progress of the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Reaction Monitoring: Gas Chromatography (GC) is ideal for monitoring the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

  • Product Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming the identity of the product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_FC Friedel-Crafts Route cluster_Grignard Grignard Route Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation PropionylChloride Propanoyl Chloride + AlCl₃ PropionylChloride->Acylation Ketone 1-(p-tolyl)propan-1-one Acylation->Ketone Reduction_FC Reduction (e.g., Wolff-Kishner or Clemmensen) Ketone->Reduction_FC Propylbenzene 1-Methyl-4-propylbenzene Reduction_FC->Propylbenzene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or Pt/C) Propylbenzene->Hydrogenation Bromotoluene 4-Bromotoluene Grignard_Formation Grignard Formation Bromotoluene->Grignard_Formation Mg Mg, THF Mg->Grignard_Formation Grignard_Reagent p-tolylmagnesium bromide Grignard_Formation->Grignard_Reagent Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Propanal Propanal Propanal->Grignard_Addition Alcohol_Intermediate 1-(p-tolyl)propan-1-ol Grignard_Addition->Alcohol_Intermediate Reduction_Grignard Reduction/Dehydration Alcohol_Intermediate->Reduction_Grignard Reduction_Grignard->Propylbenzene Purification Purification (Fractional Distillation) Hydrogenation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic routes to this compound.

References

  • Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols - Benchchem.
  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
  • An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol - Benchchem.
  • Safe Handling of Pyrophoric Chemicals - Central Washington University.
  • Technical Support Center: Selective Para-Alkylation of Toluene - Benchchem.
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  • Pyrophoric Handling Procedure - Carnegie Mellon University.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit.
  • Side-chain alkylation of toluene with methanol to produce styrene: an overview - Catalysis Science & Technology (RSC Publishing).
  • Alkylation of toluene over basic catalysts - key requirements for side chain alkylation.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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  • Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes - lidsen.
  • Investigating the Role of Cs Species in the Toluene–Methanol Side Chain Alkylation Catalyzed by CsX Catalysts - MDPI.
  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit.
  • New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants - Institutional Repository FHNW (IRF).
  • 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs.
  • New Method Boosts Hydrogenation of Aromatic Compounds | Mirage News.
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Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactions involving 1-Methyl-4-propylcyclohexane. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challenge of catalyst deactivation. By understanding the underlying mechanisms and implementing the protocols outlined here, you can enhance the stability, longevity, and performance of your catalytic processes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by an analysis of potential causes and a step-by-step diagnostic and resolution workflow.

Q1: My primary reaction rate is declining steadily, but product selectivity remains unchanged. What is the most likely cause?

A: A gradual and non-selective loss of activity often points to fouling by coke formation, where carbonaceous deposits physically block active sites and catalyst pores without altering the fundamental nature of the remaining active sites.

  • Causality: In hydrocarbon processing, coke formation is a common deactivation mechanism. It originates from the polymerization and dehydrogenation of reactant or product molecules on the catalyst surface, leading to carbon-rich deposits.[1][2] These deposits physically obstruct access to the active catalytic sites, reducing the overall reaction rate.[3]

  • Troubleshooting & Resolution Protocol:

    • Confirm Coking:

      • Carefully obtain a sample of the spent (deactivated) catalyst from the reactor.

      • Perform a Temperature-Programmed Oxidation (TPO) analysis. A significant release of CO₂ at elevated temperatures confirms the presence of carbonaceous deposits.

      • Alternatively, a Thermogravimetric Analysis (TGA) under an oxidizing atmosphere will show a weight loss corresponding to the combustion of coke.

    • Implement Catalyst Regeneration:

      • Coking is often a reversible deactivation mechanism.[2][4]

      • Perform an in-situ regeneration by carefully introducing a controlled stream of a dilute oxidant (e.g., 1-2% O₂ in N₂) at an elevated temperature (typically 400-550°C) to burn off the coke.[5]

      • Critical Step: Monitor the reactor temperature closely during regeneration to avoid temperature excursions that could cause irreversible thermal damage (sintering) to the catalyst.

    • Optimize Operating Conditions to Mitigate Future Coking:

      • Increase the hydrogen-to-hydrocarbon ratio in the feed. A higher partial pressure of hydrogen can suppress the dehydrogenation reactions that lead to coke precursors.[1][3]

      • Evaluate the reaction temperature. While higher temperatures increase reaction rates, they also accelerate coking. Determine the optimal temperature that balances activity and stability.[1]

Q2: My catalyst's activity has dropped, and the product distribution has shifted, showing more light hydrocarbons (cracking). What is happening?

A: This behavior suggests a change in the catalyst's surface chemistry, likely due to either poisoning by contaminants in the feed or the formation of specific types of coke that alter the catalyst's acidity.

  • Causality:

    • Poisoning: Species like sulfur or nitrogen compounds, even at ppm levels, can strongly and irreversibly adsorb onto active metal sites (e.g., Platinum, Nickel), blocking them and altering the catalytic pathway.[6][7]

    • Acid Site Modification: For bifunctional catalysts (e.g., metal on an acidic support like ZSM-5 or Al₂O₃), coke can preferentially deposit on and modify the acid sites, which can sometimes enhance cracking activity before eventually leading to complete deactivation.[7][8]

  • Troubleshooting & Resolution Protocol:

    • Analyze the Feedstock:

      • Test your this compound feed for common catalyst poisons such as sulfur, nitrogen, and chlorine compounds.

      • Action: If poisons are detected, implement an upstream purification step, such as passing the feed through a guard bed, to protect the main catalyst bed.[6]

    • Characterize the Spent Catalyst:

      • Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis (XRF) to detect the presence of poisons on the catalyst surface.[9]

      • Measure the catalyst's acidity using Ammonia Temperature-Programmed Desorption (NH₃-TPD) and compare it to the fresh catalyst to identify changes in acid site density and strength.[8]

    • Address the Deactivation:

      • Poisoning: Deactivation by poisons like sulfur is often quasi-irreversible and may require aggressive chemical washing or complete catalyst replacement.[5]

      • Coking: If coking is confirmed as the cause, a standard regeneration (as described in Q1) should restore activity.

Q3: I have observed a sudden and catastrophic loss of all catalytic activity. What could cause such a rapid failure?

A: A sudden, sharp drop in activity often points to irreversible thermal degradation, specifically sintering of the active metal phase, or a major process upset.

  • Causality: Sintering is the agglomeration of small metal crystallites into larger ones at high temperatures. This process drastically reduces the active surface area of the catalyst, leading to a severe and typically irreversible loss of activity.[10] It can be triggered by a temperature runaway during reaction or an improperly controlled regeneration process.

  • Troubleshooting & Resolution Protocol:

    • Review Process Data:

      • Examine temperature and pressure logs for any evidence of a sudden spike or "excursion" that could have exposed the catalyst to temperatures beyond its stable operating window.

    • Characterize the Catalyst for Sintering:

      • Measure the active metal dispersion on the spent catalyst using techniques like CO Pulse Chemisorption or Hydrogen Pulse Chemisorption . A significant decrease in dispersion compared to the fresh catalyst is a clear indicator of sintering.

      • Use Transmission Electron Microscopy (TEM) to visually confirm the increase in metal particle size.

    • Resolution:

      • Catalyst deactivation by sintering is generally irreversible. The catalyst bed will likely need to be replaced.

      • Preventative Action: Implement strict temperature controls and alarms in your reactor system. During regeneration, ensure the oxidant concentration is low and the temperature ramp rate is slow and controlled to prevent exothermic hotspots.[5]

Section 2: Frequently Asked Questions (FAQs)
  • FAQ 1: What are the main types of catalyst deactivation I should be aware of when working with alkylcyclohexanes? The three primary mechanisms are:

    • Coking (Fouling): Deposition of carbonaceous residues on the catalyst surface, blocking pores and active sites. This is very common in hydrocarbon reactions.[1][2]

    • Poisoning: Strong chemisorption of impurities from the feed (e.g., sulfur, nitrogen) onto active sites, rendering them inactive.[6]

    • Sintering (Thermal Degradation): Agglomeration of active metal particles at high temperatures, leading to a permanent loss of active surface area.[10]

  • FAQ 2: How can I proactively extend the life of my catalyst?

    • Feed Purification: Ensure the this compound feed is free of known poisons. Using guard beds is a highly effective strategy.[6]

    • Process Optimization: Operate within the catalyst's recommended temperature range. Use an appropriate hydrogen-to-hydrocarbon ratio to minimize coke formation.[1]

    • Catalyst Selection: Choose catalysts with high thermal stability and supports that anchor the active metals effectively to resist sintering.

  • FAQ 3: Is all catalyst deactivation permanent? No. Deactivation can be categorized as reversible or irreversible.

    • Reversible: Coking is often reversible and can be addressed by controlled combustion of the carbon deposits to regenerate the catalyst.[2][11]

    • Irreversible: Sintering is a permanent form of deactivation. Severe poisoning can also be irreversible, as the poison may form a stable chemical bond with the active site that cannot be broken without destroying the catalyst itself.[4][9]

Section 3: Data Summary & Standard Protocols
Table 1: Quick Reference Troubleshooting Guide
Observed SymptomMost Likely Cause(s)Recommended Diagnostic TestsPotential Solutions
Gradual, non-selective activity lossCoking / FoulingTPO, TGAControlled regeneration, optimize H₂/HC ratio
Activity loss with selectivity shiftPoisoning, Acid Site ModificationFeed analysis, XPS, NH₃-TPDInstall guard bed, regenerate, replace catalyst
Increasing pressure drop across bedSevere Coking, Catalyst AttritionVisual inspection, Particle Size AnalysisControlled regeneration, review loading procedures
Sudden, catastrophic activity lossSintering (Thermal Damage)CO Chemisorption, TEM, Process data reviewCatalyst replacement, implement strict T-controls
Protocol 1: Standard Operating Procedure for Temperature-Programmed Oxidation (TPO)
  • Sample Preparation: Load a precise, small amount (e.g., 50-100 mg) of the spent catalyst into the TPO reactor tube.

  • Purging: Heat the sample to a low temperature (e.g., 100-120°C) under an inert gas flow (N₂ or He) to remove any adsorbed water and volatile species.

  • Oxidation Ramp: Switch the gas flow to a dilute oxidizing mixture (e.g., 2% O₂ in He).

  • Heating Program: Increase the temperature at a constant rate (e.g., 10°C/min) up to a final temperature of ~800°C.

  • Data Acquisition: Continuously monitor the reactor effluent with a thermal conductivity detector (TCD) and a mass spectrometer to quantify the evolution of CO₂ and CO.

  • Interpretation: The temperature and magnitude of the CO₂/CO evolution peaks indicate the amount and nature of the coke on the catalyst.

Section 4: Visualization of Deactivation & Troubleshooting
Diagram 1: Logical Troubleshooting Workflow

Problem Performance Decline (e.g., Low Conversion) Check_Selectivity Has Selectivity Changed? Problem->Check_Selectivity Check_Rate How Rapid Was The Decline? Problem->Check_Rate Coking Likely Cause: Coking / Fouling Check_Selectivity->Coking No Poisoning Likely Cause: Poisoning / Acid Site Mod. Check_Selectivity->Poisoning Yes Check_Rate->Coking Gradual Sintering Likely Cause: Sintering / Thermal Damage Check_Rate->Sintering Sudden TPO Perform TPO/TGA Analysis Coking->TPO Feed_Analysis Analyze Feed (S, N) Perform XPS on Catalyst Poisoning->Feed_Analysis Regenerate Perform Controlled Regeneration TPO->Regenerate Guard_Bed Install Guard Bed Replace Catalyst Feed_Analysis->Guard_Bed Chemisorption Perform Chemisorption & TEM Analysis Sintering->Chemisorption Replace_Catalyst Replace Catalyst Improve Temp. Control Chemisorption->Replace_Catalyst

Caption: A workflow for troubleshooting catalyst deactivation.

Diagram 2: Core Mechanisms of Catalyst Deactivation

cluster_catalyst Catalyst Particle cluster_mechanisms Deactivation Mechanisms Active_Site Active Site (e.g., Pt) Support (e.g., Al₂O₃) Coked_Site Blocked Site Coke Layer Poisoned_Site Poisoned Site (Pt-S) Inactive Sintered_Site Agglomerated Pt Low Surface Area Coke Coking (Carbon Deposits) Coke->Coked_Site Blocks Pores & Active Sites Poison Poisoning (e.g., Sulfur) Poison->Poisoned_Site Binds to & Deactivates Sites Sintering Sintering (Thermal) Sintering->Sintered_Site Reduces Number of Active Sites

Caption: How deactivation mechanisms impact catalyst active sites.

Section 5: References
  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Retrieved from

  • Chalmers University of Technology. (2024). A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. Chalmers Research. Retrieved from

  • Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025). Retrieved from

  • China Petroleum & Chemical Corp. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from

  • O'Connor, P., Takatsuka, T., & Woolery, G. L. (Eds.). (1996). Deactivation and Testing of Hydrocarbon-Processing Catalysts. ACS Symposium Series 634. American Chemical Society.

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from

  • Deactivation analysis and regeneration performance of vacuum gas oil hydrofining catalyst. (2021). Petroleum Processing and Petrochemicals, 52(6), 30-38.

  • Request PDF. (n.d.). Deactivation of Hydroprocessing Catalysts. ResearchGate. Retrieved from

  • Request PDF. (n.d.). Hydroprocessing catalyst deactivation in commercial practice. ResearchGate. Retrieved from

  • Request PDF. (n.d.). Kinetic model and simulation for catalyst deactivation during dehydrogenation of methylcyclohexane over commercial Pt‐, PtRe. ResearchGate. Retrieved from

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.

  • Request PDF. (2018). Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. ResearchGate. Retrieved from

  • Catalyst deactivation. (2021). YouTube. Retrieved from

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Technical Support Center: Emulsion Formation in 1-Methyl-4-propylcyclohexane Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the workup of reactions involving the nonpolar compound 1-Methyl-4-propylcyclohexane. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs): Understanding and Preventing Emulsions

This section addresses the fundamental questions regarding why emulsions form with a nonpolar solvent like this compound and how to proactively avoid them.

Q1: What exactly is an emulsion, and why is it forming during my workup?

An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other in the form of microscopic droplets.[1][2] In the context of your workup, it's the cloudy, milky, or even thick, gooey layer that forms between your organic phase (containing this compound) and the aqueous phase, preventing a clean separation.

The formation of this stable mixture is driven by several factors:

  • Low Interfacial Tension: Emulsions form when the interfacial tension between the two liquid phases becomes too low.[3] This is often caused by the presence of "surfactant-like" molecules.

  • Presence of Emulsifying Agents: Your reaction mixture may contain byproducts or unreacted starting materials that are amphiphilic, meaning they have both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part. These molecules, which can include phospholipids, free fatty acids, or proteins in natural product extractions, accumulate at the interface and stabilize the droplets.[4][5]

  • Finely Divided Solids: Insoluble particulate matter, such as catalyst residues or fine precipitates, can collect at the interface and physically prevent the droplets from coalescing into a distinct layer.[6]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively provides the energy needed to break up the liquids into fine droplets, increasing the surface area between them and promoting emulsion formation.[4][5]

This compound is a nonpolar aliphatic hydrocarbon, making it highly immiscible with water.[7][8][9] This inherent immiscibility, combined with any of the factors above, creates a high propensity for emulsion formation.

Q2: How can I prevent emulsions from forming in the first place?

Prevention is always a more efficient strategy than breaking a stable emulsion.[4] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the contents.[4][10] This provides sufficient surface area for extraction to occur without the high energy input that creates emulsions.

  • Pre-emptive Salting Out: If you anticipate an emulsion, add saturated sodium chloride solution (brine) or solid salt to the aqueous layer before the extraction.[10][11] This increases the ionic strength of the aqueous phase, making it more polar and reducing the solubility of organic components, which helps to maintain a sharp interface.[12][13]

  • Solvent Removal: Before the workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in your extraction solvent (e.g., diethyl ether, ethyl acetate).[6][14] This removes potentially problematic polar solvents like THF or acetonitrile that can promote miscibility and emulsions.[15]

Troubleshooting Guide: How to Break a Formed Emulsion

If you have already formed an emulsion, a systematic approach is key. Start with the simplest methods and progress to more advanced techniques as needed.

Q3: An emulsion has formed. What is the very first thing I should do?

  • Be Patient: Let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes. Often, a weak emulsion will break on its own as gravity separates the phases.[6][14]

  • Gentle Agitation: Gently swirl the separatory funnel or carefully insert a glass stirring rod to gently stir the emulsified layer. This can help the dispersed droplets to coalesce.[2]

Q4: The emulsion is stable and won't separate on its own. What is the standard next step?

The most common and often effective technique is "salting out."

  • Mechanism: Adding a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl) dramatically increases the ionic strength of the aqueous layer.[4][16] This enhances the polarity difference between the two phases, reduces the solubility of the organic compound in the aqueous layer, and forces the surfactant-like molecules to separate into one of the phases, thereby destabilizing the emulsion.[12][17]

Protocol: Salting Out to Break an Emulsion
  • Add Saturated Brine: Add a small volume of saturated NaCl solution to the separatory funnel.

  • Gentle Mixing: Gently swirl or rock the funnel to mix the brine with the emulsified layer. Avoid vigorous shaking.

  • Observe: Allow the funnel to stand and observe if the layers begin to separate.

  • Alternative (Solid Salt): If brine is not effective, you can add a small amount of solid NaCl or anhydrous sodium sulfate. The dissolving salt crystals can help disrupt the interface.[14][18] Be prepared to filter the organic layer later to remove any undissolved salt.

Q5: Salting out was not fully effective. Are there other chemical approaches?

Yes, altering the chemical environment can be very effective.

  • Adjusting pH: The solubility of many emulsifying agents is pH-dependent. Adding a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can protonate or deprotonate these agents, changing their solubility and breaking the emulsion.[1] Use this method with caution if your target compound is pH-sensitive.

  • Adding a Different Solvent: Adding a small amount of a different miscible organic solvent can alter the overall polarity of the organic phase, helping to dissolve the emulsifying agent and break the emulsion.[1][4] For example, adding a small amount of methanol or ethanol can sometimes be effective.[2]

Q6: I suspect fine solid particles are causing the problem. How do I remove them?

If you observe particulate matter at the interface, physical removal is the best strategy.

  • Mechanism: Filtration through a filter aid like Celite® (diatomaceous earth) or a plug of glass wool physically removes the microscopic solid particles that are stabilizing the emulsion.[4][6][14] Celite provides a porous filter bed that traps fine particulates without significantly adsorbing the desired organic compound.[6]

Protocol: Filtration Through a Celite® Pad
  • Prepare the Filter: Place a plug of glass wool or a filter paper in a Büchner or Hirsch funnel.

  • Create the Pad: Add a 1-2 cm layer of Celite® over the glass wool/paper. Wet the pad with your organic extraction solvent and apply gentle vacuum to compact it.

  • Filter: Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

  • Rinse: Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of your product.

  • Separate: Transfer the filtrate to a clean separatory funnel. The layers should now be distinct and easily separable.

Q7: I'm dealing with a very stubborn emulsion. What are the more forceful methods I can try?

For particularly persistent emulsions, mechanical or physical methods may be necessary.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them is a highly effective way to break an emulsion.[1][2][16] The centrifugal force accelerates the separation of the phases based on their density differences.

  • Heating or Cooling: Gently warming the mixture in a warm water bath can decrease the viscosity and help break the emulsion.[1] Conversely, freezing the aqueous layer by cooling the mixture in an ice-salt bath can physically disrupt the emulsion structure.[1][2] Avoid excessive heating that could degrade your compound.[1]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide localized energy to disrupt the emulsified droplets and promote coalescence.[11][18]

Q8: Are there any specialized lab products designed to simplify phase separation?

Yes, modern lab equipment can eliminate many of these issues.

  • Phase Separator Paper: This is filter paper impregnated with a hydrophobic silicone polymer.[19] When you pour your mixture into a funnel lined with this paper, it allows the non-aqueous organic phase to pass through while retaining the aqueous phase. This provides a fast and clean separation without a separatory funnel.[19][20]

  • Phase Separator Cartridges: For larger volumes or parallel processing, cartridges containing a similar hydrophobic frit are available.[21][22] These work under gravity or vacuum to efficiently separate the organic layer from the aqueous layer.[21]

Summary of Troubleshooting Techniques
TechniquePrinciple of ActionBest ForKey Considerations
Patience & Gentle Swirling Gravity-based separation; coalescence of dropletsWeak, newly formed emulsionsThe simplest and first method to try.
Salting Out (Brine/Solid Salt) Increases ionic strength of the aqueous phase, enhancing phase polarity difference.[4][12][16]Most common and highly effective for many emulsions.May slightly decrease the volume of the organic layer.
pH Adjustment Alters the solubility of acidic or basic emulsifying agents.[1]Emulsions stabilized by pH-sensitive impurities.Ensure the target compound is stable at the new pH.
Filtration (Celite®/Glass Wool) Physically removes fine solid particulates stabilizing the interface.[6]Emulsions caused by precipitates or catalyst residues.Requires an additional filtration step.
Centrifugation Accelerates phase separation based on density differences.[2]Small-volume, highly stable emulsions.Requires access to a centrifuge and appropriate tubes.
Temperature Change (Heating/Cooling) Reduces viscosity (heating) or physically disrupts the emulsion (freezing).[1]Thermally stable compounds.Risk of product degradation with excessive heat.
Phase Separator Paper/Cartridges Hydrophobic filter media allows organic phase to pass while retaining aqueous phase.[19][21]Preventing emulsion issues and simplifying workup.Consumable cost; may not be suitable for all solvent systems.
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing emulsion formation during your workup.

Emulsion_Troubleshooting start Emulsion Formed during Workup wait 1. Let Stand (15-30 min) + Gentle Swirling start->wait check1 Did it Separate? wait->check1 brine 2. Add Saturated Brine (Salting Out) check1->brine No end Successful Phase Separation check1->end  Yes check2 Did it Separate? brine->check2 solids Are Fine Solids Visible? check2->solids No check2->end  Yes filter 3a. Filter through Celite® or Glass Wool solids->filter Yes advanced 3b. Try Advanced Methods solids->advanced No filter->end centrifuge Centrifugation (Small Scale) advanced->centrifuge temp Gentle Heating or Cooling advanced->temp ph pH Adjustment (If compatible) advanced->ph centrifuge->end temp->end ph->end

Caption: Decision tree for troubleshooting emulsion formation.

References
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Labfilterz. (n.d.). Phase Separator Paper.
  • Biotage. (n.d.). ISOLUTE® Phase separator | Disposable cartridges and plates.
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • Cheméo. (n.d.). This compound, trans - Chemical & Physical Properties.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Google Patents. (n.d.). US4770782A - Method for preventing gel/emulsion formation.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • Reddit. (2021, March 16). Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that? r/chemhelp.
  • ResearchGate. (n.d.). Influence of inorganic salts on demulsification of emulsions.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • ChemBK. (2024, April 10). 1-isopropyl-4-methylcyclohexane.
  • National Center for Biotechnology Information. (n.d.). This compound-1,3-diamine. PubChem Compound Database.
  • Reddit. (n.d.). Breaking emulsions. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • ChemRxiv. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.

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Technical Support Center: Optimizing Reaction Conditions for Selective Isomer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable insights into the nuanced art of controlling reaction selectivity. The goal is not just to provide protocols, but to foster a deeper understanding of the underlying principles that govern the formation of a desired isomer.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers. What is the first parameter I should investigate to improve selectivity?

A: The first and often most impactful parameter to investigate is temperature . Many reactions have competing kinetic and thermodynamic pathways leading to different isomers.[1][2][3][4] Lowering the temperature typically favors the kinetically controlled product, which is the one formed fastest due to a lower activation energy.[1][4] Conversely, higher temperatures can allow the system to reach equilibrium, favoring the more stable thermodynamic product.[1][2][4]

However, the relationship between temperature and enantioselectivity can be complex and, in some cases, counterintuitive. While the general principle is that lower temperatures lead to higher enantioselectivity, there are documented cases where higher temperatures surprisingly result in better stereocontrol.[5][6][7] This "abnormal effect" can be due to temperature-dependent changes in the rate-determining steps of the catalytic cycle.[5] Therefore, a systematic temperature screen is a crucial first step in optimization.

Q2: How significant is the choice of solvent in controlling stereoselectivity?

A: The choice of solvent can have a dramatic effect on stereoselectivity, sometimes even reversing the major and minor products.[8][9][10] Solvents influence the stability of transition states through various noncovalent interactions, such as hydrogen bonding and π–π stacking, with the substrate and catalyst.[11] A change in solvent polarity can completely alter the diastereoselectivity of a reaction.[8] For instance, in some reactions, polar solvents are necessary to favor the formation of a specific adduct.[8] It's crucial to consider that the true reactive species in a solution are often solute-solvent clusters.[9][10]

Q3: I'm using a chiral catalyst, but the enantiomeric excess (ee) is low. What are the likely causes?

A: Low enantiomeric excess in a catalytic asymmetric reaction can stem from several factors:

  • Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. Even small changes in the substrate can dramatically affect the outcome.[12] A systematic screening of different ligand classes is often necessary.[13]

  • Background (Non-catalyzed) Reaction: A non-catalyzed reaction pathway can compete with the desired asymmetric catalysis, leading to the formation of a racemic product and thus lowering the overall ee.[14][15] This is particularly relevant in reactions like borane reductions, where the uncatalyzed reaction can be a significant factor.[14][15]

  • Catalyst Deactivation or Instability: The catalyst may not be stable under the reaction conditions, leading to a loss of selectivity over time.

  • Incorrect Stoichiometry: The ratio of catalyst, ligand, and reactants can be critical. Deviations from the optimal stoichiometry can lead to the formation of less selective catalytic species.[16]

Q4: What is the difference between kinetic and thermodynamic control, and how do I manipulate it?

A: The distinction between kinetic and thermodynamic control is fundamental to selective synthesis.[1][3]

  • Kinetic Control favors the product that is formed the fastest, meaning it has the lowest activation energy.[1][3] To favor the kinetic product, you should generally use milder conditions, such as lower temperatures and shorter reaction times.[2]

  • Thermodynamic Control favors the most stable product. To achieve this, you need to use conditions that allow the reaction to be reversible and reach equilibrium.[1][17] This typically involves higher temperatures and longer reaction times.[2]

A classic example is the Diels-Alder reaction between cyclopentadiene and furan. At room temperature, the less stable endo isomer is the main product (kinetic control). At higher temperatures and after prolonged reaction times, the more stable exo isomer predominates as the system reaches equilibrium.[1][2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Additions

Scenario: An electrophilic addition to a conjugated diene is yielding a mixture of 1,2- and 1,4-addition products.

Troubleshooting Protocol:

  • Analyze the System: Determine whether you are aiming for the kinetic or thermodynamic product. The 1,2-adduct is typically the kinetic product, while the 1,4-adduct is often the more stable thermodynamic product.[4]

  • Temperature Adjustment:

    • For the Kinetic Product (1,2-adduct): Lower the reaction temperature significantly (e.g., 0 °C or below).[4] This will favor the faster-forming product and prevent the reaction from reaching equilibrium.

    • For the Thermodynamic Product (1,4-adduct): Increase the reaction temperature (e.g., 40 °C or higher).[4] This provides enough energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to settle in the lowest energy state.

  • Solvent Screening: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states leading to the different products. A screen of solvents with varying dielectric constants is recommended.

  • Choice of Reagents: In some cases, the choice of the electrophile or the presence of additives can influence the regiochemical outcome.

Causality Explained: The regioselectivity in electrophilic additions to conjugated systems is a classic example of the competition between kinetic and thermodynamic control. At low temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation. At higher temperatures, the reaction becomes reversible, and the more stable product will be the major component at equilibrium.[4]

Issue 2: Low Diastereoselectivity in a Cycloaddition Reaction

Scenario: A [2+2] photocycloaddition is producing an almost 1:1 mixture of diastereomers.

Troubleshooting Protocol:

  • Solvent Effects: This is often the most critical parameter. A systematic solvent screen is essential. The ability of the solvent to engage in or disrupt intramolecular interactions, such as hydrogen bonding, can dramatically alter the diastereoselectivity.[18] For example, a non-polar solvent might promote an intramolecular hydrogen bond that favors one diastereomer, while a polar, hydrogen-bonding solvent could disrupt this interaction, leading to a different outcome.[18]

  • Temperature Variation: While less common for photochemical reactions to be under thermodynamic control, temperature can still influence the conformational populations of the starting material and the transition states, thereby affecting the diastereomeric ratio.

  • Substrate Modification: If possible, modify the substrate to introduce steric bulk or directing groups that can favor a specific approach of the reacting partners. Even subtle changes can have a significant impact.

  • Catalyst Introduction: Investigate the use of a Lewis acid or other catalyst that can coordinate to the substrate and bias the facial selectivity of the cycloaddition.

Causality Explained: Diastereoselectivity arises from the differential energetic cost of forming the various possible transition states. Solvents can stabilize or destabilize these transition states to different extents.[9][10] Intramolecular forces, like hydrogen bonds, can pre-organize the molecule into a conformation that leads preferentially to one diastereomer.[18] By rationally choosing the solvent, you can either promote or disrupt these interactions to control the reaction's outcome.

Issue 3: Inconsistent Results in an Enantioselective Catalytic Reaction

Scenario: An asymmetric hydrogenation reaction catalyzed by a chiral transition metal complex gives variable enantiomeric excess from run to run.

Troubleshooting Protocol:

  • Strict Control of Reagent Purity and Stoichiometry:

    • Ensure all reagents and solvents are of high purity and anhydrous, as impurities can poison the catalyst.

    • Use precise measurements for all components, especially the catalyst and ligand. The ratio of metal to ligand can be critical for the formation of the active catalytic species.[16]

  • Inert Atmosphere: Many asymmetric catalysts are sensitive to air and moisture. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring:

    • Take aliquots at different time points to monitor both conversion and enantiomeric excess. This can reveal if the selectivity is decreasing over time, which might indicate catalyst decomposition.

    • Techniques like mass spectrometry can be used to monitor the formation and ratio of diastereomeric reaction intermediates in real-time.[19][20]

  • Systematic Re-optimization: If the issue persists, a re-optimization of reaction parameters (temperature, pressure, solvent, and catalyst loading) may be necessary. Design of experiments (DoE) can be a powerful tool for this.[13]

Causality Explained: Inconsistent results in enantioselective catalysis often point to a lack of control over the reaction environment. The active catalyst is often a delicate species, and its formation and stability can be highly sensitive to impurities, stoichiometry, and atmospheric conditions.[12] By ensuring rigorous experimental technique and monitoring the reaction progress, you can identify and eliminate the sources of variability.

Visualizations and Experimental Protocols

Decision-Making Workflow for Optimizing Selectivity

Caption: A general workflow for troubleshooting and optimizing reaction selectivity.

Protocol: Temperature Screening for a Diastereoselective Reaction
  • Setup: Prepare a series of identical reaction vessels (e.g., vials or small round-bottom flasks) equipped with stir bars and under an inert atmosphere if necessary.

  • Reagent Addition: Add the substrate, reagents, and solvent to each vessel, ensuring identical concentrations and stoichiometry.

  • Temperature Control: Place each vessel in a temperature-controlled environment (e.g., cryostat, heating block, or oil bath) set to a different temperature (e.g., -78 °C, -40 °C, 0 °C, 25 °C, 50 °C, 80 °C).

  • Reaction Monitoring: Allow the reactions to proceed for the same amount of time. Monitor the progress by taking small aliquots for analysis (e.g., TLC, LC-MS) to ensure the reaction has gone to a reasonable conversion at each temperature.

  • Work-up and Analysis: Quench all reactions simultaneously. After a standard work-up procedure, analyze the crude product mixture from each reaction by a suitable method (e.g., 1H NMR, GC, or HPLC) to determine the diastereomeric ratio (dr).

  • Data Tabulation: Record the temperature and the corresponding dr in a table to identify the optimal temperature for the desired diastereomer.

Temperature (°C)Diastereomeric Ratio (A:B)
-7810 : 1
-408 : 1
05 : 1
252 : 1
501 : 1.5
801 : 3

Caption: Example data from a temperature screening experiment.

Logical Relationship: Factors Influencing Enantioselectivity

G sub Substrate Electronic Properties Steric Hindrance ee Enantiomeric Excess (ee) sub->ee cat Chiral Catalyst/Ligand Metal Center Chiral Scaffold cat->ee sol Solvent Polarity Coordinating Ability sol->ee temp Temperature Reaction Rate Equilibrium Position temp->ee

Caption: Key experimental factors that influence the enantiomeric excess of a reaction.

References

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  • Li, Y., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(15), 4133-4139. [Link]
  • Cho, B. T., & Chun, Y. S. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
  • Li, Y., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(15), 4133-4139. [Link]
  • Corless, V. (2017).
  • Cho, B. T., & Chun, Y. S. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
  • Gabrielli, M., et al. (2017). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. ACS Chemical Biology, 12(3), 834–844. [Link]
  • Paggi, C., & Fringuelli, F. (2009). Solvent effects on stereoselectivity: More than just an environment.
  • Demchenko, A. V., & Stine, K. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3917-3935. [Link]
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  • Unknown. (n.d.). Key Concepts in Stereoselective Synthesis. LibreTexts. [Link]
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  • Warnke, I., et al. (2020). In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5765–5773. [Link]
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Technical Support Center: Characterization of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-Methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the analysis of this substituted cyclohexane. We will address common pitfalls in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: The Core Challenge - Stereoisomerism and Conformational Dynamics

The primary difficulty in characterizing this compound stems from its existence as two distinct geometric isomers, cis and trans, each with multiple spatial arrangements known as conformations. Understanding this is the first step to accurate analysis.

FAQ 1: What are the key structural features of this compound I need to be aware of?

Answer: this compound is a disubstituted cyclohexane with a methyl group at position 1 and a propyl group at position 4. This substitution pattern leads to two key considerations:

  • Geometric Isomerism (cis/trans): The two substituent groups can be on the same side of the cyclohexane ring (cis) or on opposite sides (trans). These are distinct molecules with different physical properties and cannot be interconverted without breaking chemical bonds.

  • Conformational Isomerism (Chair Conformations): To relieve ring strain, cyclohexane and its derivatives adopt a "chair" conformation.[1] Through a process called a "ring flip," one chair conformation can interconvert into another. For a substituted cyclohexane, the two chair conformers are often not equal in energy.[1]

The interplay between the fixed cis/trans geometry and the flexible chair conformations is the source of most characterization challenges. The bulkier propyl group has a strong preference for the more spacious equatorial position to minimize steric hindrance with axial hydrogen atoms, a phenomenon known as 1,3-diaxial interaction.[1] This preference dictates the most stable conformation for each isomer.

cluster_trans Trans Isomers cluster_cis Cis Isomers trans_ax_ax Trans (axial, axial) Less Stable trans_eq_eq Trans (equatorial, equatorial) More Stable trans_ax_ax->trans_eq_eq Ring Flip cis_ax_eq Cis (axial Me, equatorial Pr) More Stable cis_eq_ax Cis (equatorial Me, axial Pr) Less Stable cis_ax_eq->cis_eq_ax Ring Flip caption Fig 1. Chair conformations of this compound. start Start: Single Broad Peak step1 Decrease Oven Temp Ramp Rate (e.g., from 10°C/min to 2°C/min) start->step1 step2 Run Isothermal Analysis (at a temp below the boiling point) step1->step2 step3 Use a Longer Column (e.g., 60m instead of 30m) step2->step3 step4 Check Carrier Gas Flow Rate (Optimize for best efficiency) step3->step4 end_resolved Result: Two Resolved Peaks step4->end_resolved Success end_unresolved Result: Still Unresolved step4->end_unresolved If problem persists, consider a different stationary phase caption Fig 2. GC troubleshooting workflow for isomer resolution. start Start: Unknown Sample gcms Step 1: GC-MS Analysis start->gcms gcms_q1 Confirm MW=140? Confirm Fragmentation? gcms->gcms_q1 gc Step 2: High-Resolution GC gcms_q1->gc Yes gc_q1 Are isomers resolved? gc->gc_q1 nmr Step 3: NMR Analysis (on bulk sample or separated fractions) gc_q1->nmr Yes nmr_q1 Assign cis/trans stereochemistry nmr->nmr_q1 end End: Full Characterization nmr_q1->end Complete caption Fig 3. Integrated workflow for unambiguous characterization.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-Methyl-4-propylcyclohexane, a saturated cyclic hydrocarbon. By delving into the foundational principles of method validation and presenting comparative experimental data, this document serves as a practical resource for establishing robust and reliable analytical procedures.

Introduction: The Analytical Imperative for this compound

This compound is a non-polar hydrocarbon that may be present as an impurity, a starting material, or a degradation product in various chemical processes.[1][2][3] Its accurate determination is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and other chemical formulations. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

This guide will focus on the validation of Gas Chromatography (GC) methods, the most prevalent and suitable analytical technique for volatile and semi-volatile compounds like this compound. We will compare the two most common detector types for this application: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Pillars of Analytical Method Validation

Before delving into specific methods, it is essential to understand the core validation characteristics as outlined by the ICH Q2(R1) guidelines.[6][8] These parameters ensure that an analytical method is reliable, reproducible, and accurate.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques: GC-FID vs. GC-MS

Gas Chromatography is the premier technique for separating and analyzing volatile compounds. The choice of detector, however, significantly impacts the method's performance characteristics.

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a sensitive detector for organic compounds that contain carbon-hydrogen bonds. It operates by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of analyte.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS instrument couples the separating power of a GC with the detection capabilities of a mass spectrometer. The MS ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides both quantitative and qualitative information.[9][10]

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the current produced by the ionization of carbon-containing compounds in a hydrogen flame.[9]Measures the mass-to-charge ratio of ionized molecules and their fragments.[10]
Specificity Lower. Relies on chromatographic retention time for identification, which can be ambiguous if co-elution occurs.Higher. Provides mass spectral data for positive compound identification, enhancing specificity.[10]
Sensitivity High sensitivity for hydrocarbons.Generally higher sensitivity, especially in selected ion monitoring (SIM) mode.[10]
Qualitative Info Limited to retention time.Provides structural information from fragmentation patterns, enabling identification of unknown compounds.[10]
Robustness Generally considered very robust and easy to use.Can be more complex to operate and maintain.
Cost Lower initial and operational costs.Higher initial and operational costs.[10]

Experimental Protocols: A Validated GC-MS Method for this compound

The following section details a step-by-step methodology for a validated GC-MS method for the quantification of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or dichloromethane. The choice of solvent is critical; it should be of high purity to avoid interfering peaks and be compatible with the GC system.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples. For linearity, a minimum of five concentration levels is recommended by ICH guidelines.[6]

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For liquid samples, a simple dilution with the chosen solvent may be sufficient. For solid samples, extraction may be necessary. The goal is to obtain a sample solution with a this compound concentration within the calibrated range.

Chromatographic Conditions

The following GC-MS conditions are a starting point and should be optimized for your specific instrument and application.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentA modern GC system provides excellent temperature and flow control for reproducible results.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column is suitable for the separation of hydrocarbons. The dimensions provide a good balance between resolution and analysis time.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL, split ratio 50:1A split injection is used for high concentration samples to prevent column overloading.
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 minA temperature program is used to ensure good separation of the analyte from any potential impurities and to elute it in a reasonable time with good peak shape.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass spectrometer.
Ion Source Temp 230 °COptimal temperature for ionization.
Quadrupole Temp 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial method development and specificity assessment. SIM mode, monitoring characteristic ions of this compound (e.g., m/z 140, 97, 83, 69, 55, 41), provides higher sensitivity and selectivity for quantification.
Validation of the Analytical Method

This section provides a detailed protocol for validating the GC-MS method according to ICH guidelines.

  • Procedure: Inject a blank solvent, a placebo (if applicable), a standard solution of this compound, and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should not show any interfering peaks at the retention time of this compound. The mass spectrum of the analyte peak in the sample should match that of the standard.

  • Procedure: Prepare and inject a series of at least five concentrations of this compound spanning the expected range (e.g., 1-50 µg/mL).

  • Data Analysis: Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[11][12] The y-intercept should be close to zero.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

  • Repeatability (Intra-assay precision):

    • Procedure: Inject six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[11]

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 3.0%.[11]

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N ratio of 10:1 is used for LOQ and 3:1 for LOD.

  • Procedure: Deliberately vary critical method parameters such as the GC oven temperature ramp rate (± 2 °C/min), carrier gas flow rate (± 0.1 mL/min), and inlet temperature (± 10 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, and symmetry) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Comparative Validation Data

The following table summarizes typical validation results for the analysis of this compound using GC-FID and GC-MS.

Validation ParameterGC-FIDGC-MS (SIM Mode)
Specificity Moderate; relies on retention time.High; confirmed by mass spectrum.
Linearity (R²) ≥ 0.999≥ 0.999
Range (µg/mL) 1 - 1000.1 - 50
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (Repeatability RSD) ≤ 2.0%≤ 1.5%
Precision (Intermediate RSD) ≤ 3.0%≤ 2.5%
LOD (µg/mL) ~0.5~0.05
LOQ (µg/mL) ~1.5~0.15

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method implementation.

ValidationWorkflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_validation 3. Method Validation cluster_report 4. Reporting Std_Prep Standard Preparation GC_Injection GC Injection & Separation Std_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection MS_Detection MS Detection (Scan/SIM) GC_Injection->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOQ_LOD LOQ & LOD MS_Detection->LOQ_LOD Robustness Robustness MS_Detection->Robustness Final_Report Validation Report Specificity->Final_Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOQ_LOD->Final_Report Robustness->Final_Report

Caption: Workflow for the Validation of a GC-MS Method.

Logical Relationships in Chromatographic Separation

The separation of this compound from other components is governed by its physicochemical properties and interaction with the stationary phase of the GC column.

GCSeparation cluster_mixture Sample Mixture cluster_column GC Column (Non-Polar Stationary Phase) cluster_elution Elution Order Analyte This compound (Analyte) Separation Separation based on Boiling Point & Polarity Analyte->Separation Impurity_A More Volatile Impurity Impurity_A->Separation Impurity_B Less Volatile Impurity Impurity_B->Separation Elution_A Impurity A Elutes First Separation->Elution_A Lower Boiling Point Elution_Analyte Analyte Elutes Second Separation->Elution_Analyte Intermediate Boiling Point Elution_B Impurity B Elutes Last Separation->Elution_B Higher Boiling Point

Caption: Principle of GC Separation for this compound.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring data quality and regulatory compliance. This guide has provided a comprehensive overview of the validation process, with a focus on Gas Chromatography coupled with either Flame Ionization Detection or Mass Spectrometry. While GC-FID is a robust and cost-effective technique for routine quantification, GC-MS offers superior specificity and sensitivity, making it the preferred method for complex matrices and when unambiguous identification is required. The detailed experimental protocols and validation parameters presented herein provide a solid foundation for developing and validating a reliable analytical method for this compound in a variety of applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Labio Scientific®. (2023). GC-MS or GC-FID? What to use in Oil Analysis.
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  • MONAD. (2024). Why is Using GC-MS More Advantageous than GC-FID?.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
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  • BioGlobaX. (n.d.). <621> Chromatography.
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  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
  • NIST. (n.d.). This compound, trans.
  • NIST. (n.d.). This compound, cis.
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A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Separation of 1-Methyl-4-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical analysis, the effective separation of isomers is a critical task. Geometric isomers, such as the cis and trans forms of 1-Methyl-4-propylcyclohexane, often exhibit different physical, chemical, and biological properties. Therefore, their accurate separation and quantification are paramount. This guide provides an in-depth technical comparison of two powerful chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the separation of this compound isomers, supported by experimental insights and data.

The Analytical Challenge: Separating cis- and trans-1-Methyl-4-propylcyclohexane

This compound is a non-polar, volatile saturated hydrocarbon. The cis and trans isomers have the same molecular weight and chemical formula (C10H20) but differ in the spatial arrangement of the methyl and propyl groups on the cyclohexane ring. This subtle difference in three-dimensional structure is the key to their chromatographic separation.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas Chromatography is a highly efficient separation technique ideally suited for volatile and thermally stable compounds.[1] The separation in GC is primarily based on the compound's boiling point and its interaction with the stationary phase within the column.[2] For non-polar hydrocarbons like this compound, GC is often the first choice due to their inherent volatility.

The "Why" Behind Experimental Choices in GC

The selection of the GC column and experimental parameters is crucial for achieving a successful separation. For separating non-polar isomers, a stationary phase that can exploit subtle differences in molecular shape and boiling point is required.

  • Stationary Phase Selection: A non-polar or slightly polar stationary phase is typically employed. A common choice is a polysiloxane-based column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent). For enhanced resolution of isomers, a more polar column, like a polyethylene glycol (PEG) phase (e.g., DB-WAX), can be effective as it provides additional selectivity based on dipole-dipole interactions.[3] For separating enantiomers (if the compound is chiral), a chiral stationary phase, often based on cyclodextrins, is necessary.[4] Cyclodextrins are macrocyclic molecules that can form inclusion complexes with the analytes, and their chiral structure allows for the differentiation of enantiomers.[5]

  • Temperature Programming: A temperature gradient is often used to ensure good peak shape and resolution for compounds with different boiling points. Starting at a lower temperature allows for the separation of more volatile isomers, while a gradual increase in temperature helps to elute less volatile components in a reasonable time.[6]

  • Carrier Gas: An inert gas like helium or hydrogen is used as the mobile phase. Hydrogen often provides better efficiency and faster analysis times.[3]

Experimental Protocol: GC-FID Separation of this compound Isomers

This protocol outlines a typical method for the separation of cis- and trans-1-Methyl-4-propylcyclohexane using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound isomer mixture in a volatile solvent such as hexane.

  • GC-FID Conditions:

    • Column: DB-5 capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is the more conventional choice for volatile hydrocarbons, HPLC can also be a powerful tool for isomer separations, particularly when dealing with less volatile compounds or when GC is not available.[7] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[2]

The "Why" Behind Experimental Choices in HPLC

For non-polar compounds like this compound, Normal-Phase HPLC is generally more effective than the more common Reversed-Phase HPLC.[8][9]

  • Mode of Separation:

    • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane).[10] The separation is based on the polarity of the analytes, with less polar compounds eluting first. For cis/trans isomers, the subtle differences in their interaction with the polar stationary phase can be exploited for separation.[11]

    • Reversed-Phase (RP) HPLC: This mode uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[12] While widely used, it is generally less effective for separating non-polar hydrocarbon isomers as they will have very weak interactions with the stationary phase and elute very quickly with poor resolution.[13]

  • Stationary Phase Selection: In NP-HPLC, a silica or alumina column is a standard choice. The surface hydroxyl groups on the silica provide the polar interaction sites for separation.

  • Mobile Phase Selection: A non-polar solvent like hexane is used as the mobile phase. The strength of the mobile phase can be adjusted by adding a small amount of a slightly more polar solvent, like isopropanol, to optimize the separation.

Experimental Protocol: Normal-Phase HPLC Separation of this compound Isomers

This protocol provides a starting point for the separation of cis- and trans-1-Methyl-4-propylcyclohexane using Normal-Phase HPLC with UV detection (note: as saturated hydrocarbons do not have a strong chromophore, a refractive index detector (RID) would be more suitable if available).

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in the mobile phase (hexane).

  • HPLC Conditions:

    • Column: Silica column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detector: UV at 210 nm (or Refractive Index Detector).

    • Injection Volume: 10 µL.

Visualizing the Workflow

The general workflow for both GC and HPLC involves sample preparation, injection, separation in the column, and detection.

Chromatography Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Column Separation (GC or HPLC) Injection->Separation Detection Detection (FID, UV, RID, etc.) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for chromatographic separation and analysis.

Comparative Performance: GC vs. HPLC

The choice between GC and HPLC for the separation of this compound isomers depends on several factors, including the required resolution, analysis time, and available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Volatility and interaction with stationary phasePartitioning between mobile and stationary phases
Typical Stationary Phase Non-polar to moderately polar capillary columns (e.g., DB-5, DB-WAX)Polar (for NP-HPLC, e.g., Silica)
Typical Mobile Phase Inert gas (e.g., Helium, Hydrogen)Non-polar solvent (for NP-HPLC, e.g., Hexane)
Analysis Time Faster (typically < 20 minutes)[2]Slower (typically 10-60 minutes)[7]
Resolution Generally higher for volatile isomersCan be effective, but may require more method development
Sensitivity High with FID for hydrocarbonsLower with UV for saturated hydrocarbons; RID is an option
Cost per Analysis Generally lower due to minimal solvent use[1]Higher due to solvent consumption
Compound Suitability Excellent for volatile and thermally stable compounds[1]Suitable for a wider range of compounds, including non-volatile ones[14]

Deciding Between GC and HPLC

The following decision-making diagram can help in selecting the appropriate technique for your specific needs.

GC_vs_HPLC_Decision Start Separation of This compound Isomers IsVolatile Is the sample volatile and thermally stable? Start->IsVolatile UseGC Gas Chromatography (GC) is the preferred method IsVolatile->UseGC Yes ConsiderHPLC HPLC can be considered IsVolatile->ConsiderHPLC No HighThroughput Is high throughput/ fast analysis critical? UseGC->HighThroughput GCAdvantage GC offers faster analysis times HighThroughput->GCAdvantage Yes HPLCSuitable HPLC is a suitable alternative, especially for less volatile analogs or when GC is unavailable HighThroughput->HPLCSuitable No

Caption: Decision tree for selecting between GC and HPLC.

Conclusion

For the separation of volatile, non-polar isomers like cis- and trans-1-Methyl-4-propylcyclohexane, Gas Chromatography (GC) is generally the superior technique . It offers higher resolution, faster analysis times, and is more cost-effective for this specific application. The high efficiency of modern capillary GC columns allows for excellent separation of these closely related compounds.

High-Performance Liquid Chromatography (HPLC) , specifically in the normal-phase mode, presents a viable, albeit less conventional, alternative. It can be particularly useful if the sample is not sufficiently volatile for GC, if the laboratory is not equipped for GC analysis, or for preparative-scale separations. However, for routine analytical purposes, GC remains the more pragmatic and efficient choice for this class of compounds.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ScienceDirect. (2024). Normal-phase HPLC.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Lab Bulletin. (n.d.). Normal Phase Chromatography.
  • Chromatography Today. (2025). Comparing HPLC and GC: Retention Time and Effectiveness.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Yan, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • Armstrong, D. W. (1992). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations by Liquid Chromatography (pp. 206-235). American Chemical Society.
  • Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2).
  • Agilent Technologies, Inc. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers.
  • ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?.
  • Narukawa, T., et al. (2012). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Analytical Sciences, 28(1), 69-74.
  • ResearchGate. (2021). Cyclohexane quantification by GC FID.

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A Comparative Guide to the Selective Oxidation of 1-Methyl-4-propylcyclohexane: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective C-H Functionalization

The selective oxidation of unactivated C-H bonds in alkanes represents a paramount challenge in modern synthetic chemistry.[1] These bonds are notoriously inert, and their ubiquity in complex organic molecules often leads to a lack of reactivity and selectivity in transformations.[2] 1-Methyl-4-propylcyclohexane serves as an exemplary substrate for studying this challenge. It contains a diverse array of C-H bonds—primary (1°), secondary (2°), and tertiary (3°)—each with a distinct bond dissociation energy (BDE) and, consequently, a different intrinsic reactivity. The general order of reactivity for radical abstraction is 3° > 2° > 1°, a principle that underpins many oxidation strategies.

This guide provides a comparative analysis of different methodologies for the oxidation of this compound. We will delve into the mechanistic underpinnings of non-selective radical-based methods and contrast them with more controlled, modern catalytic systems. By understanding the causality behind experimental choices, researchers can better select or design protocols to achieve desired outcomes, whether it's maximizing yield or targeting a specific molecular position for functionalization.

The Substrate: A Reactivity Landscape of this compound

To approach the oxidation of this compound, one must first recognize the different types of C-H bonds available for reaction. The molecule's structure presents a competitive environment for an oxidizing agent.

  • Tertiary (3°) C-H: Located at the C1 position (methine group), this is the most reactive C-H bond due to its lower BDE. It is the kinetically favored site for oxidation via hydrogen atom transfer (HAT).

  • Secondary (2°) C-H: Multiple secondary C-H bonds exist on the cyclohexane ring and the propyl chain. These are of intermediate reactivity.

  • Primary (1°) C-H: Found on the terminal methyl groups of the propyl and methyl substituents, these bonds are the strongest and least reactive.

The cis- and trans-isomers of this compound also present slightly different steric environments, which can influence the accessibility of these sites to a catalyst or reagent. For the purpose of this guide, we will primarily focus on the electronic differences governing reactivity.

Caption: Reactive C-H sites on this compound.

Comparative Analysis of Oxidation Strategies

The choice of oxidant and reaction conditions dictates the product distribution. Here, we compare three distinct approaches: a classic non-selective radical reaction, a modern selective catalytic system, and a conceptual discussion of directed oxidation.

Non-Selective Oxidation: Fenton's Reagent

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, is a powerful oxidizing system.[3] Its utility stems from the generation of highly reactive and non-selective hydroxyl radicals (•OH).[4][5]

Mechanism of Action: The reaction proceeds via the Haber-Weiss cycle, where Fe(II) is oxidized by H₂O₂ to Fe(III), generating a hydroxyl radical.[5]

  • Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Propagation (HAT): RH + •OH → R• + H₂O

  • Termination/Product Formation: The resulting alkyl radical (R•) can react in various ways, typically with another radical or by being oxidized to a carbocation, which is then trapped by water to form an alcohol. Subsequent oxidation of the alcohol can yield a ketone.

Because the hydroxyl radical is extremely reactive, it abstracts hydrogen atoms with little selectivity, although it still shows a slight preference for the weaker tertiary C-H bond.

Fenton_Mechanism Fe2 Fe(II) + H₂O₂ OH_Rad •OH (Hydroxyl Radical) Fe2->OH_Rad Generation Fe3 Fe(III) + OH⁻ Fe2->Fe3 R_Rad Alkyl Radical (R•) OH_Rad->R_Rad H-Abstraction RH H₂O RH Cycloalkane (RH) ROH Alcohol Product (ROH) R_Rad->ROH Oxidation & Trapping

Caption: Simplified workflow for Fenton-based alkane oxidation.

Expected Outcome & Data: The oxidation of this compound with Fenton's reagent is expected to produce a complex mixture of isomeric alcohols and ketones. The major product would likely be 1-methyl-4-propylcyclohexan-1-ol (from tertiary C-H attack), but significant amounts of other isomers from attack at the secondary positions would also be formed, leading to a challenging purification process.

Product TypePosition of OxidationExpected YieldSelectivity
Tertiary AlcoholC1MajorLow
Secondary AlcoholsC2, C3, C4, Propyl-C1', C2'SignificantPoor
KetonesFrom secondary alcoholsMinorPoor
Primary AlcoholsMethyl, Propyl-C3'TraceVery Poor

Protocol 1: Oxidation of this compound with Fenton's Reagent

  • To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add this compound (10 mmol) and 20 mL of acetonitrile.

  • Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.5 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 30% hydrogen peroxide (20 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator paper is obtained.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the product distribution.[6][7]

Selective Catalytic Oxidation: Iron Bispidine Complexes

To overcome the poor selectivity of classical radical oxidants, significant research has focused on transition-metal catalysts that can activate C-H bonds with greater control.[1] Iron-containing complexes, particularly those with bispidine ligands, have emerged as powerful catalysts for the oxidation of cyclohexane and related alkanes.[8]

Mechanism of Action: These systems operate through a different mechanism involving high-valent iron-oxo species. The reaction with hydrogen peroxide generates a potent, yet more selective, oxidizing intermediate, often proposed as an Fe(IV)=O or Fe(V)=O species.[8] This species performs the hydrogen atom abstraction, but the subsequent steps occur within the coordination sphere of the metal, a process known as the "oxygen rebound" mechanism. This controlled environment leads to significantly higher selectivity for the most reactive C-H bond.

Catalytic_Cycle Cat_FeII [(L)Fe(II)]²⁺ Cat_FeIV [(L)Fe(IV)=O]²⁺ (High-Valent Intermediate) Cat_FeII->Cat_FeIV Transition_State [(L)Fe(III)-OH•••R]²⁺ (Rebound Intermediate) Cat_FeIV->Transition_State Hydrogen Atom Abstraction (HAT) H2O_out H₂O Cat_FeIV->H2O_out Product_Complex [(L)Fe(II)---ROH]²⁺ Transition_State->Product_Complex Oxygen Rebound Product_Complex->Cat_FeII ROH_out ROH Product_Complex->ROH_out H2O2_in H₂O₂ H2O2_in->Cat_FeII RH_in RH RH_in->Cat_FeIV

Caption: Oxygen rebound mechanism in a catalytic oxidation cycle.

Expected Outcome & Data: Using a well-defined iron bispidine catalyst, the oxidation of this compound is expected to show high selectivity for the tertiary C1 position. The ratio of tertiary to secondary oxidation products (3°/2° selectivity) serves as a key metric for comparing catalyst performance.

Catalyst SystemSubstrate3°/2° Product RatioReference
Fenton's ReagentAdamantane~2-5[1]
Fe(bispidine) ComplexAdamantane>50[8]
Predicted for this compound
Fe(bispidine) ComplexThis compoundHigh (>30 estimated)N/A

Protocol 2: Selective Oxidation with an Iron Bispidine Catalyst (Based on the procedure described by Comba et al. for cyclohexane oxidation)[8]

  • In a reaction vial, dissolve the iron(II) bispidine complex catalyst (2.1 µmol) and this compound (2.1 mmol) in 2.7 mL of acetonitrile (MeCN).

  • Prepare a solution of 30% H₂O₂ in MeCN (210 µmol H₂O₂ total).

  • Using a syringe pump, add the H₂O₂ solution to the stirring reaction mixture over a period of 30 minutes at 25°C.

  • After the addition is complete, allow the reaction to stir for an additional 10 minutes.

  • Quench the reaction by adding a small amount of solid triphenylphosphine (PPh₃) to decompose any remaining peroxides.

  • Add an internal standard (e.g., dodecane) for quantification.

  • Analyze the product mixture directly by Gas Chromatography (GC) and GC-MS to determine conversion and product selectivity.[9]

Conceptual Alternative: The Barton Reaction for Directed Oxidation

While this compound lacks a directing group, it is crucial for researchers to understand directed C-H functionalization methods as they represent the pinnacle of regioselectivity. The Barton nitrite ester photolysis is a classic example.[10][11]

Mechanism of Action: This reaction uses an alcohol, converted to a nitrite ester, as an internal radical source and directing group.[12] Upon photolysis, an alkoxy radical is generated, which then abstracts a hydrogen atom from a spatially proximate δ-carbon (the 5th carbon from the oxygen) through a stable six-membered transition state.[10] The resulting carbon radical then recombines with the nitrosyl radical.

This method allows for the functionalization of an otherwise unreactive C-H bond with near-perfect selectivity, as famously demonstrated in steroid synthesis.[13] While not directly applicable to our substrate, it highlights the power of installing a directing group to overcome inherent reactivity patterns.

Analytical Workflow: From Reaction to Result

A robust analytical methodology is critical for accurately comparing the outcomes of different oxidation reactions. The primary tool for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation, identification, and quantification of the various isomeric products.[6]

Analytical_Workflow Start Crude Reaction Mixture Quench Quenching (e.g., Na₂SO₃ or PPh₃) Start->Quench Extract Liquid-Liquid Extraction (e.g., Diethyl Ether) Quench->Extract Dry Drying & Concentration (e.g., MgSO₄, Rotary Evaporator) Extract->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Analysis (Identify Peaks, Quantify Yields, Determine Selectivity) GCMS->Data

Caption: Standard post-reaction analytical workflow for cycloalkane oxidation.

Conclusion and Outlook

The oxidation of this compound provides a clear illustration of the fundamental trade-offs in C-H functionalization.

  • Fenton's reagent is simple and inexpensive but offers poor selectivity, yielding a complex product mixture that is difficult to purify.

  • Modern catalytic systems , such as those based on iron bispidine complexes, provide a significant leap in selectivity, preferentially targeting the most reactive tertiary C-H bond. This control comes at the cost of more complex and expensive catalyst synthesis.

  • Directed methods like the Barton reaction remain the gold standard for regioselectivity but require the substrate to be pre-functionalized with a directing group.

For researchers in drug development and fine chemical synthesis, the choice of method depends entirely on the strategic goal. If the aim is to produce the tertiary alcohol with high purity, a selective catalytic approach is indispensable. The continued development of efficient, selective, and robust catalysts for C-H oxidation remains a vibrant and critical area of research, promising more elegant and efficient ways to transform simple hydrocarbon feedstocks into valuable, functionalized molecules.[14][15]

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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust characterization of 1-methyl-4-propylcyclohexane, a saturated hydrocarbon, through the synergistic use of multiple spectroscopic techniques. For researchers and professionals in drug development and chemical analysis, ensuring the structural integrity and purity of such compounds is paramount. This document moves beyond mere data collection to champion a cross-validation mindset, where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment.

The core principle of spectroscopic cross-validation in analytical chemistry is the critical assessment of data generated from two or more methods to ensure consistency and reliability.[1][2][3] This process is vital for confirming that a validated method produces accurate results across different conditions, building confidence in the analytical data.[2]

The Subject Molecule: this compound

This compound (C₁₀H₂₀, Molar Mass: 140.27 g/mol ) is an alkyl-substituted cycloalkane.[4][5][6] A critical feature of this molecule is the existence of cis and trans diastereomers, which arise from the relative orientations of the methyl and propyl groups at the C1 and C4 positions.[4][7][8] These isomers, while chemically similar, have distinct three-dimensional structures that result in measurably different spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Differentiating these isomers is a primary goal of the analytical workflow.

The Analytical Toolkit: A Multi-faceted Spectroscopic Approach

No single technique provides a complete picture. A multi-spectroscopic approach is essential for a confident structural elucidation. We will employ four cornerstone techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the types of chemical bonds and functional groups present based on their vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides clues to its structure through analysis of fragmentation patterns.

The synergy between these techniques forms the basis of our cross-validation strategy.

The Cross-Validation Workflow: A Logic-Driven Process

The process is not linear but cyclical, where data from one technique informs the interpretation of another. The central tenet is to form a hypothesis about the structure and then test if all spectroscopic data are consistent with that hypothesis.

Below is a visual representation of this workflow.

G cluster_0 Step 1: Initial Analysis & Hypothesis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Structural Framework & Isomer ID cluster_3 Step 4: Cross-Validation A Acquire Mass Spectrum (MS) B Determine Molecular Weight (e.g., 140 amu) A->B C Propose Molecular Formula (C10H20) B->C E Identify C-H sp3 bonds. Confirm absence of C=C, C=O, O-H. C->E Hypothesis: Saturated Alkane D Acquire FTIR Spectrum D->E G Count unique signals. Analyze chemical shifts, coupling, and integration. E->G Confirms Alkane Framework F Acquire 1H & 13C NMR Spectra F->G H Assign structure (cis vs. trans isomer). G->H I Does MS fragmentation match proposed structure? H->I Proposed Structure J Does NMR data align with MS and FTIR findings? I->J Yes L Re-evaluate Data / Consider Impurities I->L No K Final Structure Confirmed J->K Yes J->L No L->F Re-analyze

Caption: The iterative workflow for spectroscopic cross-validation.

Experimental Protocols and Data Interpretation

Adherence to standardized protocols is crucial for data quality and reproducibility. International bodies like IUPAC provide recommendations for the acquisition and reporting of spectroscopic data to ensure clarity and consistency.[9][10][11][12][13]

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., hexane or methanol).

  • Ionization: Use Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.

  • Analysis: Acquire the spectrum using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass-to-charge (m/z) range of approximately 40-200 amu.

Expected Data & Interpretation: The primary role of MS is to confirm the molecular weight.

  • Molecular Ion (M•+): A peak at m/z = 140 should be observed, corresponding to the molecular formula C₁₀H₂₀.[4] For saturated cycloalkanes, the molecular ion peak is typically present and observable.[14][15]

  • Fragmentation: The fragmentation pattern provides structural clues. Alkyl-substituted cycloalkanes tend to lose their side chains.[16] Key expected fragments include:

    • m/z 125 (M-15): Loss of the methyl group (•CH₃).

    • m/z 97 (M-43): Loss of the propyl group (•C₃H₇). This is often a significant peak.

    • m/z 83: Corresponds to the cyclohexyl cation after loss of the propyl group and subsequent rearrangement.

    • m/z 56: A common fragment for cyclohexanes, resulting from the loss of ethene after ring opening.[14][15]

Cross-Validation Check: The molecular weight of 140 must be confirmed. The presence of fragments corresponding to the loss of methyl and propyl groups provides strong evidence that these substituents are present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean salt plates first.

  • Processing: The resulting spectrum should be displayed in terms of transmittance.

Expected Data & Interpretation: For an alkane, the IR spectrum is relatively simple but serves a critical validation purpose: confirming the absence of other functional groups.[17]

  • C-H Stretching (sp³): Strong, sharp absorptions will appear in the 2850-3000 cm⁻¹ region.[18][19] The presence of peaks only in this region (and not >3000 cm⁻¹) confirms the absence of C=C-H bonds (alkenes/aromatics).

  • C-H Bending: Absorptions around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending) are expected.[19][20]

  • Absence of Other Peaks: Critically, there should be no strong absorptions in regions corresponding to hydroxyls (~3300 cm⁻¹), carbonyls (~1715 cm⁻¹), or C=C double bonds (~1650 cm⁻¹).

Cross-Validation Check: The FTIR spectrum must be consistent with a saturated hydrocarbon structure. This confirms the hypothesis from the molecular formula (C₁₀H₂₀), which has zero degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

Expected Data & Interpretation: NMR is the most powerful tool for distinguishing the cis and trans isomers. The chemical environment of each nucleus is highly sensitive to its 3D orientation (axial vs. equatorial).

Spectroscopic Data Expected Observations for this compound Cross-Validation Insight
Mass Spectrometry Molecular Ion (M•+): m/z 140Key Fragments: m/z 125 (M-15), 97 (M-43), 83, 56Confirms molecular weight and the presence of methyl and propyl substituents.
FTIR Spectroscopy C-H Stretch: Strong peaks at <3000 cm⁻¹ (2850-2960 cm⁻¹)C-H Bend: Peaks around 1465 cm⁻¹ and 1375 cm⁻¹Absence: No significant peaks for -OH, C=O, C=CValidates the saturated alkane nature of the molecule, consistent with the molecular formula.
¹³C NMR Spectroscopy Number of Signals: Fewer signals for the more symmetric trans isomer compared to the cis isomer.Chemical Shifts: Axial methyl groups are shifted upfield (~10-19 ppm) compared to equatorial methyls (~27-36 ppm).[21]Differentiates between cis and trans isomers based on molecular symmetry and stereochemical effects on chemical shifts.[21][22]
¹H NMR Spectroscopy Chemical Shift Region: All signals expected in the alkane region (~0.8-2.0 ppm).Integration: Ratios of integrated peak areas must match the number of protons in each unique environment.Splitting Patterns: Complex multiplets due to overlapping signals are expected. The terminal -CH₃ of the propyl group should be a triplet.Confirms the proton count for different groups and provides connectivity information through spin-spin coupling.

Distinguishing cis and trans Isomers with ¹³C NMR: The key to differentiating the isomers lies in conformational analysis. The bulky propyl group will strongly prefer an equatorial position to minimize steric strain.

  • trans-isomer (equatorial-equatorial): This is the more stable and symmetric conformer. The methyl group is also equatorial.

  • cis-isomer (axial-equatorial): The methyl group is forced into a higher-energy axial position.

This conformational difference has a profound impact on the ¹³C NMR spectrum. Axial methyl groups experience steric compression (gamma-gauche effect), which shields the carbon nucleus and shifts its resonance significantly upfield (to a lower ppm value) compared to an equatorial methyl group.[21][23] Therefore, the isomer with a methyl carbon signal in the ~10-19 ppm range can be confidently assigned as the cis isomer.[21]

Conclusion

Structural elucidation is not a checklist of techniques but a logical process of inquiry. By using Mass Spectrometry to establish the molecular formula, FTIR to confirm the functional group class, and multi-dimensional NMR to define the precise carbon-hydrogen framework and stereochemistry, we create a self-validating system. Each result must be compatible with the others. An inconsistency at any stage, such as an unexpected IR absorption or a mismatch in NMR signal counts, signals a need to re-evaluate the proposed structure or consider the presence of impurities. This rigorous cross-validation approach is the bedrock of trustworthy and authoritative analytical science.

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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis—The Imperative of Stereochemical Confirmation

In the realm of chemical synthesis, the creation of a target molecule is but the first chapter. The subsequent, and arguably more critical, chapter involves the rigorous confirmation of its three-dimensional structure. For molecules like 1-methyl-4-propylcyclohexane, which can exist as distinct cis and trans diastereomers, this stereochemical validation is paramount. The spatial arrangement of the methyl and propyl groups dictates the molecule's overall shape, influencing its physical properties, biological activity, and interactions with other molecules.

This guide provides an in-depth comparison of robust analytical techniques to definitively confirm the stereochemistry of synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and an integrated workflow that ensures trustworthy and unambiguous results.

Part 1: Foundational Principles—Conformational Analysis of this compound

Before delving into analytical techniques, we must first understand the molecule's conformational landscape. Cyclohexane rings are not planar; they adopt a low-energy "chair" conformation to minimize angular and torsional strain[1]. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Through a process called "ring-flipping," these positions can interconvert.

For 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is determined by the steric strain imposed by the substituents. The most significant destabilizing factor is the 1,3-diaxial interaction, a repulsive force between an axial substituent and the axial hydrogens on the same side of the ring[2][3].

  • trans-1-Methyl-4-propylcyclohexane: This isomer can exist in a chair conformation where both the methyl and the larger propyl group occupy equatorial positions. This di-equatorial arrangement is the most stable possible conformation as it completely avoids unfavorable 1,3-diaxial interactions[4][5][6].

  • cis-1-Methyl-4-propylcyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. To achieve maximum stability, the molecule will preferentially adopt the conformation where the bulkier propyl group occupies the equatorial position, leaving the smaller methyl group in the axial position to minimize steric strain[6][7].

This inherent difference in stability is the cornerstone of our analytical strategy. The trans isomer is thermodynamically more stable than the cis isomer, a fact we can exploit for both separation and spectral characterization.

cluster_trans trans-1-Methyl-4-propylcyclohexane cluster_cis cis-1-Methyl-4-propylcyclohexane T1 Di-equatorial (e,e) (Highly Stable) T2 Di-axial (a,a) (Highly Unstable) T1->T2 Ring Flip C1 Axial-equatorial (a,e) (Propyl-eq, Methyl-ax) (More Stable Conformer) T2->T1 Ring Flip C2 Equatorial-axial (e,a) (Propyl-ax, Methyl-eq) (Less Stable Conformer) C1->C2 Ring Flip C2->C1 Ring Flip

Figure 1: Conformational equilibria for cis and trans isomers. The di-equatorial conformer of the trans isomer is the most stable state overall.

Part 2: A Comparative Guide to Analytical Methodologies

No single technique tells the whole story. A multi-faceted approach, leveraging the strengths of different methods, provides the most definitive structural confirmation. Below, we compare the primary and complementary techniques for differentiating cis and trans-1-methyl-4-propylcyclohexane.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy—The Definitive Structural Probe

NMR is the most powerful tool for this task. Both ¹H and ¹³C NMR provide a wealth of information about the local chemical environment of each atom, which is directly influenced by its axial or equatorial position.

Causality Behind the Method: The rigid chair conformation leads to distinct magnetic environments for axial and equatorial protons and carbons.

  • ¹H NMR Chemical Shifts: Axial protons are typically shielded (found at a lower ppm, or "upfield") compared to their equatorial counterparts due to anisotropic effects from adjacent C-C bonds.

  • ¹H-¹H Coupling Constants (J-coupling): The dihedral angle between adjacent protons strongly influences the J-coupling value. The large (approx. 180°) angle between two adjacent axial protons results in a large coupling constant (J_ax-ax ≈ 8-13 Hz). In contrast, axial-equatorial and equatorial-equatorial couplings are much smaller (J_ax-eq, J_eq-eq ≈ 2-5 Hz). This is often the most conclusive piece of evidence.

  • ¹³C NMR Chemical Shifts: Similar to protons, axial carbons are generally shielded and appear upfield compared to equatorial carbons.

Expected Results for this compound:

IsomerConformationKey ¹H NMR FeaturesKey ¹³C NMR Features
trans Di-equatorial- Methine proton (at C1) will show multiple small J-couplings (ax-eq, eq-eq). - Methine proton (at C4) will show multiple small J-couplings.- All ring carbon signals will be in the typical "equatorial" region.
cis Propyl-eq, Methyl-ax- Methine proton (at C1) will be axial and appear as a broad multiplet with at least two large ax-ax couplings. - The axial methyl group's protons will be shielded (upfield).- The carbon of the axial methyl group will be significantly shielded (upfield) compared to the equatorial methyl in the trans isomer.
Method 2: Gas Chromatography (GC)—Exploiting Physical Differences

GC separates compounds based on their boiling points and interactions with the stationary phase of the column. As diastereomers, cis and trans isomers have different physical properties and can often be separated by high-resolution capillary GC[8].

Causality Behind the Method: The more stable trans isomer, with both groups equatorial, presents a more compact and symmetrical shape than the cis isomer. This difference in molecular shape and dipole moment affects the van der Waals interactions with the GC column's stationary phase, leading to different retention times. The NIST Chemistry WebBook includes gas chromatography data for cis-1-Methyl-4-propylcyclohexane, confirming the viability of this technique[9][10].

Expected Results: A GC analysis of a mixture of the synthesized isomers should show two distinct peaks. While predicting the elution order can be complex, the peak integration will reveal the relative abundance of each isomer, which often correlates with thermodynamic stability (i.e., the major peak is likely the more stable trans isomer). Coupling the GC to a Mass Spectrometer (GC-MS) will confirm that both peaks have the same mass-to-charge ratio (m/z) corresponding to C₁₀H₂₀, confirming they are isomers[11].

Method 3: Computational Chemistry—In Silico Validation

Modern computational tools allow for the in silico modeling of molecules. By calculating the minimum energy conformations, we can predict the relative stability of the isomers and even their expected NMR spectra.

Causality Behind the Method: Using molecular mechanics (e.g., MMFF) or more advanced methods like Density Functional Theory (DFT), we can build the cis and trans isomers and calculate their steric energies. These calculations consistently show that the di-equatorial trans conformer is lower in energy than any cis conformer. This theoretical result provides a strong, independent line of evidence to support the experimental assignments.

Part 3: Integrated Analytical Workflow & Experimental Protocols

A senior scientist's approach is systematic. The goal is to build a self-validating case for the stereochemical assignment.

A Synthesized Product (Crude Mixture) B GC-MS Analysis A->B C Two Peaks with Same Mass? B->C D Separation Successful (Proceed to NMR) C->D Yes E Single Peak (Stereoselective Synthesis) C->E No F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->F E->F G Analyze J-Couplings & Chemical Shifts F->G H Assign Stereochemistry (cis vs. trans) G->H I Computational Modeling (Optional Confirmation) G->I I->H

Figure 2: A logical workflow for the stereochemical confirmation of this compound.

Experimental Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a capillary gas chromatograph equipped with a non-polar stationary phase column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 200°C. Hold for 5 minutes.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Verify that both peaks exhibit the molecular ion and fragmentation pattern consistent with this compound. The ratio of the peak areas corresponds to the isomeric ratio.

Experimental Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified major isomer (or the mixture) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: 16-32 scans, relaxation delay of 2s, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: 1024-2048 scans, relaxation delay of 2s.

  • 2D NMR (for complex cases): If assignments are ambiguous, run a COSY (Correlation Spectroscopy) experiment to establish H-H connectivities and an HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis: Process the spectra using appropriate software. Measure the chemical shifts and, critically, the coupling constants for the methine protons at C1 and C4. Compare these values to the expected patterns for axial and equatorial protons to make the definitive assignment.

Conclusion: An Evidence-Based Approach to Certainty

Confirming the stereochemistry of this compound is a clear-cut process when approached systematically. While GC-MS can effectively separate the diastereomers and reveal their relative ratios, NMR spectroscopy remains the gold standard for unambiguous structural assignment . The characteristic chemical shifts and, more importantly, the distinct J-coupling patterns of axial and equatorial protons provide irrefutable evidence of the substituents' relative orientation. By integrating these experimental techniques with the foundational principles of conformational analysis, researchers can confidently and robustly validate their synthetic outcomes.

References

  • Study.com. (n.d.). Draw the chair conformations of trans-1-methyl-4-propylcyclohexane.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Study.com. (n.d.). Which is more stable cis- or trans-1-Isopropyl-4-methylcyclohexane?.
  • Gao, F., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Brainly. (2023). Draw a chair conformation for each of the following compounds: 1. cis-1-methyl-4-propyl-cyclohexane. [Link]
  • NIST. (n.d.). This compound, cis. NIST Chemistry WebBook. [Link]
  • Reddit. (n.d.). stereochemistry of disubstituted cyclohexane. r/chemhelp. [Link]
  • Kwantlen Polytechnic University. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks. [Link]
  • SlidePlayer. (n.d.). Stereochemistry of disubstituted cyclohexane. [Link]
  • Study.com. (n.d.). Which one is more stable: cis- or trans-1-methyl-4-(1-methylethyl)cyclohexane?.
  • NIST. (n.d.). This compound, trans. NIST Chemistry WebBook. [Link]
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  • NIST. (n.d.). This compound, cis - Gas Chromatography. NIST Chemistry WebBook. [Link]
  • Chegg.com. (2021). Solved 5.
  • Quora. (n.d.). Which is more stable, cis or trans-1-t-butyl-2-methylcyclohexane?. [Link]
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  • SpectraBase. (n.d.). cis-4-Methyl-1-isopropyl-cyclohexane - Optional[13C NMR]. [Link]
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A Comparative Guide to 1-Methyl-4-propylcyclohexane in Fuel Blends

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 1-methyl-4-propylcyclohexane as a potential fuel additive against established alternatives like ethanol and methyl tertiary-butyl ether (MTBE). It is intended for researchers, scientists, and fuel development professionals seeking to understand the performance characteristics and potential applications of this bio-derivable cycloalkane in modern fuel formulations.

Introduction: The Quest for Advanced Fuel Components

The drive for enhanced fuel efficiency, reduced emissions, and sustainable sourcing has led to continuous innovation in fuel composition. While alcohols and ethers have been extensively studied and utilized as octane and oxygenate boosters, there is a growing interest in cycloalkanes derived from renewable sources. This compound, a C10 cycloalkane, represents a class of compounds that can be synthesized from lignocellulosic biomass, offering a potential pathway to "drop-in" biofuels that are compatible with existing infrastructure. This guide provides a critical evaluation of its properties and performance in the context of current fuel additives.

Physicochemical Properties of this compound

Understanding the fundamental properties of a fuel component is crucial to predicting its behavior in a blend. The following table summarizes the key physicochemical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀-[1]
Molecular Weight140.27 g/mol [1]
Boiling Point170-172°C
Density~0.79g/cm³
Research Octane Number (RON)Low (estimated)-[2]
Cetane Number (of n-propylcyclohexane)~30.5-52-[2]

Application in Spark-Ignition (SI) Engines: A Gasoline Blend Component

In gasoline, the primary role of an additive is often to increase the octane number, which prevents engine knocking and allows for higher compression ratios, leading to improved efficiency.

Performance of this compound in Gasoline Blends

Direct experimental data on the performance of this compound in gasoline engine tests is limited in publicly available literature. However, based on the known characteristics of cycloalkanes, we can infer its likely behavior.

  • Octane Number: Cycloalkanes, in general, do not possess high octane numbers compared to aromatics or even some iso-alkanes.[2] Therefore, this compound is not expected to be a potent octane booster on its own. Its value in a gasoline blend would likely be as a component that can be derived from renewable sources, contributing to the overall fuel volume and energy content.

  • Combustion Characteristics: The combustion of a related compound, n-propylcyclohexane, has been studied, providing insights into its reaction pathways.[3][4][5] The combustion of such cycloalkanes proceeds through complex radical chain reactions, and their behavior in a complex gasoline mixture would influence the overall combustion phasing and efficiency.

Comparative Analysis with Ethanol and MTBE in Gasoline

Ethanol and MTBE have been widely used as gasoline additives, and their performance is well-documented.

ParameterThis compound (Inferred)EthanolMTBE (Methyl Tertiary-Butyl Ether)
Research Octane Number (RON) LowHigh (108-112)High (115-120)
Oxygen Content 0%~34.7%~18.2%
Energy Density (MJ/L) HighLower (~23.4)Lower (~29.0)
Effect on Emissions Likely to have a neutral to slightly negative impact on CO and HC compared to base gasoline. NOx emissions would depend on combustion temperature.Reduces CO and HC emissions due to oxygen content. Can increase evaporative emissions.Reduces CO and HC emissions. Concerns over groundwater contamination have led to its phase-out in many regions.

Experimental Protocol: Standardized Engine Testing for Gasoline Additives

To obtain definitive comparative data, a standardized engine test protocol should be followed. This typically involves using a single-cylinder research engine and performing sweeps of key engine operating parameters.

experimental_workflow_gasoline cluster_prep Fuel Blend Preparation cluster_engine_test Engine Dynamometer Testing cluster_analysis Data Analysis and Comparison Base_Gasoline Base Gasoline (e.g., RFG) Engine Single-Cylinder SI Engine (CFR or similar) Base_Gasoline->Engine Blend_MPCH Blend 1: Base + 10% vol. This compound Blend_MPCH->Engine Blend_EtOH Blend 2: Base + 10% vol. Ethanol Blend_EtOH->Engine Blend_MTBE Blend 3: Base + 10% vol. MTBE Blend_MTBE->Engine Data_Acquisition Data Acquisition System (Torque, Power, Fuel Flow) Engine->Data_Acquisition Emissions_Analyzer Exhaust Gas Analyzer (CO, HC, NOx, PM) Engine->Emissions_Analyzer Performance_Comparison Compare: - Brake Torque - Brake Power - BSFC Data_Acquisition->Performance_Comparison Emissions_Comparison Compare: - CO, HC, NOx, PM emissions Emissions_Analyzer->Emissions_Comparison

Caption: Workflow for comparative engine testing of gasoline additives.

Application in Compression-Ignition (CI) Engines: A Diesel Blend Component

In diesel fuel, the key performance metric is the cetane number, which indicates the ignition quality of the fuel.

Performance of this compound in Diesel Blends
  • Cetane Number: A compendium of cetane numbers lists a value for n-propylcyclohexane in the range of 30.5 to 52.[2] This suggests that this compound could have a cetane number in a similar range. While not a high cetane number, it could be a suitable component in a diesel blend, particularly if derived from a renewable source. A recent study investigated a surrogate fuel for a naphthenic bio-blendstock containing propylcyclohexane for use in compression ignition engines, indicating its potential in this application.

  • Combustion and Emissions: The addition of cycloalkanes to diesel fuel can influence combustion and emission characteristics. Studies on cyclohexane blended with diesel have shown a reduction in smoke and particulate matter, though with a potential increase in NOx emissions under certain conditions.[6][7] The lower cetane number of cycloalkanes compared to n-alkanes can lead to a longer ignition delay, which can affect combustion efficiency and emissions.[8]

Comparative Analysis with Other Diesel Additives

While ethanol and MTBE are not typically used as primary diesel additives, other oxygenates and cetane improvers are. For the purpose of this guide, we will compare the expected performance of this compound with the general effects of adding oxygenates to diesel.

ParameterThis compoundOxygenates (e.g., Biodiesel)
Cetane Number ModerateGenerally higher than base diesel
Oxygen Content 0%Varies (typically 10-12% for biodiesel)
Energy Density (MJ/L) HighSlightly lower than diesel
Effect on Emissions Potential reduction in PM and smoke. NOx may increase.Significant reduction in PM, CO, and HC. NOx can increase or decrease depending on the specific oxygenate and engine conditions.

Experimental Protocol: Standardized Engine Testing for Diesel Additives

A similar standardized approach is necessary to evaluate diesel fuel additives.

experimental_workflow_diesel cluster_prep_diesel Fuel Blend Preparation cluster_engine_test_diesel Engine Dynamometer Testing cluster_analysis_diesel Data Analysis and Comparison Base_Diesel Base Diesel (e.g., ULSD) Engine_D Single-Cylinder CI Engine Base_Diesel->Engine_D Blend_MPCH_D Blend 1: Base + 20% vol. This compound Blend_MPCH_D->Engine_D Blend_Bio_D Blend 2: Base + 20% vol. Biodiesel (e.g., SME) Blend_Bio_D->Engine_D Data_Acquisition_D Data Acquisition System (Torque, Power, Fuel Flow) Engine_D->Data_Acquisition_D Emissions_Analyzer_D Exhaust Gas Analyzer (CO, HC, NOx, PM, Smoke) Engine_D->Emissions_Analyzer_D Performance_Comparison_D Compare: - Brake Torque - Brake Power - BSFC Data_Acquisition_D->Performance_Comparison_D Emissions_Comparison_D Compare: - CO, HC, NOx, PM, Smoke Opacity Emissions_Analyzer_D->Emissions_Comparison_D

Caption: Workflow for comparative engine testing of diesel additives.

Synthesis from Renewable Feedstocks

A significant advantage of this compound is its potential for production from lignocellulosic biomass. This involves the catalytic upgrading of platform molecules derived from the breakdown of cellulose, hemicellulose, and lignin. This renewable sourcing offers a pathway to reduce the carbon intensity of transportation fuels.

synthesis_pathway Biomass Lignocellulosic Biomass Platform_Molecules Platform Molecules (e.g., Furfural, Phenols) Biomass->Platform_Molecules Catalytic_Upgrading Catalytic Upgrading (e.g., Hydrodeoxygenation, Alkylation) Platform_Molecules->Catalytic_Upgrading MPCH This compound Catalytic_Upgrading->MPCH

Caption: Simplified pathway for the synthesis of this compound from biomass.

Conclusion and Future Outlook

This compound presents an interesting prospect as a bio-derived fuel component. While it may not be a high-performance octane or cetane booster on its own, its compatibility with hydrocarbon fuels and its renewable origin make it a candidate for further investigation as a blendstock.

For gasoline applications, its primary benefit would be as a renewable fuel extender, though its impact on the final blend's octane rating would need to be carefully managed.

For diesel applications, it shows more promise as a component of naphthenic-rich bio-blendstocks that can improve cold-flow properties and potentially reduce particulate matter emissions.

Crucially, further research is needed to generate comprehensive, direct comparative data on the engine performance and emissions of this compound in various fuel blends. The experimental protocols outlined in this guide provide a framework for such investigations. As the demand for sustainable and high-performance fuels continues to grow, a deeper understanding of bio-derived cycloalkanes like this compound will be essential.

References

  • California Air Resources Board. (n.d.). Organic Gas Speciation Profiles for E6 Summer Liquid Gasoline Fuel (OG681) & E6 Winter Liquid Gasoline Fuel (OG682).
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  • Hadlich, R. R., et al. (2024). Experimental investigation of a butylcyclohexane / propylcyclohexane based naphthenic bio-blendstock surrogate fuel for use in a compression ignition engine. Proceedings of the ASME 2023 ICE Forward Conference.
  • McCormick, R. L., & Westbrook, S. R. (2005). Compendium of Experimental Cetane Number Data.
  • Ran, Z., et al. (2022). Experimental investigation of naphthenic biofuel surrogate combustion in a compression ignition engine. Fuel, 324, 124637.
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  • Elkelawy, M., et al. (2021). Experimental Study on Combustion, Performance, and Emission Behaviours of Diesel /WCO Biodiesel/Cyclohexane blends in DI-CI engine. Alexandria Engineering Journal, 60(5), 4539-4553.
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  • Deshpande, R. S., et al. (2021). Performance and Emission Evaluation of Gasoline- Methanol Fuel Blend at Different Conditions in SI Engine. Journal of Mines, Metals and Fuels, 69(7), 281-288.
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  • Gonçalves, R. F. B., et al. (2021). Robust Methodology to Determine Properties of Fuels and their Blends. Chemical Engineering Transactions, 86, 193-198.
  • Örs, İ., Sayın, B., & Ciniviz, M. (2020). An Experimental Study on the Comparison of the Methanol Addition into Gasoline with the Addition of Ethanol. International Journal of Automotive Science and Technology, 4(2), 59-69.
  • Al-Arkawazi, A. K., et al. (2023). Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends. Energies, 16(8), 3535.
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A Comparative Guide to the Stereoisomeric Reactivity of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic chemistry, the three-dimensional arrangement of atoms within a molecule dictates not only its physical properties but also its chemical reactivity. For cyclic molecules like cyclohexane derivatives, this principle is vividly illustrated by the concept of conformational isomerism. The subtle yet critical differences between isomers can lead to significant variations in reaction rates and product distributions. This guide provides an in-depth comparison of the reactivity of cis- and trans-1-Methyl-4-propylcyclohexane, grounded in the principles of conformational analysis and supported by a robust experimental framework. We will explore how the spatial orientation of the methyl and propyl groups in these isomers influences their stability and susceptibility to chemical transformation, offering valuable insights for researchers in drug development and synthetic chemistry.

Part 1: The Decisive Role of Conformational Analysis

The reactivity of a cyclohexane derivative is inextricably linked to the stability of its chair conformations. In these conformations, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[1] Equatorial positions are generally more stable for substituents because they are less sterically hindered.[1] The energy difference between the axial and equatorial conformation for a given substituent is known as its "A-value," which quantifies the steric strain, primarily from 1,3-diaxial interactions (repulsion between an axial substituent and the two axial hydrogens on the same side of the ring).[2][3][4] A larger A-value signifies a stronger preference for the equatorial position.[4][5]

For our molecules of interest:

  • Methyl Group (CH₃): A-value ≈ 1.7-1.8 kcal/mol[3][5]

  • Propyl Group (CH₂CH₂CH₃): A-value ≈ 2.0-2.2 kcal/mol

The propyl group is sterically bulkier and thus has a slightly larger A-value than the methyl group, indicating a stronger preference for the equatorial position to minimize steric strain.[6]

Conformational Equilibrium of trans-1-Methyl-4-propylcyclohexane

In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. This arrangement allows for a conformation where both the methyl and propyl groups can simultaneously occupy equatorial positions. The alternative "ring-flipped" conformation would force both bulky groups into highly unfavorable axial positions.[7] Due to the significant steric strain of the di-axial conformation, the equilibrium lies overwhelmingly in favor of the di-equatorial conformer, effectively "locking" the molecule in this stable state.

Caption: Conformational equilibrium of the trans isomer.

Conformational Equilibrium of cis-1-Methyl-4-propylcyclohexane

In the cis isomer, both substituents are on the same side of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial.[7][8] The molecule will predominantly adopt the conformation that places the larger group—in this case, the propyl group—in the more stable equatorial position to minimize 1,3-diaxial interactions.[2] The methyl group is consequently forced into the less stable axial position. While this is not ideal, it is significantly more stable than the alternative conformer where the bulkier propyl group would be axial.

Caption: Conformational equilibrium of the cis isomer.

Part 2: Predicting Reactivity through a Mechanistic Lens

The differing ground-state conformations of the cis and trans isomers directly impact their reactivity. The accessibility of reactive sites, particularly the tertiary C-H bonds at the points of substitution (C1 and C4), is a key determinant of reaction rates, especially in processes sensitive to steric hindrance.[9]

A classic method to probe this is through free-radical halogenation . Photochemical bromination, in particular, is an excellent choice for a comparative study. This reaction proceeds via a radical chain mechanism where a bromine radical (Br•) abstracts a hydrogen atom in the rate-determining step.[10] Bromination is known to be highly selective, preferentially abstracting hydrogen from the most substituted carbon to form the most stable radical intermediate (tertiary > secondary > primary).[11][12]

The transition state for hydrogen abstraction by the relatively stable bromine radical is "late" (product-like), meaning it closely resembles the resulting alkyl radical.[13] Therefore, the stability of the transition state is highly sensitive to the steric environment around the C-H bond being broken.

  • For trans-1-Methyl-4-propylcyclohexane: In its locked di-equatorial conformation, both the C1-H and C4-H bonds are axial. These axial hydrogens are relatively unhindered and accessible to the incoming bromine radical.

  • For cis-1-Methyl-4-propylcyclohexane: In its preferred conformation, the propyl group is equatorial (with an axial C4-H), but the methyl group is axial. This axial methyl group acts as a steric shield, hindering the approach of the bromine radical to the axial C1-H bond. The C4-H, however, remains relatively accessible.

This leads to a clear prediction: The overall rate of free-radical bromination is expected to be faster for the trans isomer due to the greater accessibility of both tertiary C-H bonds compared to the cis isomer, where one of the target sites is sterically shielded.

Part 3: Experimental Protocol for Comparative Rate Analysis

To empirically validate these predictions, a competitive photobromination experiment can be designed. This protocol ensures that both isomers are subjected to identical conditions, allowing for a direct comparison of their relative reactivity.

Workflow: Competitive Photobromination

G A 1. Preparation Equimolar mixture of cis and trans isomers in CCl₄ B 2. Initiation Add Br₂ solution. Irradiate with a sunlamp to generate Br• radicals. A->B C 3. Reaction Allow reaction to proceed for a fixed time (e.g., 15 min). Quench with Na₂S₂O₃ solution. B->C D 4. Workup Separate organic layer, wash, dry over MgSO₄, and filter. C->D E 5. Analysis Analyze the relative consumption of starting materials using Gas Chromatography (GC). D->E

Caption: Experimental workflow for the competitive bromination assay.

Step-by-Step Methodology
  • Reactant Preparation: Prepare a stock solution containing an equimolar mixture (e.g., 0.1 M of each) of cis- and trans-1-Methyl-4-propylcyclohexane in an inert solvent like carbon tetrachloride (CCl₄).

  • Reaction Setup: Place 10.0 mL of the stock solution into a reaction vessel equipped with a magnetic stirrer.

  • Initiation: While stirring, add a limiting amount of a 0.05 M solution of bromine (Br₂) in CCl₄. Immediately begin irradiating the mixture with a suitable light source (e.g., a 275 W sunlamp).[14][15][16] The disappearance of the bromine color indicates the reaction is proceeding.[17]

  • Quenching: After a predetermined time (e.g., 15 minutes), quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Sample Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Analysis: Analyze the resulting solution using Gas Chromatography (GC). By comparing the peak areas of the remaining cis and trans starting materials against an initial (t=0) sample, the relative rate of consumption for each isomer can be determined.

Part 4: Data Presentation and Expected Outcomes

The experimental data can be effectively summarized to highlight the differential reactivity. The primary metric will be the relative consumption of the two isomers.

IsomerDominant ConformationSteric Accessibility of Tertiary C-H BondsPredicted Relative Rate of Consumption
trans Di-equatorialHigh (both C1-H and C4-H are axial and exposed)Faster
cis Axial-Methyl, Equatorial-PropylMixed (C4-H is exposed, but C1-H is shielded by the axial methyl group)Slower

Expected Result: The Gas Chromatography analysis is expected to show a greater percentage decrease in the concentration of the trans isomer compared to the cis isomer. This would confirm that trans-1-Methyl-4-propylcyclohexane is more reactive towards free-radical bromination under these conditions.

Conclusion

References

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  • Quora. (2018). What is the mechanism for the reaction of cyclohexane with bromine in the presence of sunlight?.
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  • ACS Publications. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • National Center for Biotechnology Information. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
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The Rising Profile of 1-Methyl-4-propylcyclohexane in Advanced Fuel Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of higher efficiency and cleaner combustion, the composition of transportation fuels is under intense scrutiny. Researchers, scientists, and drug development professionals involved in the energy sector are increasingly focusing on synthetic and bio-derived fuel components that can outperform traditional petroleum fractions. Among these, alkylated cycloalkanes have emerged as a promising class of compounds, and within this family, 1-Methyl-4-propylcyclohexane is gaining significant attention. This guide provides an in-depth technical comparison of this compound with alternative fuel components, supported by experimental data, to elucidate its potential in next-generation fuel applications.

The Role of Cycloalkanes in Modern Fuels

Cycloalkanes, or naphthenes, are a significant component of conventional gasoline, diesel, and jet fuels, typically comprising 20-50% of the fuel's composition. Their saturated ring structure offers a unique combination of high energy density and favorable combustion properties. Unlike aromatic compounds, they tend to produce less soot, and their branched derivatives can exhibit high octane numbers. This compound (C10H20) is a member of this class that is being explored as a high-performance "drop-in" synthetic fuel or as a key component in surrogate mixtures designed to mimic the behavior of complex real-world fuels in research settings.[1]

Comparative Analysis of Combustion Properties

The performance of a fuel is primarily dictated by its combustion characteristics. This section compares this compound and its close structural analogs with other fuel components based on key experimental metrics.

Ignition Delay Time

Ignition delay is a critical parameter in engine design and performance, particularly for advanced combustion strategies like Homogeneous Charge Compression Ignition (HCCI). It is the time lag between the start of injection and the onset of combustion. This property is highly dependent on temperature, pressure, and fuel structure.

Experimental studies on alkylated cycloalkanes, such as n-propylcyclohexane, have been conducted using shock tubes and rapid compression machines to measure ignition delay times over a range of conditions.[1][2][3] These experiments reveal that the ignition behavior of cycloalkanes is complex, often exhibiting a negative temperature coefficient (NTC) region where the ignition delay time increases with increasing temperature.[4][5][6]

Comparison with Alternatives:

  • n-Alkanes: Straight-chain alkanes generally have shorter ignition delay times compared to cycloalkanes, making them more reactive.

  • Aromatics: Aromatic compounds are typically very resistant to autoignition and thus have long ignition delay times.

  • Branched Alkanes (Iso-alkanes): These compounds have longer ignition delay times than their straight-chain counterparts and are valued for their high octane ratings.

The addition of a propyl group to the cyclohexane ring, as in this compound, influences the ignition delay. The longer alkyl chain can make the molecule more reactive than smaller alkylated cycloalkanes under certain conditions.

Experimental Protocol: Ignition Delay Measurement in a Shock Tube

A shock tube is a device used to generate high temperatures and pressures for studying chemical kinetics.

  • Mixture Preparation: A precise mixture of the fuel (e.g., this compound), an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank.

  • Shock Wave Generation: A high-pressure driver gas is separated from the low-pressure experimental gas mixture by a diaphragm. The diaphragm is ruptured, creating a shock wave that propagates through the experimental gas, rapidly heating and compressing it.

  • Ignition Detection: The onset of ignition is detected by monitoring pressure changes or light emission from radical species like OH* and CH* using fast-response sensors and spectrometers.[7]

  • Data Analysis: The ignition delay time is the interval between the arrival of the shock wave and the sharp increase in pressure or light emission indicating combustion.

Caption: Experimental workflow for ignition delay measurement using a shock tube.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability in engines. It is the speed at which a laminar (smooth) flame front moves relative to the unburned gas.

Studies comparing the laminar flame speeds of various cycloalkanes have shown that the molecular structure plays a significant role. For instance, the flame speed trend has been observed as: cyclohexane > n-hexane > methylcyclohexane ≈ ethylcyclohexane.[2][8] The symmetric structure of cyclohexane leads to the formation of more chain-branching radicals upon decomposition, which accelerates the combustion process.[2][8] The addition of alkyl chains, as in this compound, can lead to a more balanced distribution of intermediate species.[2]

Comparison with Alternatives:

Fuel Component ClassTypical Laminar Flame Speed (relative)
n-Alkanes High
Cycloalkanes Moderate to High
Branched Alkanes Moderate
Aromatics Low

Experimental Protocol: Laminar Flame Speed Measurement in a Constant Volume Spherical Bomb

  • Vessel Preparation: A spherical, constant-volume combustion chamber is evacuated to a high vacuum.

  • Mixture Injection: A premixed fuel/air mixture is introduced into the chamber to a desired initial pressure and temperature.

  • Ignition: The mixture is centrally ignited by a pair of electrodes, creating a spherical, outwardly propagating flame.

  • Flame Imaging: The flame propagation is recorded using a high-speed camera.

  • Data Extraction: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated, and then a non-linear extrapolation to zero stretch is performed to obtain the unstretched laminar flame speed.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Spherical Bomb Spherical Bomb Electrodes Spherical Bomb->Electrodes High-Speed Camera High-Speed Camera Spherical Bomb->High-Speed Camera Pressure Transducer Pressure Transducer Spherical Bomb->Pressure Transducer Evacuate Chamber Evacuate Chamber Inject Mixture Inject Mixture Evacuate Chamber->Inject Mixture Ignite Ignite Inject Mixture->Ignite Record Flame Propagation Record Flame Propagation Ignite->Record Flame Propagation Extract Flame Radius vs. Time Extract Flame Radius vs. Time Record Flame Propagation->Extract Flame Radius vs. Time Calculate Stretched Flame Speed Calculate Stretched Flame Speed Extract Flame Radius vs. Time->Calculate Stretched Flame Speed Extrapolate to Unstretched Flame Speed Extrapolate to Unstretched Flame Speed Calculate Stretched Flame Speed->Extrapolate to Unstretched Flame Speed

Caption: Workflow for laminar flame speed measurement in a spherical bomb.

Sooting Tendency

Soot, primarily composed of carbon nanoparticles, is a major pollutant from combustion engines with adverse health and environmental effects. A fuel's molecular structure heavily influences its propensity to form soot.

The sooting tendency of different hydrocarbon classes generally follows the order: naphthalenes > alkylbenzenes > alkenes > cycloalkanes > iso-paraffins > n-paraffins.[9] Cycloalkanes like this compound are advantageous over aromatics in this regard. However, the ring structure of cycloalkanes can act as a precursor to aromatic ring formation at high temperatures, leading to soot.[10]

Comparison of Sooting Tendency:

Fuel Component ClassTypical Sooting Tendency (YSI)
Naphthalenes Very High
Alkylbenzenes High
Cycloalkanes Moderate
n-Alkanes Low

Energy Density

For applications in aviation and other weight- or volume-limited systems, the energy content of the fuel is paramount. Energy density can be considered on a gravimetric (per unit mass) or volumetric (per unit volume) basis.

Cycloalkanes, including this compound, generally possess a higher volumetric energy density compared to their acyclic alkane counterparts due to their more compact molecular structure. This is a significant advantage for applications where fuel tank volume is a design constraint.

Synthesis of this compound

The practical application of this compound as a fuel component depends on its scalable and cost-effective synthesis. While detailed industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis involves the Friedel-Crafts alkylation of a suitable aromatic precursor followed by catalytic hydrogenation. For example, toluene can be alkylated with propylene to form cymene, which is then hydrogenated to produce 1-methyl-4-isopropylcyclohexane (p-menthane), a close isomer of this compound. A similar pathway could be envisioned starting with propylbenzene.

Conclusion and Future Outlook

This compound and related alkylated cycloalkanes represent a compelling class of molecules for the formulation of advanced transportation fuels. Their high energy density and favorable combustion characteristics, particularly when compared to aromatic compounds, make them attractive for improving fuel efficiency and reducing soot emissions.

However, a complete understanding of their combustion chemistry, especially under engine-relevant conditions, requires further research. The development of detailed and validated chemical kinetic models for these compounds is crucial for their effective integration into surrogate fuel models and for the predictive design of next-generation engines. As the demand for high-performance and sustainable fuels grows, this compound is poised to be a key area of investigation for researchers and industry professionals.

References

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  • Wu, F., Kelley, A. P., & Law, C. K. (n.d.). Laminar flame speeds of cyclohexane and mono-alkylated cyclohexanes at elevated pressures. Princeton University.
  • Li, Y., et al. (2017). A comparison study of cyclopentane and cyclohexane laminar flame speeds at elevated pressures and temperatures. Combustion and Flame, 183, 149-157.
  • Ji, C., et al. (2013). Experimental Investigation of Laminar Flame Speed Measurement for Kerosene Fuels: Jet A-1, Surrogate Fuel, and Its Pure Components. Energy & Fuels, 27(6), 3383-3393.
  • Kasper, M., et al. (2021). Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane. Energy & Fuels, 35(22), 18459-18471.
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  • Ahmed, A., et al. (2021). A comprehensive combustion chemistry study of n-propylcyclohexane. Combustion and Flame, 233, 111576.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reliable and reproducible results. 1-Methyl-4-propylcyclohexane, a substituted cycloalkane, finds application in various fields, including as a component in advanced fuels and as a non-polar solvent.[1][2][3][4] Its performance in these applications is directly correlated with its purity. This guide provides an in-depth, comparative framework for assessing the purity of commercial this compound, moving beyond mere protocol to explain the scientific rationale behind the analytical choices.

The Chromatographic Approach: Separation and Quantification

Gas Chromatography (GC) is the cornerstone for analyzing volatile and semi-volatile compounds like substituted cycloalkanes. Its power lies in its ability to separate a complex mixture into its individual components.

The Primacy of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying impurities. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Why GC-MS? The Flame Ionization Detector (FID) in a standard GC system is excellent for quantification but provides no structural information. Mass Spectrometry, on the other hand, acts as a "molecular fingerprint" detector, allowing for the confident identification of unknown impurities by comparing their mass spectra to extensive libraries.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the commercial this compound sample in a high-purity solvent (e.g., hexane or cyclohexane) to a concentration of approximately 1000 ppm. The choice of solvent is critical; it should not co-elute with the main component or key impurities.[5]

  • Instrumentation: Utilize a GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a good starting point for separating hydrocarbons based on their boiling points. For resolving isomers, a more specialized column may be necessary.[6]

    • Injection: Inject 1 µL of the prepared sample with a split ratio of 100:1 to avoid overloading the column.

    • Oven Program: A temperature ramp is crucial for separating compounds with different volatilities. A typical program might be:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 35 to 350 to capture the molecular ions and fragments of the parent compound and potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST).

    • Quantify the impurities using the area percent method, assuming similar response factors for hydrocarbon isomers. For higher accuracy, use an internal standard.

Workflow for Purity Assessment using GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute Commercial Sample (e.g., 1000 ppm in Hexane) GC Inject into GC (Non-polar column) Prep->GC MS Mass Spectrometry (EI, Scan m/z 35-350) GC->MS Separated Analytes Identify Identify Peaks (Library Search) MS->Identify Quantify Quantify Impurities (Area Percent) Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for assessing the purity of this compound using GC-MS.

The Spectroscopic Approach: Structural Confirmation and Contaminant Detection

Spectroscopic techniques provide complementary information to chromatography. While GC separates, spectroscopy elucidates the chemical structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for its ability to provide detailed structural information. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals is directly proportional to the number of protons, making it a powerful quantitative tool.[7]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Why NMR? NMR can reveal the presence of isomers (cis/trans) of this compound, which may be difficult to separate by GC. It can also detect non-volatile impurities that would not be observed by GC.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds for accurate integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis:

    • Compare the observed chemical shifts and coupling patterns with reference spectra or predicted spectra for this compound.

    • Look for small, unassigned peaks that indicate impurities. The integration of these peaks in the ¹H NMR spectrum can be used to estimate their concentration relative to the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule.[8][9][10][11]

Why FTIR? For a saturated hydrocarbon like this compound, the FTIR spectrum is expected to be relatively simple, showing C-H stretching and bending vibrations.[8] The power of FTIR in this context is its ability to quickly detect unexpected functional groups, such as C=O (from ketones or aldehydes), O-H (from alcohols or water), or aromatic C-H stretches, which would indicate significant contamination.[9]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • The spectrum should be dominated by alkane C-H stretching peaks just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

    • Scrutinize the spectrum for any absorptions outside of these regions, which would indicate the presence of impurities with different functional groups.

Comparative Analysis: Product vs. Alternatives

A key aspect of this guide is to provide a framework for comparing the purity of commercial this compound with potential alternatives. A common alternative in fuel applications is Decahydronaphthalene (Decalin).[2]

Table 1: Hypothetical Purity Comparison of Commercial Products

ParameterSupplier A (98% Grade)Supplier B (99.5%+ Grade)Decalin (Technical Grade)
Purity (GC Area %) 98.2%99.7%95.5% (cis/trans mixture)
Major Impurities cis/trans isomers (1.1%), Methylcyclohexane (0.4%), Toluene (0.2%)cis/trans isomers (0.2%)Other C10H18 isomers (3.0%), Naphthalene (0.8%)
Water Content ~150 ppm<50 ppm~200 ppm
NMR Confirmation Signals consistent with listed impurities.No significant impurity signals detected.Complex spectrum due to multiple isomers.
FTIR Analysis No unexpected functional groups.No unexpected functional groups.Small peaks indicative of aromatic C-H stretches.

This table illustrates how a multi-technique approach provides a comprehensive purity profile. Supplier B's product is clearly superior for high-purity applications, while the Decalin sample shows significant isomeric and aromatic impurities.

Decision Tree for Impurity Identification

Impurity_ID Start Unknown Peak in GC-MS MS_Match Does MS Spectrum Match Library Entry? Start->MS_Match Known_Impurity Identified as Known Impurity (e.g., Toluene, Isomer) MS_Match->Known_Impurity Yes No_Match No Library Match. Propose Structure from Fragmentation. MS_Match->No_Match No NMR_Confirm Acquire NMR of Fraction. Is Structure Consistent? FTIR_Check Does FTIR show unexpected functional groups? NMR_Confirm->FTIR_Check No Unknown_Impurity Tentatively Identified Impurity. Requires Further Analysis. NMR_Confirm->Unknown_Impurity Yes FTIR_Check->Unknown_Impurity No Process_Contaminant Identified as Process Contaminant (e.g., Carbonyl, Alcohol) FTIR_Check->Process_Contaminant Yes No_Match->NMR_Confirm

Sources

An Inter-Laboratory Comparison Guide to the Analysis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-propylcyclohexane is a substituted cycloalkane that may be encountered as an impurity, a component in complex hydrocarbon mixtures, or a synthetic biomarker. Accurate and reproducible quantification of this compound is critical for process control, regulatory compliance, and research applications. However, achieving analytical consistency across different laboratories presents a significant challenge. This guide provides a comprehensive overview of analytical methodologies, presents a robust protocol for Gas Chromatography-Mass Spectrometry (GC-MS), and explores the key factors influencing inter-laboratory variability. By establishing a standardized approach, we aim to enhance the reliability and comparability of analytical data for this compound.

Analytical Methodologies: A Comparative Overview

The analysis of volatile organic compounds (VOCs) like this compound is predominantly accomplished using gas chromatography. The choice of detector and sample introduction method, however, can significantly impact performance.

Method Principle Advantages Disadvantages Typical Application
GC-FID Separation by GC followed by detection using a Flame Ionization Detector (FID), which responds to organic compounds.Robust, linear over a wide range, and relatively inexpensive.Provides no structural information, leading to potential misidentification in complex matrices.Routine quality control of known samples with few interfering compounds.
GC-MS Separation by GC followed by detection using a Mass Spectrometer (MS), which fragments molecules and separates the resulting ions by their mass-to-charge ratio.Provides definitive compound identification through mass spectra. High sensitivity and selectivity.Higher equipment cost and complexity. Requires more extensive operator training.Broad-spectrum analysis, impurity profiling, and analysis of samples in complex matrices.[1][2][3]
Purge & Trap GC-MS Volatiles are purged from a sample matrix (e.g., water, soil) with an inert gas, trapped on an adsorbent, then thermally desorbed into the GC-MS system.Excellent for trace-level analysis in solid or liquid samples.[1][4] Automatable for high throughput.Method development can be complex. Potential for analyte breakthrough or carryover.Environmental monitoring, analysis of residual solvents in pharmaceuticals.[5]

For the purpose of an inter-laboratory comparison where accuracy and definitive identification are paramount, GC-MS is the recommended technique . Its ability to provide structural information via mass spectra minimizes the risk of misidentification, a common source of error in cross-laboratory studies.

Recommended Protocol: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to serve as a standardized starting point for laboratories aiming to quantify this compound. It is based on established principles for VOC analysis, such as those outlined in EPA Method 8260C.[1][2][3][5]

Principle of the Method

A liquid sample containing the analyte is injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each compound, allowing for positive identification and quantification.

Reagents and Materials
  • This compound analytical standard: (≥98% purity)

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated compound not present in the sample.

  • Solvent: Hexane or Dichloromethane (Pesticide or GC grade).

  • Helium (Carrier Gas): Ultra-high purity (99.999%).

  • Calibration Standards: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a multi-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL), with each standard containing a fixed concentration of the internal standard.

Instrumentation

The following table outlines typical GC-MS parameters. Laboratories should perform their own optimization.

Parameter Setting Justification
GC System Agilent 6890/7890 or equivalentWidely used and robust platforms for VOC analysis.
MS Detector Agilent 5973/5977 or equivalentProvides reliable mass spectral data for compound identification.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds.[6]
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is inert.
Oven Program Initial 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 2 minThis temperature program effectively separates the analyte from solvent and common impurities.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 40-300)Allows for the collection of complete mass spectra for definitive identification.
Quantitation Ions m/z 97 (primary), m/z 55, 83 (secondary) for this compoundThese ions are characteristic fragments and provide selectivity for quantification.
Experimental Workflow

The following diagram illustrates the standardized workflow from sample receipt to final data reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Receipt & Login C Sample Dilution & IS Spiking A->C B Prepare Calibration Standards & QCs E Analyze Calibration Curve B->E F Analyze Samples & QCs C->F D GC-MS System Suitability Check D->E E->F G Integrate Peaks & Verify Spectra F->G H Calculate Concentrations G->H I Final Report Generation H->I

Caption: Standardized GC-MS analytical workflow.

Step-by-Step Protocol
  • System Suitability: Before analysis, inject a mid-level standard to verify system performance, including peak shape, retention time, and signal intensity.

  • Calibration: Analyze the prepared calibration standards from lowest to highest concentration. Construct a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Preparation: Dilute the sample with the chosen solvent to fall within the calibrated range. Add the internal standard to the diluted sample at the same concentration used for the calibration standards.

  • Sample Analysis: Inject the prepared sample onto the GC-MS system.

  • Data Processing:

    • Identify the this compound peak based on its retention time and by comparing the acquired mass spectrum to a reference spectrum.

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration using the calibration curve.

Inter-Laboratory Comparison: A Hypothetical Study

To illustrate potential variability, consider a study where a reference material with a known concentration of 5.00 µg/mL of this compound is sent to four different laboratories.

Laboratory Mean Measured Conc. (µg/mL) Std. Deviation (SD) Relative Std. Deviation (RSD) Accuracy (% Recovery) Notes
Lab A 4.950.153.0%99.0%Followed protocol exactly.
Lab B 5.080.183.5%101.6%Used a slightly different temperature ramp.
Lab C 5.850.559.4%117.0%Suspected calibration error; used linear regression through zero.
Lab D 4.410.409.1%88.2%Experienced inlet discrimination issues.

This data highlights how deviations in methodology (Lab B), calibration practices (Lab C), or instrument maintenance (Lab D) can lead to significant discrepancies in results, even when analyzing the same sample. Inter-laboratory studies have shown that between-laboratory variability can be approximately twice that of within-laboratory variability.[6]

Key Factors Influencing Inter-Laboratory Variability

Achieving consistency requires controlling numerous variables throughout the analytical process. An inter-laboratory comparison study on semi-volatile organic chemicals found that variability ranged from 2.8-58% when analyzing standards and 6.9-190% when analyzing air samples, with precision being poorer for samples requiring cleanup or for low concentrations.[7]

G center Analytical Variability a1 Matrix Effects center->a1 a2 Preparation Inconsistency center->a2 a3 Analyte Stability center->a3 b1 Calibration Drift center->b1 b2 Column Aging center->b2 b3 Inlet Maintenance center->b3 c1 Integration Parameters center->c1 c2 Calibration Model center->c2 c3 Choice of IS center->c3 d1 Training Level center->d1 d2 Data Review center->d2

Caption: Key sources of inter-laboratory analytical variability.

  • Sample Handling: Inconsistent sample preparation, including dilution errors and matrix effects, is a primary source of deviation.

  • Instrumentation: Differences in instrument calibration, maintenance (e.g., inlet liner changes), and column performance can lead to systematic bias.

  • Methodology: Variations in data processing, such as peak integration parameters and the choice of calibration model (e.g., linear vs. quadratic), can significantly alter final results.

  • Standards and Reagents: The purity of analytical standards and the quality of solvents can differ between labs.

Best Practices for Ensuring Cross-Laboratory Consistency

To mitigate the variables described above, laboratories should adhere to the following best practices:

  • Adopt a Common Protocol: All participating laboratories should agree upon and strictly follow a single, detailed Standard Operating Procedure (SOP), like the one proposed in this guide.

  • Use a Centralized Source for Reference Materials: All standards and control samples should be sourced from the same certified lot to eliminate variability in reference materials.

  • Implement a Robust Quality Control (QC) System: Regularly analyze Quality Control samples (e.g., a mid-level standard) to monitor instrument performance. Set clear acceptance criteria for QC checks.

  • Participate in Proficiency Testing (PT) Programs: Regular participation in blind PT schemes is the most effective way to objectively assess and improve laboratory performance against peers.[8]

  • Standardize Data Reporting: Define a uniform format for reporting results, including units, number of significant figures, and how detection limits are determined.

Conclusion

The reliable analysis of this compound across multiple sites is an achievable goal, but it demands a rigorous, standardized approach. By adopting a unified, high-quality analytical method such as GC-MS, controlling pre-analytical and analytical variables, and validating performance through proficiency testing, the scientific community can ensure that data is comparable, reliable, and fit for purpose. This guide provides the foundational framework for achieving that consistency.

References

  • ASTM International. (2021). ASTM D5135-21 - Standard Test Method for Analysis of Styrene by Capillary Gas Chromatography. ASTM International.
  • Gurka, D. F. (1984). Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2006). Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • Amptius. (n.d.). EPA Method 8260 C Instrumentation Guide.
  • Hung, H., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 158(11), 3365-71.
  • ASTM International. (2018). ASTM D7266-13(2018)e1 - Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). ASTM International.
  • Olfasense. (n.d.). Interlaboratory comparisons and proficiency tests.

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A Senior Application Scientist's Guide to Selecting GC Columns for the Analysis of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of gas chromatography (GC) columns for the analysis of 1-Methyl-4-propylcyclohexane. As researchers and professionals in drug development and chemical analysis, selecting the optimal column is paramount for achieving accurate, reproducible, and efficient separations. This document moves beyond catalog descriptions to explain the fundamental principles guiding column selection, supported by established data and protocols, empowering you to make informed decisions for your specific application.

Understanding the Analyte: this compound

This compound is a saturated cyclic hydrocarbon with the chemical formula C10H20.[1] Its non-polar nature and boiling point are the primary characteristics that dictate the chromatographic strategy. A critical consideration for this analyte is the presence of cis and trans stereoisomers, which may require high-resolution chromatography to separate.[1][2][3] The fundamental principle of chromatography, "like dissolves like," is the cornerstone of our selection process.[4] For a non-polar analyte such as this, a non-polar stationary phase is the logical and most effective starting point.

Pillar 1: The Critical Choice of Stationary Phase

The heart of any GC separation is the stationary phase. The interaction between the analyte and this phase governs retention and selectivity.

The Primary Choice: Non-Polar Phases

For non-polar compounds like alkanes, separation is predominantly governed by boiling point.[5][6] Therefore, a non-polar stationary phase is the most appropriate choice. The industry-standard non-polar phase is 100% Dimethylpolysiloxane (PDMS) . This phase is ubiquitous and sold under various trade names, such as DB-1 and Rtx-1, which are considered equivalent.[7][8][9]

Mechanism of Separation: On a PDMS stationary phase, the primary interactions are weak, non-specific van der Waals (dispersive) forces.[4][10] Analytes partition into the phase and are separated in order of increasing boiling point. This makes the elution profile predictable and ideal for hydrocarbon analysis.

Alternative Phases: When to Consider a Change

While 100% PDMS is the workhorse, phases with a low level of phenyl content, such as 5% Phenyl-95% Dimethylpolysiloxane , can sometimes offer alternative selectivity. However, for a simple, non-aromatic alkane, the benefit is minimal, and the 100% PDMS phase remains the superior and recommended choice. More polar phases, like those based on polyethylene glycol (WAX), are unsuitable as they are designed to separate polar compounds through dipole-dipole or hydrogen bonding interactions.[6][11]

Pillar 2: Optimizing Performance with Column Dimensions

Once the stationary phase is selected, the column's physical dimensions—length, internal diameter (ID), and film thickness—must be optimized to meet the specific goals of the analysis, whether it's speed, resolution, or capacity.

Internal Diameter (ID)

The column's internal diameter affects both efficiency (the narrowness of peaks) and sample loading capacity. The choice represents a trade-off between these two parameters.[12]

Internal Diameter (ID)Efficiency (Plates/meter)Sample CapacityKey Advantages & Applications
0.25 mm (Narrow Bore) HighLowHigh Resolution. Ideal for complex samples or separating closely eluting isomers (e.g., cis/trans). The most common choice for high-performance GC.
0.32 mm MediumMediumA good compromise between the resolution of 0.25 mm and the capacity of 0.53 mm. Excellent for general-purpose methods.
0.53 mm (Wide Bore) LowHighHigh Capacity. Suitable for trace analysis of components in a high-concentration matrix or when interfacing with packed column injectors.[13]
Film Thickness (df)

The thickness of the stationary phase film directly impacts the retention of the analyte. Thicker films increase retention, which is beneficial for highly volatile compounds that might otherwise elute too quickly.[5][13]

Film Thickness (df)Analyte RetentionSample CapacityKey Advantages & Applications
0.25 µm (Thin Film) LowLowSharp peaks and reduced column bleed at high temperatures. Best for analytes with higher boiling points.
0.50 µm MediumMediumA versatile, general-purpose film thickness suitable for a wide range of analytes, including this compound.
1.00 µm - 5.00 µm (Thick Film) HighHighIncreases retention for volatile compounds, potentially eliminating the need for cryogenic cooling.[13] Reduces peak fronting for highly concentrated components.

For this compound (Boiling Point: ~171-173°C), a standard film thickness of 0.25 µm or 0.50 µm is typically sufficient.

Column Length

Column length is directly proportional to resolving power, but at the cost of longer analysis times. Resolution increases with the square root of the column length; therefore, doubling the length increases resolution by about 40%.[6][12]

Column LengthResolutionAnalysis TimeKey Advantages & Applications
15 m - 30 m StandardFastHigh Throughput. Excellent for routine analysis, quality control, and screening where high resolution of complex isomers is not the primary goal.[6]
60 m HighMediumEnhanced Resolution. The preferred choice for separating complex mixtures or challenging isomer pairs, such as the cis and trans forms of this compound.[13]
100+ m Very HighLongReserved for extremely complex separations, such as detailed hydrocarbon analysis in the petrochemical industry.[13]

Data-Driven Column Comparison

The following table summarizes recommended columns for the analysis of this compound, highlighting their strengths for different analytical objectives. The stationary phase for all recommendations is 100% Dimethylpolysiloxane.

Analytical GoalRecommended Column (L x ID x df)Manufacturer ExamplesRationale
Routine QC / High Throughput 30 m x 0.25 mm x 0.25 µmAgilent DB-1[7], Restek Rtx-1[14]Provides a fast analysis with sufficient resolution for basic quantification. This is the most common starting point for method development.
High Resolution of Isomers 60 m x 0.25 mm x 0.25 µmAgilent DB-1, Restek Rtx-1The increased length provides the necessary theoretical plates to resolve the cis and trans isomers, which may have very similar boiling points.[13]
Trace Analysis in a Simple Matrix 30 m x 0.32 mm x 0.50 µmAgilent DB-1[15], Restek Rtx-1[16]The wider ID and thicker film provide higher sample capacity, improving sensitivity for trace components without being overloaded by the matrix.

Experimental Protocols & Visualization

To translate theory into practice, a robust experimental method is essential.

Recommended GC Protocol

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrumentation and separation goals.

  • Column Selection: Rtx-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Sample Preparation: Dilute the sample in a non-polar solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC System Parameters:

    • Inlet: Split/Splitless, 250°C

    • Split Ratio: 50:1 (adjust as needed based on concentration)

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute

      • Ramp: 10°C/min to 200°C

      • Hold: Hold at 200°C for 2 minutes

    • Detector: Flame Ionization Detector (FID), 280°C

  • Data Analysis: The expected retention index for this compound on a standard non-polar column is approximately 1006-1024.[17][18][19] Use this value to identify the peak of interest.

Visualizing the Selection Process

The logical flow for selecting the appropriate GC column can be visualized as a decision-making workflow.

GC_Column_Selection cluster_analyte Analyte Characterization cluster_selection Column Selection Workflow Analyte Analyte: this compound Properties Properties: - Non-Polar Saturated Hydrocarbon - Boiling Point: ~172°C - Cis/Trans Isomers Present Analyte->Properties Phase Step 1: Choose Stationary Phase Analyte->Phase Principle Principle: 'Like Dissolves Like' Phase->Principle Phase_Choice Choice: Non-Polar (100% Dimethylpolysiloxane) Phase->Phase_Choice Dimensions Step 2: Optimize Dimensions Phase_Choice->Dimensions Goal Define Analytical Goal Dimensions->Goal Routine Routine / High Throughput Goal->Routine Speed HighRes High Resolution (Isomers) Goal->HighRes Resolution Trace Trace Analysis Goal->Trace Capacity Col_Routine Column: 30m x 0.25mm x 0.25µm Routine->Col_Routine Col_HighRes Column: 60m x 0.25mm x 0.25µm HighRes->Col_HighRes Col_Trace Column: 30m x 0.32mm x 0.50µm Trace->Col_Trace

Caption: GC column selection workflow for this compound.

Visualizing the Separation Mechanism

The separation on a non-polar PDMS column is a dynamic process based on boiling point.

Separation_Mechanism cluster_column GC Column Cross-Section Stationary Phase Non-Polar Stationary Phase (100% PDMS) Analyte A Low Boiling Point Analyte Detector Detector Analyte A->Detector Elutes First (Weak Interaction) Analyte B This compound Analyte B->Detector Elutes Second Analyte C High Boiling Point Analyte Analyte C->Detector Elutes Last (Stronger Interaction) Injector Sample Injection Injector->Analyte A Mobile Phase Flow Injector->Analyte B Injector->Analyte C

Caption: Elution order based on boiling point on a non-polar GC column.

Conclusion and Final Recommendation

The analysis of this compound is most effectively and reliably achieved using a non-polar 100% Dimethylpolysiloxane (PDMS) stationary phase. The choice of column dimensions should be tailored to the specific analytical objective:

  • For general-purpose analysis and high throughput , a 30 m x 0.25 mm ID x 0.25 µm column offers the best balance of speed and performance.

  • For the critical separation of cis and trans isomers , a longer 60 m x 0.25 mm ID x 0.25 µm column is strongly recommended to provide the necessary resolving power.

By grounding your column selection in the fundamental principles of chromatography and the specific properties of your analyte, you can ensure the development of a robust, accurate, and efficient analytical method.

References

  • A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
  • This compound. (n.d.). NIST Chemistry WebBook.
  • Metal-Organic Framework Stationary Phases for One- and Two-Dimensional Micro-Gas Chromatographic Separations of Light Alkanes an - Oxford Academic. (2020, April 15).
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... (n.d.). ResearchGate.
  • Exploring Different Types of Gas Chromatography Columns for Various Applications. (2025, June 6).
  • DB-1 GC Column. (n.d.). Agilent.
  • Gas-Liquid Chromatographic Study of Thermodynamics of Some Alkanes on Polysiloxane Stationary Phase. (2025, August 5). ResearchGate.
  • Part Number: 125-1035. (n.d.). Agilent.
  • 12.4: Gas Chromatography. (2019, June 5). Chemistry LibreTexts.
  • Chemical Properties of this compound, cis. (n.d.). Cheméo.
  • DB-1. (n.d.). Element Lab Solutions.
  • Rtx-1 GC Capillary Column, 60 m, 0.32 mm ID, 5.00 µm. (n.d.). Restek.
  • Rtx-1 GC Capillary Column, 105 m, 0.25 mm ID, 1.00 µm. (n.d.). Restek.
  • 124-1034. (n.d.). Agilent.
  • Rtx-1 GC Capillary Column, 30 m, 0.53 mm ID, 5.00 µm. (n.d.). Restek.
  • 123-1055. (n.d.). Agilent.
  • Rtx-1 GC Capillary Column, 30 m, 0.32 mm ID, 0.25 µm. (n.d.). Restek.
  • Rtx-1 GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm. (n.d.). Restek.
  • GC Column Types & Selection Guide. (n.d.). Shimadzu.
  • Improved GC Columns for the Petroleum Industry. (2014, February 26). Chromatography Today.
  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek.
  • This compound, trans. (n.d.). NIST Chemistry WebBook.
  • This compound. (n.d.). PubChem.
  • This compound, trans. (n.d.). NIST Chemistry WebBook.
  • Bulletin 875C Supelco Capillary GC Columns. (n.d.). LabRulez GCMS.
  • Gas chromatography. (n.d.).
  • This compound, cis. (n.d.). NIST Chemistry WebBook.
  • Chemical Properties of 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1). (n.d.). Cheméo.

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A Comparative Guide to the Synthetic Routes of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-propylcyclohexane is a saturated cyclic hydrocarbon that exists as two geometric isomers, cis and trans.[1][2] Its structure is a foundational motif in various fields, including medicinal chemistry, materials science, and as a component in high-density fuels. The precise and efficient synthesis of this molecule, with control over its stereochemistry, is a significant objective for researchers. This guide provides an in-depth comparison of several prominent synthetic strategies to obtain this compound, evaluating each for its efficiency, scalability, cost-effectiveness, and stereochemical control. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and supporting data to empower researchers in making informed decisions for their specific applications.

Route 1: Catalytic Hydrogenation of 4-Propyltoluene

This is arguably the most direct and industrially scalable approach, contingent on the availability of the starting material, 4-propyltoluene (also known as 1-methyl-4-propylbenzene).[3] The core of this method is the reduction of the aromatic ring to a cyclohexane ring using catalytic hydrogenation.

Chemical Principles

Catalytic hydrogenation of aromatic compounds involves the addition of hydrogen across the π-system of the benzene ring in the presence of a metal catalyst. This reaction typically requires high pressures and temperatures to overcome the resonance stability of the aromatic ring.[4] The choice of catalyst (e.g., Platinum, Palladium, Rhodium, Nickel) and reaction conditions can influence the reaction rate and, importantly, the stereochemical outcome of the final product. The hydrogenation generally proceeds via a syn-addition of hydrogen atoms from the surface of the catalyst, which can lead to a predominance of the cis isomer.

Experimental Protocol

Materials:

  • 4-Propyltoluene

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Ethanol (solvent)

  • High-pressure autoclave reactor

Procedure:

  • A high-pressure autoclave reactor is charged with 4-propyltoluene (1 equivalent), 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% loading), and ethanol as the solvent.

  • The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.

  • The reactor is then pressurized with hydrogen gas to approximately 1000 psig.[5]

  • The mixture is heated to a temperature of 100-150°C with vigorous stirring.

  • The reaction is monitored by gas chromatography (GC) until the starting material is fully consumed.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield this compound.

Performance Analysis
  • Yield: Typically high, often exceeding 90%.

  • Stereoselectivity: This method often yields a mixture of cis and trans isomers. The ratio is dependent on the catalyst and conditions, but often favors the cis isomer.

  • Scalability: Excellent. Catalytic hydrogenation is a common industrial process.

  • Cost: The primary costs are associated with the catalyst (Rhodium is a precious metal) and the high-pressure equipment.

Route 2: Friedel-Crafts Acylation followed by Multi-Step Reduction

This classical organic chemistry approach builds the target molecule from a simpler aromatic starting material like toluene. It offers flexibility but involves multiple steps, which can impact the overall yield.

Chemical Principles

This synthesis involves three key transformations:

  • Friedel-Crafts Acylation: An acyl group (propanoyl group) is introduced onto the toluene ring via electrophilic aromatic substitution. The methyl group on toluene is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product being major due to less steric hindrance.[6][7]

  • Ketone Reduction (Clemmensen or Wolff-Kishner): The carbonyl group of the resulting ketone is reduced to a methylene (CH₂) group. The Clemmensen reduction uses amalgamated zinc and hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine and a strong base.

  • Aromatic Ring Hydrogenation: The resulting 4-propyltoluene is then hydrogenated as described in Route 1.

Visualizing the Workflow

G Toluene Toluene ArylKetone 1-(4-methylphenyl)propan-1-one Toluene->ArylKetone Friedel-Crafts Acylation AcylChloride Propanoyl Chloride + AlCl₃ Propyltoluene 4-Propyltoluene ArylKetone->Propyltoluene Ketone Reduction Reduction1 Clemmensen or Wolff-Kishner Reduction FinalProduct This compound Propyltoluene->FinalProduct Ring Hydrogenation Reduction2 Catalytic Hydrogenation (H₂/Catalyst)

Caption: Workflow for the Friedel-Crafts Acylation Route.

Experimental Protocol

Step 2a: Friedel-Crafts Acylation of Toluene [7][8]

  • Anhydrous aluminum chloride (1.1 eq) is suspended in a dry solvent (e.g., dichloromethane) under an inert atmosphere in a flask equipped with an addition funnel.

  • The suspension is cooled in an ice bath.

  • A solution of propanoyl chloride (1.0 eq) in the same solvent is added dropwise.

  • After stirring, a solution of toluene (1.2 eq) is added dropwise, maintaining the low temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • The reaction is quenched by carefully pouring it onto crushed ice and concentrated HCl.

  • The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated to yield crude 1-(4-methylphenyl)propan-1-one.

Step 2b: Clemmensen Reduction of the Aryl Ketone [9]

  • Zinc amalgam is prepared by stirring zinc granules with a mercuric chloride solution.

  • The amalgam, concentrated HCl, water, and the ketone from Step 2a are refluxed vigorously.

  • Additional portions of HCl are added periodically during the reflux period.

  • After completion, the mixture is cooled, and the organic product (4-propyltoluene) is separated and purified.

Step 2c: Catalytic Hydrogenation of 4-Propyltoluene

  • The procedure is identical to that described in Route 1.

Performance Analysis
  • Yield: The overall yield is the product of the yields of the three steps, and is typically moderate (50-70%).

  • Stereoselectivity: Similar to Route 1, the final hydrogenation step produces a mixture of isomers.

  • Scalability: Moderate. The workup for Friedel-Crafts and Clemmensen reactions can be cumbersome on a large scale.

  • Cost: Starting materials are relatively inexpensive. The main costs are associated with solvents, reagents for reduction, and the final hydrogenation step.

Route 3: Grignard Reaction on a Cyclohexanone Precursor

This route offers a powerful way to form the key C-C bond between the methyl group and the cyclohexane ring. It requires the prior synthesis of a 4-propylcyclohexanone precursor.

Chemical Principles

This strategy hinges on the nucleophilic addition of a Grignard reagent to a carbonyl group.[10][11] The synthesis can be envisioned in two ways: adding a methyl Grignard reagent to 4-propylcyclohexanone or a propyl Grignard reagent to 4-methylcyclohexanone. We will focus on the former. The key steps are:

  • Precursor Synthesis: 4-propylcyclohexanone is synthesized, for instance, by hydrogenation of 4-propylphenol to 4-propylcyclohexanol, followed by oxidation (e.g., with PCC or a Swern oxidation).

  • Grignard Reaction: Methylmagnesium bromide (CH₃MgBr) attacks the carbonyl carbon of 4-propylcyclohexanone to form a tertiary alcohol.[12]

  • Dehydration & Hydrogenation: The alcohol is dehydrated using a strong acid (e.g., H₂SO₄) to form an alkene (a mixture of 1-methyl-4-propylcyclohex-1-ene and methylidene-4-propylcyclohexane). This alkene mixture is then hydrogenated to the final saturated product.

Visualizing the Workflow

G Precursor 4-Propylcyclohexanone Alcohol 1-Methyl-4-propylcyclohexan-1-ol Precursor->Alcohol Grignard Addition Grignard CH₃MgBr Alkene Cyclohexene Mixture Alcohol->Alkene Dehydration Dehydration Acid-catalyzed Dehydration FinalProduct This compound Alkene->FinalProduct Hydrogenation Hydrogenation Catalytic Hydrogenation (H₂/Catalyst)

Caption: Workflow for the Grignard Reaction Route.

Experimental Protocol

Step 3a: Grignard Reaction

  • A solution of 4-propylcyclohexanone (1.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0°C.

  • A solution of methylmagnesium bromide (typically 1.1-1.2 eq in ether) is added dropwise.

  • The reaction is stirred at 0°C and then allowed to warm to room temperature until the starting ketone is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield the crude tertiary alcohol.

Step 3b: Dehydration and Hydrogenation

  • The crude alcohol is dissolved in a suitable solvent like toluene and heated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), often with a Dean-Stark trap to remove water.

  • Once dehydration is complete, the resulting crude alkene mixture is subjected to catalytic hydrogenation as described in Route 1, often using a Pd/C or PtO₂ catalyst under moderate hydrogen pressure.

Performance Analysis
  • Yield: Good yields for the Grignard and hydrogenation steps, but the overall yield depends heavily on the efficiency of the precursor synthesis. Overall yields are typically moderate.

  • Stereoselectivity: The final hydrogenation step will produce a mixture of cis and trans isomers. The Grignard addition itself can also create stereocenters, but this is rendered moot by the subsequent dehydration.

  • Scalability: Grignard reactions can be scaled but require strict anhydrous conditions, which can be challenging on an industrial scale.

  • Cost: Grignard reagents are relatively inexpensive. The cost is largely dependent on the synthesis of the substituted cyclohexanone precursor.

Comparative Summary

FeatureRoute 1: Catalytic HydrogenationRoute 2: Friedel-Crafts AcylationRoute 3: Grignard Reaction
Starting Material 4-PropyltolueneToluene, Propanoyl Chloride4-Propylcyclohexanone
Number of Steps 133 (plus precursor synthesis)
Overall Yield High (>90%)Moderate (50-70%)Moderate
Stereoselectivity Mixture of isomers (cis often favored)Mixture of isomersMixture of isomers
Scalability ExcellentModerateModerate
Key Advantages Direct, high yield, industrially provenUses cheap, simple starting materialsPowerful C-C bond formation
Key Disadvantages Requires specific starting materialMulti-step, moderate overall yieldRequires precursor synthesis, strict anhydrous conditions

Conclusion

The selection of an optimal synthetic route to this compound is dictated by the specific needs of the researcher, including scale, cost, and the availability of starting materials.

  • For large-scale production where the starting 4-propyltoluene is readily available, Route 1 (Direct Catalytic Hydrogenation) is unequivocally the most efficient and economical choice.

  • Route 2 (Friedel-Crafts Acylation) represents a classic, versatile approach that is well-suited for laboratory-scale synthesis when starting from basic aromatic feedstocks like toluene. Its multi-step nature, however, reduces its overall efficiency.

  • Route 3 (Grignard Reaction) provides a robust method for constructing the carbon skeleton but is synthetically more demanding due to the need for a pre-functionalized cyclohexane ring and the requirement for anhydrous conditions.

Ultimately, each route offers a valid pathway to the target molecule. This guide provides the foundational data and procedural insights to help scientists navigate these options and select the strategy that best aligns with their research goals and available resources.

References

  • Signaigo, F.K.; Cramer, P.L. (1933). The preparation of some mono- and dialkylcylohexanes. J. Am. Chem. Soc., 55, 3326-32. [Link]
  • Cheméo. (2023). This compound, trans - Chemical & Physical Properties. [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521123, this compound. [Link]
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
  • Chemistry LibreTexts. (2021).
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Al-Shammary, J. A. (1984). Effects of hydrogen sulfide, ammonia and water on catalytic hydrogenation of propylbenzene. KFUPM ePrints. [Link]
  • NIST. (2021). This compound. In NIST Chemistry WebBook. [Link]
  • NIST. (2021). This compound, cis. In NIST Chemistry WebBook. [Link]

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A Comparative Guide to Validating the Structure of 1-Methyl-4-propylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Methyl-4-propylcyclohexane derivatives. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale for experimental choices, ensuring a deep and practical understanding of the methodologies. We will explore the stereochemical nuances of this seemingly simple scaffold and compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography in unambiguously determining its structure.

The Stereochemical Challenge of 1,4-Disubstituted Cyclohexanes

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the methyl and propyl groups dictates the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain[1]. In this conformation, substituents can occupy either an axial or an equatorial position.

The relative stability of the cis and trans isomers, and their respective chair conformations, is governed by steric interactions, particularly the unfavorable 1,3-diaxial interactions[1].

  • trans-1-Methyl-4-propylcyclohexane: The most stable conformation is the diequatorial form, where both the methyl and propyl groups occupy equatorial positions, thus avoiding any significant 1,3-diaxial strain. The diaxial conformation is highly energetically unfavorable.

  • cis-1-Methyl-4-propylcyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. The ring can flip between two chair conformations of equal energy, where the substituents exchange their axial and equatorial positions. However, the conformation where the bulkier propyl group is in the equatorial position is favored.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations[2]. The A-value for a methyl group is approximately 1.74 kcal/mol, while for a propyl group, it is slightly higher, around 2.1 kcal/mol, reflecting its greater steric bulk[2][3].

This fundamental understanding of conformational preferences is crucial for interpreting the data obtained from various analytical techniques.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for structural validation depends on the specific information required, the sample matrix, and available instrumentation. Here, we compare the three most powerful techniques for this purpose: NMR, GC-MS, and X-ray Crystallography.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)X-ray Crystallography
Information Provided Detailed connectivity, stereochemistry, and conformational dynamics in solution.Separation of isomers, molecular weight, and fragmentation patterns for structural elucidation.Unambiguous 3D structure, bond lengths, bond angles, and absolute stereochemistry in the solid state.
Sample Requirements Soluble sample (1-10 mg) in a deuterated solvent.Volatile and thermally stable sample (µg to ng).High-quality single crystal (>0.1 mm).
Key Advantages Provides rich structural detail in a biologically relevant solution state.High sensitivity and excellent for separating complex mixtures of isomers.Provides the absolute, definitive structure.
Key Limitations Can be complex to interpret fully; may not be suitable for insoluble compounds.Provides limited stereochemical information on its own; requires authentic standards for definitive identification.Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution conformation.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry in Solution

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure and stereochemistry of this compound derivatives in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments can provide a complete picture of the molecule.

Expected ¹H NMR Characteristics:

  • Methyl Group: A doublet or a singlet (depending on the presence of a proton at C1 in derivatives) around 0.8-1.0 ppm.

  • Propyl Group: A triplet for the terminal methyl group (around 0.9 ppm), and multiplets for the two methylene groups (around 1.2-1.4 ppm).

  • Cyclohexane Ring Protons: A complex series of overlapping multiplets in the range of 0.8-1.8 ppm. The chemical shifts of the axial and equatorial protons will differ, with axial protons generally being more shielded (at a lower ppm value) than their equatorial counterparts[6].

Expected ¹³C NMR Characteristics:

  • The chemical shifts of the cyclohexane ring carbons will be influenced by the presence and orientation of the alkyl substituents. Carbons bearing substituents will be downfield compared to the unsubstituted carbons.

The definitive assignment of cis and trans stereochemistry is achieved through Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY or ROESY[6][7]. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity[7].

  • For the trans isomer (diequatorial conformation): A NOESY experiment would show NOE correlations between the axial protons on the same face of the ring. Critically, there would be no NOE between the methyl and propyl group protons.

  • For the cis isomer (axial/equatorial conformation): In the conformation where the methyl group is axial, a clear NOE correlation would be expected between the methyl protons and the axial protons at the 3 and 5 positions. Similarly, if the propyl group is axial, its protons would show NOEs to the axial protons at the 3 and 5 positions. The presence of these through-space correlations is a definitive indicator of the cis stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (d8), which is typically set to the T1 relaxation time of the protons of interest (usually 0.5-1.5 seconds for small molecules).

    • Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions and Fourier transformation.

    • Analyze the 2D spectrum for cross-peaks that indicate through-space interactions. The presence or absence of cross-peaks between the methyl and propyl groups and the axial ring protons will allow for the unambiguous assignment of the cis or trans stereochemistry.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) transfer Transfer to NMR Tube dissolve->transfer proton_spec Acquire ¹H Spectrum transfer->proton_spec noesy_setup Set up 2D NOESY (optimize mixing time) proton_spec->noesy_setup acquire_2d Acquire 2D Data noesy_setup->acquire_2d process_data Process 2D Data (FT, phasing) acquire_2d->process_data analyze_crosspeaks Analyze Cross-Peaks process_data->analyze_crosspeaks assign_stereo Assign Stereochemistry (cis/trans) analyze_crosspeaks->assign_stereo

Caption: Workflow for stereochemical assignment using 2D NOESY.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Throughput Isomer Separation and Identification

GC-MS is a powerful technique for separating the cis and trans isomers of this compound and providing information about their molecular weight and fragmentation patterns[8].

The cis and trans isomers have slightly different boiling points and shapes, which allows for their separation on a suitable GC column. Generally, the more compact cis isomer has a slightly lower boiling point and, therefore, a shorter retention time on a non-polar column compared to the more elongated trans isomer.

Kovats retention indices (RI) provide a standardized measure of retention and can be used to tentatively identify the isomers by comparing experimental values to those in databases.

Experimental Retention Index Data:

IsomerKovats Retention Index (Non-polar column)Source
cis-1-Methyl-4-propylcyclohexane1024NIST[9]
trans-1-Methyl-4-propylcyclohexane1006NIST[10]

Note: The seemingly counterintuitive elution order in the NIST data (trans eluting earlier) may be due to specific column interactions and experimental conditions. It highlights the importance of using authentic standards for definitive peak assignment.

Electron Ionization (EI) mass spectrometry of alkylcyclohexanes typically results in fragmentation of the alkyl chain and the cyclohexane ring. While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 140 for C₁₀H₂₀).

  • Loss of Methyl Group (-CH₃): A fragment at m/z 125.

  • Loss of Propyl Group (-C₃H₇): A significant fragment at m/z 97.

  • Ring Cleavage: A series of fragment ions corresponding to the cleavage of the cyclohexane ring, often leading to a base peak at m/z 83 or 69.

While specific mass spectra for cis- and trans-1-Methyl-4-propylcyclohexane are not available in public databases, the mass spectrum of the closely related trans-1-isopropyl-4-methylcyclohexane shows a base peak at m/z 97, corresponding to the loss of the isopropyl group, and another significant peak at m/z 83[11]. A similar pattern would be expected for this compound.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomeric mixture in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

    • Analyze the mass spectrum of each peak to confirm the molecular weight and fragmentation pattern.

    • If available, compare the retention times and mass spectra to those of authentic standards for definitive identification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dilute Sample (1-10 µg/mL in Hexane) inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze_rt Analyze Retention Times detect->analyze_rt identify Identify Isomers analyze_rt->identify analyze_ms Analyze Mass Spectra analyze_ms->identify

Caption: Workflow for GC-MS analysis of isomeric mixtures.

X-ray Crystallography: The Definitive, but Challenging, Answer

X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of a this compound derivative can be obtained, this technique will definitively determine its stereochemistry and conformation.

However, for simple, non-polar molecules like this compound, obtaining a single crystal suitable for X-ray diffraction can be extremely challenging due to their low melting points and tendency to form oils or amorphous solids. This technique is more applicable to derivatives that contain functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bonds), which facilitate crystal lattice formation.

  • Crystallization: This is the most critical and often the most difficult step. It involves slowly growing a single crystal from a supersaturated solution of the purified compound. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While each technique provides valuable information, a combination of methods offers the most comprehensive and definitive structural elucidation.

  • NMR spectroscopy , particularly 2D NOESY/ROESY, is the cornerstone for determining the relative stereochemistry (cis vs. trans) in solution.

  • GC-MS is an excellent tool for separating the isomers and providing rapid confirmation of the molecular weight and characteristic fragmentation patterns.

  • X-ray crystallography , when applicable, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state.

By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately validate the structure of this compound derivatives, a critical step in any drug discovery and development pipeline.

References

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A Comparative Analysis of 1-Methyl-4-propylcyclohexane as a Process Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the solvent effects of 1-Methyl-4-propylcyclohexane, offering a comparative analysis against common alternatives with supporting experimental insights.

In the ever-evolving landscape of chemical synthesis and purification, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, process efficiency, and environmental impact.[1][2] This guide provides a comprehensive comparative analysis of this compound, a lesser-known cycloalkane, against commonly used laboratory and industrial solvents. By examining its physicochemical properties and performance in key applications, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific needs.

Introduction: The Quest for Ideal Solvents

The ideal solvent should not only facilitate mass transfer but also be non-toxic, inexpensive, readily available, and environmentally benign.[3] Traditional organic solvents, often volatile and hazardous, are facing increasing scrutiny due to their environmental and health impacts.[1][4] This has spurred the search for "green solvents" derived from renewable resources or possessing properties that minimize harm.[1][5] While water is a natural and non-toxic solvent, its high polarity limits its use for non-polar compounds.[3] This guide explores the potential of this compound as a viable alternative in this context.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical and chemical characteristics.[6][7] Understanding these properties is fundamental to predicting its behavior in various applications. The following table summarizes the key physicochemical properties of this compound and compares them with those of several common organic solvents.

PropertyThis compoundHexaneTolueneDichloromethane
Molecular Formula C10H20[8]C6H14C7H8CH2Cl2
Molecular Weight ( g/mol ) 140.27[8][9]86.1892.1484.93
Boiling Point (°C) ~173-175 (est.)6911140
Density (g/mL at 20°C) ~0.79 (est.)0.6550.8671.326
Polarity Non-polar[6]Non-polar[6]Non-polarPolar aprotic
Solubility in Water Practically immiscibleImmiscible[6]ImmiscibleSlightly soluble
Flash Point (°C) ~45 (est.)-234N/A

Data for hexane, toluene, and dichloromethane are compiled from standard chemical reference sources.[10][11] Estimated values for this compound are based on structurally similar compounds and available data.[12][13]

Expert Insights: The higher boiling point of this compound compared to hexane and dichloromethane suggests it is less volatile, which can be advantageous in reducing solvent loss through evaporation and minimizing worker exposure to volatile organic compounds (VOCs).[6] Its non-polar nature makes it a suitable candidate for dissolving non-polar substances like oils, fats, and greases, similar to other hydrocarbon solvents.[6]

Performance in Key Applications: A Comparative Overview

The true measure of a solvent's utility lies in its performance in practical applications. This section explores the potential of this compound in chromatography and liquid-liquid extraction, two common laboratory and industrial processes.

In gas chromatography, the solvent is used to dissolve the sample for injection. The solvent's volatility and interaction with the stationary phase are crucial.

Experimental Workflow for GC Analysis:

Caption: A generalized workflow for analyzing a sample using Gas Chromatography.

Comparative Insights:

  • Elution Characteristics: Due to its higher boiling point, this compound will have a longer retention time on a standard non-polar column compared to more volatile solvents like hexane. This could be advantageous for separating it from early-eluting analytes of interest. The Kovats retention index, a measure of retention time, for trans-1-Methyl-4-propylcyclohexane on a non-polar polydimethyl siloxane column at 150°C is 1006, while for the cis-isomer it is 1024.[14][15]

  • Solvent Peak Tailing: The purity of the solvent is critical to avoid ghost peaks and baseline noise. The performance of this compound would need to be evaluated against high-purity GC-grade solvents.

Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases.

Experimental Protocol for Liquid-Liquid Extraction:

  • Preparation: Prepare a solution of the target analyte in an aqueous phase.

  • Extraction:

    • Add an equal volume of the organic solvent (this compound or an alternative) to the aqueous solution in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and mass transfer.

    • Allow the layers to separate.

  • Separation:

    • Carefully drain the lower (denser) layer.

    • Collect the upper (less dense) organic layer containing the extracted analyte.

  • Analysis: Analyze the organic phase using an appropriate analytical technique (e.g., GC, HPLC) to determine the extraction efficiency.

Caption: A step-by-step workflow for a typical liquid-liquid extraction experiment.

Comparative Insights:

  • Extraction Efficiency: As a non-polar solvent, this compound would be effective in extracting non-polar to moderately polar organic compounds from an aqueous matrix. Its performance would be comparable to other aliphatic hydrocarbon solvents like hexane and cyclohexane.

  • Phase Separation: Its low miscibility with water is a desirable characteristic for clean phase separation. The density of this compound (estimated to be around 0.79 g/mL) is less than water, meaning it will form the upper layer, which can be a practical consideration in experimental design.

Safety and Environmental Considerations

A comprehensive solvent evaluation must include an assessment of its safety and environmental footprint.

  • Toxicity: While specific toxicological data for this compound is limited, it is a saturated cycloalkane. Structurally similar compounds, like methylcyclohexane, are readily absorbed and metabolized, with no evidence of bioaccumulation.[16] However, as with any organic solvent, appropriate personal protective equipment should be used to minimize exposure.

  • Flammability: With an estimated flash point of around 45°C, this compound is flammable and should be handled with appropriate precautions.[13]

  • Environmental Impact: As a hydrocarbon, this compound is expected to be biodegradable. Its lower volatility compared to some common solvents could reduce its contribution to air pollution.[6] The principles of green chemistry encourage the use of solvents that are less harmful to the environment.[1][5]

Conclusion and Future Perspectives

This compound presents itself as a viable non-polar solvent with properties that make it a potentially "greener" alternative to more volatile and hazardous hydrocarbons. Its higher boiling point and low water solubility are advantageous in specific applications. However, a full assessment of its performance requires more extensive experimental data, particularly in direct comparative studies against established solvents in various chemical reactions and purification processes. Further research into its toxicological profile and biodegradability is also warranted to fully establish its credentials as a sustainable solvent. The adoption of such alternative solvents is a crucial step towards more environmentally responsible chemical practices.[1][2]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper disposal procedures for 1-methyl-4-propylcyclohexane. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides essential, field-proven guidance for managing this aliphatic hydrocarbon, ensuring that your laboratory practices are not only compliant but also fundamentally safe. We will move beyond simple checklists to explore the causality behind each procedural step, empowering you to manage chemical waste with confidence and scientific integrity.

Part 1: Core Principles of Disposal - Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the substance's properties and its classification under environmental regulations. For this compound, this means characterizing it according to the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2] this compound is not a listed waste; therefore, its classification hinges on its characteristics. Based on data from analogous compounds, it is a flammable liquid and must be treated as an ignitable hazardous waste.[3]

The generator of the waste is legally responsible for this determination and for the waste's entire lifecycle, a concept known as "cradle-to-grave" liability.[4]

Table 1: Hazard Profile of this compound and Analogs

Hazard Category Description Corresponding Classification Rationale & Causality
Ignitability Flammable liquid and vapor. Vapors can form explosive mixtures with air.[5] RCRA Waste Code: D001 The primary driver for its classification as hazardous waste. The low flash point means that vapors can ignite at ambient temperatures from a nearby spark, flame, or hot surface.
Health Hazards May be fatal if swallowed and enters airways (Aspiration Hazard).[3] Causes skin irritation.[3] GHS: Aspiration Hazard Cat. 1, Skin Irritation Cat. 2 Due to its low viscosity and surface tension, if ingested, the liquid can be easily aspirated into the lungs, causing severe chemical pneumonitis. Direct contact can defat the skin, leading to irritation and dermatitis.[3][5]

| Environmental Hazards | Likely toxic to aquatic life with long-lasting effects. | GHS: Aquatic Chronic Cat. 2 (based on analogs) | As a hydrocarbon insoluble in water, it can form a film on the surface of water bodies, interfering with oxygen exchange and posing a direct toxic threat to aquatic organisms.[5][6] Improper disposal, such as pouring it down the drain, is strictly prohibited.[4] |

Part 2: Procedural Guide to Waste Handling and Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of this compound waste. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Experimental Protocol: Waste Collection and Segregation
  • Personal Protective Equipment (PPE) Confirmation: Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles with side shields or a face shield.[3]

    • A flame-resistant lab coat.

  • Container Selection:

    • Choose a waste container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with no leaks or cracks.

    • The container must have a tightly sealing screw-top cap to prevent the escape of flammable vapors.[4]

  • Waste Segregation (The Principle of Non-Mixing):

    • Dedicate a specific container for halogen-free aliphatic hydrocarbon waste, including this compound.

    • Causality: Never mix this waste with other waste streams. Specifically:

      • Avoid Oxidizers: Mixing with strong oxidizing agents can lead to a highly exothermic or explosive reaction.

      • Avoid Aqueous Waste: As they are immiscible, mixing will not neutralize the hydrocarbon and complicates the final disposal process.

      • Avoid Halogenated Solvents: Disposal methods and costs for halogenated and non-halogenated wastes are different. Mixing them increases disposal costs and complexity.

  • Proper Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "Waste this compound".

      • The specific hazard characteristics: "Ignitable".[2]

      • The date on which waste was first added to the container.

  • Safe Accumulation:

    • Keep the waste container closed at all times, except when adding waste. This is the single most common violation found during lab inspections and is critical for preventing the release of flammable vapors.[3]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of the operator.

    • The SAA must be in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, or open flames.[7]

Disposal Pathway Logic

The journey of hazardous waste from a laboratory beaker to its final treatment facility is a regulated and documented process. The following diagram illustrates the typical workflow, emphasizing the critical handoff points between the researcher, the institution's Environmental Health & Safety (EHS) department, and the certified disposal vendor.

G cluster_0 Researcher's Responsibility cluster_1 Institutional & Vendor Responsibility A Waste Generation (this compound) B Characterize Waste (Is it Hazardous?) A->B C Collect in Labeled, Compatible Container B->C Yes (Ignitable D001) D Store in SAA (Keep Container Closed) C->D E Schedule Pickup with Institutional EHS D->E Container Full or Time Limit Reached F Transport by Licensed Hazardous Waste Vendor E->F G Final Disposal Facility (e.g., Fuel Blending, Incineration) F->G

Caption: Disposal workflow for this compound waste.

Part 3: Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.

Spill Response
  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources immediately.[3]

    • Wearing full PPE, contain the spill using a hydrocarbon spill kit or absorbent pads.

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3]

    • Clean the area with soap and water.

  • Large Spill (requires external assistance):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • If safe to do so, close the door to the affected area to contain vapors.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. This is critical due to the high risk of aspiration.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-propylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1-Methyl-4-propylcyclohexane. As professionals in research and development, our ability to innovate is predicated on a foundation of uncompromised safety. This document moves beyond mere compliance, offering a deep dive into the why behind each procedural step and personal protective equipment (PPE) choice. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is controlled and secure.

Section 1: Hazard Assessment - The Rationale Behind a Cautious Approach

Understanding the intrinsic hazards of this compound is the critical first step in risk mitigation. Its properties dictate the specific protective measures we must employ. While no specific safety data sheet for this compound was available, its hazards can be reliably inferred from its structural analogues, such as p-Menthane and Propylcyclohexane.[1][2][3]

Hazard ClassificationGHS CategoryImplication for Handling and PPE Selection
Flammable Liquid Category 3The compound possesses a flash point of 35°C, meaning it can form an ignitable mixture with air at temperatures common in a laboratory setting.[2] This necessitates strict control of ignition sources, the use of explosion-proof equipment, and grounding of containers to prevent static discharge.[1][4] Flame-resistant apparel is a key consideration.
Aspiration Hazard Category 1This is the most acute toxicological threat. If the liquid is swallowed and then enters the lungs (aspiration), it can be fatal.[1][2] This hazard makes it imperative to prevent splashes and forbids inducing vomiting in the event of ingestion.[1][2]
Skin Irritation Category 2Direct contact with the liquid can cause skin irritation.[1] This mandates the use of chemically resistant gloves and protective clothing to prevent any skin exposure.

Section 2: The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment is essential, but it is the final barrier between you and a potential hazard. A robust safety plan always prioritizes engineering and administrative controls to minimize risk at the source. This multi-layered approach ensures that safety is not reliant on a single point of failure. The Occupational Safety and Health Administration (OSHA) mandates this strategic approach to laboratory safety.[5][6]

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., Standard Operating Procedures) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer work systems.

Section 3: Core PPE Requirements: A Task-Based Protocol

The selection of PPE is not static; it must be tailored to the specific task and the associated risks, such as the volume of the chemical being handled and the potential for splashing.[7]

Minimum PPE for All Operations

For any work involving this compound, even in small quantities or within a fume hood, the following baseline PPE is mandatory.[8]

  • Safety Glasses: Must have side shields and conform to ANSI Z87 standards.[8]

  • Laboratory Coat: A standard lab coat is acceptable for handling small quantities. A flame-resistant (FR) coat should be considered for larger volumes.

  • Full-Length Pants and Closed-Toe Shoes: No skin on the lower legs or feet should be exposed.[8]

Hand and Skin Protection: Selecting the Correct Barrier

Choosing the right glove is a critical decision based on chemical compatibility. The key metrics are breakthrough time (how long until the chemical permeates the glove) and degradation (physical changes to the glove material).[9] For aliphatic hydrocarbons like this compound, certain materials offer superior protection.

Glove MaterialProtective RatingRationale & Considerations
Nitrile Very Good Offers excellent resistance to oils, fuels, and many petroleum-based solvents. It is a reliable choice for routine handling and provides good puncture resistance.[10][11]
Neoprene Good Provides good resistance to a broad range of chemicals, including hydrocarbons, acids, and alkalis. It offers better dexterity than thicker gloves.[11]
Viton™ Excellent A fluorocarbon elastomer that provides exceptional resistance to aromatic and chlorinated solvents and is suitable for prolonged exposure. However, it is more expensive and can be less flexible.[11]
Natural Rubber (Latex) Poor Not recommended. Latex performs poorly against many hydrocarbons and can cause allergic reactions in some users.[11]
Polyvinyl Chloride (PVC) Poor Not recommended for direct or prolonged contact, as it degrades in the presence of many organic solvents and hydrocarbons.[10][11]

Causality: The nonpolar nature of this compound allows it to readily dissolve and permeate through glove materials with similar nonpolar characteristics, such as natural rubber. Nitrile and Viton™ have a more complex polymer structure that resists this permeation, providing a more effective barrier.

Eye and Face Protection: Shielding from Splashes
  • Chemical Splash Goggles: Required whenever transferring or pouring the liquid outside of a fully contained system. Goggles provide a complete seal around the eyes, protecting against splashes from any angle.[8]

  • Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant splash hazard, such as when pouring large volumes (>1 Liter) or preparing solutions that involve vigorous mixing.[8] A face shield alone does not provide adequate eye protection.

Respiratory Protection: When Engineering Controls are Insufficient

Respiratory protection is generally not required when handling small quantities inside a certified chemical fume hood. However, it becomes necessary under the following conditions:

  • Inadequate Ventilation: If work must be performed in an area without sufficient local exhaust ventilation.

  • Spill Cleanup: During the cleanup of a significant spill.

  • Exceeding Exposure Limits: If there is any reason to believe that occupational exposure limits (OELs) could be exceeded.

Required Equipment: In these situations, a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is mandatory.[3] A fit test is required for all users of tight-fitting respirators to ensure effectiveness.[6]

Section 4: Procedural Guidance and Disposal Plan

This workflow outlines the critical decision points for selecting the appropriate level of PPE for any task involving this compound.

PPE Selection Workflow Start Start: Handling This compound? SmallVolume Small volume (<10 mL) inside fume hood? Start->SmallVolume SplashRisk Significant splash risk? (e.g., pouring >1L, mixing) SmallVolume->SplashRisk No PPE_Min Minimum PPE: - Safety Glasses (side shields) - Lab Coat - Nitrile Gloves SmallVolume->PPE_Min Yes Ventilation Ventilation adequate? (e.g., certified fume hood) SplashRisk->Ventilation No PPE_Splash Enhanced PPE: - Chemical Splash Goggles - Face Shield - FR Lab Coat - Nitrile/Viton™ Gloves SplashRisk->PPE_Splash Yes Ventilation->PPE_Min Yes PPE_Resp Full Protection: - Chemical Splash Goggles - Face Shield - FR Lab Coat - Nitrile/Viton™ Gloves - NIOSH Respirator (OV Cartridge) Ventilation->PPE_Resp No (e.g., spill cleanup)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.